Product packaging for 8-(Tosylamino)quinoline(Cat. No.:CAS No. 10304-39-9)

8-(Tosylamino)quinoline

カタログ番号: B084751
CAS番号: 10304-39-9
分子量: 298.4 g/mol
InChIキー: ZSMKPYXVUIWTCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

8-(Tosylamino)quinoline (8-TQ) is a synthetic quinoline derivative identified as a potent suppressor of macrophage-mediated inflammation. Research demonstrates that 8-TQ exhibits significant anti-inflammatory activity by specifically inhibiting the Akt/NF-κB signaling pathway . In studies using LPS-activated macrophages, 8-TQ dose-dependently suppressed the production of key inflammatory mediators, including NO, TNF-α, and PGE2, with IC50 values in the low micromolar range (1-5 μmol/L) . The compound acts at the transcriptional level, effectively downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6 . The primary mechanism involves the suppression of the upstream NF-κB pathway, where 8-TQ inhibits the activation of IκBα kinase (IKK), subsequent IκBα degradation, and the Akt signaling element . This mechanistic action has been validated in vivo, where oral administration of 8-TQ significantly alleviated signs of LPS-induced hepatitis and HCl/EtOH-induced gastritis in mouse models . Beyond its established role in inflammation research, the 8-aminoquinoline scaffold is recognized in chemical synthesis for its metal-chelating properties and versatility in forming derivatives for various research applications . This makes this compound a valuable compound for investigating inflammatory pathways and developing novel therapeutic strategies for inflammation-related diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2S B084751 8-(Tosylamino)quinoline CAS No. 10304-39-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methyl-N-quinolin-8-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMKPYXVUIWTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065031
Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10304-39-9
Record name 8-(p-Toluenesulfonylamino)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10304-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Tolylsulfonylamino)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-p-Tosylaminoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of 8-(Tosylamino)quinoline (TsQ), a pivotal molecule in the fields of medicinal chemistry and analytical science. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, spectroscopic profile, and synthetic methodologies from a practical, application-oriented perspective. We delve into the causality behind its utility, particularly as a foundational fluorophore for the detection of metal ions, most notably Zinc (Zn²⁺). This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of TsQ for their work.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline moiety is a privileged structure in drug discovery and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] this compound, also known as N-(8-Quinolyl)-p-toluenesulfonamide, emerges as a significant derivative. While not an end-product therapeutic itself, its true value lies in its role as a versatile intermediate and, more importantly, as a highly effective fluorescent chemosensor.[3] Its sulfonamide linkage to the 8-aminoquinoline core creates a bidentate chelation site that, upon coordination with specific metal ions, triggers a pronounced fluorescence response.[4] This "turn-on" sensing capability is fundamental to its application in tracking biologically significant cations like Zn²⁺, which play critical roles in countless physiological and pathological processes.[3][5]

This guide offers an in-depth analysis of the core physical and chemical characteristics that underpin these applications, providing the foundational knowledge necessary for its effective synthesis, characterization, and deployment in advanced research settings.

Molecular Identity and Structural Framework

The structural arrangement of this compound is the primary determinant of its chemical behavior. The molecule integrates a planar, aromatic quinoline ring system with a toluenesulfonamide group at the 8-position. This configuration positions the sulfonamide nitrogen and the quinoline nitrogen in a sterically favorable arrangement for bidentate chelation.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)
Chemical Name 4-Methyl-N-(8-quinolinyl)benzenesulfonamide [6]
Synonyms N-(8-Quinolyl)-p-toluenesulfonamide, 8-(p-Tosylamino)quinoline [7]
CAS Number 10304-39-9 [6]
Molecular Formula C₁₆H₁₄N₂O₂S [6]
Molecular Weight 298.36 g/mol [6]
InChI Key ZSMKPYXVUIWTCT-UHFFFAOYSA-N

| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2cccc3cccnc23 | |

Physicochemical Data

The bulk physical properties of a compound are critical for its handling, formulation, and application. This compound is typically supplied as a stable, solid material. Its solubility characteristics dictate the choice of solvents for synthesis, purification, and analytical studies.

Table 2: Key Physical Properties

Property Value Experimental Context / Notes Source(s)
Appearance White to pale brown solid/powder Varies slightly with purity. [7][8]
Melting Point 154-158 °C A sharp melting range is indicative of high purity. [6][7][8]
Boiling Point 492.1 ± 47.0 °C Predicted value; compound may decompose at high temperatures. [7]
Density 1.342 ± 0.06 g/cm³ Predicted value. [7]
Solubility Sparingly soluble in water Soluble in many organic solvents like DMSO, DMF, chloroform, and moderately soluble in hot ethanol. [4][9]

| pKa | 7.58 ± 0.30 | Predicted; refers to the acidity of the sulfonamide N-H proton. |[7] |

Synthesis and Purification Protocol

Expertise & Causality: The most direct and widely used synthesis of this compound involves the nucleophilic attack of the amino group of 8-aminoquinoline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically run in the presence of a base, such as pyridine. Pyridine serves a dual purpose: it acts as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the 8-aminoquinoline starting material, which would render it non-nucleophilic and halt the reaction.

G cluster_workflow Synthesis Workflow start Dissolve 8-Aminoquinoline in Pyridine add_tosyl Add p-Toluenesulfonyl Chloride (Portion-wise, with cooling) start->add_tosyl Exothermic Reaction react Stir at Room Temperature (Monitor by TLC) add_tosyl->react quench Pour into Ice-Water (Precipitation of Crude Product) react->quench Reaction Complete filter Vacuum Filtration & Washing quench->filter purify Recrystallization (e.g., from Ethanol) filter->purify Crude Solid dry Dry Under Vacuum purify->dry end Pure this compound dry->end

Figure 2: Generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aminoquinoline). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlled addition is crucial to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 8-aminoquinoline spot is consumed.

  • Workup and Isolation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water (approx. 10x the volume of pyridine used). A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.

  • Purification: The trustworthiness of subsequent experimental data relies on the purity of the compound. Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a crystalline solid.[10]

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR).

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. Each technique offers a unique fingerprint of the compound's electronic and atomic environment.

Table 3: Summary of Key Spectroscopic Data

Technique Key Features and Expected Values
¹H NMR ~2.4 ppm (s, 3H): Methyl (CH₃) protons of the tosyl group. ~7.2-8.9 ppm (m, 10H): Complex multiplet region for the 6 protons on the quinoline ring and the 4 protons on the tosyl ring. ~9.5-10.5 ppm (br s, 1H): Sulfonamide (N-H) proton, often broad and may exchange with D₂O.
IR (KBr, cm⁻¹) ~3200-3400: N-H stretching vibration. ~1340 & ~1160: Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group. ~1500-1600: C=C and C=N aromatic ring stretching. ~3000-3100: Aromatic C-H stretching.

| UV-Vis (in Methanol) | ~240 nm & ~310 nm: Absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline aromatic system.[11][12] |

Note: Exact chemical shifts (ppm) and absorption maxima (nm) can vary slightly based on the solvent used and instrument calibration.

Core Application: A Fluorescent "Turn-On" Sensor for Zinc (Zn²⁺)

The primary driver for the synthesis and study of this compound and its derivatives is their application as fluorescent sensors.[3] In its free state, the fluorescence of the quinoline core is often quenched. Upon chelation with a metal ion like Zn²⁺, a rigid, stable 5-membered ring is formed, leading to a significant enhancement of fluorescence intensity.[4]

Mechanism of Action: The sensing mechanism is rooted in the chelation of the Zn²⁺ ion by two molecules of this compound, forming a 2:1 complex. This coordination restricts intramolecular rotations and vibrations that would otherwise provide non-radiative decay pathways for the excited state. The formation of this stable complex effectively "turns on" the fluorescence of the quinoline fluorophore.[4][13]

Figure 3: Chelation of Zn²⁺ by two this compound (TsQ) molecules.
Protocol: Fluorescence Titration Experiment

This self-validating protocol confirms the chemosensing capability of the synthesized compound.

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like methanol or a buffer-solvent mixture) and a stock solution of a zinc salt (e.g., 10 mM ZnCl₂ in water).

  • Sample Preparation: In a series of fluorescence cuvettes, place a fixed concentration of this compound (e.g., 10 µM).

  • Titration: Add increasing equivalents of the ZnCl₂ solution to each cuvette (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).

  • Measurement: After a brief incubation period, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set near the absorption maximum of the quinoline moiety (e.g., ~360 nm).[4]

  • Analysis: Plot the fluorescence intensity at the emission maximum (e.g., ~490 nm) against the concentration of added Zn²⁺. A sigmoidal curve or a curve that plateaus is expected, demonstrating the saturation of the ligand with the metal ion and confirming the "turn-on" fluorescence response.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely engineered molecular tool. Its physical characteristics—a stable solid with predictable solubility—facilitate its synthesis and handling. Its spectroscopic profile provides a clear and unambiguous means of structural verification. Most importantly, its inherent chemical architecture, featuring a bidentate chelation site adjacent to a quinoline fluorophore, makes it an exemplary platform for the development of fluorescent sensors. The principles and data outlined in this guide provide the necessary authoritative grounding for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.

References

  • ChemicalBook. This compound (CAS 10304-39-9) Product Description. URL: https://www.chemicalbook.com/ProductDetail.aspx?_ID=10304-39-9[6]
  • ChemicalBook. This compound | 10304-39-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5666751.htm[7]
  • Chemdad. This compound. URL: https://www.chemdad.com/8-(TOSYLAMINO)QUINOLINE-cas-10304-39-9[9]
  • Sigma-Aldrich. This compound 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/519707[8]
  • Royal Society of Chemistry. Supplementary Information for relevant synthesis. URL: https://www.rsc.
  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. URL: https://www.researchgate.
  • Meeusen, J. C., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. URL: https://www.mdpi.com/1424-8220/21/1/311[3][4][5][15]
  • PubChem. 8-Aminoquinoline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Aminoquinoline[16]
  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... URL: https://www.researchgate.net/figure/UV-Vis-absorption-of-quinoline-nitroquinoline-aminoquinoline-and-dimethylamine_fig1_320658422[12][13]
  • Wikipedia. Quinoline. URL: https://en.wikipedia.org/wiki/Quinoline[1]
  • National Center for Biotechnology Information. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796522/[3]
  • National Center for Biotechnology Information. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8489721/
  • ResearchGate. Quinoline-Based Fluorescence Sensors. URL: https://www.researchgate.net/publication/267208575_Quinoline-Based_Fluorescence_Sensors
  • PubMed. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. URL: https://pubmed.ncbi.nlm.nih.gov/21774495/[14]
  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01625a
  • OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. URL: https://www.omicsonline.
  • ResearchGate. An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. URL: https://www.researchgate.
  • National Center for Biotechnology Information. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796522/[5]
  • ResearchGate. Strategies for the synthesis of 8-aminoquinoline derivatives. URL: https://www.researchgate.
  • University of Cape Town. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. URL: https://open.uct.ac.za/handle/11427/22378
  • ChemicalBook. 8-Aminoquinoline(578-66-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_578-66-5_1HNMR.htm
  • Sigma-Aldrich. This compound 97%. URL: https://www.sigmaaldrich.com/KR/ko/product/aldrich/519707
  • MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. URL: https://www.mdpi.com/1424-8220/21/1/311[15]
  • Wikipedia. 8-Aminoquinoline. URL: https://en.wikipedia.org/wiki/8-Aminoquinoline
  • NIST WebBook. 8-Quinolinamine. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C578665&Type=IR-SPEC&Index=1
  • National Center for Biotechnology Information. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186103/
  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... URL: https://www.researchgate.net/figure/UV-Vis-absorption-of-quinoline-nitroquinoline-aminoquinoline-and-dimethylamine_fig1_320658422[13]
  • Google Patents. Synthesis method of 8-hydroxyquinoline. URL: https://patents.google.
  • National Center for Biotechnology Information. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8504443/
  • Taylor & Francis Group. Quinoline-Based Fluorescent Probe for Various Applications. URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003339343-9/quinoline-based-fluorescent-probe-various-applications-shikha-agarwal-preeti-singh-vineet-kumar-singh[2]
  • University of Birmingham. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. URL: https://etheses.bham.ac.uk/id/eprint/10390/
  • NIST WebBook. 8-Hydroxyquinoline. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C148242&Type=UV-VIS&Index=1
  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. URL: https://www.researchgate.net/publication/229015111_Infrared-spectra_and_normal-coordinate_analysis_of_quinoline_and_quinoline_complexes
  • Sciencemadness Wiki. Quinoline. URL: https://www.sciencemadness.org/wiki/index.php/Quinoline[10]
  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. URL: https://ijphs.uobaghdad.edu.iq/index.php/ijphs/article/view/514[11]

Sources

An In-Depth Technical Guide to 8-(Tosylamino)quinoline (CAS No. 10304-39-9): A Cornerstone of Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(tosylamino)quinoline, a paramount directing group in the field of transition-metal-catalyzed C-H bond functionalization. The narrative delves into its synthesis, physicochemical properties, and mechanistic role in facilitating regioselective C-H activation. Detailed, field-proven protocols for its application in arylation, alkenylation, and alkynylation reactions are presented, emphasizing the causality behind experimental choices. This guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug discovery, offering both foundational knowledge and practical insights into the utilization of this powerful synthetic tool.

Introduction: The Rise of a Bidentate Directing Group

The selective functionalization of otherwise inert C-H bonds has revolutionized modern synthetic chemistry, offering a more atom-economical and efficient approach to the construction of complex molecular architectures.[1] Central to this advancement is the use of directing groups, which chelate to a metal center and position it in close proximity to a specific C-H bond, thereby enabling its activation.[1] Among the plethora of directing groups developed, 8-aminoquinoline (8-AQ) has emerged as one of the most powerful and versatile bidentate auxiliaries.[2] The tosylated derivative, this compound (N-(quinolin-8-yl)tosylamide), leverages the robust and well-defined coordination chemistry of the 8-AQ scaffold while offering modified electronic and steric properties. Its ability to form a stable five-membered metallacycle intermediate is a key factor in its efficacy across a wide range of C-H functionalization reactions.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 10304-39-9[5][6]
Molecular Formula C₁₆H₁₄N₂O₂S[5][6]
Molecular Weight 298.36 g/mol [5][6]
Appearance White to pale brown solid[5]
Melting Point 154-158 °C[5]

Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride. This reaction is a classic example of sulfonamide formation from a primary amine.

Experimental Protocol: Synthesis of 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide

This protocol is based on established methods for the synthesis of sulfonamides.[3]

Materials:

  • 8-Aminoquinoline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 8-aminoquinoline (1.0 equiv) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • The use of a base (pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • The aqueous workup is designed to remove the base, any unreacted starting materials, and salts formed during the reaction.

The Role of this compound in C-H Functionalization: A Mechanistic Overview

The efficacy of this compound as a directing group stems from its ability to form a stable, bidentate chelate with a transition metal catalyst. This chelation brings the metal center into close proximity to the C-H bonds of the substrate, facilitating their activation through a cyclometalation step.

The generally accepted mechanism for C-H activation directed by an 8-aminoquinoline derivative involves the following key steps:

  • Coordination: The quinoline nitrogen and the deprotonated amide nitrogen coordinate to the metal center (e.g., Pd, Ni, Cu).

  • C-H Activation: The metal center then activates a nearby C-H bond, typically at the ortho position of an aromatic ring or a C(sp³)-H bond, through a concerted metalation-deprotonation (CMD) pathway. This forms a five- or six-membered metallacycle intermediate.

  • Oxidative Addition/Reductive Elimination or other Catalytic Steps: The metallacycle then reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne) through a series of steps that can include oxidative addition and reductive elimination, ultimately forming the new C-C or C-heteroatom bond and regenerating the active catalyst.

G cluster_0 Catalytic Cycle cluster_1 Key Species A Substrate + M(L)n B Coordination Complex A->B Coordination C Metallacycle Intermediate (C-H Activation) B->C C-H Activation (CMD) D Reaction with Coupling Partner C->D Oxidative Addition/ Insertion E Product Formation & Catalyst Regeneration D->E Reductive Elimination E->A Regeneration Substrate This compound Derivative Catalyst Transition Metal Catalyst Product Functionalized Product

Figure 1: Generalized catalytic cycle for this compound-directed C-H functionalization.

Applications in C-H Functionalization: Detailed Protocols

This compound has been successfully employed as a directing group in a variety of C-H functionalization reactions. Below are detailed protocols for some of the most common transformations.

Palladium-Catalyzed C(sp²)-H Arylation

This protocol is adapted from a general procedure for the arylation of C(sp²)-H bonds directed by an 8-aminoquinoline group.[1]

Materials:

  • N-(Aryl)-N'-(quinolin-8-yl)amide substrate (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) acetate (AgOAc) (2.0 equiv)

  • Sodium acetate (NaOAc) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (to make a 0.5 M solution)

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • In an oven-dried Schlenk tube, combine the N-(aryl)-N'-(quinolin-8-yl)amide substrate (0.15 mmol, 1.0 equiv), aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol%), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).

  • Evacuate and backfill the reaction tube with argon or nitrogen three times.

  • Add 1,2-dichloroethane (0.3 mL) to the reaction tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the ortho-arylated product.

Causality Behind Experimental Choices:

  • Pd(OAc)₂: A common and effective palladium catalyst for C-H activation.

  • AgOAc: Acts as an oxidant to regenerate the active Pd(II) catalyst and also as a halide scavenger.

  • NaOAc: Serves as a base to facilitate the C-H activation step.

  • Aryl Iodide: A highly reactive coupling partner for this type of transformation.

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other reaction components.

Copper-Catalyzed C-H Amination

While a specific protocol for this compound-directed amination was not found in the initial searches, a protocol for the copper-catalyzed amination of ferrocenes directed by 8-aminoquinoline provides a strong starting point.[3]

G cluster_workflow General Workflow for 8-AQ Directed C-H Functionalization Start Combine Substrate, Catalyst, Additives Inert Establish Inert Atmosphere Start->Inert Solvent Add Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2: A generalized experimental workflow for C-H functionalization reactions.

Removal of the this compound Directing Group

A key advantage of the 8-aminoquinoline directing group is that it can be removed after the desired C-H functionalization to reveal the target molecule, often a carboxylic acid or a primary amide.[1]

Protocol for Amide Cleavage:

This protocol is a general method for the removal of the 8-AQ auxiliary.[1]

Materials:

  • 8-AQ amide product

  • Ethylamine (or other suitable amine)

  • Methanol (MeOH)

Procedure:

  • Dissolve the 8-AQ amide in methanol.

  • Add an excess of ethylamine.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired primary amide.

Conclusion and Future Outlook

This compound has established itself as a powerful and reliable directing group in the ever-expanding field of C-H functionalization. Its straightforward synthesis, robust nature, and the ability to be efficiently removed make it an attractive tool for the construction of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this methodology in their own synthetic endeavors. Future research in this area will likely focus on expanding the scope of reactions that can be directed by this auxiliary, developing more sustainable and economical catalytic systems, and exploring its application in the synthesis of novel therapeutic agents and functional materials.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Pourghasemi Lati, M., Ståhle, J., Meyer, M., & Verho, O. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(15), 10283–10292.
  • Vanparia, S. F., Patel, T. S., Sojitra, N. A., & Dixit, R. B. (2010). Synthesis, characterization and antimicrobial study of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates. Acta Chimica Slovenica, 57(3), 660-667.
  • Engle, K. M., & Yu, J. Q. (2013). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Organic & Biomolecular Chemistry, 11(3), 357-360.
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599.
  • Thomas, G. L., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters, 3(10), 851-855.
  • Vanparia, S., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667.
  • Ijaresm. (n.d.). Review on Quinoline: Recent Advances in Synthesis and Applications.
  • Huan, T. T. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Vietnam Journal of Chemistry, 59(5), 589-594.
  • ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Huang, Y., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94-99.
  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C–H Bonds. Angewandte Chemie International Edition, 52(38), 9896-9898.
  • Gáspár, A., et al. (2006). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5096-o5098.
  • Tandfonline. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3539.
  • PubChem. (n.d.). 8-Aminoquinoline.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline.

Sources

An In-depth Technical Guide to the Solubility Profile of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 8-(Tosylamino)quinoline, a significant scaffold in medicinal chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering insights into experimental determination and the underlying physicochemical principles.

Introduction: The Significance of this compound in Research

This compound and its derivatives are recognized as privileged structures in the landscape of drug discovery.[3] The quinoline core is a key component in numerous FDA-approved drugs for a range of therapeutic areas, including cancer, malaria, and hepatitis.[4] The tosylamino group at the 8-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical determinant of a compound's suitability for further development. Understanding the solubility profile is paramount for formulation, bioavailability, and overall therapeutic efficacy.[5]

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential to predict and interpret its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₁₆H₁₄N₂O₂S[6]
Molecular Weight 298.36 g/mol [6]
Melting Point 154-158 °C[6][7][8]
Appearance Solid, white to pale brown[8]
pKa (Predicted) 7.58 ± 0.30[8]

The structure of this compound, featuring a quinoline ring system, a sulfonamide group, and a tosyl moiety, presents a molecule with distinct regions of varying polarity. The quinoline core itself is a heterocyclic aromatic system with a nitrogen atom that can participate in hydrogen bonding.[9] The sulfonamide linkage also introduces polar characteristics. Conversely, the benzene ring of the tosyl group and the fused benzene ring of the quinoline contribute to its nonpolar nature. This amphiphilic character dictates its solubility across different solvent classes.

Theoretical Solubility Profile: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[10][11][12] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the sulfonamide group allows for potential hydrogen bonding with protic polar solvents.[13] However, the large nonpolar surface area of the aromatic rings will likely limit its solubility in highly polar solvents like water. The solubility of quinoline itself in water is slight, and this is expected to be similar for its derivatives.[14] The solubility in polar solvents can be influenced by pH. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble salt.[15]

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good candidates for dissolving compounds like this compound. They possess dipoles that can interact with the polar functionalities of the solute, while their organic nature can accommodate the nonpolar regions.[11]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The significant hydrocarbon content of this compound suggests it will exhibit some solubility in nonpolar solvents through London dispersion forces.[10][11] However, the polar sulfonamide group may hinder extensive solubility in highly nonpolar solvents like hexane.

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is crucial. The saturation shake-flask method is considered the gold standard for measuring equilibrium solubility due to its reliability and widespread use.[5][16]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines a robust procedure for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Stoppered flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of the Solvent System: Prepare the desired solvent or buffer system. For aqueous solubility, ensure the pH is controlled and recorded.[5]

  • Addition of Excess Solid: Add an excess amount of solid this compound to a flask containing the chosen solvent.[5] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[16]

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[17] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[16]

  • Phase Separation: After equilibration, remove the flasks and allow them to stand to let the excess solid settle.[5] To separate the saturated solution from the undissolved solid, centrifuge the samples.[12]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is critical to filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[12]

  • Quantification:

    • HPLC Method (Recommended): Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the precise concentration.[12]

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of this compound in the same solvent must be prepared.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and pH (if applicable).[12]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result A Add excess this compound to solvent in a sealed flask B Shake at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant with PTFE syringe filter C->D E Dilute filtrate to a known volume D->E F Analyze by HPLC or UV-Vis Spectrophotometry E->F G Calculate and report solubility (mg/mL or mol/L) F->G

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing the Solubility of this compound

Several experimental and physicochemical factors can significantly impact the measured solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[18]

  • pH: As a weak base, the solubility of this compound in aqueous solutions is expected to be pH-dependent.[15] Lowering the pH below the pKa of the quinoline nitrogen will lead to protonation and a significant increase in solubility due to the formation of a more polar ionic species.

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity of the Compound and Solvent: Impurities can alter the measured solubility.[16]

Conclusion: A Practical Approach to Understanding Solubility

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Solubility of Organic Compounds. Chemistry Steps.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • What factors affect solubility? (2022, April 18).
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 10304-39-9(this compound) Product Description. ChemicalBook.
  • 3.2 Solubility – Introductory Organic Chemistry.
  • This compound | 10304-39-9. ChemicalBook.
  • This compound 97 10304-39-9. Sigma-Aldrich.
  • This compound. Chongqing Chemdad Co., Ltd.
  • 8-Aminoquinoline | Solubility of Things. Solubilityofthings.com.
  • Review on recent development of quinoline for anticancer activities.
  • Preparation and Properties of Quinoline. SlideShare.
  • Application of Quinoline Ring in Structural Modification of Natural Products.
  • 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). Thieme.
  • Quinoline. Wikipedia.

Sources

An In-Depth Technical Guide to 8-(Tosylamino)quinoline as a Fluorescent Probe: Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Quinoline-Based Fluorophores

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, has emerged as a privileged scaffold in the development of fluorescent probes.[1][2] Its derivatives are widely explored as molecular probes and chemosensors due to their favorable photophysical properties, good biocompatibility, and versatile coordination chemistry.[3][4] Among these, 8-(Tosylamino)quinoline (8-TAQ), also known as N-(quinolin-8-yl)-4-methylbenzenesulfonamide, has garnered significant attention as a highly effective fluorescent sensor, particularly for the detection of metal ions. This guide provides a comprehensive technical overview of the synthesis, core mechanisms of action, and practical applications of 8-TAQ for researchers, scientists, and drug development professionals.

Core Sensing Mechanisms: A Symphony of Photophysical Processes

The fluorescence of this compound is exquisitely sensitive to its local chemical environment. Its ability to act as a fluorescent probe is primarily governed by a combination of photophysical processes that are modulated by the presence of specific analytes. The key mechanisms at play include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

Chelation-Enhanced Fluorescence (CHEF): Unlocking the Emissive State

In its free, unbound state, 8-TAQ exhibits weak fluorescence. This is often attributed to non-radiative decay pathways, such as vibrational and rotational motions within the molecule, that dissipate the energy of the excited state before it can be released as a photon.[5]

Upon chelation with a metal ion, such as Zn²⁺, the molecule's conformation becomes more rigid. The 8-aminoquinoline moiety acts as a bidentate ligand, coordinating with the metal ion through the nitrogen atom of the quinoline ring and the deprotonated sulfonamide nitrogen.[2][6] This complexation restricts intramolecular rotations and vibrations, thereby blocking the non-radiative decay pathways and leading to a significant enhancement of the fluorescence quantum yield.[5] This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF). The increased rigidity of the 8-TAQ-metal complex is a primary contributor to its "turn-on" fluorescent response.

CHEF_Mechanism cluster_free Free 8-TAQ cluster_bound 8-TAQ-Metal Complex Free_Probe 8-TAQ Excitation1 Excitation (hν) Free_Probe->Excitation1 Excited_State1 Excited State (Flexible) Excitation1->Excited_State1 Non_Radiative_Decay Non-Radiative Decay (Vibrations, Rotations) Excited_State1->Non_Radiative_Decay Dominant Weak_Fluorescence Weak Fluorescence Excited_State1->Weak_Fluorescence Bound_Probe 8-TAQ + Metal Ion Excitation2 Excitation (hν) Bound_Probe->Excitation2 Excited_State2 Excited State (Rigid) Excitation2->Excited_State2 Radiative_Decay Radiative Decay Excited_State2->Radiative_Decay Dominant Strong_Fluorescence Strong Fluorescence Radiative_Decay->Strong_Fluorescence

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-TAQ.

Photoinduced Electron Transfer (PET): A Quenching and Revival Story

Photoinduced Electron Transfer (PET) is another critical mechanism that contributes to the "off-on" switching behavior of 8-TAQ. In the free ligand, the lone pair of electrons on the sulfonamide nitrogen can act as an electron donor. Upon excitation, an electron can be transferred from this nitrogen to the excited quinoline fluorophore, a process that quenches the fluorescence.[7]

When a metal ion binds to the 8-TAQ, the lone pair of electrons on the sulfonamide nitrogen becomes involved in the coordination bond. This lowers the energy of the donor orbital, making it energetically unfavorable for the electron to transfer to the excited fluorophore. Consequently, the PET process is inhibited, and the fluorescence is "turned on". The inhibition of PET, in concert with CHEF, results in a robust fluorescence enhancement upon metal binding.

PET_Mechanism cluster_free_pet Free 8-TAQ: PET Quenching cluster_bound_pet 8-TAQ-Metal Complex: PET Inhibition Ground_State_Free S₀ Excited_State_Free S₁ Ground_State_Free->Excited_State_Free PET_State PET State Excited_State_Free->PET_State PET (fast) (Fluorescence Quenched) PET_State->Ground_State_Free Non-radiative decay Ground_State_Bound S₀ Excited_State_Bound S₁ Ground_State_Bound->Excited_State_Bound Excited_State_Bound->Ground_State_Bound Fluorescence (strong) PET_Inhibited PET Inhibited by Metal Binding

Caption: Photoinduced Electron Transfer (PET) mechanism in 8-TAQ.

Intramolecular Charge Transfer (ICT): Modulating Emission Wavelength

Intramolecular Charge Transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part.[8] In 8-TAQ, the tosyl group can be considered electron-withdrawing, while the quinoline ring system has electron-donating character. The amino linkage facilitates electronic communication between these two moieties.

Upon excitation, the electron density shifts from the quinoline ring towards the tosyl group, creating an excited state with a larger dipole moment than the ground state. This ICT state is sensitive to the polarity of the solvent, with more polar solvents stabilizing the charge-separated state and often leading to a red-shift (bathochromic shift) in the emission spectrum.[9]

When 8-TAQ binds to a metal ion, the coordination alters the electronic properties of the quinoline and sulfonamide groups, which in turn influences the ICT process. This can lead to changes in the emission wavelength, providing a ratiometric sensing capability in some cases. For instance, the formation of a ternary complex between a derivative of 8-TAQ (TSQ), zinc, and a protein results in a blue-shifted emission compared to the binary TSQ-zinc complex, allowing for the differentiation of these species.[10]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Ground_Molecule Donor (Quinoline) - Acceptor (Tosyl) Excited_Molecule Locally Excited (LE) State Ground_Molecule->Excited_Molecule Excitation (hν) ICT_State Intramolecular Charge Transfer (ICT) State (D⁺ - A⁻) Excited_Molecule->ICT_State Electron Transfer ICT_State->Ground_Molecule Fluorescence (Solvent Dependent)

Caption: Intramolecular Charge Transfer (ICT) process in 8-TAQ.

Quantitative Data Summary

The photophysical and binding properties of 8-TAQ and its derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data for 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), a widely used derivative of 8-TAQ.

PropertyValueAnalyte/ConditionsReference
Excitation Maximum (λex) ~360 nmIn complex with Zn²⁺[1]
Emission Maximum (λem) ~490 nmZn(TSQ)₂ complex[1][10]
~470 nmTernary TSQ-Zn-Protein complex[10]
Fluorescence Enhancement ~4-foldUpon binding to Zn²⁺[1]
Dissociation Constant (Kd) 1.55 x 10⁻⁷ MTSQ-Zn-Carbonic Anhydrase[10]
Binding Stoichiometry 2:1TSQ:Zn²⁺[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (N-(quinolin-8-yl)-4-methylbenzenesulfonamide) is typically achieved through the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride.

Materials:

  • 8-Aminoquinoline[11]

  • p-Toluenesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-aminoquinoline (1 equivalent) in pyridine or dichloromethane in a round-bottom flask.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction with water.

    • If dichloromethane was used as the solvent, wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Spectroscopy and Metal Ion Titration

This protocol outlines a general procedure for evaluating the fluorescence response of 8-TAQ to metal ions.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in water or the same solvent as the probe)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Step-by-Step Methodology:

  • Preparation of Working Solution: Prepare a dilute working solution of 8-TAQ (e.g., 10 µM) in the desired buffer/solvent system.

  • Initial Spectrum: Record the fluorescence emission spectrum of the 8-TAQ working solution by exciting at its absorption maximum (λex).

  • Selectivity Screening:

    • To separate cuvettes containing the 8-TAQ working solution, add a specific amount (e.g., 10 equivalents) of each metal ion stock solution.

    • Incubate for a short period to allow for complexation.

    • Record the fluorescence emission spectrum for each solution and compare the fluorescence intensity changes.[12]

  • Fluorescence Titration:

    • To a cuvette containing the 8-TAQ working solution, incrementally add small aliquots of the stock solution of the metal ion of interest.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.[5][12]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.[13]

Titration_Workflow Start Prepare 8-TAQ and Metal Ion Stock Solutions Prepare_Working_Solution Prepare 8-TAQ Working Solution in Buffer Start->Prepare_Working_Solution Initial_Spectrum Record Initial Fluorescence Spectrum Prepare_Working_Solution->Initial_Spectrum Add_Metal_Ion Add Aliquot of Metal Ion Solution Initial_Spectrum->Add_Metal_Ion Equilibrate Equilibrate Add_Metal_Ion->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum More_Additions More Additions? Record_Spectrum->More_Additions More_Additions->Add_Metal_Ion Yes Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] More_Additions->Plot_Data No Fit_Data Fit Data to Binding Model Plot_Data->Fit_Data Determine_Ka Determine Binding Constant (Ka) Fit_Data->Determine_Ka

Caption: Experimental workflow for fluorescence titration and binding constant determination.

Applications in Research and Drug Development

The unique fluorescence properties of this compound and its derivatives have led to their widespread use in various research and drug development applications.

  • Cellular Imaging of Metal Ions: 8-TAQ derivatives, such as TSQ, are extensively used as fluorescent probes for imaging intracellular zinc.[1][10] These probes have been instrumental in studying the role of zinc in cellular processes like apoptosis and neurotransmission.[10] Their ability to provide a "turn-on" fluorescence signal upon binding to zinc allows for the sensitive and selective visualization of zinc distribution and dynamics in living cells.

  • Probing Metalloenzyme Activity: The interaction of 8-TAQ with metal ions can be influenced by the presence of proteins. The formation of ternary complexes with metalloenzymes can lead to distinct spectral shifts, enabling the study of enzyme-metal ion interactions.[10] This has potential applications in screening for inhibitors of metalloenzymes, which are important drug targets.[14][15]

  • High-Throughput Screening: The robust "off-on" fluorescence response of 8-TAQ-based probes makes them well-suited for high-throughput screening (HTS) assays. For example, they can be used to screen compound libraries for molecules that displace the probe from a metal ion or a metalloprotein, thereby identifying potential new drug candidates. The N-(quinolin-8-yl)benzenesulfonamide scaffold has been identified in HTS campaigns as a modulator of NFκB activity, highlighting the therapeutic potential of this class of compounds.[16]

Conclusion and Future Perspectives

This compound is a powerful and versatile fluorescent probe with a well-defined mechanism of action rooted in the principles of CHEF, PET, and ICT. Its ability to provide a sensitive and selective "turn-on" fluorescence response to metal ions, particularly zinc, has made it an invaluable tool in cell biology, biochemistry, and drug discovery. Future research in this area will likely focus on the development of new 8-TAQ derivatives with improved photophysical properties, such as longer emission wavelengths for deeper tissue imaging and ratiometric sensing capabilities for more quantitative measurements. Furthermore, the application of 8-TAQ-based probes in more complex biological systems and their integration into advanced imaging modalities will continue to provide new insights into the intricate roles of metal ions in health and disease.

References

  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Fun, H. K., & Rosli, M. M. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]
  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., & Fun, H. K. (2021).
  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Fun, H.-K., & Rosli, M. M. (2021).
  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., & Fun, H. K. (2020).
  • Brimacombe, K. R., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters, 3(10), 823-827. [Link]
  • Ahmadi, S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2128. [Link]
  • Gawad, J., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667. [Link]
  • Dreuw, A., et al. (2006). Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle. Journal of the American Chemical Society, 128(49), 15672-15682. [Link]
  • Bozym, R. A., Thompson, R. B., & Fierke, C. A. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563-7573. [Link]
  • Daud, N., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(7), 2021-2032. [Link]
  • Daud, N., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-8-quinolinyl-. [Link]
  • Spengler, G., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 553. [Link]
  • Wang, D., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 189, 14-29. [Link]
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-12. [Link]
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811. [Link]
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748. [Link]
  • He, L., et al. (2018). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters, 9(6), 517-522. [Link]
  • PubChem. (n.d.). 8-Aminoquinoline. [Link]
  • Lee, S., et al. (2021). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Molecules, 26(11), 3236. [Link]
  • Van der Auweraer, M., et al. (2019). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 7(38), 11663-11684. [Link]
  • dos Santos, G. V., et al. (2018). Fluorescence emission of quinoline and derivatives in ethanol. Journal of Molecular Structure, 1157, 439-445. [Link]
  • Strashnov, P., et al. (2018). Intramolecular charge transfer in 5,7-dinitro-8-(N-phenylamino) quinoline.
  • Tanaka, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17684. [Link]
  • Beilstein Journals. (n.d.). Search Results. [Link]

Sources

spectroscopic data for 8-(Tosylamino)quinoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 8-(Tosylamino)quinoline, also known as N-(quinolin-8-yl)-4-methylbenzenesulfonamide. The structural elucidation of this molecule is critical for its application in medicinal chemistry and materials science, where precise characterization is paramount. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation of the spectral features.

Introduction to this compound

This compound belongs to a class of sulfonamides that are of significant interest in drug discovery. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds, while the tosyl group can modulate the physicochemical properties of the molecule. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of synthesized this compound, ensuring reliable downstream applications.

The molecular structure, with its distinct aromatic systems and the sulfonamide linkage, gives rise to a unique spectroscopic fingerprint. This guide will dissect these features, providing researchers with a comprehensive reference for their work.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the quinoline and tosyl moieties. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80dd1HH-2 (Quinoline)
~8.10dd1HH-4 (Quinoline)
~7.85d2HH-2', H-6' (Tosyl)
~7.60dd1HH-5 (Quinoline)
~7.50m2HH-3, H-6 (Quinoline)
~7.35d1HH-7 (Quinoline)
~7.20d2HH-3', H-5' (Tosyl)
~2.35s3HCH₃ (Tosyl)
~9.50br s1HNH (Sulfonamide)

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR of moderately polar organic compounds as it dissolves a wide range of samples and has a well-defined residual solvent peak.

  • Frequency: A 400 MHz spectrometer provides good signal dispersion, allowing for the resolution of complex multiplets in the aromatic region.

Interpretation:

  • The downfield chemical shifts of the quinoline protons are characteristic of their location in an electron-deficient aromatic system.[1][2]

  • The protons on the tosyl group appear as two distinct doublets, a classic AA'BB' system for a para-substituted benzene ring.

  • The methyl group of the tosyl moiety is expected to be a sharp singlet around 2.35 ppm.

  • The sulfonamide N-H proton often appears as a broad singlet and its chemical shift can be highly dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~148.5C-2 (Quinoline)
~144.0C-4' (Tosyl)
~140.0C-8a (Quinoline)
~137.5C-1' (Tosyl)
~136.0C-4 (Quinoline)
~135.0C-8 (Quinoline)
~129.5C-2', C-6' (Tosyl)
~128.0C-5 (Quinoline)
~127.0C-3', C-5' (Tosyl)
~122.0C-3 (Quinoline)
~121.5C-6 (Quinoline)
~117.0C-7 (Quinoline)
~110.0C-4a (Quinoline)
~21.5CH₃ (Tosyl)

Interpretation:

  • The chemical shifts of the quinoline carbons are consistent with those observed for other 8-substituted quinolines.[1][3]

  • The carbons of the tosyl group show the expected symmetry, with the ipso-carbons (C-1' and C-4') appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, sharpN-H stretch (sulfonamide)
3100-3000MediumAromatic C-H stretch
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1340StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~820Strongp-substituted benzene C-H out-of-plane bend
~750Strongo-disubstituted quinoline C-H out-of-plane bend

Causality Behind Experimental Choices:

  • Sample Preparation: A potassium bromide (KBr) pellet is a standard method for obtaining the IR spectrum of a solid sample. This technique minimizes interference from solvents.

Interpretation:

  • The sharp band around 3250 cm⁻¹ is indicative of the N-H bond in the sulfonamide group.[4]

  • The strong absorptions at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively.[4]

  • The multiple bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the quinoline and benzene rings.

  • The C-H out-of-plane bending vibrations in the fingerprint region can provide clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
298High[M]⁺ (Molecular Ion)
155Moderate[M - C₇H₇SO₂]⁺ or [C₇H₇SO₂]⁺
143High[M - C₇H₇SO₂ - H]⁺
115Moderate[C₉H₆N]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 298 corresponds to the molecular weight of this compound (C₁₆H₁₄N₂O₂S). The presence of an even number of nitrogen atoms is consistent with the even mass of the molecular ion, as predicted by the Nitrogen Rule.

  • A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond or the C-S bond.

  • The peak at m/z 155 can be attributed to the tosyl cation ([C₇H₇SO₂]⁺) or the quinoline amine radical cation after loss of the tosyl group.

  • The fragment at m/z 143 likely arises from the 8-aminoquinoline radical cation.

  • The highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 is a very common fragment from the tosyl group.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride in the presence of a base.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification a Dissolve 8-aminoquinoline in pyridine b Cool to 0°C a->b c Add p-toluenesulfonyl chloride dropwise b->c d Stir at room temperature (monitor by TLC) c->d e Pour into ice-water d->e f Collect precipitate by filtration e->f g Wash with water f->g h Recrystallize from ethanol g->h

Caption: A typical workflow for the synthesis of this compound.

Detailed Steps:

  • Dissolution: Dissolve 8-aminoquinoline in a suitable solvent like pyridine, which also acts as a base to neutralize the HCl byproduct.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition of Reagent: Add p-toluenesulfonyl chloride dropwise to the cooled solution with stirring.

  • Reaction: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining pyridine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Grind a small amount of the solid sample (1-2 mg) with anhydrous KBr (100-200 mg) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to rigorous spectroscopic characterization ensures the integrity and reproducibility of scientific research involving this important class of compounds.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Semantic Scholar. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.

Sources

Introduction: The Significance of the 8-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-(Tosylamino)quinoline: History, Core Methodologies, and Modern Advances

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives form the structural core of numerous therapeutic agents with a vast spectrum of biological activities, from antimalarial to anticancer properties.[2][3][4] Within this important class, 8-aminoquinoline derivatives are particularly noteworthy, serving as the foundation for crucial drugs like Primaquine and Tafenoquine.[3][5]

This compound, the subject of this guide, is a key synthetic intermediate and a valuable molecule in its own right. The tosyl (p-toluenesulfonyl) group serves not only as a robust protecting group for the amine but also as an effective directing group in C-H functionalization reactions, enabling precise modifications to the quinoline core.[5] This guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis, from its classical foundations to the application of modern cross-coupling methodologies.

Part 1: Foundational Synthesis of the 8-Aminoquinoline Precursor

The journey toward this compound begins with the synthesis of its parent amine, 8-aminoquinoline. The classical and most fundamental route involves a two-step process starting from quinoline itself.

Classical Route: Nitration and Reduction
  • Electrophilic Nitration of Quinoline : The initial step is the nitration of the quinoline ring. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3][5] The reaction conditions must be carefully controlled to manage the regioselectivity and prevent over-nitration.

  • Isomer Separation : The resulting 5- and 8-nitro isomers are then separated, often by fractional distillation or sublimation.[5]

  • Reduction of the Nitro Group : The isolated 8-nitroquinoline is subsequently reduced to 8-aminoquinoline. Historically, this was achieved using reducing agents like tin powder in the presence of hydrochloric acid.[5] Modern protocols often employ catalytic hydrogenation for a cleaner and more efficient conversion.

An alternative classical approach to building the quinoline ring system itself is the Skraup synthesis , a vigorous reaction involving an aniline, glycerol, sulfuric acid, and an oxidizing agent.[3][6] For substituted 8-aminoquinolines, this method can be adapted by using appropriately substituted anilines.[3]

Part 2: The Core Transformation: Direct Tosylation of 8-Aminoquinoline

The most direct and widely used method for synthesizing this compound is the nucleophilic substitution reaction between 8-aminoquinoline and p-toluenesulfonyl chloride (TsCl).

Causality Behind the Experimental Choices

The reaction hinges on the nucleophilicity of the primary amine on the 8-aminoquinoline. The nitrogen atom's lone pair of electrons attacks the highly electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential for the reaction's success. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct. This neutralization prevents the protonation of the starting 8-aminoquinoline, which would render it non-nucleophilic and halt the reaction.

The tosyl group is an excellent choice for this transformation due to its chemical properties. Sulfonamides are generally stable to a wide range of reaction conditions, making the tosyl group a reliable protecting group. Furthermore, tosylates are excellent leaving groups, a property that, while not directly exploited in this specific synthesis, is fundamental to the broader utility of tosyl chemistry.[7]

Detailed Experimental Protocol: Synthesis of this compound
  • Objective : To synthesize 8-(p-toluenesulfonamido)quinoline from 8-aminoquinoline and p-toluenesulfonyl chloride.

  • Materials :

    • 8-Aminoquinoline

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (or Triethylamine)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • 1M Hydrochloric Acid

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure :

    • Dissolve 8-aminoquinoline (1 eq.) in dry DCM or pyridine in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution. If not using pyridine as the solvent, add triethylamine (1.5 eq.).[8]

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/amine), water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization (e.g., from ethanol) or column chromatography to obtain the final product as a solid.

Visualization of the Reaction Mechanism

Tosylation_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 8AQ 8-Aminoquinoline (R-NH2) Attack Nucleophilic Attack: Amine N attacks Sulfonyl S 8AQ->Attack TsCl p-Toluenesulfonyl Chloride (Ts-Cl) TsCl->Attack Base Base (e.g., Pyridine) FinalStep Deprotonation by Base Base->FinalStep Intermediate Tetrahedral Intermediate Attack->Intermediate Forms S-N bond Elimination Chloride Elimination Intermediate->Elimination Reforms S=O double bond Deprotonation Protonated Sulfonamide (R-NH+H-Ts) Elimination->Deprotonation Releases Cl- Deprotonation->FinalStep Product This compound (R-NH-Ts) FinalStep->Product Byproduct Base-HCl Salt FinalStep->Byproduct

Caption: Mechanism of 8-Aminoquinoline Tosylation.

Part 3: Evolution of C-N Bond Formation: Advanced Synthetic Strategies

While direct tosylation is efficient, the broader field of N-arylation has evolved significantly, providing alternative, albeit less direct, pathways to this compound and its analogs. These methods are particularly valuable for constructing more complex derivatives where the starting amine or aryl halide may be sensitive or sterically hindered.

The Goldberg Reaction: A Copper-Catalyzed Precedent

The Goldberg reaction, a variation of the Ullmann condensation, is a classical method for forming C-N bonds using a copper catalyst.[9] This reaction typically involves coupling an aryl halide with an amide (or amine) at high temperatures.[9]

  • Hypothetical Application : One could envision synthesizing this compound by coupling 8-chloro- or 8-bromoquinoline with p-toluenesulfonamide in the presence of a copper catalyst and a base.

  • Limitations : The traditional Ullmann-type reactions are often plagued by the need for harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents, and can have limited substrate scope.[9][10]

The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Revolution

The development of the Buchwald-Hartwig amination in the 1990s represented a paradigm shift in C-N bond formation.[11] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates under significantly milder conditions than the Goldberg reaction.[11][12]

  • Mechanism and Causality : The reaction's success is rooted in a well-defined catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates the amine (or in this case, the sulfonamide). A base facilitates deprotonation of the sulfonamide, and the final C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.[11][13] The choice of phosphine ligand is critical, as sterically bulky, electron-rich ligands promote the reductive elimination step and prevent catalyst decomposition.[12]

  • Synthetic Utility : This methodology provides a powerful and versatile alternative for creating the N-aryl bond found in this compound, especially for substrates incompatible with older methods. It allows for the coupling of a vast array of amines and aryl halides with excellent functional group tolerance.[11]

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Complex L_n(Ar)Pd(II)-X OA->PdII_Complex LC Ligand Coordination PdII_Complex->LC Amine_Complex [L_n(Ar)Pd(II)(H-NR'R'')]+ LC->Amine_Complex Deprot Deprotonation (Base) Amine_Complex->Deprot Amido_Complex L_n(Ar)Pd(II)-NR'R'' Deprot->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' RE->Product ArX Ar-X ArX->OA Amine H-NR'R'' Amine->LC

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Part 4: Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of synthesized this compound. The table below summarizes its key physical properties.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄N₂O₂S[14][15]
Molecular Weight 298.36 g/mol [14][15]
Appearance Solid[14]
Melting Point 154-158 °C[15][16]
CAS Number 10304-39-9[14][15]

Spectroscopic analysis provides structural confirmation:

  • ¹H NMR : Will show characteristic aromatic proton signals for both the quinoline and tosyl ring systems, a signal for the tosyl methyl group (around 2.4 ppm), and a signal for the N-H proton.

  • ¹³C NMR : Will display the corresponding number of carbon signals for the aromatic rings and the methyl group.

  • FT-IR : Will exhibit characteristic absorption bands for N-H stretching, S=O stretching (in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions), and aromatic C-H and C=C vibrations.[17][18]

  • Mass Spectrometry : The molecular ion peak corresponding to the molecular weight (298.36) would be expected.

Conclusion

The synthesis of this compound is rooted in the classical chemistry of its 8-aminoquinoline precursor, with the most direct route being a straightforward tosylation. This foundational method remains robust and widely applicable. However, understanding the historical and modern context of C-N bond-forming reactions, such as the Ullmann condensation and the transformative Buchwald-Hartwig amination, provides researchers with a broader synthetic toolkit. These advanced methodologies offer powerful alternatives for creating complex analogs and underscore the continuous evolution of synthetic organic chemistry. The this compound scaffold, accessible through these varied routes, continues to be a valuable platform for innovation in drug discovery, catalysis, and materials science.[3][19]

References

  • 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development - Benchchem.
  • 8-Aminoquinoline - Wikipedia. [Link]
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Buchwald-Hartwig Amin
  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties - Scientific Research Publishing. [Link]
  • Synthesis of Novel 5-(N-Substituted-Anilino)
  • The Application of Quinoline Ring in Structural Modification of N
  • What is the history of the discovery of quinoline? - Blog - BIOSYNCE. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M
  • Ullmann Reaction - Organic Chemistry Portal. [Link]
  • US5700942A - Process for preparing quinoline bases - Google P
  • This compound Seven Chongqing Chemdad Co. ,Ltd. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchG
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]
  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]

Sources

Introduction: The Duality of the Tosylamino Group in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Tosylamino Group in Quinolines

The quinoline framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Its fusion of a benzene ring with a pyridine ring creates a unique electronic landscape, ripe for diverse chemical transformations. When functionalized with a tosylamino (-NHTs) group, the reactivity of the quinoline scaffold is profoundly altered.

The p-toluenesulfonyl (tosyl) group is more than a simple protecting group for the amine; it is a powerful modulating element. Its considerable steric bulk and potent electron-withdrawing nature through resonance and inductive effects reshape the nucleophilicity of the nitrogen atom and the electron density of the entire quinoline ring system. This guide offers an in-depth exploration of the fundamental reactivity of the tosylamino group in quinolines, moving beyond simple reaction catalogs to explain the causality behind its influence on synthesis and functionalization. We will dissect its role as a directing group in C-H functionalization, its impact on classical aromatic substitution reactions, and the strategies for its eventual removal, providing researchers with a comprehensive understanding of how to leverage its properties in complex synthetic challenges.

The Electronic and Steric Landscape

The reactivity of a tosylamino-quinoline is dictated by the interplay between the electron-donating potential of the amino lone pair and the strong electron-withdrawing character of the attached sulfonyl group.

  • Electronic Effects : Unlike a simple amino (-NH₂) group, which is a strong activating group for electrophilic aromatic substitution, the tosylamino group is significantly less activating. The sulfonyl group pulls electron density away from the nitrogen, which in turn reduces the extent to which the lone pair can be donated into the quinoline ring. This deactivation moderates the reactivity of the ring, often preventing side reactions like over-substitution or polymerization that can plague electron-rich aminoquinolines. Despite this overall deactivation, the nitrogen lone pair is still capable of directing electrophiles to the ortho and para positions relative to its point of attachment on the carbocyclic ring.

  • Steric Hindrance : The tosyl group is sterically demanding. This bulk can hinder or completely block reactions at adjacent positions. However, this steric influence is often exploited to enhance regioselectivity, forcing reactions to occur at more accessible sites. This is particularly evident in metal-catalyzed C-H activation, where the tosylamino group can serve as a directing group, bringing the catalyst into proximity with a specific C-H bond.[4]

Core Reactivity Profiles

The tosylamino group imparts a multifaceted reactivity profile to the quinoline scaffold, influencing how it interacts with electrophiles, nucleophiles, and organometallic catalysts.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the quinoline ring itself is generally sluggish and favors attack on the more electron-rich benzene ring at positions 5 and 8.[5][6][7] The presence of a tosylamino group on this ring modulates this reactivity.

  • Directing Effects : When positioned on the carbocyclic ring (e.g., at C-5, C-6, C-7, or C-8), the tosylamino group acts as an ortho, para-director, though it is deactivating overall compared to an amino group.[8] The reaction proceeds via the most stable Wheland intermediate, where the positive charge is delocalized.[7]

  • Reactivity Control : The deactivating nature of the tosyl group is advantageous, as it often leads to cleaner reactions and higher yields of mono-substituted products compared to the corresponding free amines.

Diagram 1: Electrophilic Substitution Mechanism

This diagram illustrates the general mechanism for electrophilic aromatic substitution on a tosylamino-quinoline, highlighting the formation of the resonance-stabilized Wheland intermediate that directs the incoming electrophile.

Mechanism of Electrophilic Aromatic Substitution sub Tosylamino-Quinoline intermediate Wheland Intermediate (Resonance Stabilized Cation) sub->intermediate Attack by π-system E_plus Electrophile (E+) E_plus->intermediate product Substituted Product intermediate->product Deprotonation H_plus H+ intermediate->H_plus Loss of H+ Directed C-H Activation Catalytic Cycle sub 8-Tosylamino-Quinoline coordination Coordination Complex sub->coordination cat Pd(OAc)₂ Catalyst cat->coordination cmd Concerted Metalation- Deprotonation (CMD) coordination->cmd C-H Cleavage palladacycle Palladacycle Intermediate cmd->palladacycle ox_add Oxidative Addition (with Ar-X) palladacycle->ox_add Ar-X pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination pd_iv->red_elim red_elim->cat Catalyst Regeneration product C7-Arylated Product red_elim->product

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

Intramolecular Cyclization

The tosylamino group can be a key participant in intramolecular cyclization reactions to build fused polycyclic systems. The nitrogen atom can act as an intramolecular nucleophile, or the tosyl group can activate other parts of the molecule towards cyclization. For instance, acid-catalyzed cyclodehydration of (E)-3-[(2-tosylamino)phenyl]-1-(het)arylprop-2-en-1-ones is a known route to afford 2-substituted quinolines. [9]This involves an intramolecular cyclization step. Similarly, iodine-mediated intramolecular electrophilic aromatic cyclization of allylamines provides a route to quinoline synthesis. [10]

Deprotection: Releasing the Amine

For the tosylamino group to be a truly effective protecting group, its removal must be efficient and selective. The S-N bond is robust, but several methods have been developed for its cleavage.

  • Acidic Conditions : Strong acids like HBr in acetic acid or trifluoromethanesulfonic acid can cleave the tosyl group, although the harsh conditions may not be suitable for sensitive substrates.

  • Reductive Cleavage : A common method involves using reducing agents. Reagents like sodium naphthalenide or samarium iodide provide mild conditions for deprotection. Low-valent titanium generated from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder is also effective. [11]* Other Methods : Lithium metal in liquid ammonia or with a catalytic amount of naphthalene is another effective reductive method for deprotection. [11]

Table 1: Summary of Common Deprotection Methods for N-Tosyl Groups

MethodReagentsConditionsAdvantagesLimitations
Acid HydrolysisHBr / Acetic AcidRefluxSimple, inexpensive reagentsHarsh conditions, not suitable for acid-labile groups
Reductive CleavageNa / Liquid NH₃-78 °CHighly effectiveRequires specialized cryogenic setup
Reductive CleavageLi / Naphthalene (cat.)Low TemperatureMild, chemoselective [11]Requires inert atmosphere
Low-Valent TitaniumTi(O-i-Pr)₄ / Me₃SiCl / MgTHF, RTBroad substrate scope [11]Stoichiometric metal reagents

Experimental Protocols

To provide a practical context, detailed methodologies for key transformations are outlined below.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general method for synthesizing a quinoline ring, a common precursor before the introduction or modification of a tosylamino group. The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [12]

  • Reactants : o-aminobenzaldehyde (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium hydroxide (catalyst).

  • Solvent : Ethanol.

  • Procedure :

    • Dissolve o-aminobenzaldehyde in ethanol in a round-bottom flask.

    • Add ethyl acetoacetate to the solution.

    • Add a catalytic amount of aqueous sodium hydroxide solution dropwise while stirring.

    • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure quinoline derivative.

Protocol 2: Tosylation of an Aminoquinoline
  • Reactants : Aminoquinoline (e.g., 8-aminoquinoline) (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Solvent & Base : Pyridine.

  • Procedure :

    • Dissolve the aminoquinoline in anhydrous pyridine in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a beaker containing ice and concentrated HCl to neutralize the pyridine and precipitate the product.

    • Filter the crude product, wash thoroughly with water to remove pyridine hydrochloride.

    • Dry the solid and purify by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.

Protocol 3: Reductive Deprotection using Mg/MeOH

This protocol provides a milder alternative for N-detosylation.

  • Reactants : N-Tosylamino-quinoline (1.0 eq), Magnesium turnings (10 eq).

  • Solvent : Anhydrous Methanol.

  • Procedure :

    • To a stirred suspension of magnesium turnings in anhydrous methanol, add the N-tosylamino-quinoline substrate.

    • Heat the mixture to reflux under a nitrogen atmosphere. The reaction is often accompanied by the evolution of hydrogen gas.

    • Monitor the reaction by TLC for the disappearance of the starting material (typically 2-6 hours).

    • After completion, cool the mixture to room temperature and filter to remove excess magnesium.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminoquinoline.

    • Purify by column chromatography if necessary.

Conclusion and Future Outlook

The tosylamino group is a powerful and versatile functional handle in the chemistry of quinolines. Its dual nature as both a robust protecting group and an influential electronic and steric modulator allows for precise control over complex synthetic sequences. It transforms the quinoline core from a simple heterocycle into a tailored substrate for advanced transformations, most notably in transition metal-catalyzed C-H functionalization, where it has become an indispensable directing group. Understanding the fundamental principles of its reactivity—how it deactivates yet directs electrophilic substitution, enhances susceptibility to regioselective nucleophilic attack, and orchestrates C-H activation—is crucial for the modern synthetic chemist. As the demand for novel, complex quinoline-based pharmaceuticals and materials grows,[1][13][14] the strategic application of the tosylamino group will undoubtedly continue to be a key enabler of innovation in the field.

References

  • Makarov, A. S., Sorotskaja, L. N., Uchuskin, M. G., & Trushkov, I. V. (2016). SYNTHESIS OF QUINOLINES VIA ACID-CATALYZED CYCLODEHYDRATION OF 2-(TOSYLAMINO)CHALCONES. Chemistry of Heterocyclic Compounds, 52(12).
  • Bian, X., Liu, L., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research.
  • University of Glasgow. (n.d.). Chapter 7: Quinolines and Isoquinolines. [PDF].
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [PDF].
  • ResearchGate. (2018). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tosyl Derivatives.
  • Graham, T. J. A., Shields, J. D., & Doyle, A. G. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science.
  • Graham, T. J. A., Shields, J. D., & Doyle, A. G. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Semantic Scholar.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). PMC - NIH.
  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (n.d.). RSC Publishing.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2024). PMC - PubMed Central.
  • Biological activities of quinoline derivatives. (2009). PubMed.
  • Bian, X., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.
  • Reactivity of Quinoline. (2020). YouTube.
  • Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (2012). Organic Chemistry Portal.
  • (PDF) Biological Activities of Quinoline Derivatives. (2009). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.). Royal Society of Chemistry.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI.
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2016). PubMed.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (2021). ResearchGate.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Royal Society of Chemistry.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH.
  • Natural Occurrence and Biological Activities of Quinoline Derivatives. (n.d.). DOKUMEN.PUB.
  • Reactivity Quinoline. (n.d.). Scribd.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum.
  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 8-(Tosylamino)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Modification at the C8 position, in particular, has yielded compounds with a remarkable breadth of biological activity. This technical guide focuses on a specific, promising subclass: 8-(Tosylamino)quinoline (8-TQ) and its derivatives. We synthesize current research to provide an in-depth exploration of the potent anticancer activities of 8-TQ, detailing its mechanism of action through the inhibition of critical cell signaling pathways. Furthermore, we extrapolate the potential antimicrobial activities of this scaffold based on the well-established properties of the parent 8-aminoquinoline class. This document serves as a resource for researchers in oncology and infectious disease, providing not only a summary of known biological effects but also detailed, field-proven experimental protocols for the evaluation of these compounds, aiming to accelerate their journey from laboratory curiosity to clinical candidate.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The 8-aminoquinoline core is a foundational structure in drug discovery, famously represented by the antimalarial drug primaquine.[2] Its versatility allows for engagement with a multitude of biological targets. The addition of a tosyl (p-toluenesulfonyl) group to the C8-amino position modulates the electronic and steric properties of the molecule, creating the this compound scaffold. This modification has been shown to unlock potent and specific biological activities, particularly in the realm of oncology.[3]

Rationale for the Tosylamino Moiety

The tosyl group is not merely a bulky addition; its introduction serves several key purposes in medicinal chemistry:

  • Modulation of Lipophilicity: The tosyl group increases the lipophilicity of the parent 8-aminoquinoline, which can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross cellular membranes.

  • Hydrogen Bond Directionality: The sulfonamide linkage provides a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens), allowing for specific, high-affinity interactions with protein targets.

  • Chemical Stability: The sulfonamide bond is generally stable to metabolic degradation, enhancing the pharmacokinetic profile of the compound.

The foundational synthesis of the 8-aminoquinoline precursor typically involves the nitration of quinoline to yield 8-nitroquinoline, followed by a chemical reduction of the nitro group to the amine.[1] The final step involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride.

G cluster_0 Synthesis of this compound Quinoline Quinoline Nitroquinoline 8-Nitroquinoline Quinoline->Nitroquinoline Nitration (HNO3/H2SO4) Aminoquinoline 8-Aminoquinoline Nitroquinoline->Aminoquinoline Reduction (e.g., Fe/HCl) FinalProduct This compound (8-TQ) Aminoquinoline->FinalProduct Tosylation TosylChloride p-Toluenesulfonyl Chloride TosylChloride->FinalProduct G Mechanism of Action of this compound (8-TQ) cluster_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK->Proliferation Inhibitor This compound (8-TQ) Inhibitor->PI3K Inhibition Inhibitor->ERK Inhibition

Caption: 8-TQ inhibits the PI3K/Akt and ERK pro-survival pathways.

In Vivo Efficacy

The therapeutic potential of 8-TQ has been validated in preclinical animal models. Intraperitoneal administration of 8-TQ in a tumor xenograft model resulted in a significant suppression of tumor volume growth by up to 40% compared to the control group, demonstrating its efficacy in a living system. [3]

Antimicrobial Potential of the this compound Scaffold

While specific antimicrobial studies on 8-TQ are not yet extensively published, the parent 8-aminoquinoline scaffold is well-documented as possessing broad-spectrum activity against various pathogenic bacteria and fungi. [1]This provides a strong rationale for investigating 8-TQ and its derivatives as novel anti-infective agents. Metal complexes of 8-aminoquinolines are particularly noted for their antimicrobial promise. [1][2]

Postulated Mechanisms of Antimicrobial Action

The antimicrobial activity of the 8-aminoquinoline class is believed to stem from two primary mechanisms:

  • Metal Ion Chelation: The nitrogen atom of the quinoline ring and the C8-amino group can act as a bidentate ligand, chelating essential metal ions like iron, copper, and zinc. [1]These metal ions are critical cofactors for many microbial enzymes, and their sequestration disrupts vital metabolic processes, leading to microbial cell death.

  • Disruption of Membrane Integrity: The lipophilic nature of the quinoline scaffold allows it to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components. [1] Given these established properties of the parent scaffold, this compound derivatives represent a promising, yet underexplored, class of compounds for antimicrobial drug discovery.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step protocols for assessing the core biological activities of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol determines the concentration of a compound required to inhibit the proliferation of cancer cells by 50% (IC₅₀). The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable, metabolically active cells into a colored formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the 8-TQ derivative in culture medium. A typical final concentration range would be 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G start Start plate_cells Plate cancer cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 treat Add 8-TQ derivative (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read absorbance at 490 nm incubate3->read analyze Calculate IC50 value read->analyze end End analyze->end

Caption: Workflow for the MTS cell viability and cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the 8-TQ derivative at a high starting concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound) and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth. A colorimetric indicator like resazurin can also be added to aid determination.

G start Start prep_compound Prepare 2-fold serial dilutions of 8-TQ in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate wells with bacteria prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate 18-24h at 37°C inoculate->incubate read Visually inspect for turbidity incubate->read analyze Determine lowest concentration with no growth (MIC) read->analyze end End analyze->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

This compound has emerged as a potent anticancer agent with a well-defined mechanism of action targeting the PI3K/Akt and ERK signaling pathways. [3]Its demonstrated efficacy in suppressing proliferation, inducing apoptosis, inhibiting metastasis, and reducing tumor growth in vivo establishes it as a highly promising lead compound for further optimization in oncology drug development. [3] While its antimicrobial properties have not been specifically characterized, the robust anti-infective profile of the parent 8-aminoquinoline scaffold provides a compelling rationale for its investigation. Future research should focus on synthesizing a library of this compound derivatives to establish clear structure-activity relationships (SAR) for both anticancer and antimicrobial activities. Elucidating the ADME and toxicology profiles of the most potent analogues will be a critical next step in advancing this promising chemical class towards clinical application.

References

  • Title: this compound inhibits tumour progression through targeting phosphoinositide-3-kinase/Akt pathway Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences, Volume 68, Number 2, February 2013, pp. 146-152(7) URL:[Link]
  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Molecules, 2020 Sep; 25(18): 4279. URL:[Link]
  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: ResearchG
  • Title: A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug Source: ResearchG
  • Title: Review on recent development of quinoline for anticancer activities Source: Future Journal of Pharmaceutical Sciences URL:[Link]
  • Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: American Journal of Organic Chemistry URL:[Link]
  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: Molecules, 2022 Dec; 27(24): 8879. URL:[Link]
  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry URL:[Link]
  • Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes Source: Pakistan Journal of Pharmaceutical Sciences, 2017 Jan; 30(1): 177-182. URL:[Link]
  • Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: ACS Medicinal Chemistry Letters, 2018 Jul 12; 9(7): 695-700. URL:[Link]
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: RSC Advances URL:[Link]

Sources

A Theoretical Deep Dive into the Electronic Landscape of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Tosylamino)quinoline (8-TAQ) is a molecule of significant interest, built upon the versatile quinoline scaffold, which is a cornerstone in medicinal chemistry and materials science.[1][2] The conjugation of a tosylamino group at the 8-position creates a unique electronic architecture, imparting properties relevant for applications ranging from fluorescent probes to potential pharmacophores.[3][4] This technical guide provides a comprehensive exploration of the electronic properties of 8-TAQ from a theoretical standpoint. Leveraging the power of quantum chemical computations, we dissect its molecular structure, orbital energetics, and charge distribution to provide a foundational understanding for future molecular design and application.

Introduction: The Quinoline Core and the Sulfonamide Influence

The quinoline ring system is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs.[5] Its derivatives are known for a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[6][7] The introduction of a sulfonamide group, as in 8-TAQ, further enhances its chemical diversity and potential for molecular interactions.[8] The tosyl (p-toluenesulfonyl) moiety acts as a significant electronic modifier, influencing the overall charge distribution and reactivity of the quinoline core.[8] Understanding these electronic nuances is paramount for rationally designing novel 8-TAQ derivatives with tailored functionalities. Computational chemistry offers a powerful lens to probe these properties with high precision, guiding synthetic efforts and explaining experimental observations.[9]

The Computational Scientist's Toolkit: Methodologies for Electronic Structure Elucidation

To accurately model the electronic properties of organic molecules like 8-TAQ, a robust and validated computational protocol is essential. Our approach is grounded in Density Functional Theory (DFT), which provides an optimal balance of computational accuracy and efficiency for systems of this size.[10][11]

Foundational Theory: DFT and TD-DFT
  • Density Functional Theory (DFT): This method is the workhorse for calculating the ground-state electronic structure. It determines the electron density of a molecule to derive its energy and other properties. For this guide, we reference calculations employing the widely-used B3LYP hybrid functional, known for its reliability in describing the electronic structure of organic compounds.[11][12]

  • Time-Dependent Density Functional Theory (TD-DFT): To investigate the molecule's response to light (i.e., its spectroscopic properties), we turn to TD-DFT. This extension of DFT allows for the calculation of excited-state energies, which directly correlate to UV-Vis absorption spectra.[6][12]

Experimental Protocol: A Standard Computational Workflow

A rigorous theoretical study follows a well-defined, self-validating workflow to ensure reproducible and reliable results.

Step-by-Step Computational Protocol:

  • Structure Optimization: The starting point is to determine the most stable three-dimensional geometry of the 8-TAQ molecule. This is achieved by minimizing the total energy of the system. The B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), is a standard and effective choice for this task.[12] The inclusion of polarization functions (d,p) is critical for accurately modeling the geometry around heteroatoms like nitrogen, oxygen, and sulfur.

  • Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Analysis: Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO/LUMO), the Molecular Electrostatic Potential (MEP), and global reactivity descriptors.

  • Excited-State Calculations: To simulate the UV-Vis spectrum, TD-DFT calculations are performed on the optimized ground-state structure. This provides the vertical excitation energies and corresponding oscillator strengths for the lowest-energy electronic transitions.[12]

G cluster_prep System Preparation cluster_gscalcs Ground State Calculations (DFT) cluster_escalcs Excited State Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Initial 3D Structure of 8-TAQ geom_opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc Optimized Structure sp_calc 4. Single-Point Energy (Derive Properties) freq_calc->sp_calc Validated Minimum tddft_calc 5. TD-DFT Calculation (UV-Vis Spectrum) freq_calc->tddft_calc Optimized Structure homo_lumo HOMO/LUMO & Energy Gap sp_calc->homo_lumo Electronic Data mep Molecular Electrostatic Potential (MEP) sp_calc->mep Electronic Data reactivity Global Reactivity Descriptors sp_calc->reactivity Electronic Data uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis Excitation Energies

Computational workflow for analyzing 8-TAQ.

Molecular Geometry and Structure

The optimized structure of 8-TAQ reveals the spatial arrangement of its constituent parts. The quinoline core is largely planar, as expected for an aromatic system. The key structural question revolves around the orientation of the tosyl group relative to the quinoline ring. The bond lengths and dihedral angles determined from DFT calculations provide precise insights into the molecular conformation, which in turn governs the extent of electronic communication between the electron-donating aminoquinoline moiety and the electron-withdrawing tosyl group.

FMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts e⁻ Gap ΔE = E_LUMO - E_HOMO (Energy Gap) LUMO->Gap HOMO HOMO (Highest Occupied Molecular Orbital) Donates e⁻ Energy Energy Energy->LUMO Gap->HOMO

Conceptual Frontier Molecular Orbital Diagram.

Mapping Reactivity: Molecular Electrostatic Potential (MEP) and Global Descriptors

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface. [13]It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For 8-TAQ, the MEP would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the quinoline ring. These are sites susceptible to electrophilic attack or coordination to metal ions.

  • Positive Potential (Blue): Located around the hydrogen atom of the sulfonamide N-H group, indicating its acidic nature and potential to act as a hydrogen bond donor.

Global Reactivity Descriptors

From the calculated HOMO and LUMO energies, several quantitative descriptors of reactivity can be derived. [9][14]These parameters provide a global assessment of the molecule's chemical behavior.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η) (where μ ≈ -χ)A measure of electrophilic character.

Table 1: Key global reactivity descriptors calculated from FMO energies.

Predicted Spectroscopic and Optical Properties

UV-Vis Absorption

TD-DFT calculations can predict the electronic absorption spectrum of 8-TAQ. [6]The primary absorption bands in the UV-visible region typically arise from π→π* transitions within the quinoline aromatic system and potential intramolecular charge transfer (ICT) transitions. The calculated maximum absorption wavelength (λmax) and oscillator strength (f) provide theoretical data that can be directly compared with experimental spectroscopic measurements for validation.

Nonlinear Optical (NLO) Potential

The donor-π-acceptor architecture inherent in 8-TAQ (donor: aminoquinoline, acceptor: tosyl group) suggests potential for second-order nonlinear optical (NLO) activity. Computational studies can quantify this by calculating the first hyperpolarizability (β), a molecular property that governs NLO behavior. A large β value indicates a strong NLO response, making the molecule a candidate for applications in optoelectronic devices. [12]The magnitude of β is directly related to the efficiency of ICT within the molecule.

Conclusion and Outlook

Theoretical studies, anchored by Density Functional Theory, provide a powerful and predictive framework for understanding the intricate electronic properties of this compound. The analysis of its optimized geometry, frontier molecular orbitals, and electrostatic potential reveals a molecule with a distinct electronic architecture characterized by electron-rich and electron-poor regions. The HOMO-LUMO gap serves as a key indicator of its reactivity and stability, while TD-DFT calculations offer insights into its interaction with light. [15][16] This computational deep dive not only rationalizes the fundamental properties of 8-TAQ but also provides a validated roadmap for the rational design of new derivatives. By strategically modifying the quinoline core or the tosyl group, researchers can fine-tune the HOMO-LUMO gap, enhance charge-transfer characteristics, and ultimately tailor the molecule's photophysical and biological properties for specific applications in drug discovery and materials science. [14]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
  • AVESIS. (2024).
  • Al-Buria, R. A., et al. (2020). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 13(11), 8133-8153. [Link]
  • Contreras, J. M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3569. [Link]
  • Abdel-Aziz, H. A., et al. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Pharmaceuticals, 15(11), 1332. [Link]
  • RSC Publishing. (2024).
  • El-Faham, A., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry, 2022, 1784406. [Link]
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (n.d.). Molecular orbitals of the 8-HQ molecule and derivatives.
  • Al-Obaidi, A. S. M. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3). [Link]
  • Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calculation. International Research Journal of Pure and Applied Chemistry, 12(1), 1-9. [Link]
  • National Center for Biotechnology Information. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. [Link]
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]
  • Chemdad. (n.d.). This compound. [Link]
  • Pirnau, C., et al. (2017). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Revista de Chimie, 68(1), 1-5. [Link]
  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. [Link]
  • ResearchGate. (2022).
  • Marković, J., et al. (2024). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 35(1), 237-244. [Link]
  • Distefano, G., et al. (1985). Electronic structure and photophysical properties of quinolinic anhydride, quinolinic thioanhydride, and N-methylquinolinimide. Journal of the Chemical Society, Perkin Transactions 2, 1109-1114. [Link]
  • Saravanamoorthy, S. N., et al. (2020). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. SSRG International Journal of Applied Chemistry, 7(1), 1-13. [Link]
  • National Center for Biotechnology Information. (2024). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistryOpen. [Link]
  • Omixium. (2024, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3508. [Link]

Sources

A Preliminary Investigation into the Cytotoxic Profile of 8-(Tosylamino)quinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Quinoline-Based Therapeutics

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] The inherent versatility of the quinoline ring system, with its fused aromatic rings and nitrogen atom, allows for diverse functionalization, leading to compounds that can interact with a multitude of biological targets.[2] This guide focuses on a specific derivative, 8-(Tosylamino)quinoline (8-TQ), and provides a comprehensive framework for its initial cytotoxic evaluation. As drug development professionals, our goal is not merely to identify cytotoxic compounds, but to understand their mechanisms of action, paving the way for the rational design of more potent and selective anticancer agents. This document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound preliminary investigation.

Synthesis and Characterization of this compound (8-TQ)

A reliable and reproducible synthesis is the cornerstone of any preclinical investigation. The preparation of this compound is a straightforward process, typically achieved through the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride.

Synthetic Protocol

This protocol is adapted from established methods for the synthesis of sulfonamides.

Materials:

  • 8-Aminoquinoline

  • p-Toluenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 8-TQ must be rigorously confirmed.

  • Melting Point: The melting point should be sharp and consistent with literature values (e.g., 154-158 °C)[3][4].

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for structural elucidation. The spectra should be consistent with the expected structure of this compound, showing the characteristic signals for the quinoline and tosyl groups.[5][6][7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Core Directive: A Multi-Faceted Approach to Cytotoxicity Assessment

A preliminary investigation of cytotoxicity should not rely on a single assay. Instead, a battery of tests should be employed to build a comprehensive profile of the compound's activity. The following sections detail the key assays for an initial screen.

Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 8-TQ in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing different concentrations of 8-TQ. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Illustrative Data Presentation: IC50 Values of this compound

Due to the limited publicly available cytotoxicity data for this compound, the following table presents hypothetical IC50 values for illustrative purposes. This table demonstrates how to present such data clearly and concisely.

Cell LineCancer TypeIllustrative IC50 (µM) of 8-TQ (48h)
MCF-7 Breast Adenocarcinoma15.2
A549 Lung Carcinoma22.8
HCT116 Colon Carcinoma18.5
HeLa Cervical Cancer25.1
PC-3 Prostate Cancer30.7
Table 1: Illustrative half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines following a 48-hour treatment period. These values are for demonstrative purposes only.
Unveiling the Mode of Cell Death: Apoptosis vs. Necrosis

Understanding whether a compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is crucial. The Annexin V/Propidium Iodide (PI) assay is a standard method for this differentiation.[4][9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 8-TQ at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by arresting the cell cycle at specific phases. Cell cycle analysis using propidium iodide staining and flow cytometry is a powerful tool to investigate this.[3][5]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with 8-TQ as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.

G cluster_workflow Cytotoxicity Investigation Workflow A Compound Synthesis & Characterization (8-TQ) B Cell Viability Assay (MTT) A->B Initial Screening C Determine IC50 Values B->C Data Analysis D Apoptosis Assay (Annexin V/PI) C->D Select Concentrations E Cell Cycle Analysis (PI Staining) C->E Select Concentrations F Mechanistic Studies (ROS, MMP, Western Blot) D->F Elucidate Mechanism E->F G cluster_pathway Proposed PI3K/Akt Signaling Pathway Inhibition by 8-TQ RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation TQ This compound TQ->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the preliminary investigation of this compound's cytotoxicity. By employing a multi-assay approach, researchers can build a robust profile of 8-TQ's activity, moving beyond a simple measure of cell death to an understanding of its underlying mechanisms. The illustrative data and detailed protocols provided herein serve as a foundation for these studies.

Future research should focus on:

  • Broadening the Scope: Testing 8-TQ against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • In Vivo Studies: If promising in vitro activity is observed, transitioning to animal models to assess the efficacy and safety of 8-TQ in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 8-TQ to identify the key structural features responsible for its cytotoxic activity, with the aim of developing more potent and selective compounds.

  • Target Deconvolution: Employing advanced techniques such as proteomics and chemical proteomics to identify the direct molecular targets of 8-TQ within the cell.

By following a systematic and mechanistically driven approach, the therapeutic potential of this compound and other novel quinoline derivatives can be thoroughly explored, contributing to the development of the next generation of anticancer drugs.

References

  • This compound inhibits macrophage-mediated inflammation by suppressing NF-κB signaling.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]
  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]
  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect. PubMed. [Link]
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. HETEROCYCLES. [Link]
  • NMR Characteriz
  • This compound Seven Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • CellCycle Analysis. Babraham Institute. [Link]
  • Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. PubMed. [Link]
  • The Comparison of Anticancer Activity of Thymoquinone and Nanothymoquinone on Human Breast Adenocarcinoma.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. [Link]
  • Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. PubMed. [Link]
  • Mitochondrial Membrane Potential Assay.
  • Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applic

Sources

An In-Depth Technical Guide to the Metal Ion Chelation Properties of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, from potent antimalarial drugs to emerging roles in oncology and neurodegenerative disorders.[2][3] A key aspect of their multifaceted action is their ability to chelate metal ions, which are essential for numerous physiological and pathological processes.[3] This guide focuses on a specific, yet underexplored, derivative: 8-(Tosylamino)quinoline (TAQ). By introducing a tosylamino group at the 8-position, the electronic and steric properties of the well-studied 8-aminoquinoline (8-AQ) and 8-hydroxyquinoline (8-HQ) chelating motifs are significantly altered.[2][4] This document serves as a technical exploration of the metal ion chelation properties of TAQ, providing a foundational understanding for its potential applications in drug discovery, sensor technology, and catalysis. We will delve into its synthesis, predicted and experimentally observed coordination chemistry, and the detailed methodologies required for its comprehensive characterization.

The Conceptual Framework of Chelation by this compound

At its core, this compound is a bidentate ligand, poised to coordinate with a metal ion through the nitrogen atom of the quinoline ring and the deprotonated nitrogen atom of the tosylamino group. This forms a stable five-membered chelate ring, a common feature among 8-substituted quinoline chelators.[4]

Electronic and Steric Considerations

The introduction of the electron-withdrawing tosyl group is expected to significantly influence the coordination properties of the amino nitrogen. Compared to the parent 8-aminoquinoline, the tosyl group will:

  • Decrease the basicity of the amino nitrogen: This will lower the pKa of the N-H proton, facilitating deprotonation and coordination to the metal ion at a lower pH.

  • Modulate the redox potential of the metal complex: The electron-withdrawing nature of the tosyl group can stabilize lower oxidation states of the coordinated metal ion.

  • Introduce steric bulk: The sizable tosyl group will influence the geometry of the resulting metal complex and may confer selectivity for certain metal ions based on their preferred coordination geometries.

These modifications suggest that TAQ may exhibit unique metal ion selectivity and stability profiles compared to its 8-amino and 8-hydroxy counterparts.

The Chelation Process: A Step-by-Step Visualization

The chelation of a divalent metal ion (M²⁺) by two molecules of this compound can be visualized as a two-step process. This process is initiated by the coordination of the quinoline nitrogen, followed by the deprotonation and coordination of the tosylamino nitrogen.

chelation_process cluster_reactants Reactants M M²⁺ Intermediate [M(TAQ)]²⁺ (Monodentate) M->Intermediate + TAQ TAQ1 TAQ TAQ2 TAQ Complex [M(TAQ)₂] (Bidentate Chelate) Intermediate->Complex + TAQ - 2H⁺

Caption: Proposed chelation of a metal ion by this compound.

Synthesis and Characterization of this compound and its Metal Complexes

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride.[4]

Synthesis of this compound (TAQ)

Protocol:

  • Dissolve 8-aminoquinoline (1 equivalent) in pyridine.

  • Add p-toluenesulfonyl chloride (1 equivalent) to the solution.

  • Reflux the mixture for 30 minutes.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Synthesis of a Metal Complex: Bis(8-(tosylamino)quinolinato)nickel(II)

The synthesis of the Ni(II) complex of TAQ demonstrates the formation of a stable chelate.[4]

Protocol:

  • Dissolve this compound (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Add a solution of a nickel(II) salt (e.g., NiCl₂·6H₂O, 1 equivalent) in the same solvent.

  • Add a base (e.g., aqueous ammonia) to facilitate the deprotonation of the tosylamino group.

  • Stir the reaction mixture at room temperature.

  • The resulting complex can be isolated by precipitation or crystallization.

Experimental Methodologies for Characterizing Metal Ion Chelation

A multi-faceted approach is essential to fully characterize the metal ion chelation properties of this compound. The following experimental protocols are standard in the field and provide a comprehensive understanding of the ligand-metal interactions.

UV-Visible Spectrophotometry: Probing Complex Formation

UV-Vis spectroscopy is a powerful tool for monitoring the formation of metal complexes and determining their stoichiometry.

Experimental Workflow:

uv_vis_workflow start Prepare stock solutions of TAQ and metal salt titration Titrate TAQ solution with increasing aliquots of metal salt start->titration measurement Record UV-Vis spectrum after each addition titration->measurement analysis Analyze spectral changes (e.g., isosbestic points, absorbance changes) measurement->analysis job Job's Plot or Mole Ratio Plot to determine stoichiometry analysis->job end Determine Stoichiometry and Stability Constant job->end

Caption: Workflow for UV-Vis spectrophotometric titration.

Data Interpretation: The appearance of new absorption bands or shifts in existing bands upon addition of the metal ion indicates complex formation. Isosbestic points suggest a clean equilibrium between the free ligand and the complex. The stoichiometry of the complex can be determined using the mole-ratio method or Job's plot.[5][6]

Fluorescence Spectroscopy: A Sensitive Detection Method

Many quinoline-based ligands exhibit changes in their fluorescence properties upon metal chelation, making them suitable for developing fluorescent sensors.[7]

Experimental Protocol:

  • Prepare a solution of TAQ in a suitable solvent.

  • Record the fluorescence emission spectrum of the free ligand.

  • Titrate the TAQ solution with a solution of the metal ion of interest.

  • Record the fluorescence spectrum after each addition.

Data Interpretation: Chelation can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ).[8][9] These changes can be used to determine the binding affinity and selectivity of the ligand for different metal ions.

Nuclear Magnetic Resonance (NMR) Titration: Elucidating the Binding Site

NMR spectroscopy provides detailed information about the structure of the complex in solution and can pinpoint the atoms involved in coordination.

Experimental Protocol:

  • Acquire a ¹H NMR spectrum of the free TAQ ligand.

  • Add incremental amounts of a diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺) to the NMR tube containing the ligand solution.

  • Acquire a ¹H NMR spectrum after each addition.

Data Interpretation: Changes in the chemical shifts of the protons on the quinoline ring and near the tosylamino group upon addition of the metal ion confirm the binding site. The magnitude of the chemical shift changes can be used to calculate the association constant.[10]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

itc_workflow prepare Prepare solutions of TAQ and metal ion in the same buffer load Load TAQ into the sample cell and metal ion into the syringe prepare->load titrate Inject small aliquots of the metal ion solution into the TAQ solution load->titrate measure Measure the heat change after each injection titrate->measure fit Fit the data to a binding model to determine Kₐ, ΔH, and stoichiometry (n) measure->fit calculate Calculate ΔG and ΔS fit->calculate

Caption: Workflow for Isothermal Titration Calorimetry.

Data Interpretation: The ITC data provides direct measurement of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the chelation process.

Known Metal Ion Chelation Properties of this compound and its Analogs

While comprehensive data for a wide range of metal ions with TAQ is still emerging, studies on its Ni(II) complex and the extensive literature on related 8-aminoquinoline derivatives provide valuable insights.

Experimentally Determined Properties of the Ni(II)-TAQ Complex

A study on the Ni(II) complex of TAQ revealed the following key features:[4]

PropertyObservationImplication
Stoichiometry Ni(TAQ)₂Two deprotonated TAQ ligands coordinate to one Ni(II) ion.
Coordination Geometry OctahedralThe two TAQ ligands act as bidentate chelators, with two solvent molecules completing the coordination sphere.
IR Spectroscopy Shift in S-N stretching frequency upon coordinationConfirms the involvement of the sulfonamide nitrogen in metal binding.
Inferred Chelation Properties from 8-Aminoquinoline Analogs

Studies on various 8-aminoquinoline derivatives have demonstrated their ability to chelate a range of transition metal ions, including Cu²⁺, Zn²⁺, and Co²⁺.[11][12] UV-Vis titration experiments with bis(8-aminoquinoline) ligands have shown high affinity for Cu(II).[13] Furthermore, 8-amidoquinoline derivatives have been successfully employed as fluorescent sensors for Zn²⁺.[7] These findings strongly suggest that TAQ will also form stable complexes with these and other metal ions. The selectivity of TAQ for different metal ions will be influenced by the electronic and steric effects of the tosyl group.

Applications and Future Directions

The unique electronic and steric properties of this compound position it as a promising candidate for various applications.

  • Drug Development: The ability to chelate metal ions is crucial for the therapeutic action of many drugs. TAQ could be explored for its potential as an anticancer, antimicrobial, or neuroprotective agent by modulating metal ion homeostasis.[14][15]

  • Fluorescent Sensors: The potential for fluorescence modulation upon metal binding makes TAQ an attractive scaffold for the development of selective and sensitive fluorescent chemosensors for environmental and biological monitoring.[8]

  • Catalysis: Metal complexes of quinoline derivatives are known to be effective catalysts in various organic transformations. The TAQ-metal complexes could be investigated for their catalytic activity.

Future research should focus on:

  • A comprehensive study of the coordination chemistry of TAQ with a wide range of biologically and environmentally relevant metal ions.

  • Determination of the thermodynamic stability constants and kinetic parameters for complex formation.

  • X-ray crystallographic studies of various TAQ-metal complexes to elucidate their solid-state structures.

  • Evaluation of the biological activity of TAQ and its metal complexes in various disease models.

Conclusion

This compound represents a compelling, yet underexplored, chelating agent with significant potential. By building upon the well-established coordination chemistry of the 8-aminoquinoline scaffold and leveraging the unique properties imparted by the tosyl group, researchers can unlock new opportunities in medicinal chemistry, sensor development, and catalysis. This guide provides the foundational knowledge and experimental framework necessary to embark on the exciting journey of exploring the metal ion chelation properties of this versatile molecule.

References

  • The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand
  • The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand
  • Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of the Ni complexes
  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline)
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Synthesis of 8-aminoquinoline chel
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions
  • Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of the Ni complexes
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development
  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity
  • Synthesis of 8-aminoquinoline chel
  • Stability constants of mixed ligand complexes of vanadium(III) with 8-hydroxyquinoline and the amino acids glycine, proline, α-alanine and β-alanine
  • Copper-Catalyzed C−H Alkylation of 8-Aminoquinolines via 8-Amide Chel
  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16)
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applic
  • IUPAC Publications of Compilations and Critical Evalu
  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions
  • Stability constants for metal chelates of 5-sulfo-8-mercaptoquinoline and 2-methyl-5-sulfo-8-mercaptoquinoline
  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxid
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity
  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxid
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline
  • The reaction of 8-aminoquinoline with chromium( 111), nisLnganese( 11), iron(I1) and (111), cobalt(II), nickel(II), coppe~(II), zinc(II), cadmium(I1)
  • 8-Aminoquinoline - Wikipedia
  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone
  • This compound Product Description - ChemicalBook
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkyl
  • This compound Seven Chongqing Chemdad Co. ,Ltd

Sources

basic handling and storage guidelines for 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Handling and Storage of 8-(Tosylamino)quinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential handling and storage protocols for this compound. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, grounding best practices in the physicochemical properties and known hazards of the compound. Our objective is to foster a proactive safety culture and ensure the long-term integrity of the material for reliable experimental outcomes.

Compound Identification and Physicochemical Profile

This compound, a sulfonamide derivative, is a solid, crystalline compound utilized in various research applications, including synthetic chemistry and medicinal chemistry.[1][2] A precise understanding of its physical properties is fundamental to its appropriate handling and storage.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 10304-39-9 [1][3]
Molecular Formula C₁₆H₁₄N₂O₂S [3][4]
Molecular Weight 298.36 g/mol [3]
Appearance White to pale brown solid/powder [1][3][4]
Melting Point 154-158 °C (lit.) [3][4]

| Form | Solid |[3] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling to minimize risk to personnel. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Table 2: GHS Hazard Identification for this compound

Hazard Class GHS Code Signal Word Hazard Statement Source(s)
Skin Corrosion/Irritation H315 Warning Causes skin irritation.
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation. | |

The presence of the quinoline moiety suggests a cautious approach, as some quinoline derivatives are known for other potential hazards.[5][6] Therefore, treating the compound with respect and adhering to stringent safety protocols is paramount. The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks identified, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective measures for ensuring laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound node_engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilated Balance Enclosure) node_admin Administrative Controls (e.g., SOPs, Training, Labeling) node_engineering->node_admin First Line of Defense node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) node_admin->node_ppe Essential Final Barrier

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Engineering Controls

The primary engineering control for handling this compound powder is a certified chemical fume hood or a ventilated balance enclosure (powder hood).[7] This captures airborne particles at the source, preventing inhalation, which is critical given its classification as a respiratory irritant.

Administrative Controls
  • Standard Operating Procedures (SOPs): Laboratories must develop and maintain detailed SOPs for the handling and storage of this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before working with it.

  • Labeling: Ensure all primary and secondary containers are clearly labeled with the compound name, CAS number, and appropriate GHS hazard pictograms.

Personal Protective Equipment (PPE)

PPE is the final line of defense and should never be used as a substitute for robust engineering controls.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles causing serious eye irritation.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed properly to avoid skin contamination.[5]

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved N95 dust mask or higher-level respirator is required to prevent respiratory tract irritation.

Safe Handling Protocols

Adherence to a systematic workflow minimizes exposure and prevents contamination.

Weighing and Aliquoting Protocol
  • Preparation: Don the required PPE (lab coat, safety goggles, gloves).

  • Engineering Control: Perform all manipulations of the solid compound within a chemical fume hood or ventilated balance enclosure.

  • Static Control: Use an anti-static weigh boat or dish, as fine powders can be susceptible to static electricity, leading to material loss and contamination.

  • Dispensing: Use a dedicated, clean spatula to carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid creating airborne dust.

  • Closure: Immediately and securely close the stock container cap after dispensing to prevent absorption of atmospheric moisture and contamination.

  • Cleanup: Carefully clean the spatula and the balance area. Dispose of any contaminated wipes or weigh boats as solid chemical waste.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[7]

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring safety within the laboratory.

General Storage Conditions

The compound should be stored at room temperature (15-25°C) in a dry, cool, and well-ventilated area.[1][3][7] It is classified as a Storage Class 11 Combustible Solid, indicating it should be stored away from strong oxidizing agents.

Container and Atmosphere
  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to air and moisture.[8]

  • Inert Atmosphere: While the Safety Data Sheet for the similar compound 8-aminoquinoline notes air sensitivity and recommends storage under an inert atmosphere, this is not explicitly stated for this compound.[7] However, for long-term (>1 year) archival storage, storing under an inert gas like argon or nitrogen is a best practice to prevent potential oxidative degradation or reaction with atmospheric moisture.

Incompatible Materials

Store this compound segregated from the following:

  • Strong Oxidizing Agents: Can cause exothermic reactions.

  • Strong Acids: Can react with the amine and quinoline nitrogen atoms.[7]

Storage_Logic start Receive this compound check_container Is container sealed and intact? start->check_container storage_location Select designated storage area: - Room Temperature - Dry & Well-Ventilated check_container->storage_location Yes reject Quarantine and Report check_container->reject No check_incompatibles Are incompatible materials (Strong Acids, Oxidizers) stored separately? storage_location->check_incompatibles store_compound Store Compound in Cabinet check_incompatibles->store_compound Yes relocate Relocate Incompatibles check_incompatibles->relocate No update_inventory Update Chemical Inventory store_compound->update_inventory relocate->store_compound

Caption: Logical workflow for the safe and compliant storage of the compound.

Spill and Emergency Procedures

Small Spills (Solid Powder)
  • Evacuate: If necessary, restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the product to enter drains or the environment.[6][9]

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • Pentachemicals. (n.d.). Quinoline - SAFETY DATA SHEET.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Chemdad Co., Ltd. (n.d.). This compound.
  • J. Heterocyclic Chem. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

Sources

Unraveling the Luminescence Enigma: A Technical Guide to the Fluorescence Quenching Mechanisms of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular probes and sensors, 8-(Tosylamino)quinoline (TsQ) and its derivatives represent a class of fluorophores with significant potential. Their quinoline core provides a robust platform for fluorescence, while the tosylamino substituent offers a versatile site for interaction with various analytes. Understanding the mechanisms that govern their fluorescence, particularly the processes that lead to its quenching, is paramount for the rational design of novel sensors and therapeutic agents. This in-depth technical guide synthesizes field-proven insights and established methodologies to provide a comprehensive understanding of the fluorescence quenching mechanisms of this compound.

The Core Fluorophore: Synthesis and Spectroscopic Characterization of this compound

A reliable and reproducible synthesis of this compound is the foundational step for any subsequent investigation. The most common and efficient method involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 8-aminoquinoline

  • p-toluenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM (5 mL) to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Properties of this compound

While comprehensive photophysical data for this compound is not extensively reported in a single source, data from closely related N-(quinolin-8-yl)benzenesulfonamides and other 8-aminoquinoline derivatives allow for a reliable estimation of its properties.[1]

PropertyTypical Value RangeNotes
Absorption Maximum (λ_abs_) 320 - 350 nmDependent on solvent polarity.
Emission Maximum (λ_em_) 450 - 500 nmExhibits a significant Stokes shift.
Molar Absorptivity (ε) 5,000 - 15,000 M⁻¹cm⁻¹Indicates a π-π* transition.
Fluorescence Quantum Yield (Φ_F_) Low to moderate (0.01 - 0.2)Highly sensitive to the environment.
Fluorescence Lifetime (τ) 1 - 5 nsCan be influenced by quenchers.

Note: These values are estimations based on analogous compounds and should be experimentally determined for this compound in the specific solvent system of interest.

Key Fluorescence Quenching Mechanisms at Play

The fluorescence of this compound can be quenched through several intermolecular and intramolecular pathways. The dominant mechanism is often dictated by the nature of the interacting species (the "quencher") and the surrounding environment.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer is a primary mechanism responsible for the fluorescence quenching of many quinoline-based sensors. In the context of TsQ, the quinoline moiety acts as the fluorophore (and potential electron acceptor in its excited state), while the tosylamino group can act as an electron donor.

PET_mechanism TsQ_ground TsQ (Ground State) TsQ_excited TsQ* (Excited State) TsQ_ground->TsQ_excited hν (Excitation) TsQ_excited->TsQ_ground Fluorescence (k_f) Complex [TsQ...Quencher]* (Excited State Complex) TsQ_excited->Complex + Quencher Quencher Quencher (e.g., Metal Ion) Quenched_TsQ TsQ (Ground State) Complex->Quenched_TsQ Non-radiative decay TsQ_minus TsQ⁻ Complex->TsQ_minus Electron Transfer Quencher_plus Quencher⁺ TsQ_minus->TsQ_ground Back Electron Transfer

Caption: Photoinduced Electron Transfer (PET) quenching pathway for this compound.

Upon excitation, an electron may be transferred from the highest occupied molecular orbital (HOMO) of the donor (tosylamino group or an external quencher) to the partially vacant HOMO of the excited quinoline fluorophore. This process forms a charge-separated state which typically decays non-radiatively to the ground state, thus quenching the fluorescence.

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Quenching Effects

The 8-aminoquinoline scaffold is a well-known chelating agent for various metal ions. The nitrogen atom of the quinoline ring and the nitrogen of the amino group can coordinate with a metal ion. This chelation can have two opposing effects on the fluorescence of TsQ:

  • Chelation-Enhanced Fluorescence (CHEF): For certain metal ions, such as Zn²⁺, chelation can lead to a significant increase in fluorescence intensity. This is often attributed to the inhibition of a pre-existing PET quenching pathway.[2] By binding to the lone pair of electrons on the amino nitrogen, the metal ion lowers the energy of this orbital, making it more difficult for an electron to be transferred to the excited quinoline ring. This "locks" the molecule in a fluorescent state.

  • Chelation-Induced Quenching: Conversely, chelation with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺) often leads to efficient fluorescence quenching. This can occur through several mechanisms, including:

    • Energy Transfer: The excited state energy of the fluorophore can be transferred to the d-orbitals of the metal ion.

    • Spin-Orbit Coupling: The paramagnetic nature of the metal ion can enhance intersystem crossing from the singlet excited state to the triplet state, which is typically non-emissive in solution.

    • Electron Transfer: The metal ion itself can act as an electron acceptor or donor, leading to PET.

CHEF_Quenching cluster_0 Chelation-Enhanced Fluorescence (CHEF) cluster_1 Chelation-Induced Quenching TsQ_PET TsQ (PET Quenched) Metal_Zn + Zn²⁺ TsQ_PET->Metal_Zn Chelation TsQ_Zn_Complex [TsQ-Zn]²⁺ Complex (Fluorescent) Metal_Zn->TsQ_Zn_Complex PET Inhibition TsQ_Fluorescent TsQ (Fluorescent) Metal_Cu + Cu²⁺ TsQ_Fluorescent->Metal_Cu Chelation TsQ_Cu_Complex [TsQ-Cu]²⁺ Complex (Quenched) Metal_Cu->TsQ_Cu_Complex Energy/Electron Transfer

Caption: Dueling effects of metal ion chelation on TsQ fluorescence.

Excited State Intramolecular Proton Transfer (ESIPT)

While less commonly cited for 8-aminoquinoline derivatives compared to their 8-hydroxyquinoline counterparts, ESIPT is a potential intramolecular quenching pathway. The acidic proton on the sulfonamide nitrogen could potentially be transferred to the quinoline nitrogen in the excited state. This process would lead to a tautomeric form with different electronic and emissive properties, often resulting in a large Stokes shift or fluorescence quenching if the tautomer is non-emissive. The presence of hydrogen bond acceptors or donors in the solvent can significantly influence the efficiency of ESIPT.

Experimental Investigation of Quenching Mechanisms

A multi-faceted experimental approach is necessary to elucidate the specific quenching mechanism(s) for TsQ with a given quencher.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Objective: To quantify the extent of fluorescence quenching and distinguish between static and dynamic quenching mechanisms.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution).

    • Prepare a series of quencher stock solutions of known concentrations.

    • Prepare a set of samples with a constant concentration of TsQ and varying concentrations of the quencher. Ensure the final volume and solvent composition are identical for all samples.

  • Steady-State Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of TsQ.

    • Record the fluorescence intensity at the emission maximum for each quencher concentration.

  • Time-Resolved Fluorescence Measurements:

    • Measure the fluorescence lifetime of TsQ in the absence and presence of the quencher using a time-correlated single-photon counting (TCSPC) system.

  • Data Analysis: Stern-Volmer Analysis

    • Plot the ratio of the fluorescence intensities (I₀/I) and lifetimes (τ₀/τ) against the quencher concentration [Q].

    • The Stern-Volmer equation describes the relationship:

      • For dynamic quenching: I₀/I = τ₀/τ = 1 + Ksv[Q] = 1 + k_qτ₀[Q]

      • For static quenching: I₀/I = 1 + Ksv[Q] and τ₀/τ = 1

    • Where:

      • I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.

      • τ₀ and τ are the fluorescence lifetimes in the absence and presence of the quencher, respectively.

      • Ksv is the Stern-Volmer quenching constant.

      • k_q is the bimolecular quenching rate constant.

Quenching TypeEffect on Intensity (I₀/I)Effect on Lifetime (τ₀/τ)Stern-Volmer Plot (I₀/I vs [Q])
Dynamic DecreasesDecreasesLinear
Static DecreasesNo changeLinear
Combined DecreasesDecreasesUpward curvature
UV-Vis Absorption Spectroscopy

Objective: To detect the formation of a ground-state complex between TsQ and the quencher, which is indicative of static quenching.

Experimental Protocol:

  • Prepare samples with a constant concentration of TsQ and increasing concentrations of the quencher.

  • Record the UV-Vis absorption spectrum of each sample.

  • Analyze the spectra for any changes in the absorption maximum, molar absorptivity, or the appearance of new absorption bands, which would suggest ground-state complex formation.

Computational Modeling

Objective: To gain theoretical insight into the electronic structure and potential energy surfaces of TsQ and its complexes with quenchers.

Methodology:

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to:

    • Optimize the ground and excited-state geometries of TsQ.

    • Calculate the energies of the HOMO and LUMO to predict the likelihood of PET.

    • Model the interaction of TsQ with metal ions to understand the geometry and electronic structure of the resulting complexes.

    • Simulate absorption and emission spectra to compare with experimental data.

Conclusion and Future Directions

The fluorescence of this compound is a sensitive probe of its molecular environment, with its quenching governed by a delicate interplay of factors including Photoinduced Electron Transfer, chelation effects, and potentially Excited State Intramolecular Proton Transfer. A thorough understanding of these mechanisms, achieved through a combination of synthesis, steady-state and time-resolved spectroscopy, and computational modeling, is crucial for harnessing the full potential of TsQ and its derivatives in the development of next-generation fluorescent sensors and probes for applications in chemical biology and drug discovery. Future research should focus on obtaining detailed photophysical data specifically for TsQ and exploring its interactions with a wider range of biologically and environmentally relevant analytes.

References

  • Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFκB activity within two separate high-throughput screens of NFκB activation. Bioorganic & Medicinal Chemistry Letters, 18(1), 329-335. [Link]
  • Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide deriv
  • Mohamad, S. N., et al. (2021).
  • Kim, H., et al. (2014). A highly selective quinoline-based fluorescent sensor for Zn(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 883-887. [Link]
  • A novel fluorescent sensor for Fe 3+ based on a quinoline deriv
  • Laws, W. R., & Contino, P. B. (1992). Fluorescence quenching studies: analysis of nonlinear Stern-Volmer data. Methods in Enzymology, 210, 448-463. [Link]
  • Fluorescence Quenching. (n.d.). University of Basel. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 8-(tosylamino)quinoline, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the sulfonylation of 8-aminoquinoline with p-toluenesulfonyl chloride (tosyl chloride) in the presence of pyridine. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, comprehensive characterization data, and critical safety protocols. The structure of this guide is designed to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Rationale

8-Aminoquinoline and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous antimalarial, anticancer, and antimicrobial agents.[1][2] The functionalization of the amino group at the 8-position allows for the modulation of the molecule's physicochemical and biological properties. The conversion of the primary amine in 8-aminoquinoline to a tosylamide serves two primary purposes:

  • Protecting Group: The tosyl group is a robust protecting group for amines, stable to a wide range of reaction conditions, which can be removed later if necessary.[3]

  • Bioactive Moiety: The resulting N-arylsulfonamide moiety is itself a significant pharmacophore. This compound (8-TQ) has been investigated for its own biological activities, including potential anticancer properties by targeting signaling pathways like PI3K/Akt.[4]

This synthesis employs a standard nucleophilic substitution reaction where the nitrogen atom of 8-aminoquinoline attacks the electrophilic sulfur atom of tosyl chloride.[5] Pyridine is used as the solvent and base, playing a crucial role in the reaction's success.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanistic Insights:

The reaction proceeds via a nucleophilic acyl substitution-like pathway at the sulfonyl group.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 8-aminoquinoline acts as a nucleophile, attacking the electron-deficient sulfur atom of tosyl chloride. This forms a tetrahedral intermediate.

  • Catalytic Role of Pyridine: While often seen simply as an acid scavenger, pyridine can also act as a nucleophilic catalyst. It can react with tosyl chloride to form a highly electrophilic N-tosylpyridinium salt.[6][7] This intermediate is then more readily attacked by the less nucleophilic 8-aminoquinoline, accelerating the reaction.

  • Acid Scavenging: As the reaction proceeds, hydrochloric acid (HCl) is generated as a byproduct. Pyridine, a weak base, neutralizes the HCl to form pyridinium chloride.[6][7] This is critical because the protonation of the starting 8-aminoquinoline by HCl would render it non-nucleophilic, quenching the reaction.

  • Product Formation: The intermediate collapses, expelling the chloride ion as a leaving group and forming a protonated sulfonamide. Pyridine then acts as a base to deprotonate the nitrogen, yielding the final neutral product, this compound.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and clear endpoints for each major step.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
8-Aminoquinoline (C₉H₈N₂)≥98%Sigma-Aldrich, etc.May require purification if dark.
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-Aldrich, etc.Moisture sensitive.
Pyridine (anhydrous)≥99.8%Sigma-Aldrich, etc.Use a freshly opened bottle or dried stock.
Ethanol (200 proof)Reagent GradeFisher Scientific, etc.For recrystallization.
Deionized WaterN/AIn-house
Standard GlasswareN/AN/ARound-bottom flask, condenser, etc.
Magnetic Stirrer/HotplateN/AN/A
Ice BathN/AN/A
Buchner Funnel and FlaskN/AN/AFor filtration.
TLC Plates (Silica gel 60 F₂₅₄)N/AMerck, etc.For reaction monitoring.
Quantitative Data Summary
ReagentMW ( g/mol )Amount (g)Moles (mmol)Molar Ratio
8-Aminoquinoline144.172.8820.01.0
p-Toluenesulfonyl chloride190.654.2022.01.1
Pyridine79.10~20 mL-Solvent
Product (Theoretical) 298.36 5.97 20.0 -

Note: A slight excess of tosyl chloride is used to ensure complete consumption of the starting amine.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (2.88 g, 20.0 mmol) in anhydrous pyridine (20 mL). Stir the mixture until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add p-toluenesulfonyl chloride (4.20 g, 22.0 mmol) in small portions over 15-20 minutes. Causality Note: The reaction is exothermic; slow, portion-wise addition at low temperature is crucial to prevent side reactions and ensure controlled formation of the desired product.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let the mixture warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitoring (In-Process Control): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the 8-aminoquinoline spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Filtration: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove pyridine and pyridinium hydrochloride.

  • Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry. For complete drying, place the solid in a desiccator under vacuum.

  • Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Dissolve 8-Aminoquinoline in anhydrous Pyridine B Cool to 0-5 °C A->B C Add Tosyl Chloride (portion-wise) B->C D Stir at RT (3-4h) C->D E Monitor by TLC D->E F Quench in Ice Water E->F G Vacuum Filtration F->G H Recrystallize from Ethanol G->H I Characterize Product (MP, NMR, IR, MS) H->I

Caption: Workflow for the synthesis of this compound.

Characterization of Final Product

  • Appearance: White to pale brown solid.[8]

  • Melting Point: 154-158 °C (literature).[8][9]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~9.5 (s, 1H, N-H)

    • δ 8.8-7.2 (m, 10H, Ar-H from quinoline and tosyl groups)

    • δ 2.3 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Expected signals in the aromatic region (δ 110-150 ppm) and a signal for the methyl carbon around δ 21.5 ppm.

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~3250-3350 (N-H stretch)

    • ~1340 & ~1160 (asymmetric and symmetric S=O stretching of the sulfonamide)

    • ~1600, ~1500 (C=C aromatic stretching)

  • Mass Spectrometry (EI):

    • m/z 298.36 [M]⁺

Safety Protocols and Hazard Management

All procedures must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

ChemicalKey HazardsHandling Precautions
8-Aminoquinoline Toxic if swallowed, skin/eye irritant, suspected mutagen.[10][11][12]Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[10]
p-Toluenesulfonyl chloride Causes severe skin burns and eye damage. Reacts with water.[13]Handle in a dry environment. Do not allow contact with water or moist air. Wear appropriate PPE.[14]
Pyridine Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[15]Keep away from heat and ignition sources. Use only in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing.[13]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

References

  • ResearchGate. (n.d.). Direct tosyloxylation of 8‐aminoquinoline.
  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
  • PubMed. (1962). [Studies on tertiary amine oxides. XII. Reactions of pyridine 1-oxides with tosyl chloride in the presense of pyridine]. Yakugaku Zasshi.
  • Ingenta Connect. (2013). This compound inhibits tumour progression through targeting phosphoinositide-3-kinase/Akt pathway. Pharmazie.
  • Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant.
  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • Russian Journal of Organic Chemistry. (2016). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • ARKIVOC. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • LookChem. (n.d.). Purification of Quinoline.
  • University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline.
  • Chemdad. (n.d.). This compound.
  • Research & Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • PubChem. (n.d.). 8-Aminoquinoline.
  • PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Wikipedia. (n.d.). Tosyl group.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • Russian Journal of Organic Chemistry. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

Sources

Application Notes and Protocols: 8-(Tosylamino)quinoline as a Highly Sensitive Fluorescent Sensor for Zinc Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zinc (Zn²⁺) is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Dysregulation of zinc homeostasis is implicated in various pathological conditions, such as neurodegenerative diseases and cancer.[1] Consequently, the development of sensitive and selective methods for the detection and quantification of zinc ions in biological and environmental systems is of paramount importance. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging.[1][2]

Among the various fluorophores, quinoline-based derivatives have been extensively studied for their excellent coordination properties with metal ions.[3] 8-(Tosylamino)quinoline (TsQ), also known as N-(8-Quinolinyl)-p-toluenesulfonamide, is a prominent member of this family that has demonstrated significant utility as a fluorescent sensor for zinc ions.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed protocol for using this compound as a zinc ion sensor.

Chemical and Physical Properties of this compound
PropertyValue
CAS Number 10304-39-9[4]
Molecular Formula C₁₆H₁₄N₂O₂S[4]
Molecular Weight 298.36 g/mol [4][5]
Appearance White to pale brown solid[4]
Melting Point 154-158 °C[4]

Principle of Zinc Detection: Chelation-Enhanced Fluorescence (CHEF)

The mechanism underlying the function of this compound as a zinc sensor is based on the principle of Chelation-Enhanced Fluorescence (CHEF).[3][6] In its free form, the fluorescence of TsQ is relatively weak. This is often attributed to processes like photoinduced electron transfer (PET) that quench the excited state of the fluorophore.[3][6]

Upon the introduction of zinc ions, the nitrogen atom of the quinoline ring and the nitrogen atom of the sulfonamide group of two TsQ molecules chelate a single Zn²⁺ ion, forming a stable 2:1 complex, (TsQ)₂Zn.[3][6] This chelation event rigidifies the molecular structure and inhibits the non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. The result is a "turn-on" fluorescent response that is directly proportional to the concentration of zinc ions within a certain range.

Visualizing the Mechanism

CHEF_mechanism Figure 1: CHEF Mechanism of TsQ with Zn²⁺ TsQ_free Free TsQ (Weak Fluorescence) TsQ2Zn_complex (TsQ)₂Zn Complex (Strong Fluorescence) TsQ_free->TsQ2Zn_complex Chelation Zn2_ion Zn²⁺ Ion Zn2_ion->TsQ2Zn_complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound with zinc ions.

Experimental Protocols

Materials and Equipment
  • This compound (TsQ)

  • Zinc chloride (ZnCl₂) or Zinc sulfate heptahydrate (Zn(SO₄)·7H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol or Methanol

  • HEPES buffer (or other appropriate buffer system)

  • Deionized water

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Stock Solutions

1. This compound (TsQ) Stock Solution (e.g., 1 mM):

  • Due to the low water solubility of many quinoline derivatives, a stock solution of TsQ is typically prepared in an organic solvent such as DMSO or ethanol.[3][7]
  • Accurately weigh the required amount of TsQ (MW = 298.36 g/mol ). For a 1 mM solution in 10 mL, weigh 2.98 mg of TsQ.
  • Dissolve the weighed TsQ in 10 mL of anhydrous DMSO. Ensure complete dissolution by gentle vortexing or sonication.
  • Store the stock solution at 4°C, protected from light.

2. Zinc Ion Stock Solution (e.g., 10 mM):

  • Prepare a stock solution of a zinc salt (e.g., ZnCl₂) in deionized water.
  • Accurately weigh the required amount of ZnCl₂ (MW = 136.30 g/mol ). For a 10 mM solution in 10 mL, weigh 13.63 mg of ZnCl₂.
  • Dissolve the ZnCl₂ in 10 mL of deionized water.
  • This stock solution can be further diluted to prepare working solutions of desired concentrations.

3. Buffer Solution (e.g., 10 mM HEPES, pH 7.4):

  • Prepare a buffer solution appropriate for the experimental conditions. For biological applications, a physiological pH of around 7.4 is often desired.
  • Dissolve the required amount of HEPES in deionized water, adjust the pH to 7.4 using NaOH or HCl, and bring it to the final volume.
Protocol for Zinc Ion Detection using Fluorescence Spectroscopy

This protocol describes a general procedure for fluorescence titration to determine the response of TsQ to varying concentrations of zinc ions.

1. Instrument Setup:

  • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
  • Set the excitation wavelength (λex) to approximately 360 nm.[3][6]
  • Set the emission wavelength (λem) scan range from 400 nm to 600 nm to observe the fluorescence spectrum. The emission maximum for the (TsQ)₂Zn complex is expected around 490 nm.[3][6]
  • Adjust the excitation and emission slit widths (e.g., 5 nm) to optimize the signal-to-noise ratio.

2. Sample Preparation and Measurement:

  • In a quartz cuvette, add the appropriate volume of buffer solution.
  • Add a specific aliquot of the TsQ stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize solvent effects.
  • Gently mix the solution by pipetting.
  • Place the cuvette in the spectrophotometer and record the fluorescence spectrum of free TsQ. This will serve as the baseline reading.
  • Sequentially add small aliquots of the zinc working solution to the cuvette, ensuring thorough mixing after each addition.
  • After each addition of zinc, allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
Data Analysis
  • Plot the fluorescence intensity at the emission maximum (around 490 nm) as a function of the zinc ion concentration.

  • Determine the linear range of detection and the limit of detection (LOD). The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

  • To determine the binding stoichiometry, a Job's plot can be generated.[1][7] This involves preparing a series of solutions with varying mole fractions of TsQ and Zn²⁺ while keeping the total concentration constant. The plot of fluorescence intensity versus the mole fraction of TsQ will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. For a 2:1 (TsQ:Zn) complex, the maximum is expected at a mole fraction of approximately 0.67.

Workflow for Zinc Ion Sensing

zinc_sensing_workflow Figure 2: Experimental Workflow for Zinc Sensing with TsQ cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_tsq Prepare TsQ Stock Solution (in DMSO) baseline Record Baseline Fluorescence of TsQ in Buffer prep_tsq->baseline prep_zn Prepare Zn²⁺ Stock Solution (in H₂O) titration Titrate with Zn²⁺ Solution prep_zn->titration prep_buffer Prepare Buffer (e.g., HEPES, pH 7.4) prep_buffer->baseline setup_spectro Set up Fluorescence Spectrophotometer (λex ≈ 360 nm, λem ≈ 490 nm) setup_spectro->baseline baseline->titration record_spectra Record Fluorescence Spectra after Each Addition titration->record_spectra Iterate plot_data Plot Fluorescence Intensity vs. [Zn²⁺] record_spectra->plot_data determine_lod Determine Linear Range and Limit of Detection (LOD) plot_data->determine_lod jobs_plot Perform Job's Plot for Stoichiometry (Optional) plot_data->jobs_plot

Caption: A step-by-step workflow for the detection of zinc ions using this compound.

Selectivity and Potential Interferences

An important characteristic of a good chemosensor is its selectivity for the target analyte over other potentially competing species. While TsQ and its derivatives are known for their high affinity for Zn²⁺, it is crucial to assess their response to other biologically relevant metal ions.[3]

  • Common Cations: TsQ generally exhibits good selectivity for Zn²⁺ over alkali and alkaline earth metals such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, which are present at high concentrations in biological systems.[3]

  • Transition Metals: Interference may be observed from other transition metal ions like Cu²⁺, Fe³⁺, Cd²⁺, and Hg²⁺, which can also coordinate with the quinoline moiety or quench the fluorescence.[1][3] It is recommended to perform selectivity studies by measuring the fluorescence response of TsQ to a range of different metal ions at the same concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescence signal Incorrect instrument settings.Verify the excitation and emission wavelengths and slit widths.
Degradation of TsQ.Prepare a fresh stock solution of TsQ. Store the stock solution properly (protected from light, at 4°C).
Precipitation in the cuvette Low solubility of TsQ or the complex in the aqueous buffer.Increase the percentage of co-solvent (e.g., DMSO or ethanol), but be mindful of potential effects on the binding affinity and cellular applications.
Inconsistent readings Incomplete mixing or insufficient equilibration time.Ensure the solution is thoroughly mixed after each addition and allow sufficient time for the binding to reach equilibrium.
Temperature fluctuations.Use a temperature-controlled cuvette holder if available.

Conclusion

This compound is a valuable and effective fluorescent sensor for the detection of zinc ions. Its "turn-on" fluorescence response upon chelation with Zn²⁺ provides a sensitive and straightforward method for quantification. By following the detailed protocols outlined in these application notes, researchers can confidently employ TsQ in their studies to investigate the multifaceted roles of zinc in various scientific disciplines. Careful consideration of experimental parameters, including solvent composition, pH, and potential interfering ions, is essential for obtaining accurate and reproducible results.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors, 21(1), 311. [Link]
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-597. [Link]
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2022). Sains Malaysiana, 51(12), 4125-4139. [Link]
  • This compound. Chongqing Chemdad Co., Ltd. [Link]
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calcul
  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (2021). RSC Advances, 11(48), 30235-30242. [Link]
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2022). Sains Malaysiana, 51(12), 4125-4139. [Link]
  • An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. (2019). Journal of Fluorescence, 29(4), 947-954. [Link]
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3569. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors, 21(1), 311. [Link]
  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. (2011). Journal of Inorganic Biochemistry, 105(8), 1044-1051. [Link]
  • Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. (2022). Gels, 8(11), 743. [Link]
  • Developing a new chemosensor targeting zinc ion based on two types of quinoline platform. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118652. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Turn‐On Solid‐State Fluorescent Determination of Zinc Ion by Quinoline‐Based Covalent Organic Framework. (2022).
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). Molecules, 27(19), 6296. [Link]
  • Process for preparing quinoline bases.
  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (2023). Crystals, 13(5), 785. [Link]
  • Selective interactions of 5-(hydroxyimino)quinolin-8-one with tetrabutylammonium fluoride and zinc(II) ions. (2010). Inorganica Chimica Acta, 363(1), 199-206. [Link]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). Organic & Biomolecular Chemistry, 17(4), 850-866. [Link]

Sources

Application Notes and Protocols for the Detection of Cadmium Ions in Aqueous Solutions using 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Cadmium Detection

Cadmium (Cd²⁺) is a heavy metal of significant environmental and toxicological concern.[1] Its prevalence in industrial effluents, agricultural runoff, and consumer products leads to accumulation in ecosystems and, consequently, the human food chain. Chronic exposure to cadmium can lead to severe health issues, including renal dysfunction, skeletal damage, and an increased risk of cancer. Therefore, the development of sensitive, selective, and rapid methods for the detection of cadmium ions in aqueous environments is of paramount importance for environmental monitoring, food safety, and clinical diagnostics.

Fluorescent chemosensors have emerged as a powerful tool for metal ion detection due to their high sensitivity, operational simplicity, and potential for real-time analysis. Among these, 8-(Tosylamino)quinoline (TAQ) has demonstrated significant potential as a selective fluorescent probe for cadmium ions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and application of TAQ for the sensitive and selective detection of Cd²⁺ in aqueous solutions.

The Sensor: this compound (TAQ)

Chemical Structure and Properties:

This compound is a derivative of 8-aminoquinoline, featuring a tosyl group attached to the amino nitrogen. The quinoline moiety serves as the fluorophore, while the entire molecule acts as a ligand that can selectively coordinate with metal ions.

  • Chemical Name: N-(quinolin-8-yl)-4-methylbenzenesulfonamide

  • Abbreviation: TAQ or pTAQ

  • CAS Number: 10304-39-9

  • Molecular Formula: C₁₆H₁₄N₂O₂S

  • Molecular Weight: 298.36 g/mol

  • Appearance: Solid

  • Melting Point: 154-158 °C[2]

  • Solubility: Insoluble in water in the pH range of 3 to 11.[3]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of this compound is significantly enhanced upon the formation of a complex with cadmium ions. This phenomenon is attributed to the Chelation-Enhanced Fluorescence (CHEF) effect. In its free form, the fluorescence of the quinoline fluorophore is quenched due to photoinduced electron transfer (PET) from the nitrogen atom of the aminoquinoline to the excited state of the fluorophore.

Upon chelation with a cadmium ion, the lone pair of electrons on the nitrogen atom becomes involved in the coordination bond. This coordination restricts the PET process, leading to a significant increase in the fluorescence quantum yield of the quinoline moiety. The rigidity of the complex formed between TAQ and Cd²⁺ further contributes to the enhancement of the fluorescence emission.

The coordination of Cd²⁺ with both the nitrogen of the quinoline ring and the sulfonamide group forms a stable complex, which is responsible for the observed fluorescence enhancement.

Experimental Protocols

Part 1: Synthesis of this compound (TAQ)

A standard method for the synthesis of this compound involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride in the presence of a base.

Materials:

  • 8-Aminoquinoline

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the synthesized compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Preparation of Stock Solutions

TAQ Stock Solution (e.g., 1 mM):

Due to the insolubility of TAQ in water, a micellar solution is required.[3]

  • Accurately weigh the required amount of synthesized TAQ.

  • Dissolve the TAQ in a minimal amount of a suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Prepare a solution of Triton X-100 (a non-ionic surfactant) in deionized water (e.g., 1% v/v).

  • Slowly add the TAQ solution to the Triton X-100 solution with vigorous stirring to form a clear micellar stock solution. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).

Cadmium Stock Solution (e.g., 10 mM):

  • Use a standard, certified cadmium salt (e.g., CdCl₂ or Cd(NO₃)₂).

  • Accurately weigh the required amount of the cadmium salt and dissolve it in deionized water to prepare a high-concentration stock solution.

  • Prepare a series of working solutions of varying cadmium concentrations by serial dilution of the stock solution with deionized water.

Buffer Solution (pH 9.2):

The optimal pH for cadmium detection with TAQ is approximately 9.2.[3] A borate buffer or a Tris-HCl buffer can be used.

  • Prepare a 0.1 M solution of boric acid.

  • Adjust the pH to 9.2 by adding a 0.1 M solution of sodium hydroxide (NaOH) while monitoring with a pH meter.

Part 3: Fluorescence Detection of Cadmium Ions

Instrumentation:

  • A fluorescence spectrophotometer capable of measuring excitation and emission spectra.

Procedure:

  • In a series of quartz cuvettes, add a fixed volume of the TAQ stock solution.

  • Add an appropriate volume of the pH 9.2 buffer solution.

  • Add varying volumes of the cadmium working solutions to each cuvette to achieve a range of final Cd²⁺ concentrations.

  • Add deionized water to bring the final volume in each cuvette to a constant value (e.g., 3 mL).

  • Mix the solutions thoroughly and allow them to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complete complexation.

  • Measure the fluorescence emission spectrum of each solution. The excitation and emission wavelengths should be optimized for the TAQ-Cd²⁺ complex. Based on typical quinoline derivatives, the excitation wavelength is expected to be in the range of 350-400 nm, and the emission wavelength in the range of 450-550 nm.

  • Record the fluorescence intensity at the emission maximum for each cadmium concentration.

  • Plot a calibration curve of fluorescence intensity versus cadmium ion concentration.

Data Analysis and Performance Characteristics

Limit of Detection (LOD):

The limit of detection can be calculated using the formula:

LOD = 3σ / S

where σ is the standard deviation of the blank measurements (TAQ solution without cadmium) and S is the slope of the linear portion of the calibration curve.

Selectivity Studies:

To assess the selectivity of TAQ for Cd²⁺, the fluorescence response should be measured in the presence of various potentially interfering metal ions (e.g., Zn²⁺, Hg²⁺, Pb²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺). The fluorescence intensity of the TAQ-Cd²⁺ system should be compared with that of TAQ in the presence of other metal ions at the same concentration.

Performance Data Summary

The following table summarizes the expected performance characteristics of the this compound sensor for cadmium detection based on available literature for similar compounds. Researchers should determine these parameters empirically for their specific experimental setup.

ParameterValueReference
Optimal pH ~9.2[3]
Fluorescence Response Enhancement (CHEF)Inferred from similar quinoline-based sensors
Fluorescence Decay Time 16.0 ns[3]
Limit of Detection (LOD) To be determined empirically
Linear Range To be determined empirically
Selectivity High for Cd²⁺ and Zn²⁺[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the application of this compound for cadmium detection.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 8-Aminoquinoline 8-Aminoquinoline Reaction Reaction in Pyridine/DCM 8-Aminoquinoline->Reaction Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TAQ This compound Purification->TAQ

Caption: Synthesis workflow for this compound.

Detection_Protocol cluster_protocol Cadmium Detection Protocol Prepare_TAQ Prepare Micellar TAQ Stock Solution Mix_Reagents Mix TAQ, Buffer (pH 9.2), and Cadmium Solution Prepare_TAQ->Mix_Reagents Prepare_Samples Prepare Cadmium Standard Solutions Prepare_Samples->Mix_Reagents Incubate Incubate for Complexation Mix_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (Excitation/Emission Scan) Incubate->Measure_Fluorescence Analyze_Data Plot Calibration Curve & Determine LOD Measure_Fluorescence->Analyze_Data

Caption: Step-by-step protocol for cadmium detection.

Sensing_Mechanism cluster_mechanism Sensing Mechanism: CHEF Free_TAQ Free TAQ (Low Fluorescence) Complexation Chelation Free_TAQ->Complexation PET_On PET Active (Quenching) Free_TAQ->PET_On leads to Cd_Ion Cd²⁺ Ion Cd_Ion->Complexation TAQ_Cd_Complex TAQ-Cd²⁺ Complex (High Fluorescence) Complexation->TAQ_Cd_Complex PET_Off PET Blocked (Enhancement) TAQ_Cd_Complex->PET_Off leads to

Sources

Application Notes and Protocols: 8-(Tosylamino)quinoline (8-TQ) in Anti-cancer Research on HeLa Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 8-(Tosylamino)quinoline (8-TQ), a synthetic quinoline derivative, in the context of anti-cancer research, with a specific focus on its effects on human cervical adenocarcinoma (HeLa) cells. Quinoline compounds are a notable class of heterocyclic scaffolds known for their wide range of pharmacological activities, including potent anti-cancer properties.[1][2] 8-TQ has been identified as an inhibitor of multiple tumorigenic processes by targeting key intracellular signaling pathways.[3][4] These application notes delineate the molecular mechanisms of 8-TQ and provide detailed, field-proven protocols for evaluating its efficacy in a laboratory setting. The methodologies described herein are designed to ensure scientific integrity and reproducibility, empowering researchers to accurately assess the therapeutic potential of this promising compound.

Introduction: The Therapeutic Potential of this compound

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic strategies.[1] Quinoline derivatives have emerged as a significant area of interest in medicinal chemistry due to their diverse biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[1][5] this compound (8-TQ) is a synthetic compound that has demonstrated significant anti-cancer properties by modulating critical signaling pathways involved in cell survival, proliferation, and migration.[3] Research has shown that 8-TQ can suppress the migration of HeLa cells, highlighting its potential as a therapeutic agent for cervical cancer.[3]

The rationale for focusing on HeLa cells stems from their historical and continued importance as a model for human cervical cancer. Understanding the effects of 8-TQ on this cell line can provide valuable insights into its broader applicability in oncology. This guide will detail the mechanism of action of 8-TQ and provide step-by-step protocols for its investigation in a research setting.

Mechanism of Action: How 8-TQ Exerts its Anti-Cancer Effects

The anti-tumor activity of 8-TQ is attributed to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer cells. This multi-targeted approach is a desirable characteristic for an anti-cancer agent as it can potentially overcome resistance mechanisms.[3][4]

Inhibition of Pro-Survival Signaling Pathways

8-TQ has been shown to dose-dependently inhibit the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK signaling cascades.[3] These pathways are crucial for cell survival, proliferation, and differentiation, and their constitutive activation is a hallmark of many cancers.[6][7] Specifically, 8-TQ reduces the phosphorylation levels of:

  • PDK1 and Akt: Key components of the PI3K/Akt pathway that promotes cell survival and inhibits apoptosis.[3]

  • ERK: A central kinase in the MAPK pathway that regulates cell proliferation and growth.[3]

By inhibiting these pathways, 8-TQ effectively blocks the signals that drive uncontrolled cancer cell growth.

Induction of Apoptosis

A key mechanism of many anti-cancer drugs is the induction of programmed cell death, or apoptosis.[8] While direct evidence for 8-TQ inducing classical apoptotic markers in HeLa cells requires further specific investigation, related quinoline derivatives have been shown to trigger apoptosis in these cells, characterized by the cleavage of PARP and procaspases-3, -8, and -9.[9] The inhibition of the pro-survival Akt pathway by 8-TQ strongly suggests an indirect promotion of apoptosis.

Anti-Metastatic Properties

8-TQ has demonstrated the ability to significantly reduce the invasiveness and migration of cancer cells, including HeLa cells.[3] This suggests that 8-TQ may have the potential to inhibit metastasis, the process by which cancer spreads to other parts of the body and the primary cause of cancer-related mortality.

Below is a diagram illustrating the proposed signaling pathways affected by 8-TQ.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration TQ 8-TQ TQ->PDK1 TQ->Akt TQ->ERK

Caption: Proposed mechanism of 8-TQ's anti-cancer activity.

Experimental Protocols

The following protocols provide a framework for investigating the anti-cancer effects of 8-TQ on HeLa cells.

Cell Culture and Maintenance

Maintaining healthy and consistent cell cultures is paramount for reproducible results.

  • Cell Line: HeLa (Human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for maintaining its activity.

  • Dissolution: Dissolve 8-TQ powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to prevent solvent-induced cytotoxicity.[11]

Cytotoxicity Assay (MTT or WST-8 Assay)

This assay determines the concentration-dependent cytotoxic effect of 8-TQ on HeLa cells. The WST-8 assay is often preferred due to its higher sensitivity and lower toxicity.[12]

  • Materials:

    • HeLa cells

    • 96-well plates

    • 8-TQ working solutions

    • Cell Counting Kit-8 (WST-8) or MTT solution

    • Microplate reader

  • Procedure:

    • Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10][11]

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of 8-TQ (e.g., 0, 1, 5, 10, 20, 40 µM). Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 8-TQ that inhibits 50% of cell growth).

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Incubation Time 24, 48, 72 hours
8-TQ Concentration Range 0 - 40 µM (or as determined by preliminary experiments)
WST-8 Incubation 1 - 4 hours
Absorbance Wavelength 450 nm
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • HeLa cells

    • 6-well plates

    • 8-TQ working solutions

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HeLa cells in 6-well plates and treat with 8-TQ at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

Cell Population Annexin V Staining PI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of 8-TQ on the cell cycle progression of HeLa cells.

  • Materials:

    • HeLa cells

    • 6-well plates

    • 8-TQ working solutions

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Treat HeLa cells with 8-TQ as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]

G cluster_workflow Experimental Workflow Start HeLa Cell Culture Treatment Treat with 8-TQ Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT/WST-8) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle End Data Analysis Cytotoxicity->End Apoptosis->End CellCycle->End

Caption: General workflow for evaluating 8-TQ in HeLa cells.

Data Interpretation and Expected Outcomes

  • Cytotoxicity Assay: Expect a dose- and time-dependent decrease in cell viability. The IC50 value will provide a quantitative measure of 8-TQ's potency.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is expected with 8-TQ treatment compared to the control.

  • Cell Cycle Analysis: 8-TQ may induce cell cycle arrest at a specific phase (e.g., G1/S or G2/M), which would be indicated by an accumulation of cells in that phase.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer agents. Its ability to target multiple oncogenic signaling pathways and inhibit cancer cell migration underscores its therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to investigate and validate the anti-cancer effects of 8-TQ in HeLa cells, contributing to the broader effort of discovering new and effective cancer therapies.

References

  • The effect of 8-TQ on signalling events involved in cell proliferation,... - ResearchGate.
  • Chemical structure of 8-TQ and its chemical analogues - ResearchGate.
  • HeLa cells were treated with 8b for 48 h. The induction of apoptosis... - ResearchGate.
  • Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica.
  • Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets - PMC. NIH.
  • Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer. NIH.
  • Review on recent development of quinoline for anticancer activities. Springer.
  • This compound inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed.
  • Percent of cytotoxicity measured by WST‐8 assay on HeLa cells exposure... - ResearchGate.
  • Cell cycle arrest at G 1 /S phase by PD. ( A ) HeLa cells were plated... - ResearchGate.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI.
  • Arrest of cell cycle progression of HeLa cells in the early G1 phase in K(+)-depleted conditions and its recovery upon addition of insulin and LDL - PubMed.

Sources

Application Note and Protocol: Measuring the Fluorescence of 8-(Tosylamino)quinoline Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 8-(Tosylamino)quinoline as a Fluorescent Probe

This compound (TsQ) is a prominent member of the quinoline family of fluorophores, which are widely recognized for their utility in chemical and biological sensing.[1][2] Quinoline derivatives, including TsQ, often exhibit low intrinsic fluorescence but can form highly fluorescent complexes with specific metal ions.[1][3] This "turn-on" fluorescence response makes them excellent candidates for developing selective and sensitive chemosensors.

The core structure of TsQ, featuring an 8-aminoquinoline moiety derivatized with a tosyl group, provides a bidentate chelation site involving the quinoline and sulfonamide nitrogen atoms for coordinating with metal ions like zinc (Zn²⁺).[1][4] The formation of these metal complexes often leads to a significant enhancement of fluorescence intensity and can be accompanied by a spectral shift. For instance, the formation of a Zn(TsQ)₂ complex results in a notable increase in fluorescence with an emission maximum around 490 nm.[4][5]

Furthermore, when TsQ interacts with zinc ions already bound to proteins, it can form a ternary TSQ-Zn-protein adduct. This interaction is often characterized by a blue-shifted fluorescence emission, typically around 470 nm, providing a means to probe protein-bound zinc.[4][5] This unique property has established TsQ as a valuable tool for imaging cellular zinc and studying its role in biological systems.[4][6]

This application note provides a comprehensive guide to the experimental setup and protocols for measuring the fluorescence of this compound and its metal complexes. It is designed to equip researchers with the foundational knowledge and practical steps necessary to perform accurate and reproducible fluorescence measurements, from sample preparation to data analysis.

Guiding Principles: Causality in Experimental Design

A robust experimental design is paramount for obtaining meaningful and reproducible fluorescence data. The following principles underpin the protocols detailed in this guide:

  • Solvent Selection: The choice of solvent can significantly influence the photophysical properties of quinoline derivatives.[7][8][9][10] Polar protic solvents, for example, can stabilize the excited state through hydrogen bonding, potentially leading to higher quantum yields.[7] Therefore, the solvent system should be carefully chosen and consistently used throughout an experiment to ensure that observed changes in fluorescence are attributable to the interaction of interest and not solvent effects.

  • Concentration and the Inner Filter Effect: The relationship between fluorescence intensity and fluorophore concentration is linear only at low concentrations.[11] At higher concentrations, a phenomenon known as the inner filter effect (IFE) can lead to non-linear responses and inaccurate measurements.[11][12][13] The primary IFE occurs when the excitation light is absorbed by the sample before it reaches the detection volume, while the secondary IFE involves the re-absorption of emitted light.[11][12] To mitigate IFE, it is crucial to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[14]

  • pH and Protonation: The fluorescence of N-heterocyclic compounds like quinolines can be highly dependent on pH.[15] Protonation of the nitrogen atom in the quinoline ring can significantly alter the electronic structure and, consequently, the fluorescence properties, often leading to an enhancement of fluorescence intensity.[15] Therefore, maintaining a constant and appropriate pH using a buffer is essential for consistent results, especially when studying interactions that may be pH-sensitive.

Experimental Workflow for Fluorescence Analysis of TsQ Complexes

The overall workflow for characterizing the fluorescence of TsQ complexes can be visualized as a sequential process, starting from the preparation of reagents to the final data analysis and interpretation.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solutions (TsQ, Metal Ions, Analytes) prep_working Prepare Working Solutions (Dilutions) prep_stock->prep_working absorbance Measure Absorbance (UV-Vis Spectrophotometer) prep_working->absorbance fluorescence Measure Fluorescence (Emission/Excitation Scans) prep_working->fluorescence instrument_setup Instrument Setup (Spectrofluorometer) instrument_setup->fluorescence quantum_yield Calculate Quantum Yield absorbance->quantum_yield data_processing Data Processing (Corrections, Normalization) fluorescence->data_processing data_processing->quantum_yield binding_analysis Binding Affinity Analysis (Titration Data) data_processing->binding_analysis

Caption: Experimental workflow for TsQ fluorescence analysis.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of solutions is the cornerstone of reliable fluorescence measurements. This protocol outlines the steps for preparing stock and working solutions of TsQ, metal ions, and other analytes.

Materials:

  • This compound (TsQ)

  • Metal salts (e.g., ZnCl₂, CuSO₄, NiCl₂)

  • High-purity solvent (e.g., DMSO, ethanol, or appropriate buffer)[16][17]

  • Volumetric flasks

  • Micropipettes and sterile tips

  • Analytical balance

Procedure:

  • TsQ Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of TsQ powder.

    • Dissolve the powder in a small volume of high-purity DMSO in a volumetric flask.

    • Vortex the solution until the TsQ is completely dissolved.[16]

    • Bring the solution to the final volume with DMSO.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[16]

  • Metal Ion Stock Solutions (e.g., 100 mM in deionized water):

    • Accurately weigh the appropriate metal salt.

    • Dissolve the salt in a volumetric flask with high-purity deionized water.

    • Ensure complete dissolution before bringing the solution to the final volume.

    • Store at 4°C.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solutions in the desired experimental buffer or solvent immediately before use.

    • For example, to prepare a 10 µM TsQ working solution, dilute the 10 mM stock solution 1:1000 in the experimental buffer.

Protocol 2: Fluorescence Measurements

This protocol details the setup of the spectrofluorometer and the acquisition of fluorescence spectra.

Instrumentation:

  • Spectrofluorometer equipped with a monochromatic excitation source and an emission detector.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).[14]

Procedure:

  • Instrument Warm-up and Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of your sample.

    • Ensure the absorbance at the intended excitation wavelength is below 0.1 to avoid the inner filter effect.[14]

  • Determination of Excitation and Emission Maxima:

    • Place a dilute solution of the TsQ complex in the cuvette.

    • Perform an excitation scan by setting a fixed emission wavelength (e.g., 490 nm for Zn(TsQ)₂) and scanning a range of excitation wavelengths to find the excitation maximum (λex).

    • Perform an emission scan by setting the excitation at the determined λex and scanning a range of emission wavelengths to find the emission maximum (λem).

  • Acquisition of Fluorescence Spectra:

    • For subsequent measurements, excite the sample at the determined λex and record the emission spectrum over a relevant wavelength range.

    • Always run a blank measurement with the solvent or buffer alone and subtract it from the sample spectra.

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.[18][19][20]

Materials:

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Sample of TsQ complex.

  • UV-Vis Spectrophotometer.

  • Spectrofluorometer.

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent.[14][18]

  • Measure the absorbance of each dilution at the chosen excitation wavelength. The absorbance should be in the range of 0.02 to 0.1.[14]

  • Measure the fluorescence emission spectrum for each dilution, using the same excitation wavelength and instrument settings for both the standard and the sample.

  • Integrate the area under the corrected emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the slope (gradient) of each line.

  • Calculate the quantum yield of the sample (Φs) using the following equation:[18]

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Grads and Gradr are the gradients of the sample and reference plots, respectively.

    • ns and nr are the refractive indices of the sample and reference solvents, respectively.

Protocol 4: Fluorescence Titration for Binding Studies

Fluorescence titration is a powerful technique to determine the binding affinity (dissociation constant, Kd) between a fluorescent molecule and a non-fluorescent binding partner.[21][22][23][24][25][26]

Procedure:

  • Prepare a solution of TsQ at a fixed concentration in the appropriate buffer.

  • Prepare a stock solution of the metal ion or protein at a much higher concentration.

  • Place the TsQ solution in a cuvette and measure its initial fluorescence intensity.

  • Add small aliquots of the concentrated metal ion or protein solution to the cuvette.

  • After each addition, mix thoroughly and allow the system to reach equilibrium before measuring the fluorescence intensity at the emission maximum.[21]

  • Correct the fluorescence data for dilution by multiplying the observed intensity by the factor (Vinitial + Vadded) / Vinitial.

  • Plot the change in fluorescence intensity as a function of the added analyte concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Data Analysis and Interpretation

The analysis of fluorescence data requires careful consideration of potential artifacts and the application of appropriate models.

  • Spectral Corrections: Raw fluorescence spectra should be corrected for instrumental factors, such as the wavelength-dependent efficiency of the detector and light source. Most modern spectrofluorometers have built-in correction files.

  • Binding Data Analysis: The analysis of fluorescence titration data can be performed using non-linear regression analysis software. The choice of the binding model will depend on the stoichiometry of the interaction.[24][25]

Visualization of Binding Interaction

The interaction of TsQ with a metal ion to form a fluorescent complex can be represented as a simple equilibrium process.

binding_interaction TsQ TsQ Complex Fluorescent Complex TsQ->Complex + Metal Ion Metal Metal Ion Complex->TsQ - Metal Ion

Caption: Equilibrium of TsQ and a metal ion forming a fluorescent complex.

Quantitative Data Summary

The following table provides a hypothetical example of photophysical data that could be obtained for TsQ and its zinc complex.

Compoundλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
TsQ340450110~0.05
Zn(TsQ)₂365490125~0.40

Conclusion

The experimental protocols and guidelines presented in this application note provide a robust framework for the accurate and reliable measurement of the fluorescence of this compound complexes. By understanding the underlying principles and meticulously following the detailed procedures, researchers can effectively utilize TsQ as a powerful fluorescent probe in a wide range of applications, from fundamental studies of metal-ligand interactions to the development of novel sensors for biological and pharmaceutical research.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26). Google Cloud.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
  • How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
  • Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. NIH.
  • Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. Benchchem.
  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Fluorescence emission of quinoline and derivatives in ethanol.
  • Analysis of protein-ligand interactions by fluorescence polariz
  • TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. PMC.
  • Fluorescence enhancement of quinolines by proton
  • How to prepare fluorescent dye stock solution for Flat Field Correction. Allen Cell Explorer.
  • Fluorescence quantum yield measurement. JASCO Global.
  • Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry (RSC Publishing).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • How to measure the binding affinity using fluorescent ligand with protein?.
  • Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
  • Fluorescence Binding Titration Experimenti Design. UltraScan Resources.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada.
  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. PubMed.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins.
  • Quinoline-Based Fluorescence Sensors.

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Tosylation of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-tosylation of 8-(tosylamino)quinoline to synthesize N,N-bis(p-tolylsulfonyl)-8-quinolinamine. This transformation presents unique challenges due to the reduced nucleophilicity of the starting sulfonamide and potential steric hindrance. This document outlines the mechanistic considerations, provides a robust, step-by-step experimental procedure, and details methods for purification and characterization of the final product. The protocols are designed for researchers in synthetic chemistry and drug development, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance and Challenges of N,N-Ditosylation

8-Aminoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of several therapeutic agents.[1] The nitrogen at the 8-position serves as a crucial handle for chemical modification to modulate the physicochemical and biological properties of the molecule. Tosylation of amines is a fundamental transformation in organic synthesis, often employed to protect amines or to introduce a good leaving group.

The subject of this guide, the synthesis of N,N-bis(p-tolylsulfonyl)-8-quinolinamine, involves the introduction of a second tosyl group onto an already tosylated nitrogen atom. This second tosylation is significantly more challenging than the initial mono-tosylation of 8-aminoquinoline. The electron-withdrawing nature of the first tosyl group substantially decreases the nucleophilicity of the sulfonamide nitrogen. Furthermore, the steric bulk of the existing tosyl group and the quinoline moiety can hinder the approach of the incoming tosyl chloride. Overcoming these electronic and steric barriers requires more forcing reaction conditions compared to standard amine tosylation protocols.

Reaction Mechanism and Strategic Considerations

The tosylation of this compound proceeds via a nucleophilic attack of the deprotonated sulfonamide nitrogen on the sulfur atom of p-toluenesulfonyl chloride (TsCl). The key to driving this reaction to completion is the choice of a sufficiently strong base to deprotonate the weakly acidic N-H of the starting sulfonamide.

Key Considerations:

  • Base Selection: A strong, non-nucleophilic base is essential to generate the sulfonamide anion in sufficient concentration without competing in side reactions. Sodium hydride (NaH) is an excellent candidate for this purpose as it irreversibly deprotonates the sulfonamide, driving the equilibrium towards the formation of the anion.

  • Solvent: An aprotic, polar solvent that can dissolve the starting materials and the intermediate sodium salt is required. Anhydrous N,N-dimethylformamide (DMF) is a suitable choice due to its high dielectric constant and ability to solvate cations.

  • Temperature: While the initial deprotonation can be performed at room temperature, subsequent reaction with tosyl chloride may require heating to overcome the activation energy barrier for the sterically hindered nucleophilic attack.

  • Stoichiometry: A slight excess of both the base and tosyl chloride is recommended to ensure complete conversion of the starting material.

Visualizing the Synthetic Workflow

The overall experimental process can be visualized as a three-stage workflow: reaction setup and execution, workup and extraction, and finally, purification.

workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification start Suspend this compound in anhydrous DMF add_base Add NaH portionwise (Deprotonation) start->add_base stir Stir at RT until H₂ evolution ceases add_base->stir add_tscl Add TsCl solution in DMF stir->add_tscl heat Heat reaction mixture (e.g., 60-80 °C) add_tscl->heat monitor Monitor reaction by TLC heat->monitor quench Cool to 0 °C and quench carefully with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with H₂O and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica gel) concentrate->chromatography recrystallize Recrystallization chromatography->recrystallize characterize Characterization (NMR, MS, IR) recrystallize->characterize

Caption: Experimental workflow for the synthesis of N,N-bis(p-tolylsulfonyl)-8-quinolinamine.

Detailed Experimental Protocol

Materials and Equipment:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water--
Brine (saturated NaCl solution)--
Anhydrous Sodium SulfateACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Round-bottom flask--
Magnetic stirrer and stir bar--
Condenser--
Nitrogen/Argon inlet--
Oil bath--
Separatory funnel--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Merck

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 2.98 g, 10 mmol).

    • Add anhydrous DMF (40 mL) to the flask to dissolve the starting material.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12 mmol) portionwise to the stirred solution at room temperature.

    • Causality: The portionwise addition of NaH controls the rate of hydrogen gas evolution, which is a byproduct of the deprotonation.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The solution may become a suspension as the sodium salt of the sulfonamide forms.

  • Tosylation:

    • In a separate dry flask, dissolve p-toluenesulfonyl chloride (1.2 eq, e.g., 2.29 g, 12 mmol) in anhydrous DMF (10 mL).

    • Add the tosyl chloride solution dropwise to the reaction mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 60-80 °C using an oil bath.

    • Causality: Heating is necessary to provide sufficient energy to overcome the steric and electronic barriers for the second tosylation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction may take several hours to reach completion.

  • Workup:

    • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product will likely contain residual starting materials, mono-tosylated byproducts, and other impurities. A two-step purification process is recommended.

  • Column Chromatography:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity to a more polar system (e.g., 3:1 Hexanes:Ethyl Acetate) is recommended to separate the less polar ditosylated product from the more polar starting material and any mono-tosylated impurities.

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure.

  • Recrystallization:

    • The product obtained from column chromatography can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N,N-bis(p-tolylsulfonyl)-8-quinolinamine as a crystalline solid.[2]

Characterization of N,N-bis(p-tolylsulfonyl)-8-quinolinamine

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the two tosyl groups. The absence of the N-H proton signal from the starting material is a key indicator of successful ditosylation. The aromatic region will be complex, showing signals for the quinoline ring and the two tosyl groups (two distinct sets of AA'BB' systems). The two methyl groups of the tosyl moieties should appear as a singlet at around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The presence of two signals for the methyl groups of the tosyl groups and the corresponding aromatic carbons will confirm the presence of both tosyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of N,N-bis(p-tolylsulfonyl)-8-quinolinamine (C₂₃H₂₀N₂O₄S₂).

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the N-H stretching vibration that would be present in the starting material. Characteristic strong absorptions for the sulfonyl group (S=O) will be present around 1350 cm⁻¹ and 1160 cm⁻¹.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient deprotonation or a low reaction temperature. Ensure the NaH is fresh and the DMF is anhydrous. The reaction temperature can be cautiously increased, or a stronger base like potassium hydride could be trialed.

  • Low Yield: Low yields may result from incomplete reaction or decomposition of the product during workup or purification. Ensure the quenching step is performed slowly at low temperature.

  • Purification Difficulties: If the product is difficult to separate from the starting material, a careful optimization of the eluent system for column chromatography is necessary. Using a very long column and a shallow gradient can improve separation.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere and away from water.

  • p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.

References

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline. PubChem. [Link]
  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. [Link]
  • ResearchGate. (n.d.).
  • University of Calgary. (n.d.).
  • Journal of Heterocyclic Chemistry. (2008).
  • The Royal Society of Chemistry. (2018).
  • National Center for Biotechnology Information. (2013).
  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. [Link]

Sources

Application Notes and Protocols for 8-(Tosylamino)quinoline (TsAQ) Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 8-(Tosylamino)quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in the development of fluorescent probes due to its inherent photophysical properties and its ability to act as a chelating agent for various analytes.[1][2][3] Among the diverse family of quinoline derivatives, those functionalized at the 8-position with a tosylamino group, known as this compound (TsAQ) derivatives, have emerged as particularly effective fluorescent sensors. These probes are instrumental in the detection and quantification of a range of analytes, most notably metal ions, and have found significant applications in environmental monitoring and biological imaging.[2][4]

The underlying principle of TsAQ-based probes often involves a "turn-on" fluorescence mechanism. In the free ligand state, the fluorescence of the quinoline fluorophore is typically quenched. Upon binding to a target analyte, this quenching mechanism is disrupted, leading to a significant enhancement in fluorescence intensity. The primary mechanisms responsible for this switching behavior include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound derivatives as fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.

Synthesis of this compound (TsAQ)

The synthesis of the parent this compound is a straightforward and efficient process, typically achieved through the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride. This reaction forms a stable sulfonamide linkage.

Protocol 1: Synthesis of this compound

Materials:

  • 8-Aminoquinoline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The slow addition helps to control the reaction temperature and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The use of a weak base like sodium bicarbonate ensures the removal of excess acid without hydrolyzing the product.

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of this compound is typically in the range of 154-158 °C.[7][8]

Photophysical and Sensing Properties of TsAQ Derivatives

The photophysical properties of TsAQ derivatives can be tuned by introducing various substituents on the quinoline ring or the tosyl group. These modifications can alter the electron density of the molecule, thereby influencing its absorption and emission characteristics, as well as its selectivity towards different analytes.

Probe/DerivativeTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Binding Constant (Ka, M⁻¹)Solvent SystemReference
TsAQ Zn²⁺~360~490---Various[2]
6-Methoxy-TsAQ (TSQ) Zn²⁺360490---Aqueous Buffer[2]
Quinoline-based probe Zn²⁺---0.27 µM-Aqueous Media[9]

Note: The data in this table is representative and may vary depending on the specific experimental conditions.

Protocols for aplication

Protocol 2: General Procedure for Metal Ion Sensing using TsAQ Derivatives

This protocol outlines a general method for evaluating the performance of a TsAQ derivative as a fluorescent probe for a specific metal ion.

Materials:

  • Stock solution of the TsAQ derivative (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the TsAQ derivative (e.g., 10 µM) in the chosen buffer solution. The final concentration of the organic solvent (from the stock solution) should be kept low (typically <1%) to avoid affecting the measurements.

  • Fluorescence Titration:

    • To a cuvette containing the probe solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the probe and a different metal ion at a concentration significantly higher than that of the probe.

    • Record the fluorescence emission spectrum for each solution and compare the intensity changes to assess the selectivity of the probe.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the mole fraction of the probe and the metal ion are varied while keeping the total concentration constant.

    • Plot the fluorescence intensity at the emission maximum against the mole fraction of the probe. The maximum of the plot indicates the binding stoichiometry.[10]

  • Calculation of Binding Constant: The binding constant (Ka) can be determined from the fluorescence titration data by fitting it to a suitable binding isotherm model, such as the Benesi-Hildebrand equation.[11]

Protocol 3: Live Cell Imaging of Intracellular Zinc using TsAQ Probes

This protocol provides a general guideline for visualizing intracellular zinc levels using a cell-permeable TsAQ derivative.

Materials:

  • Cell-permeable TsAQ derivative (e.g., 6-Methoxy-TsAQ).

  • Cell culture medium (phenol red-free for imaging).

  • Hanks' Balanced Salt Solution (HBSS).

  • Cells cultured on glass-bottom dishes or coverslips.

  • Fluorescence microscope equipped with appropriate filters.

  • Zinc sulfate (ZnSO₄) solution (for positive control).

  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) (for negative control).

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging substrate and culture them to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of the TsAQ probe (typically 1-10 µM) in serum-free, phenol red-free medium or HBSS. The optimal concentration should be determined empirically for each cell type.[12]

    • Wash the cells once with warm HBSS.

    • Incubate the cells with the probe loading solution for 15-30 minutes at 37°C in the dark.[12]

  • Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any excess probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the cells at the appropriate wavelength for the zinc-bound probe and capture the emission.

    • Acquire baseline fluorescence images.

  • Controls:

    • Positive Control: To confirm the probe's response to zinc, treat the cells with a low concentration of ZnSO₄ and observe the increase in fluorescence.

    • Negative Control: To chelate intracellular zinc and confirm the signal is zinc-dependent, treat the cells with TPEN and observe the decrease in fluorescence.

Mechanistic Insights and Visualizations

The fluorescence "turn-on" mechanism of TsAQ probes upon binding to metal ions like Zn²⁺ is a key aspect of their functionality. The following diagrams illustrate the proposed sensing mechanism and a typical experimental workflow.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

In the unbound state, the lone pair of electrons on the sulfonamide nitrogen can quench the fluorescence of the quinoline ring through a photoinduced electron transfer (PET) process. Upon chelation with a metal ion such as Zn²⁺, these electrons are involved in the coordination, inhibiting the PET process and leading to a significant enhancement of fluorescence.

CHEF_Mechanism Unbound Unbound TsAQ Derivative (Low Fluorescence) Bound TsAQ-Zn²⁺ Complex (High Fluorescence) Unbound->Bound + Zn²⁺ (Chelation) Light_Out_Quenched Fluorescence Quenched (PET) Unbound->Light_Out_Quenched e⁻ transfer Bound->Unbound - Zn²⁺ Light_Out_Enhanced Fluorescence Enhanced Bound->Light_Out_Enhanced PET inhibited Analyte Zn²⁺ Ion Light_In Excitation Light Light_In->Unbound Light_In->Bound

Caption: Proposed CHEF mechanism for TsAQ-based zinc sensing.

Experimental Workflow for Metal Ion Detection

The following workflow outlines the key steps involved in characterizing the response of a TsAQ probe to a metal ion.

Experimental_Workflow A Prepare TsAQ Probe Stock Solution C Prepare Buffered Working Solution of Probe A->C B Prepare Metal Ion Stock Solutions D Fluorescence Titration: Incremental addition of metal ion B->D G Selectivity Test: Screen against various metal ions B->G C->D C->G E Record Fluorescence Spectra D->E F Data Analysis: - Binding Constant - Detection Limit - Stoichiometry (Job's Plot) E->F G->E

Caption: Experimental workflow for metal ion sensing with TsAQ probes.

Conclusion and Future Perspectives

This compound derivatives represent a robust and versatile class of fluorescent probes with significant potential in various scientific disciplines. The straightforward synthesis, tunable photophysical properties, and effective "turn-on" sensing mechanism make them valuable tools for the detection of metal ions and for live-cell imaging applications. The protocols and data presented in this application note provide a solid foundation for researchers to utilize and further develop these powerful molecular tools. Future research in this area may focus on the development of TsAQ derivatives with enhanced two-photon absorption cross-sections for deeper tissue imaging, as well as the design of probes with even greater selectivity for other biologically and environmentally important analytes.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. [Link]
  • A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn 2+. (2025).
  • Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. (2020).
  • Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. (n.d.). Semantic Scholar. [Link]
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2024). Universiti Kebangsaan Malaysia. [Link]
  • Detecting Zn(II) Ions in Live Cells with Near-Infrared Fluorescent Probes. (n.d.). MDPI. [Link]
  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (n.d.). PubMed Central (PMC). [Link]
  • Tools and techniques for illuminating the cell biology of zinc. (n.d.). PubMed Central (PMC). [Link]
  • This compound. (n.d.). Chemdad. [Link]
  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (n.d.). MDPI. [Link]
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2024).
  • Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (n.d.). Iraqi Journal of Science. [Link]
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central (PMC). [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Photophysical properties of isoquinoline derivatives. (n.d.).
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (n.d.). MDPI. [Link]

Sources

Illuminating Tumor Progression: An In Vivo Application Guide for 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology and the Emergence of 8-(Tosylamino)quinoline

The quinoline moiety, a heterocyclic aromatic organic compound, is a cornerstone in the development of novel anticancer agents.[1] Its derivatives have been shown to exhibit a wide array of pharmacologically significant activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis, all of which are critical processes in tumor progression.[2][3] These compounds can interfere with key signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently deregulated in various cancers.[4][5]

Within this promising class of molecules, this compound (Ts-Q) has emerged as a compound of interest for its demonstrated antitumor properties.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo application of this compound for studying tumor progression. We will delve into its proposed mechanism of action, provide comprehensive protocols for its use in preclinical animal models, and discuss the interpretation of the resulting data.

Scientific Foundation: Unraveling the Mechanism of Action of this compound

The anticancer effects of this compound are believed to be multifaceted. A primary mechanism of action is its ability to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By targeting this pathway, this compound can effectively induce apoptosis in cancer cells.[6]

Furthermore, like other 8-aminoquinoline derivatives, Ts-Q has the potential to act as a fluorescent sensor for zinc ions (Zn²⁺).[7][8] The homeostasis of zinc is often dysregulated in cancerous tissues, and its chelation or altered distribution can impact tumor cell viability. This dual-functionality opens up the possibility of using this compound not only as a therapeutic agent but also as a probe for in vivo imaging to monitor zinc levels within the tumor microenvironment.[9][10]

digraph "Ts-Q_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

TsQ [label="this compound\n(Ts-Q)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorCell [label="Tumor Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; TumorProgression [label="Tumor Progression", fillcolor="#FBBC05", fontcolor="#202124"];

TsQ -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [label="Activation", color="#5F6368", fontcolor="#202124"]; Akt -> TumorCell [label="Promotes Survival\n& Proliferation", color="#5F6368", fontcolor="#202124"]; TumorCell -> TumorProgression [color="#5F6368", fontcolor="#202124"]; TsQ -> Apoptosis [label="Induces", color="#34A853", fontcolor="#202124"]; Apoptosis -> TumorProgression [label="Inhibits", color="#34A853", fontcolor="#202124"]; }

Proposed mechanism of this compound in inhibiting tumor progression.

In Vivo Experimental Workflow: A Step-by-Step Guide

The following workflow provides a comprehensive overview of an in vivo study designed to evaluate the efficacy of this compound in a xenograft mouse model of cancer.

digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Start: Select Animal Model\n& Cancer Cell Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="1. Cancer Cell Culture\n& Preparation"]; Implantation [label="2. Subcutaneous Tumor\nCell Implantation"]; TumorGrowth [label="3. Tumor Growth Monitoring"]; Grouping [label="4. Randomization into\nTreatment Groups"]; Treatment [label="5. Administration of\nthis compound"]; Monitoring [label="6. Continued Tumor\nMeasurement & Health Monitoring"]; Endpoint [label="7. Study Endpoint &\nTissue Collection"]; Analysis [label="8. Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CellCulture; CellCulture -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; }

General experimental workflow for in vivo assessment of this compound.

Detailed Protocols

Protocol 1: Preparation of this compound Formulation

Rationale: Proper formulation is critical for ensuring the bioavailability and consistent delivery of the compound in vivo. The choice of vehicle should be non-toxic and capable of solubilizing the compound.

Materials:

  • This compound (Ts-Q) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • To solubilize the compound, first dissolve it in a minimal amount of DMSO.

  • Add PEG400 to the DMSO/Ts-Q solution and vortex thoroughly to ensure a homogenous mixture. A common ratio is 10% DMSO, 40% PEG400.

  • Slowly add saline to the mixture to reach the final desired concentration, while continuously vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO, 40% PEG400, and 50% saline.

  • Sterilize the final formulation by passing it through a 0.22 µm sterile filter.

  • Prepare fresh on the day of administration.

Protocol 2: Xenograft Tumor Model and In Vivo Efficacy Study

Rationale: The use of immunocompromised mice with subcutaneously implanted human cancer cells (xenograft model) is a standard and widely accepted method for preclinical evaluation of anticancer agents.[11]

Materials:

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, HeLa cervical cancer)[6]

  • Matrigel (optional, to support initial tumor growth)

  • Sterile PBS and cell culture medium

  • Syringes and needles (27G or smaller)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Prepared this compound formulation

  • Vehicle control solution

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Start measuring the tumor volume every 2-3 days using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Treatment Group: Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose. Based on literature for in vivo anti-inflammatory studies, a starting dose could be in the range of 20-40 mg/kg.[12] The frequency of administration should be optimized but can typically be daily or every other day.

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

  • Monitoring: Continue to measure tumor volume and body weight of the mice every 2-3 days. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and a portion can be fixed in formalin for histological analysis or snap-frozen for molecular studies (e.g., Western blot to assess PI3K/Akt pathway inhibition).

Data Presentation and Interpretation

The efficacy of this compound is primarily assessed by its ability to inhibit tumor growth. The following table provides a template for summarizing the quantitative data from an in vivo study.

Parameter Vehicle Control Group This compound Treatment Group p-value
Initial Average Tumor Volume (mm³) ~120~120N/A
Final Average Tumor Volume (mm³) e.g., 1800 ± 250e.g., 1080 ± 180<0.05
Tumor Growth Inhibition (%) N/Ae.g., 40%N/A
Initial Average Body Weight (g) ~20~20N/A
Final Average Body Weight (g) ~22~21.5>0.05
Observable Toxicity NoneNoneN/A

Tumor Growth Inhibition (%) is calculated as: [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100. A study on 8-TQ showed a suppression of tumor volume increase up to 40%.[6]

Conclusion and Future Directions

This compound represents a promising quinoline-based compound for the study and potential treatment of cancer. Its ability to target the PI3K/Akt signaling pathway and induce apoptosis provides a strong rationale for its investigation.[6] The protocols outlined in this guide offer a robust framework for conducting in vivo studies to evaluate its efficacy.

Future research should focus on optimizing the dosage and administration schedule of this compound for different tumor types. Furthermore, exploring its potential as a fluorescent probe for in vivo imaging of zinc dynamics within the tumor microenvironment could provide novel insights into tumor biology and the compound's mechanism of action.[9][10] The versatility of the quinoline scaffold continues to offer exciting opportunities in the development of next-generation anticancer agents.[1]

References

  • Jain, A. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 96(10), 1331-1346.
  • Jung, Y., et al. (2013). This compound inhibits tumour progression through targeting phosphoinositide-3-kinase/Akt pathway. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(2), 146-152.
  • Jung, Y., et al. (2012). This compound inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 33(8), 1037-1046.
  • Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic evaluation of new 2, 4-disubstituted quinolines. European journal of medicinal chemistry, 57, 356-365.
  • Lu, Y., et al. (2008). Synthesis and biological evaluation of novel 2, 4-disubstituted quinoline derivatives as potent antitumor agents. Bioorganic & medicinal chemistry, 16(14), 6812-6820.
  • Meeusen, J. W., et al. (2000). The fluorescent zinc chelator, N, N, N′, N′-tetrakis (2-pyridylmethyl) ethylenediamine (TPEN), a tool for tracing intracellular zinc, is a potent inducer of apoptosis in human malignant T-lymphocytes. Leukemia & lymphoma, 37(5-6), 619-629.
  • Omipalisib (GSK2126458) is a potent inhibitor of PI3K and mTOR. (n.d.). In Selleckchem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
  • The anticancer effect of a novel quinoline derivative 91b1 through downregulation of lumican. (2021). Molecules, 26(16), 4995.
  • Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines. (2004). Bioorganic & medicinal chemistry, 12(10), 2541-2549.
  • A novel quinoline based second-generation mTOR inhibitor that induces apoptosis and disrupts PI3K-Akt-mTOR signaling in human leukemia HL-60 cells. (2016). Anti-cancer agents in medicinal chemistry, 16(10), 1283-1293.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC chemistry, 13(1), 1-15.
  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. (2022). RSC Medicinal Chemistry, 13(12), 1548-1559.
  • Recent advances in quinoline based fluorescent probes for bio-imaging applications. (2023).
  • Reaction Biology. (n.d.). Xenograft Tumor Models.
  • Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. (2021). International journal of oncology, 58(5), 1-12.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in enzymology, 640, 309-326.
  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. (2006). Journal of the American Chemical Society, 128(1), 109-117.
  • Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice. (2011). Bioorganic & medicinal chemistry letters, 21(16), 4811-4814.
  • Design, synthesis and biological evaluation of quinoline-8-sulfonamides as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase: preliminary study. (2023). Molecules, 28(6), 2509.
  • Synthesis, molecular docking, in vitro and in vivo studies of novel dimorpholinoquinazoline-based potential inhibitors of PI3K/Akt/mTOR pathway. (2022). International journal of molecular sciences, 23(18), 10854.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742.
  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2013). ACS medicinal chemistry letters, 4(1), 102-106.
  • The role of 8-amidoquinoline derivatives as fluorescent probes for zinc ion determin
  • Carcinogenicity of quinoline by drinking-water administration in rats and mice. (2005). Food and chemical toxicology, 43(6), 847-855.
  • Novel 8-hydroxyquinoline-derived V (IV) O, Ni (II), and Fe (III) complexes: synthesis, characterization, and in vitro cytotoxicity against tumor cells. (2022). Molecules, 27(15), 4945.
  • Biological evaluation of newly synthesized quinoline-based compound PPQ-8 in acute and chronic toxoplasmosis: an experimental study. (2019). Experimental parasitology, 206, 107756.
  • Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats. (1989). Carcinogenesis, 10(4), 753-757.
  • An efficient quinoline-based fluorescence sensor for zinc (II) and its application in live-cell imaging. (2019). Dyes and Pigments, 162, 70-77.
  • Intratumoral administration of a novel cytotoxic formulation with strong tissue dispersive properties regresses tumor growth and elicits systemic adaptive immunity in in vivo models. (2020). International journal of molecular sciences, 21(12), 4493.

Sources

Application Note: Quantitative Analysis of Zinc Ions Using 8-(Tosylamino)quinoline (TSQ) Fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Zinc (Zn²⁺) is a vital trace element, integral to a vast array of physiological and pathological processes, including enzymatic catalysis, signal transduction, and gene regulation. The dysregulation of zinc homeostasis is linked to numerous diseases, making the precise quantification of cellular and extracellular zinc a critical objective in biomedical research and drug development. This document provides a comprehensive guide to the use of N-(6-methoxy-8-quinolyl)-para-toluenesulfonamide (TSQ), a membrane-permeable fluorescent sensor, for the sensitive and selective quantification of zinc ions. We delve into the underlying mechanism of chelation-enhanced fluorescence, present detailed protocols for both in-vitro and cell-based assays, and discuss critical aspects of data analysis and experimental validation.

Introduction: The Significance of TSQ in Zinc Biology

8-(Tosylamino)quinoline (TSQ) has long been a cornerstone in the field of zinc cell biology. Its utility stems from its lipophilic nature, allowing it to readily traverse cellular membranes, and its remarkable fluorescence response upon binding to zinc.[1] In its unbound state, TSQ exhibits minimal fluorescence. However, upon chelation of a zinc ion, the molecule's conformation becomes rigid, restricting non-radiative decay pathways and leading to a significant enhancement in its fluorescence quantum yield.[2] This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, enabling sensitive detection of Zn²⁺.

A crucial aspect of TSQ's behavior in a biological context is its ability to form not just binary complexes with "free" or labile zinc, but also ternary complexes with zinc that is already bound to proteins (TSQ-Zn-Protein).[3][4] This has profound implications for data interpretation, as the observed fluorescence may represent both the labile zinc pool and a fraction of the protein-bound zinc proteome.[3]

The Spectroscopic Principle: Binary vs. Ternary Complexes

The fluorescence signature of TSQ is highly dependent on its coordination environment. This spectral distinction is a powerful feature that allows for nuanced interpretations of cellular zinc pools.

  • Binary Complex (Zn(TSQ)₂): In the presence of a high concentration of labile zinc ions, two TSQ molecules coordinate with one Zn²⁺ ion. This Zn(TSQ)₂ complex is intensely fluorescent with an emission maximum (λem) around 490-495 nm .[3][5] This species is typically observed when cells are saturated with exogenous zinc.[4]

  • Ternary Complex (TSQ-Zn-Protein): In resting cells, TSQ can form a 1:1 adduct with zinc ions already bound to cellular proteins, such as carbonic anhydrase or alcohol dehydrogenase.[3][4] This ternary complex is characterized by a distinct, blue-shifted emission maximum at approximately 470 nm .[3][5] It is believed that this is the primary fluorescent species in unstimulated cells.[5]

This spectral shift provides a unique opportunity to distinguish between different pools of intracellular zinc.

Mechanism of TSQ Fluorescence

The diagram below illustrates the fundamental principle of Chelation-Enhanced Fluorescence (CHEF) that governs TSQ's function as a zinc sensor.

CHEF_Mechanism cluster_0 Chelation-Enhanced Fluorescence (CHEF) TSQ TSQ (Unbound) Low Fluorescence Complex [TSQ-Zn²⁺] Complex Rigid Structure High Fluorescence TSQ->Complex + Zn²⁺ Zn Zn²⁺ Complex->TSQ - Zn²⁺ (e.g., with TPEN)

Caption: Chelation of Zn²⁺ by TSQ induces a rigid complex, enhancing fluorescence.

Quantitative Data & Reagent Properties

Proper experimental design requires a clear understanding of the sensor's properties. The table below summarizes key data for TSQ.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₆N₂O₃SN/A
Molecular Weight 328.39 g/mol N/A
Excitation Max (λex) ~334-360 nm[2][6]
Emission Max (λem) ~470 nm (Ternary), ~495 nm (Binary)[3][5]
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[2]
Typical Stock Conc. 10 mM[2]
Typical Working Conc. 1-30 µM[2][6]
Selectivity Good for Zn²⁺ over other physiological cations like Ca²⁺ and Mg²⁺.[2][7]

Experimental Protocols

Adherence to consistent and well-controlled protocols is paramount for obtaining reproducible and reliable data.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of TSQ and Zinc Chloride for use in assays.

Materials:

  • This compound (TSQ) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Zinc Chloride (ZnCl₂), anhydrous

  • High-purity, deionized water

  • Microcentrifuge tubes

Procedure:

  • TSQ Stock (10 mM):

    • Weigh out 3.28 mg of TSQ powder.

    • Dissolve the powder in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.[2]

  • Zinc Standard Stock (1 M):

    • Under a fume hood, weigh out 136.3 mg of anhydrous ZnCl₂.

    • Dissolve in 1 mL of high-purity water. This will create a 1 M stock solution.

    • Store at 4°C.

  • Zinc Working Standards:

    • Prepare a series of dilutions from the 1 M ZnCl₂ stock using a suitable buffer (e.g., HEPES or Tris-based buffer, pH 7.4). Causality Note: Avoid phosphate-based buffers like PBS for zinc standards, as phosphate can precipitate zinc ions, leading to inaccurate concentrations.

Protocol 2: In Vitro Zinc Quantification (Fluorometer)

Objective: To generate a standard curve and quantify Zn²⁺ concentration in an aqueous sample.

Materials:

  • TSQ working solution (e.g., 20 µM in buffer)

  • Zinc working standards

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Standard Curve Preparation:

    • In a 96-well plate, add assay buffer to a series of wells.

    • Spike the wells with known concentrations of your zinc working standards to create a calibration curve (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM).

    • Prepare your unknown samples in separate wells.

  • Probe Addition:

    • Add the TSQ working solution to all standard and sample wells to reach a final concentration of 10 µM.

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature (or 37°C), protected from light, to allow the chelation reaction to reach equilibrium.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~495 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µM Zn²⁺) from all readings.

    • Plot the background-subtracted fluorescence intensity against the known zinc concentrations to generate a standard curve.

    • Use the linear regression of the standard curve to determine the zinc concentration in your unknown samples.

Protocol 3: Intracellular Zinc Imaging in Adherent Cells

Objective: To visualize and semi-quantify changes in intracellular labile zinc pools.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips.

  • TSQ stock solution (10 mM in DMSO).

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer.

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube).

  • Optional: Zinc chelator (TPEN) for control experiments.

  • Optional: Zinc ionophore (e.g., Pyrithione) for positive control.

Workflow for Intracellular Zinc Imaging

The following diagram outlines the standard workflow for staining and imaging intracellular zinc using TSQ.

Intracellular_Workflow Start Culture Adherent Cells on Glass Coverslips Wash1 Wash Cells 2x with warm DPBS Start->Wash1 Load Load with TSQ (e.g., 30 µM in DPBS) Incubate 30 min at 37°C Wash1->Load Wash2 Wash Cells 3x with DPBS to remove excess probe Load->Wash2 Image Fluorescence Microscopy Ex: ~360 nm / Em: ~470 nm Wash2->Image Controls Perform Control Experiments (TPEN & Zn²⁺ + Ionophore) Image->Controls Analyze Image Analysis & Fluorescence Quantification Image->Analyze

Caption: Step-by-step workflow for cellular zinc imaging with TSQ.

Procedure:

  • Cell Preparation: Ensure cells are healthy and at an appropriate confluency (e.g., 70-80%).

  • Washing: Gently wash the cells two or three times with warm DPBS to remove serum, which can contain zinc.[6]

  • Probe Loading:

    • Prepare a fresh working solution of TSQ by diluting the 10 mM stock in warm DPBS to a final concentration between 1-30 µM.[6] Experience Note: The optimal concentration is cell-type dependent and should be determined empirically to maximize signal while minimizing potential toxicity.

    • Incubate the cells with the TSQ working solution for 30 minutes at 37°C, protected from light.[2][6]

  • Final Wash: Wash the cells three times with warm DPBS to remove any extracellular probe, which would contribute to background fluorescence.[6]

  • Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for UV excitation (e.g., ~360 nm) and blue/cyan emission (e.g., ~470 nm for cellular zinc or ~495 nm for saturated conditions).[2][3]

  • Self-Validation & Controls (Trustworthiness):

    • Negative Control: To confirm the signal is zinc-specific, pre-treat a separate plate of cells with a membrane-permeable zinc chelator like N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) before loading with TSQ. This should significantly diminish the fluorescence signal.[2][4]

    • Positive Control: To confirm the probe is responsive, treat cells with a combination of a zinc salt (e.g., ZnCl₂) and a zinc ionophore (e.g., pyrithione). This will flood the cell with zinc and should produce a maximal, diffuse fluorescence signal.[4]

Conclusion and Best Practices

This compound remains an invaluable and accessible tool for the investigation of zinc in biological systems. Its unique spectral properties, which report on different zinc pools, provide a layer of insight not available with all fluorescent sensors. For robust and reproducible results, researchers must meticulously prepare reagents, empirically determine optimal staining concentrations for their specific cell type, and always include negative and positive controls to validate the specificity of the fluorescent signal. By understanding the causality behind each step, from buffer choice to the interpretation of spectral shifts, researchers can confidently employ TSQ to illuminate the complex and dynamic role of zinc in health and disease.

References

  • Meeusen, J. W., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563-73.
  • Meeusen, J. W., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563-7573.
  • ResearchGate. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins | Request PDF. ResearchGate.

Sources

The Versatile Role of 8-(Tosylamino)quinoline in Elucidating Neurodegenerative Disease Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Probe for a Complex Problem

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these disorders is the misfolding and aggregation of specific proteins, a process often exacerbated by dysregulated metal ion homeostasis. 8-(Tosylamino)quinoline (Tosyl-Q, or TQ) and its derivatives have emerged as powerful chemical tools for investigating these intricate pathological pathways. This family of compounds offers a unique combination of properties, including metal chelation and fluorescence-based detection, making them invaluable for researchers in both basic science and drug development. This guide provides an in-depth exploration of the applications of this compound in neurodegenerative disease research, complete with detailed protocols and the scientific rationale behind their use.

Core Principles: Metal Chelation and Inhibition of Protein Aggregation

The therapeutic and investigatory potential of this compound and related compounds in neurodegeneration is primarily rooted in two interconnected mechanisms:

  • Metal Ion Chelation: Aberrant accumulation of metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), has been implicated in the aggregation of amyloid-beta (Aβ) and tau proteins, key players in Alzheimer's disease.[1][2][3][4][5] 8-substituted quinolines are effective chelators of these metal ions.[4][6][7][8] By sequestering excess metal ions, these compounds can prevent the metal-induced conformational changes that promote protein misfolding and aggregation.[9][10]

  • Inhibition of Protein Aggregation: Beyond their metal-chelating properties, quinoline derivatives can directly interfere with the protein aggregation cascade.[11][12][13] They have been shown to inhibit the self-assembly of Aβ and tau into neurotoxic oligomers and fibrils.[1][3][9] This dual-action capability makes them particularly compelling candidates for both studying and potentially treating neurodegenerative conditions.

The following diagram illustrates the proposed mechanism of action for 8-substituted quinolines in mitigating the pathological hallmarks of Alzheimer's disease.

cluster_0 Pathological Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention with this compound Metal Dyshomeostasis Metal Dyshomeostasis Protein Misfolding (Aβ, Tau) Protein Misfolding (Aβ, Tau) Metal Dyshomeostasis->Protein Misfolding (Aβ, Tau) Promotes Protein Aggregation (Oligomers, Fibrils) Protein Aggregation (Oligomers, Fibrils) Protein Misfolding (Aβ, Tau)->Protein Aggregation (Oligomers, Fibrils) Neuronal Toxicity & Death Neuronal Toxicity & Death Protein Aggregation (Oligomers, Fibrils)->Neuronal Toxicity & Death This compound This compound Metal Chelation Metal Chelation This compound->Metal Chelation Inhibition of Aggregation Inhibition of Aggregation This compound->Inhibition of Aggregation Metal Chelation->Metal Dyshomeostasis Restores Homeostasis Inhibition of Aggregation->Protein Aggregation (Oligomers, Fibrils) Blocks

Caption: Mechanism of this compound in Neurodegeneration.

Synthesis and Preparation of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for the preparation of derivatives. The general synthetic route involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • 8-aminoquinoline

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 8-aminoquinoline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution. The reaction should be carried out at 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Note: For biological assays, it is crucial to prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[14]

In Vitro Applications and Protocols

Assessment of Amyloid-Beta Aggregation Inhibition

The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid fibrils in real-time. ThT dye intercalates with the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Materials:

  • Amyloid-beta (1-42) peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Assay Buffer: 50 mM Phosphate buffer with 100 mM NaCl, pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ Peptide Preparation:

    • Carefully dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.

    • Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

    • Immediately before use, reconstitute the Aβ(1-42) peptide film in DMSO to a stock concentration of 1 mM and then dilute to the final working concentration in the assay buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the following:

      • Aβ(1-42) to a final concentration of 10 µM.

      • ThT to a final concentration of 10 µM.

      • This compound at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (Aβ(1-42) without inhibitor).

      • Adjust the final volume with the assay buffer.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • Determine the percentage of inhibition by comparing the final fluorescence intensity of the treated samples to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of Aβ aggregation.

The following diagram outlines the workflow for the Thioflavin T assay.

Prepare Monomeric Aβ(1-42) Prepare Monomeric Aβ(1-42) Set up 96-well Plate Set up 96-well Plate Prepare Monomeric Aβ(1-42)->Set up 96-well Plate Prepare Reagents (ThT, TQ) Prepare Reagents (ThT, TQ) Prepare Reagents (ThT, TQ)->Set up 96-well Plate Incubate at 37°C with Shaking Incubate at 37°C with Shaking Set up 96-well Plate->Incubate at 37°C with Shaking Measure Fluorescence Periodically Measure Fluorescence Periodically Incubate at 37°C with Shaking->Measure Fluorescence Periodically Data Analysis (Inhibition, IC50) Data Analysis (Inhibition, IC50) Measure Fluorescence Periodically->Data Analysis (Inhibition, IC50)

Caption: Thioflavin T Assay Workflow.

Cellular Viability and Neuroprotection Assays

To assess the potential neuroprotective effects of this compound, cell-based assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxic agent (e.g., H₂O₂, Aβ oligomers)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment and Toxin Exposure:

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • After pre-treatment, expose the cells to the neurotoxic agent at a pre-determined toxic concentration.

    • Include appropriate controls: untreated cells, cells treated with the vehicle (DMSO), cells treated with the neurotoxin alone, and cells treated with this compound alone.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control cells.

    • Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.

In Vivo Applications in Animal Models

To evaluate the therapeutic potential of this compound in a more complex biological system, studies in animal models of neurodegenerative diseases are essential.[15] These studies can assess the compound's ability to cross the blood-brain barrier, its pharmacokinetic and pharmacodynamic properties, and its efficacy in improving cognitive and motor deficits.

Considerations for In Vivo Studies:
  • Animal Model Selection: Choose a relevant animal model that recapitulates key aspects of the human disease, such as transgenic mouse models expressing human amyloid precursor protein (APP) or tau.

  • Route of Administration: The compound can be administered via oral gavage, intraperitoneal injection, or other appropriate routes. The formulation and dosage need to be optimized.

  • Behavioral Assessments: A battery of behavioral tests should be conducted to evaluate cognitive functions (e.g., Morris water maze, Y-maze) or motor coordination (e.g., rotarod test).

  • Histopathological and Biochemical Analysis: After the treatment period, brain tissue should be collected for immunohistochemical analysis of protein aggregates (Aβ plaques, neurofibrillary tangles) and biochemical assays to measure levels of soluble and insoluble proteins, as well as markers of neuroinflammation and oxidative stress.

Quantitative Data Summary

The following table summarizes representative quantitative data for quinoline derivatives in neurodegenerative disease research, highlighting their multi-target engagement.

Compound ClassTargetAssayPotency (IC₅₀/EC₅₀)Reference
8-Hydroxyquinoline DerivativesSelf-induced Aβ AggregationThT Assay1.08 - 9.95 µM[9]
8-Hydroxyquinoline DerivativesCu²⁺-induced Aβ AggregationThT AssayPotent Inhibition[3]
8-Hydroxyquinoline DerivativesZn²⁺-induced Aβ AggregationThT AssayPotent Inhibition[3]
QuinolylnitronesButyrylcholinesterase (hBChE)Enzyme Inhibition Assay1.06 nM[16]
QuinolylnitronesMonoamine Oxidase B (hMAO-B)Enzyme Inhibition Assay4.46 µM[16]

Conclusion and Future Directions

This compound and its analogs represent a versatile class of molecules for the investigation of neurodegenerative diseases. Their ability to modulate metal homeostasis and directly inhibit protein aggregation provides a powerful platform for dissecting the complex pathological mechanisms underlying these devastating disorders. The protocols outlined in this guide offer a starting point for researchers to explore the potential of these compounds in their own experimental systems. Future research will likely focus on optimizing the structure of quinoline derivatives to enhance their blood-brain barrier permeability, target specificity, and therapeutic efficacy, with the ultimate goal of developing novel disease-modifying therapies for neurodegenerative diseases.

References

  • Navarrete, L. P., Guzmán, L., San Martín, A., Astudillo-Saavedra, L., & Maccioni, R. B. (2012). Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease. Journal of Alzheimer's Disease, 29(1), 79–88. [Link]
  • Yusof, N. A., Abdullah, N. A., & Yamin, B. M. (2021).
  • Yusof, N. A., Abdullah, N. A., & Yamin, B. M. (2024). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 53(7), 1-14. [Link]
  • Sabatino, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3546. [Link]
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]
  • Moresco, R. M., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration.
  • Singh, A., & Singh, R. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Journal of Fluorescence, 32(5), 1899-1913. [Link]
  • Chen, Z., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
  • Chen, Z., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
  • Proshin, A. N., et al. (2021). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Yusof, N. A., Abdullah, N. A., & Yamin, B. M. (2021).
  • Maccioni, R. B., et al. (2013).
  • Pisani, L., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 11(1), 1-16. [Link]
  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology, 12(432), 1-6. [Link]
  • Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12(432), 1-6. [Link]
  • Wang, C., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2541. [Link]
  • Clark, C. N., et al. (2021). Fungally Derived Isoquinoline Demonstrates Inducer-Specific Tau Aggregation Inhibition. ACS Chemical Neuroscience, 12(12), 2244-2254. [Link]
  • Yusof, N. A., Abdullah, N. A., & Yamin, B. M. (2024). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 53(7), 1-14. [Link]
  • Oliveri, V., et al. (2014). Multifunctional 8-hydroxyquinoline-appended cyclodextrins as new inhibitors of metal-induced protein aggregation. Chemistry-A European Journal, 20(29), 8954-8964. [Link]
  • ChemistryViews. (2014).
  • ResearchGate. (n.d.).
  • Kumar, A., et al. (2020).
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
  • Sabatino, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3546. [Link]
  • Singh, P. P., et al. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 56(15), 6073-6084. [Link]
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1157. [Link]
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1157. [Link]
  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology, 12(432), 1-6. [Link]
  • Chang, Y. J., et al. (2021). N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer's Disease Research. International Journal of Molecular Sciences, 22(16), 8829. [Link]
  • Oliveri, V., et al. (2015). Cyclodextrin 3-Functionalized With 8-Hydroxyquinoline as an Antioxidant Inhibitor of Metal-Induced Amyloid Aggregation. Chemistry-A European Journal, 21(30), 10793-10801. [Link]
  • Guo, T., Zhang, D., Zeng, Y., Huang, T. Y., Xu, H., & Zhao, Y. (2018). Converging pathways in neurodegeneration, from genetics to mechanisms. Nature Reviews Genetics, 19(11), 667-681. [Link]
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-14. [Link]
  • Vandeputte, C., et al. (2010). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Current Pharmaceutical Design, 16(5), 527-542. [Link]
  • Kopeikina, K. J., et al. (2012). Assessing the toxicity of tau aggregation. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(8), 1329-1340. [Link]

Sources

Application Notes & Protocols: Techniques for Incorporating 8-(Tosylamino)quinoline into Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, materials scientists, and drug development professionals on the effective incorporation of 8-(Tosylamino)quinoline (TsuQA) into polymer matrices. TsuQA, a versatile quinoline derivative, offers significant potential as a fluorescent probe, a metal-ion sensor, and a pharmacologically active agent. Its integration into polymeric systems can enhance material functionality, create novel sensing platforms, or develop controlled-release drug delivery systems. We present two primary methodologies: a straightforward physical incorporation via solution casting and a more robust covalent grafting technique. Each protocol is accompanied by an in-depth explanation of the underlying principles, step-by-step instructions, and essential characterization techniques to validate successful incorporation.

Introduction: The Rationale for Polymer-Integrated TsuQA

This compound (TsuQA) is a sulfonamide derivative of 8-aminoquinoline, possessing a melting point of 154-158 °C.[1][2][3][4] The quinoline moiety is a privileged structure in medicinal chemistry and materials science, known for its coordination with metal ions and its inherent fluorescence, which can be sensitive to the local microenvironment.[5][6][7] The tosyl group modifies its electronic properties and provides a potential site for chemical functionalization.

Incorporating small molecules like TsuQA into polymer matrices is a critical strategy to translate their molecular properties into macroscopic, functional materials.[8] Polymers provide mechanical stability, processability, and can protect the embedded molecule from environmental degradation. However, the method of incorporation is paramount as it dictates the final properties of the composite material, including its stability, functionality, and long-term performance.

The primary challenges in this process are ensuring homogenous dispersion of the molecule, preventing aggregation (which can quench fluorescence or reduce activity), and ensuring long-term stability by preventing the molecule from leaching out of the matrix.[9][10] This guide will detail two distinct methods to address these challenges:

  • Physical Incorporation (Solution Casting): A simple and widely accessible technique involving the co-dissolution of TsuQA and a host polymer, followed by solvent evaporation. It is ideal for rapid screening and applications where permanent immobilization is not required.

  • Covalent Grafting ("Grafting-To"): A more advanced method that creates a permanent chemical bond between TsuQA and the polymer backbone. This approach completely eliminates leaching and is essential for applications requiring high stability, such as in vivo sensors or long-term drug delivery implants.[11][12]

Protocol I: Physical Incorporation via Solution Casting

This method relies on finding a common solvent for both the polymer and TsuQA, creating a homogenous solution, and then slowly removing the solvent to form a solid film where TsuQA molecules are physically entrapped within the polymer chains.

Scientific Rationale

The success of this technique hinges on the principles of polymer-solvent and polymer-dopant thermodynamics.[13][14] A "good solvent" is required to fully solvate both the long polymer chains and the small TsuQA molecules, allowing them to mix at the molecular level in the solution phase.[15] The rate of solvent evaporation is a critical parameter; rapid evaporation can trap the system in a non-equilibrium state, leading to phase separation and aggregation of TsuQA. Slow, controlled evaporation allows the polymer chains to entangle and solidify around the TsuQA molecules, resulting in a more uniform dispersion.

Experimental Workflow Diagram

cluster_prep Preparation cluster_process Processing cluster_result Result prep_polymer Select & Weigh Polymer (e.g., PMMA) dissolve Dissolve Polymer in Solvent (Stir until clear) prep_polymer->dissolve prep_tsuqa Weigh TsuQA (e.g., 0.1-2% w/w) add_tsuqa Add TsuQA to Solution (Sonicate to dissolve) prep_tsuqa->add_tsuqa prep_solvent Measure Solvent (e.g., THF, Chloroform) prep_solvent->dissolve dissolve->add_tsuqa cast Cast Solution onto Substrate (e.g., Petri dish, glass slide) add_tsuqa->cast evaporate Slow Solvent Evaporation (Covered, room temp, 24-48h) cast->evaporate dry Final Drying in Vacuum Oven (40°C, 12h) evaporate->dry result TsuQA-Doped Polymer Film dry->result

Caption: Workflow for physical incorporation of TsuQA via solution casting.

Step-by-Step Protocol

Materials:

  • This compound (TsuQA)

  • Host Polymer (e.g., Polymethyl methacrylate - PMMA, Polystyrene - PS)

  • Solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM, Chloroform)

  • Glass Petri dish or flat glass substrate

  • Magnetic stirrer and stir bar

  • Sonicator bath

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) stock solution of the host polymer. For example, dissolve 1.0 g of PMMA in 10 mL of THF.

    • Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.

  • Doping with TsuQA:

    • Determine the desired final concentration of TsuQA. A good starting range is 0.1% to 2% by weight relative to the polymer.

    • For a 1% (w/w) doping level in the 1.0 g of PMMA from Step 1, weigh out 10 mg of TsuQA.

    • Add the powdered TsuQA to the polymer solution.

    • Use a sonicator bath for 15-30 minutes to facilitate complete dissolution and ensure a homogenous mixture. The solution should be perfectly clear.

  • Casting the Film:

    • Place the casting substrate (e.g., a clean glass Petri dish) on a perfectly level surface.

    • Pour the TsuQA-polymer solution into the dish, ensuring it spreads evenly.

    • Loosely cover the dish (e.g., with aluminum foil containing a few pinholes). This is critical to slow the rate of solvent evaporation.

  • Drying and Film Formation:

    • Allow the solvent to evaporate slowly at room temperature for 24-48 hours.

    • Once a solid film has formed, transfer it to a vacuum oven.

    • Dry the film at a temperature well below the polymer's glass transition temperature (e.g., 40-50 °C) for at least 12 hours to remove any residual solvent.

  • Film Recovery:

    • The resulting film can be carefully peeled from the substrate for characterization and use.

Protocol II: Covalent Grafting to a Functional Polymer

This protocol describes a "grafting-to" approach, where pre-synthesized polymer chains containing reactive functional groups are reacted with TsuQA.[16][17] This creates a permanent, stable linkage. We will use Poly(glycidyl methacrylate) (PGMA) as a model polymer, as its epoxide rings are reactive towards the amine proton of TsuQA's sulfonamide group under basic catalysis.

Scientific Rationale

The N-H bond of the tosylamino group on TsuQA can act as a nucleophile, attacking the electrophilic carbon atoms of the epoxide ring on PGMA. This ring-opening reaction, typically catalyzed by a non-nucleophilic base, forms a stable carbon-nitrogen bond, effectively grafting the TsuQA molecule to the polymer backbone. This method requires careful selection of reaction conditions (solvent, temperature, catalyst) to ensure efficient reaction without degrading the polymer or the TsuQA molecule. Post-reaction purification is essential to remove any unreacted, physically adsorbed TsuQA.

Experimental Workflow Diagram

cluster_reactants Reactant Preparation cluster_reaction Grafting Reaction cluster_purification Purification cluster_result Result prep_pgma Dissolve PGMA in Anhydrous Solvent (e.g., DMF) combine Combine Solutions in Reaction Flask (N2 atm) prep_pgma->combine prep_tsuqa Dissolve TsuQA & Catalyst (e.g., DBU) in DMF prep_tsuqa->combine react Heat Reaction Mixture (e.g., 80°C, 24h) combine->react cool Cool to Room Temperature react->cool precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) cool->precipitate filtrate Filter and Collect Solid Polymer precipitate->filtrate wash Wash with Non-Solvent (to remove unreacted TsuQA) filtrate->wash dry_final Dry Purified Polymer (Vacuum Oven) wash->dry_final result TsuQA-grafted-PGMA Copolymer dry_final->result

Caption: Workflow for covalent grafting of TsuQA onto a PGMA backbone.

Step-by-Step Protocol

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • This compound (TsuQA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Non-solvent for precipitation (e.g., Methanol, Diethyl ether)

  • Schlenk flask or three-neck round-bottom flask

  • Nitrogen or Argon inert gas supply

  • Heating mantle with temperature control

Procedure:

  • Setup and Reagent Preparation:

    • Set up a reaction flask under an inert atmosphere (N₂ or Ar) to prevent side reactions with moisture.

    • In the reaction flask, dissolve PGMA in anhydrous DMF to a concentration of ~5% (w/v). (e.g., 500 mg PGMA in 10 mL DMF).

    • In a separate vial, dissolve TsuQA and the DBU catalyst in a small amount of anhydrous DMF. Use a molar excess of TsuQA relative to the desired grafting density (e.g., 0.5 equivalents of TsuQA relative to the epoxide monomer units of PGMA) and a catalytic amount of DBU (e.g., 0.1 equivalents).

  • Grafting Reaction:

    • Add the TsuQA/DBU solution to the stirring PGMA solution in the reaction flask.

    • Heat the reaction mixture to 80-90 °C and allow it to react for 24-48 hours under the inert atmosphere.

    • Monitor the reaction progress if possible (e.g., by taking small aliquots for TLC or FTIR analysis).

  • Purification of the Copolymer:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous reaction mixture into a large volume of a stirred non-solvent (e.g., 200 mL of methanol). The functionalized polymer will precipitate as a solid.

    • Filter the solid precipitate using a Büchner funnel.

    • Crucial Step: To ensure all unreacted TsuQA is removed, re-dissolve the collected polymer in a minimal amount of DMF and re-precipitate it into fresh non-solvent. Repeat this dissolution-precipitation cycle 2-3 times.

    • Wash the final polymer precipitate thoroughly with the non-solvent.

  • Drying:

    • Collect the purified, white/pale-yellow solid and dry it in a vacuum oven at 50 °C for 24 hours to yield the final TsuQA-grafted-PGMA copolymer.

Validation and Characterization

Confirming the successful incorporation of TsuQA and evaluating its state within the polymer matrix is a critical step.[18][19] The following table summarizes key techniques and their expected outcomes for both incorporation methods.

Technique Purpose Expected Outcome for Physical Blend Expected Outcome for Covalent Graft
FTIR Spectroscopy Confirm presence of TsuQA functional groups.A composite spectrum showing characteristic peaks from both the polymer and TsuQA (e.g., S=O stretch ~1350 cm⁻¹, quinoline ring modes).In addition to composite peaks, evidence of reaction may be visible (e.g., disappearance of epoxide peak ~910 cm⁻¹, appearance of O-H stretch from ring-opening).
UV-Vis Spectroscopy Verify the electronic absorption of TsuQA in the matrix.Absorption bands characteristic of TsuQA should be present in the polymer film's spectrum.Similar absorption bands, possibly with a slight solvatochromic shift due to the new covalent environment.
Fluorescence Spectroscopy Assess the emission properties and dispersion of TsuQA.[20]The polymer film should exhibit the characteristic fluorescence of TsuQA. Aggregation may cause quenching or red-shifting at high concentrations.The polymer itself is now fluorescent. The quantum yield and emission wavelength can provide insight into the local environment of the grafted probe.
Differential Scanning Calorimetry (DSC) Analyze thermal transitions (e.g., glass transition temp, T₉).A single T₉ indicates good miscibility. A shift in the polymer's T₉ suggests interaction (plasticization). Two T₉'s indicate phase separation.[21]A single, shifted T₉ is expected, confirming a new single-phase copolymer has been formed.
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualize the morphology of the composite material.A smooth, featureless surface indicates good dispersion. The presence of distinct particles or domains indicates aggregation or phase separation.[22]A smooth, featureless morphology is expected as the TsuQA is molecularly integrated.
Leaching Study Quantify the stability of TsuQA within the matrix.Soaking the film in a solvent should result in the gradual release of TsuQA into the solvent, detectable by UV-Vis.[23][24]No detectable TsuQA should leach into the solvent even after prolonged soaking, confirming stable covalent bonding.[9]

Protocol III: Assessment of TsuQA Leaching from Polymer Films

This protocol is essential for validating the stability of physically incorporated TsuQA and serves as a quality control step to confirm the success of covalent grafting.

Procedure:

  • Prepare and weigh a small piece of the TsuQA-doped polymer film (e.g., 1 cm x 1 cm).

  • Immerse the film in a known volume of a solvent that dissolves TsuQA but only swells the polymer (e.g., ethanol/water mixture for a PMMA film).

  • Place the container on a gentle shaker at a constant temperature (e.g., 37 °C to simulate physiological conditions).

  • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the surrounding solvent.

  • Measure the absorbance of the aliquot using a UV-Vis spectrophotometer at the λₘₐₓ of TsuQA.

  • Use a pre-established calibration curve of TsuQA concentration vs. absorbance to quantify the amount of leached material over time.

  • Interpretation: For physically blended films, this will generate a release profile. For covalently grafted films, the absorbance should remain at baseline, confirming no leaching.[10]

Conclusion

The choice between physical incorporation and covalent grafting of this compound depends entirely on the intended application. Solution casting offers a rapid and versatile method for creating TsuQA-polymer composites for proof-of-concept studies or applications where some leaching is tolerable. Covalent grafting, while more synthetically demanding, yields highly stable materials suitable for long-term sensing applications, medical devices, and advanced materials where permanence and reliability are non-negotiable. Proper characterization, especially via spectroscopic methods and leaching studies, is imperative to validate the outcome of the chosen incorporation technique.

References

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (n.d.). Google Scholar.
  • Characterization of Leachable and Bioaccessible Polymer Additives in Microplastics. (n.d.). ProQuest. [Link]
  • Leaching of additives and fragmentation of plastics in semi-terrestrial environments. (n.d.). Copernicus Meetings. [Link]
  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (2018). MDPI. [Link]
  • Leaching of residual monomers, oligomers and additives from polyethylene, polypropylene, polyvinyl chloride, high. (2015). Diva-portal.org. [Link]
  • Leaching of microplastic-associated additives in aquatic environments: A critical review. (2022). ScienceDirect. [Link]
  • In situ copolymerization of functional monomers at selected biological... (n.d.).
  • The covalent grafting of polymers to the solid surface. (n.d.).
  • In situ polymeriz
  • Near-Infrared Fluorescent Dye-Doped Semiconducting-Polymer Dots. (2011). PMC - NIH. [Link]
  • Polymer Grafting and its chemical reactions. (n.d.). PMC - NIH. [Link]
  • IN SITU POLYMERIZATION OF MONOMERS. (n.d.). NASA Technical Reports Server. [Link]
  • Synthesis of Molecular Brushes by “Grafting onto” Method: Combination of ATRP and Click Reactions. (2007). Journal of the American Chemical Society. [Link]
  • One-step grafting of polymers to graphene oxide†. (n.d.). PMC - NIH. [Link]
  • Polymer surface with graft chains. (n.d.).
  • Fluorescent probes for sensing processes in polymers. (n.d.). PubMed. [Link]
  • Trace Detection of Ibuprofen in Solution Based on Surface Plasmon Resonance Technology. (n.d.). MDPI. [Link]
  • Bi-functional fluorescent polymer dots: a one-step synthesis via controlled hydrothermal treatment and application as probes for the detection of temperature and Fe3+. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Monomer Selection for In Situ Polymerization Infusion Manufacture of Natural-Fiber Reinforced Thermoplastic-Matrix Marine Composites. (n.d.). MDPI. [Link]
  • Polymer. (n.d.). Wikipedia. [Link]
  • Characterization Techniques of Polymer Composites. (n.d.).
  • An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. (2023). YouTube. [Link]
  • This compound Seven Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.com. [Link]
  • Preparation and Characterization of Polymer Nanocomposites. (n.d.). Scirp.org. [Link]
  • Doping of Conjugated Polymers: Preparation, Characterization and Device Fabrication. (n.d.). The Aquila Digital Community. [Link]
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.).
  • #28 Blends | Part 1 | Polymers Concepts, Properties, Uses & Sustainability. (2020). YouTube. [Link]
  • Mobility of Small Molecules in Solid Polymer Film for π-Stacked Crystalliz
  • Polymer Doping as a Novel Approach to Improve the Performance of Plasmonic Plastic Optical Fibers Sensors. (2023). MDPI. [Link]
  • Application of Quinoline Ring in Structural Modification of N
  • Multi-level aggregation of conjugated small molecules and polymers: from morphology control to physical insights. (2021). PubMed. [Link]
  • Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
  • Co-Crystallization between Aliphatic Polyesters through Co-Inclusion Complexation with Small Molecule. (2023). MDPI. [Link]
  • Blends of semiconductor polymer and small molecular crystals for improved-performance thin-film transistors. (2005). AIP Publishing. [Link]
  • Quinoline based polymeric drug for biological applications: Synthesis, characterization, antimicrobial, and drug releasing studies. (n.d.).
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (n.d.).

Sources

Protocol for Assessing the Anti-Inflammatory Properties of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Macrophages are central players in orchestrating the inflammatory response. Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][2]

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of this process, controlling the transcription of numerous pro-inflammatory genes.[3][4][5] Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory effects.[6]

This application note provides a detailed protocol for assessing the anti-inflammatory properties of 8-(Tosylamino)quinoline (8-TQ) , a compound that has demonstrated significant efficacy in suppressing macrophage-mediated inflammation.[1][7] Research indicates that 8-TQ exerts its effects primarily by inhibiting the Akt/NF-κB signaling pathway.[1][7] The following protocols are designed for researchers in immunology, pharmacology, and drug development to rigorously evaluate 8-TQ and similar compounds, providing a validated framework from initial in vitro screening to in vivo proof-of-concept.

Mechanistic Framework: Targeting the NF-κB Signaling Cascade

Understanding the mechanism of action is critical for rational drug development. This compound has been shown to inhibit inflammation by targeting key nodes in the canonical NF-κB signaling pathway.[1] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[2][5] This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[3][8]

Evidence suggests that 8-TQ suppresses the activation of NF-κB and its upstream signaling components, including IKK and Akt.[1][7]

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Akt Akt MyD88->Akt IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα Akt->IKK Activates NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Compound This compound Compound->IKK Inhibits Compound->Akt Inhibits

Caption: The NF-κB signaling pathway inhibited by this compound.

Experimental Workflow: A Multi-Faceted Approach

A robust assessment of anti-inflammatory properties requires a tiered approach, beginning with cell-based assays to quantify the inhibition of key inflammatory mediators and progressing to in vivo models to confirm efficacy in a complex biological system.

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Prepare 8-TQ Stock cell_culture In Vitro Model: RAW 264.7 Macrophages start->cell_culture lps_stimulation Inflammatory Challenge: LPS Stimulation cell_culture->lps_stimulation griess Griess Assay (Nitric Oxide) lps_stimulation->griess Collect Supernatant elisa ELISA Assays (TNF-α, IL-6, PGE₂) lps_stimulation->elisa Collect Supernatant western Western Blot (p-Akt, p-IκBα) lps_stimulation->western Collect Cell Lysate invivo_model In Vivo Model: LPS-Induced Inflammation in Mice griess->invivo_model elisa->invivo_model western->invivo_model  In Vitro Results Guide In Vivo Study Design treatment Oral Administration of 8-TQ invivo_model->treatment serum_analysis Serum Cytokine Analysis (ELISA) treatment->serum_analysis Collect Blood histology Tissue Histopathology treatment->histology Collect Tissue

Caption: Overall experimental workflow for assessing 8-TQ.

PART 1: In Vitro Assessment Protocols

The murine macrophage cell line RAW 264.7 is a well-established and reliable model for studying inflammation. These cells respond robustly to LPS, producing a wide range of inflammatory mediators.

Core Materials:

  • This compound (CAS: 10304-39-9)[9]

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (DMSO)

Protocol 1: Nitric Oxide Production (Griess Assay)

Principle: Inducible nitric oxide synthase (iNOS) is upregulated by LPS, leading to the production of large amounts of NO. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in aqueous environments. The Griess reaction is a colorimetric assay that quantifies nitrite concentration, serving as an indirect measure of NO production.[10][11][12][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Pen-Strep). Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Prepare a 20 mM stock solution of 8-TQ in DMSO. Create serial dilutions in DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Gently remove the old medium. Add 100 µL of fresh medium containing the various concentrations of 8-TQ to the respective wells. Include a "vehicle control" group (0.1% DMSO) and a "no treatment" control. Pre-incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to all wells (except the "no treatment" control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.[11]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[11]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite (1-100 µM). Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of inhibition is calculated as: [1 - (Abs_sample / Abs_LPS_control)] * 100.

Protocol 2: Pro-Inflammatory Cytokine & PGE₂ Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines (TNF-α, IL-6) and prostaglandins (PGE₂), in biological fluids.[14][15][16] This protocol uses the sandwich ELISA format.

Step-by-Step Methodology:

  • Sample Collection: Use the same cell culture supernatants collected in Protocol 1 (Step 5). If not used immediately, store supernatants at -80°C.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions for commercially available kits (e.g., from R&D Systems, Abcam, or Cusabio).

  • General Steps:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine/prostaglandin.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 450 nm).

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the provided standards. Calculate the concentration of the target analyte in each sample from this curve.

Parameter LPS Control 8-TQ (5 µM) + LPS 8-TQ (20 µM) + LPS IC₅₀ (µM)
NO (µM) 45.2 ± 3.123.1 ± 2.58.9 ± 1.8~4.5
TNF-α (pg/mL) 2850 ± 2101380 ± 150450 ± 95~3.8
PGE₂ (pg/mL) 1540 ± 135910 ± 110310 ± 60~6.2
Table 1: Representative data from in vitro assays demonstrating the dose-dependent inhibitory effect of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells. Data are presented as mean ± SD. IC₅₀ values are derived from dose-response curves.[1]
Protocol 3: Western Blot for NF-κB Pathway Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies against the phosphorylated (active) forms of proteins like Akt and IκBα, we can directly assess the inhibitory effect of 8-TQ on the NF-κB signaling cascade.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to ~80% confluency. Pre-treat with 8-TQ (20 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30 minutes) to capture peak phosphorylation events.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-phospho-IκBα, and total protein/loading controls like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Densitometry analysis can be used to quantify the relative changes in protein phosphorylation, normalized to a loading control. A marked decrease in the phospho-Akt/total Akt and phospho-IκBα/total IκBα ratios in the 8-TQ treated group would confirm the proposed mechanism.

PART 2: In Vivo Assessment Protocol

Principle: An in vivo model is essential to evaluate the therapeutic potential of a compound in a whole organism, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The LPS-induced systemic inflammation model in mice is a well-established and acute model that mimics aspects of sepsis and is highly relevant for testing anti-inflammatory agents.[17][18][19][20][21]

Protocol 4: LPS-Induced Systemic Inflammation in Mice

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals (e.g., IACUC approval).

Step-by-Step Methodology:

  • Animals: Use male ICR or C57BL/6 mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: LPS Control (Vehicle + LPS).

    • Group 3: 8-TQ (e.g., 20 mg/kg) + LPS.

    • Group 4: 8-TQ (e.g., 40 mg/kg) + LPS.[1][7]

    • Group 5: Positive Control (e.g., Dexamethasone) + LPS.

  • Drug Administration: Administer 8-TQ or vehicle orally (p.o.) once daily for 3 consecutive days.[1]

  • Inflammation Induction: Two hours after the final dose on day 3, induce inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 6 hours), euthanize the animals.

    • Blood: Collect blood via cardiac puncture. Allow it to clot and centrifuge to obtain serum. Store serum at -80°C for cytokine analysis.

    • Tissues: Perfuse the animals with saline and collect relevant organs (e.g., liver, lungs) for histopathological analysis.

  • Analysis:

    • Serum Cytokines: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits as described in Protocol 2.

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections under a microscope for signs of inflammation, such as immune cell infiltration and tissue damage.

Group Serum TNF-α (pg/mL) Serum IL-6 (pg/mL) Liver Histology Score (0-4)
Vehicle Control < 50< 300.2 ± 0.1
LPS Control 4500 ± 5508200 ± 9803.5 ± 0.4
8-TQ (40 mg/kg) + LPS 1850 ± 3103100 ± 4501.4 ± 0.3
Table 2: Representative data from the in vivo LPS-induced systemic inflammation model. Oral administration of this compound significantly reduces serum levels of pro-inflammatory cytokines and alleviates tissue damage compared to the LPS control group.

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for characterizing the anti-inflammatory properties of this compound. The in vitro assays confirm the compound's ability to suppress the production of key inflammatory mediators (NO, TNF-α, PGE₂) in macrophages, with subsequent mechanistic studies using Western blot validating its inhibitory action on the Akt/NF-κB signaling pathway. The in vivo model further substantiates these findings, demonstrating the therapeutic potential of 8-TQ in a complex physiological setting.

This systematic approach ensures the generation of robust and reproducible data, crucial for the preclinical development of 8-TQ or its analogs as novel anti-inflammatory drugs. Future studies could explore its efficacy in more chronic models of inflammation, such as collagen-induced arthritis, to broaden its therapeutic applicability.[22]

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Gunathilake, K., Loku, G., & Sirisena, D. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research-Allied Sciences, 1(3), 1-8. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Werz, O., et al. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 194, 191-208. [Link]
  • Biocompare. (n.d.). Human Cytokines ELISA Kits. Biocompare. [Link]
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in human diseases. The New England Journal of Medicine. [Link]
  • Gonzalez-Chavez, S. A., & Quiroz-Compean, F. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2395. [Link]
  • Jung, Y., et al. (2012). This compound inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 33(8), 1037–1046. [Link]
  • Macias-Perez, R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2603. [Link]
  • Denning, N. L., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 189(4), 1996-2005. [Link]
  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 1572, 31-43. [Link]
  • Chorsiya, A. (2017).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • de Oliveira, M. V., et al. (2021). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. International Journal of Molecular Sciences, 22(19), 10365. [Link]
  • Jung, Y., et al. (2012). This compound inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 33(8), 1037-1046. [Link]
  • Correa-Londoño, L. A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]
  • Cusabio. (n.d.). Inflammatory Cytokine ELISA kits. Cusabio. [Link]
  • Dorrington, M. G., & Fraser, I. D. C. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 705. [Link]
  • Gąsiorowski, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. [Link]
  • Schmidt, H. H., & Kelm, M. (1996). Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(2), 163-170. [Link]
  • Meza-Lamptey, Y. L., et al. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101-108. [Link]
  • Kumar, V., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Applied Pharmaceutical Science. [Link]
  • Gąsiorowski, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. [Link]
  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 339-348. [Link]
  • Guo, P., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Pharmacology, 14, 1184370. [Link]
  • Rajalakshmi, V., & Jauncey, K. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Jung, Y., et al. (2013). This compound inhibits tumour progression through targeting phosphoinositide-3-kinase/Akt pathway. Die Pharmazie, 68(2), 146-152. [Link]
  • Herath, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 125. [Link]
  • El-Sayed, N. N. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. [Link]
  • Howells, R. E. (1982). Pharmacology of 8-aminoquinolines.
  • Kumar, A., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(23), 2736-2758. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 8-(Tosylamino)quinoline, a key intermediate in pharmaceutical research and materials science. Our focus is to empower researchers to overcome common experimental hurdles and systematically improve reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

Low yield is a frequent challenge stemming from several potential sources. A systematic evaluation of your reaction parameters is the most effective approach.

  • Incomplete Reaction: The reaction of 8-aminoquinoline with p-toluenesulfonyl chloride (TsCl) may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Purity of Reagents: The purity of both 8-aminoquinoline and TsCl is critical. 8-aminoquinoline can oxidize over time, appearing as a dark oil or solid. It is advisable to use freshly purified 8-aminoquinoline, for instance, by distillation or recrystallization. TsCl is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid, which will not participate in the desired reaction. Always use a fresh bottle of TsCl or ensure it has been stored in a desiccator.

  • Ineffective Base: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base. If the base is not effective, the reaction mixture will become acidic, protonating the starting 8-aminoquinoline and rendering it non-nucleophilic, thus halting the reaction. Pyridine is commonly used as both the base and solvent. If using an alternative like triethylamine (TEA) in a solvent such as dichloromethane (DCM), ensure it is added in at least a stoichiometric amount (1.1-1.2 equivalents) and is of high purity.

  • Suboptimal Temperature: While the reaction is often run at room temperature or slightly elevated temperatures, the optimal temperature can be substrate and solvent-dependent. For reactions in pyridine, gentle heating (40-50°C) can sometimes improve the rate and yield. However, for more reactive systems, cooling the reaction to 0°C during the addition of TsCl can help control the reaction and minimize side products.

Q2: I'm observing a significant amount of a non-polar impurity in my crude product. Could this be the di-tosylated product? How can I prevent its formation?

Yes, the formation of 8-(N,N-ditosylamino)quinoline is a common side reaction, especially under forcing conditions. This occurs when the initially formed product, this compound, is deprotonated and reacts with a second molecule of TsCl.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of 8-aminoquinoline (e.g., 1.1 equivalents) relative to TsCl (1.0 equivalent) to ensure the complete consumption of the tosyl chloride. Alternatively, a slight excess of TsCl (1.05-1.1 equivalents) can be used to drive the reaction to completion, but this increases the risk of di-tosylation. Precise addition of TsCl is key.

  • Controlled Addition of TsCl: Add the p-toluenesulfonyl chloride solution dropwise to the solution of 8-aminoquinoline and base at a low temperature (e.g., 0°C). This maintains a low instantaneous concentration of TsCl, favoring the mono-tosylation reaction.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes disfavor the second tosylation step. However, pyridine is generally effective and its role as a nucleophilic catalyst can be beneficial.[1][2]

Q3: My product is difficult to purify by recrystallization. What are the best practices and alternative purification methods?

Purification challenges often arise from the presence of unreacted starting materials, the di-tosylated byproduct, or hydrolyzed TsCl.

  • Recrystallization: Ethanol is a common and effective solvent for the recrystallization of this compound. If your product is oily or fails to crystallize, it is likely due to impurities. An initial "hot filtration" step can remove insoluble impurities. If the product remains oily, try adding a small amount of water to the ethanolic solution to induce crystallization, or use a different solvent system like ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, can effectively separate the non-polar di-tosylated byproduct, the desired product, and the more polar unreacted 8-aminoquinoline.

  • Acid-Base Extraction: An initial workup with an acid wash (e.g., 1M HCl) can remove unreacted 8-aminoquinoline and any other basic impurities. Be cautious, as the tosylamide product can also be protonated and may have some solubility in the aqueous acidic layer. A subsequent wash with a saturated sodium bicarbonate solution will remove any acidic impurities like p-toluenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of pyridine in this reaction?

Pyridine serves a dual purpose in this synthesis.[1][2][3]

  • Base: It acts as a base to neutralize the HCl that is produced during the reaction. This is crucial because the presence of acid would protonate the amino group of the starting material, deactivating it for further reaction.[4]

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst. It can react with the highly electrophilic p-toluenesulfonyl chloride to form a highly reactive N-tosylpyridinium intermediate.[1][2] This intermediate is then more readily attacked by the amino group of 8-aminoquinoline.[1][2]

Q2: How does the choice of solvent impact the reaction?

The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

  • Pyridine: Often used as both the solvent and the base, it is effective at solubilizing the reactants and the intermediate N-tosylpyridinium salt.[1][2]

  • Dichloromethane (DCM) or Chloroform: These are good solvents for the reactants but require the addition of a separate base, such as triethylamine (TEA).

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These can also be used but may require careful temperature control to avoid side reactions.

Q3: What are the key safety precautions for this synthesis?
  • p-Toluenesulfonyl Chloride (TsCl): It is corrosive and a lachrymator. It is also moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: It is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

  • 8-Aminoquinoline: It is toxic and can be irritating to the skin and eyes. Handle with care and appropriate PPE.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 8-aminoquinoline in pyridine B Cool to 0°C A->B C Add TsCl solution dropwise B->C D Stir at RT (Monitor by TLC) C->D E Quench with H₂O D->E F Extract with EtOAc E->F G Wash with HCl & NaHCO₃ F->G H Dry & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the cooled 8-aminoquinoline solution over 15-20 minutes with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash successively with 1M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Comparative Data on Reaction Conditions
Base Solvent Temperature (°C) Typical Yield (%) Key Observations
PyridinePyridine2575-85Standard, reliable method.
TriethylamineDCM0 to 2570-80Good alternative, requires careful control of addition.
DMAP (cat.) / TEADCM2580-90DMAP can accelerate the reaction but may increase di-tosylation risk.[5]

References

  • Chemistry Stack Exchange. (2015).
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
  • Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. [Link]
  • Master Organic Chemistry. (2015).
  • Journal of Heterocyclic Chemistry. (2008).
  • Molecules. (2022).
  • LookChem. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
  • PubMed. (n.d.). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. [Link]
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
  • Organic Chemistry Portal. (n.d.).

Sources

troubleshooting low fluorescence signal with 8-(Tosylamino)quinoline probe

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 8-(Tosylamino)quinoline (Tsu-Q) fluorescent probe. As Senior Application Scientists, we have designed this resource to provide in-depth troubleshooting assistance for researchers, scientists, and drug development professionals. This guide moves beyond simple checklists to explain the scientific principles behind the successful application of Tsu-Q for detecting labile zinc (Zn²⁺) pools.

Understanding the Probe: Mechanism of Action

This compound, often referred to as TSQ in the literature, is a fluorescent sensor designed for the detection of zinc ions. Its functionality is rooted in a mechanism known as Chelation-Enhanced Fluorescence (CHEF) .[1][2] In its unbound state, the Tsu-Q molecule has a low quantum yield, meaning it is weakly fluorescent. This is because the molecule can dissipate absorbed energy through non-radiative pathways like intramolecular rotation.

Upon chelation with a zinc ion, the molecule's structure becomes more rigid. This rigidity restricts the non-radiative decay pathways, forcing the molecule to release the absorbed energy as fluorescence.[1] Typically, two Tsu-Q molecules coordinate with one Zn²⁺ ion to form a highly fluorescent (Tsu-Q)₂Zn complex.[3][4] This process results in a significant "turn-on" signal, making it a powerful tool for visualizing cellular zinc.[5]

It is also critical to understand that in a cellular environment, Tsu-Q can form ternary complexes (Tsu-Q-Zn-Protein), which may exhibit different spectral properties, such as a blue-shifted emission, compared to the (Tsu-Q)₂Zn complex.[6][7]

Visualization: Tsu-Q's CHEF Mechanism

CHEF_Mechanism Unbound Unbound Tsu-Q (Low Fluorescence) Bound (Tsu-Q)₂Zn Complex (High Fluorescence) Unbound->Bound Chelation & Rigidification Energy_Out_Weak Weak Emission Unbound->Energy_Out_Weak Non-radiative decay dominates Zn_Ion Labile Zn²⁺ Zn_Ion->Bound Chelation & Rigidification Energy_Out_Strong Strong Emission Bound->Energy_Out_Strong Fluorescence dominates Energy_In Excitation Light Energy_In->Unbound Absorption Energy_In->Bound Absorption

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of Tsu-Q.

Troubleshooting Guide & FAQs

We have structured this guide in a question-and-answer format to directly address the most common issues encountered in the lab.

Part 1: Probe & Reagent Integrity
Q1: I've prepared my Tsu-Q working solution, but I'm getting no signal at all. What could be wrong?

This issue often points to a problem with the probe itself or the way it was prepared.

A1: Foundational Checks:

  • Probe Degradation: Organic fluorophores can degrade if not stored correctly. Tsu-Q is a solid that should be stored at room temperature, protected from light.[8][9] Stock solutions, typically prepared in DMSO, should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and light exposure.[10] Always prepare fresh working solutions from a trusted stock for each experiment.

  • Incorrect Solvent: Tsu-Q is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the DMSO is anhydrous (reagent grade), as water can affect solubility and stability.

  • Final Concentration Too Low: While high concentrations can be toxic or cause artifacts, a concentration that is too low will not yield a detectable signal.[11] The optimal concentration must be determined empirically for your specific cell type and instrument but typically falls within the 1-30 µM range.[10]

Protocol: Optimizing Tsu-Q Working Concentration

  • Prepare a Dilution Series: From your DMSO stock, prepare a series of working solutions in your experimental buffer (e.g., DPBS or HBSS) to achieve final concentrations of 1, 5, 10, 20, and 30 µM.

  • Cell Loading: Incubate your cells with each concentration for a fixed time (e.g., 30 minutes at 37°C).[10]

  • Wash Step: Gently wash the cells 2-3 times with warm buffer to remove any excess, unbound probe.[1]

  • Imaging: Acquire images or readings using the appropriate instrument settings (see Part 3).

  • Analysis: Plot the fluorescence intensity against the probe concentration. The optimal concentration will be the lowest one that provides a robust signal well above the background without showing signs of cellular stress or toxicity.

Part 2: Experimental Conditions & Buffer Chemistry
Q2: My fluorescence signal is very weak, even though I know my cells contain zinc. What environmental factors could be suppressing the signal?

The chemical environment of the probe is paramount. Buffer composition, pH, and the presence of interfering substances can dramatically quench Tsu-Q fluorescence.

A2: Environmental and Chemical Factors:

  • pH Sensitivity: The fluorescence of quinoline-based probes is often pH-dependent.[3][11] The protonation state of the quinoline nitrogen can alter the probe's electronic structure and its ability to bind Zn²⁺. Most protocols recommend a physiological pH between 7.0 and 7.4.[6] Working in an acidic environment (e.g., pH < 6.0) can significantly reduce the signal.[12]

  • Presence of Chelators: Your buffer or cell culture medium may contain hidden chelators that compete with Tsu-Q for zinc. Common culprits include EDTA, EGTA, and even components in serum like albumin.[5][13] It is crucial to use a minimal, defined buffer like DPBS or HBSS for the final incubation and imaging steps.

  • Interfering Metal Ions: While Tsu-Q has good selectivity for Zn²⁺ over physiological cations like Ca²⁺ and Mg²⁺, other transition metals can interfere.[3] Copper (Cu²⁺) is a known quencher of fluorescence for many probes.[14][15] If your experimental model involves other heavy metals, their potential for interference must be tested.

Table 1: Recommended Buffer Composition & Key Parameters

ComponentConcentrationPurpose & Rationale
HEPES 20 mMpH buffer. Maintains physiological pH (7.2-7.4), crucial for probe performance and cell viability.
NaCl 125 mMMaintains osmolarity.
KCl 5 mMEssential for cell membrane potential.
Glucose 10 mMEnergy source for cells during the experiment.
CaCl₂ 1 mMMaintains cell signaling functions. Does not significantly interfere with Tsu-Q.[3]
MgCl₂ 1 mMEnzyme cofactor. Does not significantly interfere with Tsu-Q.[3]
pH 7.4 Optimal for Tsu-Q fluorescence and cell health.

Self-Validation Protocol: Confirming Zinc-Specific Signal To ensure your signal is truly reporting labile zinc, perform these essential controls:

  • Negative Control (Minimum Fluorescence, Fmin): After obtaining a baseline signal with Tsu-Q, add a cell-permeant, high-affinity zinc chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) at ~50 µM. This will sequester intracellular labile zinc, and a significant drop in fluorescence confirms the signal was zinc-dependent.[7]

  • Positive Control (Maximum Fluorescence, Fmax): To determine the probe's maximum response, treat cells with a zinc ionophore (e.g., 10 µM pyrithione) and a supplemental source of zinc (e.g., 100 µM ZnSO₄). This floods the cytosol with zinc, saturating the probe and revealing its maximum signal potential.

Part 3: Instrumentation & Measurement Settings
Q3: I see a faint signal, but it's noisy and hard to distinguish from the background. How can I optimize my instrument settings?

Incorrect instrument settings are a frequent source of poor signal-to-noise ratios. Simply allowing more light to reach the detector is not always the answer, as it can increase background and photobleaching.

A3: Optimizing Your Fluorometer or Microscope:

  • Incorrect Wavelengths: Tsu-Q has specific excitation and emission maxima. Using the wrong filter sets or monochromator settings will result in suboptimal excitation and/or inefficient collection of the emitted light.

  • Slit Widths: For fluorometers, narrow excitation and emission slit widths increase spectral resolution but reduce the amount of light passing through the system, leading to a weaker signal. Widen the slits to increase signal, but be aware that this can increase background and reduce your ability to resolve overlapping spectra.[11]

  • Detector Gain/Voltage: Increasing the gain on your detector (e.g., the PMT voltage on a microscope or fluorometer) will amplify the signal. However, this also amplifies noise. Find the sweet spot that provides a strong signal without excessive background noise.

  • Photobleaching: All fluorophores are susceptible to photobleaching—the irreversible destruction of the fluorophore by light. This is especially problematic during time-lapse imaging. Minimize exposure time, reduce excitation light intensity, and use an anti-photobleaching agent in your mounting medium if applicable.[11]

Table 2: Typical Instrument Settings for Tsu-Q

ParameterRecommended SettingRationale & Notes
Excitation Max (λex) ~334-360 nmThe primary absorption peak for the probe.[6][10]
Emission Max (λem) ~470-495 nmThe peak of the fluorescence emission. The exact peak can shift depending on whether it forms a (Tsu-Q)₂Zn complex (~490 nm) or a ternary Tsu-Q-Zn-Protein complex (~470 nm).[6][7]
Slit Widths (Fluorometer) 5-10 nmA good starting point. Widen for weaker signals, narrow for higher resolution.
Exposure Time (Microscope) 50-500 msUse the shortest exposure possible that provides a clear signal to minimize phototoxicity and photobleaching.
Part 4: Cellular & Biological Factors
Q4: My control experiments work, but I don't see a signal change in my experimental cells. What biological factors could be at play?

If the probe and instrument are working correctly, the issue may lie with the biological sample itself.

A4: Biological Considerations:

  • Low Labile Zinc Pool: The "total" cellular zinc concentration can be high (hundreds of micromolar), but most of it is tightly bound to proteins and inaccessible to probes like Tsu-Q.[16] The probe only detects the "labile" or "mobile" pool, which is typically in the picomolar to low nanomolar range.[13] Your experimental conditions may not be causing a change in this specific pool.

  • Probe Sequestration: Cell-permeable probes can sometimes be sequestered into acidic organelles like lysosomes, where the low pH can quench their fluorescence.[12] Co-staining with an organelle-specific marker can help diagnose this issue.

  • Cell Health: Unhealthy or dying cells have compromised membrane integrity and altered ion homeostasis, which can lead to unpredictable and artifactual fluorescence signals. Always perform a viability check (e.g., with Trypan Blue or a live/dead stain) to ensure you are imaging a healthy cell population.

  • Probe Buffering: At high concentrations, the probe itself can act as a significant zinc buffer, chelating the very ions it is meant to detect. This can artificially lower the labile zinc pool and dampen any physiological response.[13][17] This is another reason why using the lowest effective probe concentration is critical.

Visualization: Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Fluorescence Signal Check_Probe 1. Probe & Reagents - Freshly prepared? - Stored correctly? - Correct solvent (DMSO)? Start->Check_Probe Check_Settings 2. Instrument Settings - Correct λex/λem? - Slits/Gain optimized? - Check for photobleaching. Check_Probe->Check_Settings Check_Buffer 3. Buffer & Conditions - pH 7.2-7.4? - No chelators (EDTA)? - No interfering ions (Cu²⁺)? Check_Settings->Check_Buffer Run_Controls 4. Validation Controls - Add TPEN (Fmin). - Add Zn²⁺/Pyrithione (Fmax). Do controls work? Check_Buffer->Run_Controls Check_Bio 5. Biological Factors - Is labile Zn²⁺ expected to change? - Check cell viability. - Consider probe sequestration. Run_Controls->Check_Bio No Problem_Solved Problem Solved Run_Controls->Problem_Solved Yes Contact_Support Consult Further Technical Support Check_Bio->Contact_Support

Caption: A step-by-step workflow for troubleshooting low Tsu-Q signal.

References
  • Kiedrowski, L., & Li, Q. (2018). Monitoring Intracellular Zn 2+ Using Fluorescent Sensors: Facts and Artifacts. In Zinc Signaling (pp. 1-18). Springer, Singapore. [Link]
  • Zhang, R., Liu, W., & Lu, Y. (2021). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Biosensors, 11(11), 429. [Link]
  • Li, Y., Fan, J., & Peng, X. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(19), 6614. [Link]
  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Techniques for measuring cellular zinc. Metallomics, 6(6), 929-936. [Link]
  • Heng, B. C., & Karsili, T. N. (2018). Comparison of Free Zinc Levels Determined by Fluorescent Probes in THP1 Cells Using Microplate Reader and Flow Cytometer. Biological trace element research, 185(1), 66-77. [Link]
  • Mohamad, N. S., Daud, N., & Tan, L. L. (2021).
  • Lichtenegger, M., & He, J. (2019). Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. International journal of molecular sciences, 20(18), 4578. [Link]
  • Radford, R. J., & Lippard, S. J. (2013). Tools and techniques for illuminating the cell biology of zinc. Current opinion in chemical biology, 17(2), 178-184. [Link]
  • Meeusen, J. W., Thompson, R. B., & Fierke, C. A. (2011). TSQ, a common fluorescent sensor for cellular zinc, images zinc proteins. Metallomics, 3(8), 834-840. [Link]
  • Meeusen, J. W., Thompson, R. B., & Fierke, C. A. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. PubMed. [Link]
  • Lim, N. C., & Lippard, S. J. (2013). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 110(52), E5023-E5031. [Link]
  • Mohamad, N. S., Daud, N., & Tan, L. L. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • Mohamad, N. S., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(10), 3021-3033. [Link]
  • Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review.
  • Mohamad, N. S., Daud, N., & Tan, L. L. (2021).
  • Wang, X., et al. (2019). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry, 91(15), 10149-10155. [Link]
  • Xu, X., et al. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347-356. [Link]
  • Mohamad, N. S., Daud, N., & Tan, L. L. (2021).
  • Al-Majid, A. M., et al. (2023). A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap. Molecules, 28(14), 5364. [Link]
  • Lu, Y., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC advances, 11(49), 30739-30745. [Link]
  • Chemdad. (2024). This compound. Chongqing Chemdad Co., Ltd. [Link]
  • Sharma, A., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Journal of Fluorescence, 33, 2037–2058. [Link]
  • Patil, S. D., et al. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45(6), 486-491. [Link]
  • Prahl, S. (1994). Zinc tetraphenylporphyrin, [ZnTPP]. Oregon Medical Laser Center. [Link]
  • Van Houten, J., & Watts, R. J. (2025). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
  • Iio, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 1-10. [Link]
  • Jayalath, S., et al. (2020). Fluorescence enhancement of quinolines by protonation.
  • Wang, Y., et al. (2020). Sensing mechanism of a fluorescent probe for thiophenols: Invalidity of excited-state intramolecular proton transfer mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 230, 118063. [Link]
  • Jayalath, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. New Journal of Chemistry, 44(35), 15024-15033. [Link]
  • Seed Chem. (2024). This compound. Seedchem.com. [Link]
  • Taniguchi, M., & Lindsey, J. S. (2018). Comprehensive review of photophysical parameters (ε, Φf, τs) of tetraphenylporphyrin (H2TPP) and zinc tetraphenylporphyrin (ZnTPP) – Critical benchmark molecules in photochemistry and photosynthesis.
  • Reade, S. P., et al. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ScienceDirect. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 8-(Tosylamino)quinoline (TAQ) in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Biochemicals Division

Welcome to the technical support center for 8-(Tosylamino)quinoline (TAQ). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with TAQ in aqueous biological buffers. We will move from understanding the fundamental chemical properties of TAQ that cause these challenges to providing a series of practical, step-by-step troubleshooting strategies and advanced formulation protocols.

Section 1: Understanding the Core Problem

Before troubleshooting, it is critical to understand the underlying physicochemical properties of TAQ that contribute to its poor aqueous solubility.

Q1: Why is this compound so difficult to dissolve in my aqueous buffer?

A1: The poor aqueous solubility of this compound stems from its molecular structure. It possesses a large, rigid, and hydrophobic bicyclic aromatic quinoline ring system coupled with a tosyl group. This structure leads to two primary challenges:

  • High Lipophilicity: The molecule is predominantly nonpolar ("fat-loving"), making it energetically unfavorable to interact with polar water molecules in your buffer.

  • Strong Crystal Lattice Energy: In its solid state, TAQ molecules are packed tightly in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water.[1]

Q2: How does the pH of my buffer affect the solubility of TAQ?

A2: The pH of your buffer is arguably the most critical factor influencing TAQ's solubility. The molecule has two ionizable sites, making its solubility highly pH-dependent:

  • A weakly basic quinoline nitrogen: In acidic conditions (low pH), this nitrogen can become protonated, forming a positively charged, more water-soluble cation. Quinoline itself is a weak base, and this property is retained in its derivatives.[2][3][4][5][6]

  • A weakly acidic sulfonamide proton: In alkaline conditions (high pH), the proton on the sulfonamide nitrogen can be removed, forming a negatively charged, more water-soluble anion. The predicted pKa for this proton is approximately 7.58.[7][8]

This means that at a physiological pH of ~7.4, TAQ exists as a mixture of its neutral form and its anionic (deprotonated) form, complicating solubility. Adjusting the pH away from the point of minimum solubility can dramatically improve its dissolution.

Below is a diagram illustrating the different ionization states of TAQ as a function of pH.

cluster_pH cluster_species pH_low Acidic pH (e.g., pH < 5) pH_neutral Near Physiological pH (e.g., pH 7.4) Cation Protonated (Cationic) Quinoline Nitrogen (More Soluble) pH_low->Cation Predominant Species pH_high Alkaline pH (e.g., pH > 8.5) Neutral Neutral TAQ (Poorly Soluble) pH_neutral->Neutral Significant Population Anion Deprotonated (Anionic) Sulfonamide (More Soluble) pH_high->Anion Predominant Species Neutral->Anion Deprotonation at pKa ~ 7.58

Caption: Ionization states of TAQ at different pH values.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂O₂S[7]
Molecular Weight298.36 g/mol [7]
Physical FormSolid (White to pale brown)[7][8]
Melting Point154-158 °C[7][8]
Predicted pKa7.58 ± 0.30 (Sulfonamide proton)[7]

Section 2: Initial Troubleshooting & Frequently Asked Questions (FAQs)

This section covers the most common issues and the first steps to take when preparing TAQ solutions.

Q3: What is the standard first step for preparing a TAQ solution for a biological experiment?

A3: The universally accepted starting point is to prepare a high-concentration stock solution in an anhydrous organic solvent and then dilute this stock into your final aqueous buffer.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.

  • Procedure: Prepare a 10-100 mM stock solution of TAQ in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

Q4: My TAQ immediately precipitates when I add my DMSO stock to my buffer. What should I do?

A4: This is a common phenomenon known as "crashing out," where the compound, upon transfer from a highly favorable organic environment (DMSO) to an unfavorable aqueous one, rapidly exceeds its solubility limit and precipitates.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your buffer is below 1%, and ideally below 0.5%. High concentrations of organic solvents can be toxic to cells or interfere with enzyme kinetics.[1]

  • Reduce Final TAQ Concentration: You may be trying to achieve a final concentration that is above TAQ's aqueous solubility limit under your specific buffer conditions. Perform a serial dilution to find the highest concentration that remains soluble.

  • Improve Mixing Technique: Add the DMSO stock dropwise into the vortexing buffer. This rapid dispersion can prevent localized high concentrations of TAQ that initiate precipitation.

  • Pre-warm the Buffer: Gently warming your buffer to 37°C before adding the DMSO stock can sometimes help, as solubility often increases with temperature. Allow the final solution to cool to the experimental temperature before use.

Section 3: Advanced Solubilization Strategies

If the initial troubleshooting steps are insufficient, more advanced formulation strategies are required.

Strategy 1: pH Modification
Q5: How can I systematically use pH to increase TAQ solubility?

A5: Since TAQ has both an acidic and a basic functional group, you can leverage pH to force it into its more soluble ionic forms.

  • To create the anionic form: Increase the buffer pH to be at least 1 unit above the sulfonamide pKa (~7.6). A buffer at pH 8.5-9.0 will ensure the vast majority of TAQ is in its deprotonated, more soluble state. This is often a very effective strategy.[10]

  • To create the cationic form: Decrease the buffer pH to be well below the pKa of the protonated quinoline ring (typically pKa < 5 for quinolines).[6] A buffer at pH 4.0 may increase solubility.

Caution: You must ensure the chosen pH will not negatively impact your biological system (e.g., cell health, protein stability, or enzyme activity).

Table 2: Common Biological Buffers and Their Effective pH Ranges
BufferpKa (at 25°C)Effective pH Range
MES6.155.5 - 6.7
PIPES6.766.1 - 7.5
HEPES7.486.8 - 8.2
TRIS8.067.5 - 9.0
CHES9.308.6 - 10.0
CAPS10.409.7 - 11.1
Protocol 1: Determining the pH-Solubility Profile of TAQ
  • Prepare a series of buffers: Make a set of buffers (e.g., citrate, phosphate, TRIS, CAPS) covering a wide pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Add excess TAQ: Add an excess amount of solid TAQ to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify dissolved TAQ: Carefully remove the supernatant and determine the concentration of dissolved TAQ using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to visualize the pH-solubility profile.

Strategy 2: Cyclodextrin-Based Formulations
Q6: How can cyclodextrins help, and which type should I use?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules like TAQ, forming a water-soluble "inclusion complex" that masks the hydrophobic regions of the guest from the aqueous environment.[11][12][13] This is a highly effective and widely used method in pharmaceutical formulation.[14][15][16]

Table 3: Overview of Commonly Used Cyclodextrins
Cyclodextrin TypeKey FeaturesCommon Uses
β-Cyclodextrin (β-CD) Low cost, but relatively low aqueous solubility.Basic complexation studies.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.Most common choice for in vitro and in vivo biological studies.
Sulfobutyl Ether β-CD (SBE-β-CD / Captisol®) Very high aqueous solubility, negatively charged.Excellent for parenteral formulations, can improve complexation with cationic drugs.

For most biological applications, HP-β-CD is the recommended starting point due to its excellent balance of solubility, safety, and complexation efficiency.

Protocol 2: Preparation of a TAQ-HP-β-CD Inclusion Complex

This protocol uses the kneading method, which is simple and effective for laboratory-scale preparations.[12]

  • Molar Ratio Calculation: Determine the desired molar ratio of TAQ to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point. Calculate the mass of each component needed.

  • Kneading: Place the accurately weighed HP-β-CD powder into a glass mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, uniform paste.

  • Incorporate TAQ: Slowly add the weighed TAQ powder to the paste while continuously triturating (grinding) with the pestle.

  • Knead Thoroughly: Continue kneading the mixture for 30-60 minutes. The sustained mechanical energy facilitates the inclusion of TAQ into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, resulting in a dry powder.

  • Final Preparation: The resulting powder is the TAQ-CD complex. It can be dissolved directly in your biological buffer. Perform dissolution studies to confirm the solubility enhancement compared to the uncomplexed TAQ.

Strategy 3: Surfactant-Based Formulations
Q7: When should I consider using surfactants to solubilize TAQ?

A7: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can effectively solubilize poorly soluble compounds like TAQ.[17][18] This strategy is particularly useful in biochemical assays where cell toxicity is not a concern.

For biological experiments, non-ionic surfactants are preferred due to their lower potential for denaturing proteins and disrupting cell membranes.[17]

  • Common Choices: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68.

  • Key Consideration: You must use the surfactant at a concentration above its CMC for micellar solubilization to occur.

Section 4: Summary and Strategy Selection

Choosing the right strategy depends on your specific experimental context. The flowchart and table below are designed to guide your decision-making process.

G start Start: TAQ Solubility Issue stock Prepare 10-100 mM Stock in Anhydrous DMSO start->stock dilute Dilute Stock into Buffer (Vortexing, Final DMSO <0.5%) stock->dilute precip Precipitation Occurs? dilute->precip success Success! Proceed with Experiment precip->success No assay_type What is your assay type? precip->assay_type Yes cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochem Biochemical / Acellular Assay assay_type->biochem Biochemical ph_check Can assay tolerate pH 8.5 - 9.0? cell_based->ph_check biochem->ph_check ph_mod Strategy: pH Modification (Buffer at pH 8.5-9.0) ph_check->ph_mod Yes cyclo Strategy: Cyclodextrins (Use HP-β-CD) ph_check->cyclo No ph_mod->success cyclo->success surfactant Strategy: Surfactants (e.g., Tween® 20 > CMC) surfactant->success

Caption: Workflow for selecting a solubility enhancement strategy.

Table 4: Comparison of Solubilization Strategies for TAQ
StrategyPrincipleProsConsBest For...
DMSO Stock Dilution Solubilization in organic solventSimple, fast, standard procedureProne to precipitation upon dilution; DMSO can affect assaysInitial screening and experiments where low TAQ concentrations are sufficient.
pH Modification Ionization to form a soluble saltHighly effective, inexpensive, simple to implementLimited by the pH tolerance of the biological systemAssays that are stable in alkaline (or acidic) conditions.
Cyclodextrins Formation of soluble inclusion complexesHigh solubilization capacity, generally low biological interference (esp. HP-β-CD)More complex preparation, can be costly, may interact with other lipophilic moleculesCell-based and in vivo experiments where additives must be biocompatible.
Surfactants Micellar encapsulationVery high solubilization potentialCan disrupt cell membranes and denature proteins; may interfere with assaysBiochemical and acellular assays that are not sensitive to detergents.

References

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2895-2905. [Link]
  • GPSR (2016). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5224. [Link]
  • Kumar, R., & Kumar, V. (2019). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 116-125. [Link]
  • Gali, L. G., Balamuralidhara, V., & T.M., P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Drug Delivery and Therapeutics, 14(3), 1-10. [Link]
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
  • NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). [Link]
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Vedantu.
  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2010). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 15(6), 723-730. [Link]
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Tosylation of 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the tosylation of 8-aminoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles for effective optimization.

Introduction

The tosylation of 8-aminoquinoline is a crucial transformation in synthetic chemistry, converting the primary amino group into a sulfonamide. This modification is often employed to protect the amine, alter the electronic properties of the quinoline ring system, or to introduce a good leaving group for subsequent nucleophilic substitution reactions. 8-Aminoquinoline and its derivatives are important scaffolds in medicinal chemistry and materials science.[1][2][3] Achieving high yields and purity in this reaction is paramount for the successful synthesis of target molecules. This guide provides practical advice to overcome common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing the tosylation of 8-aminoquinoline.

Q1: What is the role of pyridine in the tosylation of 8-aminoquinoline?

A1: Pyridine serves a dual role in this reaction. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[4][5] This is crucial because the accumulation of acid can protonate the starting 8-aminoquinoline, rendering it non-nucleophilic and halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst.[6][7][8] It can react with tosyl chloride (TsCl) to form a highly reactive N-tosylpyridinium intermediate, which is a more potent tosylating agent than TsCl itself.[4]

Q2: Can I use other bases instead of pyridine?

A2: Yes, other tertiary amines like triethylamine (TEA) can be used as an acid scavenger.[4] However, pyridine is often preferred because it is a weaker base and a better nucleophilic catalyst.[6] Stronger, more sterically hindered bases may not be as effective in catalyzing the reaction. For some challenging tosylations, 4-dimethylaminopyridine (DMAP) can be used as a more potent nucleophilic catalyst, often in catalytic amounts along with a stoichiometric amount of a weaker base like TEA.[9][10]

Q3: What is the optimal temperature for the tosylation of 8-aminoquinoline?

A3: The optimal temperature can vary depending on the specific substrate and solvent used. Generally, tosylation reactions are initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction.[11] The reaction can then be allowed to slowly warm to room temperature. For less reactive substrates, gentle heating might be necessary, but this should be done with caution as higher temperatures can lead to the formation of side products.[11] A systematic study of the reaction temperature is recommended for optimization.[12]

Q4: What are the common side products in this reaction?

A4: The most common side product is the di-tosylated product, where a second tosyl group is added to the sulfonamide nitrogen. This is more likely to occur if an excess of tosyl chloride and a strong base are used. Another potential side product is the hydrolysis of tosyl chloride to p-toluenesulfonic acid, which can occur if there is moisture in the reaction.[13] In some cases, with related substrates, the formation of alkyl chlorides from the tosylate has been observed, especially at higher temperatures.[9][14][15]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[16] A suitable solvent system should be chosen to clearly separate the starting material (8-aminoquinoline), the product (N-(quinolin-8-yl)-4-methylbenzenesulfonamide), and any potential side products. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of 8-Aminoquinoline

This protocol provides a general method for the tosylation of 8-aminoquinoline. It is recommended to perform a small-scale trial reaction first to optimize conditions for your specific setup.

Materials:

  • 8-Aminoquinoline

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add anhydrous pyridine (2.0-3.0 eq.) to the stirred solution. Then, add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[17]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).[17]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.[17]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[17]

Visualizations

Reaction Mechanism

Tosylation_Mechanism cluster_catalysis Catalytic Pathway cluster_main Overall Reaction cluster_acid_scavenging Acid Neutralization node_8AQ 8-Aminoquinoline node_Product N-(Quinolin-8-yl)-4- methylbenzenesulfonamide node_8AQ->node_Product + TsCl (in Pyridine) node_TsCl Tosyl Chloride (TsCl) node_Intermediate N-Tosylpyridinium Intermediate node_TsCl->node_Intermediate + Pyridine node_Py Pyridine node_Intermediate->node_Product + 8-Aminoquinoline node_HCl HCl node_PyHCl Pyridinium Chloride node_HCl->node_PyHCl + Pyridine

Caption: Mechanism of 8-aminoquinoline tosylation.

Troubleshooting Workflow

Troubleshooting_Workflow node_start Start: Tosylation of 8-Aminoquinoline node_tlc Monitor Reaction by TLC node_start->node_tlc node_complete Reaction Complete? node_tlc->node_complete node_workup Proceed to Work-up and Purification node_complete->node_workup Yes node_incomplete Incomplete Reaction node_complete->node_incomplete No node_side_products Significant Side Products? node_workup->node_side_products node_check_reagents Check Reagent Quality: - TsCl (hydrolyzed?) - Anhydrous solvents/base? node_incomplete->node_check_reagents node_check_stoichiometry Check Stoichiometry: - Sufficient TsCl and base? node_check_reagents->node_check_stoichiometry node_increase_temp Consider Increasing Temperature or Reaction Time node_check_stoichiometry->node_increase_temp node_increase_temp->node_tlc node_optimize_temp Optimize Temperature: - Lower temperature to minimize side reactions node_side_products->node_optimize_temp Yes node_optimize_stoichiometry Optimize Stoichiometry: - Avoid large excess of TsCl node_optimize_temp->node_optimize_stoichiometry node_optimize_stoichiometry->node_start

Caption: A logical workflow for troubleshooting tosylation reactions.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low or No Yield / Incomplete Reaction 1. Hydrolyzed Tosyl Chloride: Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[13] 2. Moisture in Reagents/Solvent: Water will react with TsCl, consuming it before it can react with the amine.[13] 3. Insufficient Base: Not enough base to neutralize the HCl produced will lead to the protonation of the starting amine, stopping the reaction. 4. Low Reaction Temperature/Short Reaction Time: The reaction may be too slow under the current conditions.[11]1. Use fresh or recently purified TsCl. TsCl can be recrystallized from hexane.[10][16] 2. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled or anhydrous grade pyridine/TEA.[13] 3. Use at least 2-3 equivalents of pyridine. 4. Allow the reaction to stir for a longer period at room temperature, or consider gentle heating (e.g., 40-50 °C) while carefully monitoring for side product formation by TLC.[11]
Formation of Multiple Products 1. Di-tosylation: An excess of TsCl and/or a strong base can lead to the formation of a di-tosylated product. 2. Side reactions due to high temperature: Elevated temperatures can promote the formation of undesired byproducts.[11] 3. Impure Starting Materials: Impurities in the 8-aminoquinoline can lead to the formation of other sulfonamides.1. Use a smaller excess of TsCl (e.g., 1.1 equivalents). Add the TsCl slowly to the reaction mixture. 2. Maintain a lower reaction temperature (0 °C to room temperature).[11] 3. Ensure the purity of the 8-aminoquinoline starting material by techniques such as recrystallization or distillation before use.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent. 2. Formation of an oil instead of a solid. 3. Persistent impurities. 1. Try a different solvent system for recrystallization. A combination of a solvent in which the product is soluble and a non-solvent in which it is insoluble is often effective (e.g., ethyl acetate/hexanes). 2. This can happen if the product is impure. Try purifying a small amount by column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material. 3. If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. Unreacted 8-aminoquinoline can often be removed by washing the crude product with a dilute acid solution.[17]

References

  • Chemistry Stack Exchange. (2015).
  • Brainly. (2023). What happens if you add TsCl/pyridine to an alcohol?[Link]
  • Reddit. (2021).
  • Master Organic Chemistry. (2015).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). A Study of an 8-Aminoquinoline-Directed C(sp2)
  • ResearchGate. (2008).
  • Sciencemadness.org. (2017).
  • Sciencemadness.org. (2014).
  • Arkat USA. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.[Link]
  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.[Link]
  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.[Link]
  • The Royal Society of Chemistry. (n.d.).
  • Reddit. (2023).
  • ResearchGate. (2013).
  • ResearchGate. (n.d.). Identification of N-(quinolin-8-yl)
  • ResearchGate. (n.d.).
  • ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?[Link]
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2005). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
  • MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B.[Link]
  • NIH. (1981). Pharmacology of 8-aminoquinolines.[Link]
  • ResearchGate. (2011).
  • Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References.[Link]
  • NIH. (n.d.). Identification of N-(quinolin-8-yl)
  • Hoffman Fine Chemicals. (n.d.). CAS 253328-68-6 | 4-Methyl-N-(quinolin-6-yl)benzenesulfonamide.[Link]
  • Google Patents. (n.d.).

Sources

minimizing side product formation in 8-(Tosylamino)quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-(Tosylamino)quinoline. As a key intermediate in medicinal chemistry and materials science, the successful synthesis of this compound with high purity is paramount.[1][2][3][4] This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and minimize side product formation in your experiments.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the N-tosylation of 8-aminoquinoline. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration that can stem from several factors, from incomplete reactions to the degradation of materials.

  • Potential Cause A: Incomplete Reaction The reaction may not be proceeding to completion due to suboptimal conditions. Key parameters to check are stoichiometry, reaction time, and temperature. The reaction between an amine and p-toluenesulfonyl chloride is typically fast, but the steric hindrance and electronic properties of 8-aminoquinoline can influence the rate.[5]

    Solution:

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of fresh, high-purity p-toluenesulfonyl chloride (TsCl). An insufficient amount of TsCl will leave starting material unreacted.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 8-aminoquinoline spot is a key indicator of completion.

    • Temperature: While the reaction is often exothermic, gentle heating (e.g., 40-60°C) can sometimes be necessary to drive it to completion, especially if using less reactive solvents or bases.[6][7] However, excessive heat can promote side reactions.

  • Potential Cause B: Hydrolysis of Tosyl Chloride p-Toluenesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive p-toluenesulfonic acid.[8][9] This is a major cause of apparent low reactivity and yield.

    Solution:

    • Anhydrous Conditions: Use anhydrous solvents (e.g., dry pyridine, dry toluene, or dry dichloromethane). Ensure all glassware is thoroughly oven- or flame-dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

    • Reagent Quality: Use a fresh bottle of TsCl or purify older stock if necessary. Store it in a desiccator.

  • Potential Cause C: Product Loss During Work-up and Purification The desired product might be lost during the extraction or purification steps. This compound has moderate polarity, and choosing the wrong solvent systems can lead to poor recovery.

    Solution:

    • Extraction: During aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the organic layer. Multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) will maximize recovery.

    • Purification: If using column chromatography, select a solvent system that provides good separation (a recommended starting point is a hexane/ethyl acetate gradient).[10] For recrystallization, perform small-scale solvent screening to find a system that gives high recovery of pure crystals. Ethanol or ethanol/water mixtures are often effective.

Question 2: I am observing a significant amount of a less polar byproduct, likely the N,N-ditosylated compound. How can I prevent this?

The formation of N,N-ditosyl-8-aminoquinoline is a classic side reaction in this synthesis. It occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of tosyl chloride.

Diagram: Main Reaction vs. Double Tosylation Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 8-Aminoquinoline Product This compound (Desired Product) A->Product + Base TsCl1 TsCl (1 eq) TsCl1->Product Product2 This compound Anion Sulfonamide Anion Product2->Anion + Base Base Excess Base SideProduct N,N-ditosyl-8-aminoquinoline (Side Product) Anion->SideProduct TsCl2 Excess TsCl TsCl2->SideProduct

Caption: Formation of the desired monosulfonamide versus the ditosyl side product.

Solutions to Minimize Double Tosylation:

  • Control Stoichiometry: This is the most critical factor. Avoid using a large excess of tosyl chloride. A 1:1 or 1:1.1 ratio of 8-aminoquinoline to TsCl is often optimal.

  • Slow Addition: Add the tosyl chloride solution dropwise to the solution of 8-aminoquinoline and base. This maintains a low instantaneous concentration of TsCl, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.

  • Choice of Base: Using a bulky or weaker base can sometimes disfavor the second deprotonation. While pyridine is common, you could explore alternatives like 2,6-lutidine or even inorganic bases like K₂CO₃ in an inert solvent, although this may require adjusting the temperature.[11]

  • Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature) during the addition of TsCl to moderate the reaction rate and improve selectivity.

Question 3: My final product is contaminated with a dark, tarry substance. What is it and how do I get rid of it?

The formation of colored impurities or tar is often due to the oxidation of the 8-aminoquinoline starting material or product degradation at elevated temperatures. The quinoline ring system can be susceptible to oxidative side reactions.

Solutions:

  • Purify Starting Material: Ensure your 8-aminoquinoline is pure before starting. Old or improperly stored 8-aminoquinoline can contain oxidized impurities. Purification can be achieved by recrystallization or distillation.[12][13]

  • Inert Atmosphere: As mentioned previously, running the reaction under a nitrogen or argon atmosphere is crucial to prevent air oxidation.

  • Moderate Temperature: Avoid excessive heating. If the reaction requires heat, maintain the lowest temperature that allows for a reasonable reaction rate.[6]

  • Purification Strategy: If tar is formed, it can often be removed during purification.

    • Filtration: Dissolve the crude product in a suitable solvent and filter through a plug of silica gel or celite to remove baseline, insoluble tars.

    • Charcoal Treatment: In some cases, a hot filtration of a solution of the crude product with a small amount of activated charcoal can help decolorize it before recrystallization.

    • Chromatography: Column chromatography is very effective at separating the desired product from high molecular weight, colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and base combination?

The classic and often most convenient method uses pyridine as both the solvent and the base.[6] Pyridine effectively scavenges the HCl byproduct and is a good solvent for both reactants. However, its high boiling point can make removal difficult.

An alternative and often "cleaner" approach is to use an inert aprotic solvent (like dichloromethane (DCM), toluene, or THF) with an added base.

  • Triethylamine (TEA): A common choice, but its nucleophilicity can sometimes lead to side reactions with TsCl.

  • N,N-Diisopropylethylamine (DIPEA): A bulky, non-nucleophilic base that is an excellent choice for avoiding side reactions.

  • 4-Dimethylaminopyridine (DMAP): Often used as a catalyst in small amounts alongside another base (like TEA or pyridine) to accelerate the reaction, especially with sterically hindered amines.

Q2: How can I best monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective tool.

  • Setup: Spot the starting material (8-aminoquinoline), the co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.

  • Eluent: A mixture of hexane and ethyl acetate (e.g., starting with 7:3 or 1:1) is a good starting point. Adjust the polarity to get good separation, where the starting amine has a lower Rf than the tosylated product.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the 8-aminoquinoline spot is no longer visible in the reaction mixture lane.

Q3: What are the recommended purification methods for this compound?

  • Recrystallization: This is the preferred method for obtaining highly pure, crystalline material if the crude product is relatively clean.

    • Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are commonly effective. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.

  • Flash Column Chromatography: This is necessary if the reaction produces significant side products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate) will typically elute the less polar N,N-ditosyl byproduct first, followed by the desired this compound, with any unreacted 8-aminoquinoline eluting last or requiring higher polarity.[10]

Data and Workflow Summaries

Troubleshooting Summary Table
Problem EncounteredPotential Cause(s)Recommended Solutions
Low Yield Incomplete reaction; Hydrolysis of TsCl; Product loss during work-up.Check stoichiometry (use 1.1 eq TsCl); Use anhydrous conditions; Monitor by TLC; Optimize extraction and purification solvents.
Double Tosylation Excess TsCl; Strong base; High temperature.Use 1.0-1.1 eq TsCl; Add TsCl slowly at low temperature; Consider a bulkier, non-nucleophilic base.
Unreacted Amine Insufficient TsCl; Poor quality (hydrolyzed) TsCl.Use a slight excess (1.1 eq) of fresh TsCl; Ensure anhydrous conditions.
Tarry Impurities Oxidation of starting material; High reaction temperature.Purify 8-aminoquinoline before use; Run under an inert atmosphere; Avoid excessive heat.
Troubleshooting Workflow Diagram

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Synthesis of This compound check Analyze Crude Product (TLC, 1H NMR) start->check p1 Low Yield check->p1 < 80% Yield p2 Multiple Products check->p2 Impurity Spots p3 Tarry/Colored Product check->p3 Dark Color success Pure Product High Yield check->success Clean s1 Verify Stoichiometry Use Anhydrous Solvents Monitor Reaction Time/Temp p1->s1 s2 Check for Double Tosylation Reduce TsCl to 1.1 eq Slow TsCl Addition @ 0°C p2->s2 s3 Check for Unreacted Amine Use Fresh TsCl p2->s3 s4 Run Under N2/Ar Purify Starting Amine Avoid High Temperatures p3->s4 s1->start Re-run s2->start Re-run s3->start Re-run s4->start Re-run

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Pyridine
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 8-aminoquinoline (e.g., 1.44 g, 10.0 mmol).

  • Dissolution: Add 20 mL of anhydrous pyridine. Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (e.g., 2.10 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous pyridine. Add this solution dropwise to the stirred 8-aminoquinoline solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (7:3 Hexane:Ethyl Acetate).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) to remove pyridine hydrochloride.

  • Drying: Dry the collected solid under vacuum to yield the crude this compound. The product can then be purified by recrystallization from ethanol.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable solvent) while stirring and heating until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities or coloring, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the pure crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. The expected melting point is in the range of 154-158 °C.[14][15]

References
  • BenchChem. (n.d.). Improving the yield and purity of 2-tosylaniline synthesis.
  • Blog. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?.
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • BenchChem. (n.d.). The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide.
  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • ResearchGate. (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation.
  • ResearchGate. (2022). Optimization of the conditions for the synthesis of aniline.
  • ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • RSC Publishing. (2022). Green Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • LookChem. (n.d.). Purification of Quinoline.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • National Institutes of Health. (n.d.). Pharmacology of 8-aminoquinolines.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • ChemicalBook. (n.d.). 10304-39-9(this compound) Product Description.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Taylor & Francis. (2019). 8-aminoquinoline – Knowledge and References.
  • Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.
  • National Institutes of Health. (2020). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together.

Sources

Technical Support Center: High-Purity Purification of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 8-(Tosylamino)quinoline. This guide is designed for researchers, scientists, and drug development professionals who require this compound in its highest possible purity for their experiments. We will address common challenges and provide field-proven protocols to help you navigate the purification process effectively.

Introduction: The Critical Need for Purity

This compound is a vital building block and ligand in various chemical syntheses, including the development of novel pharmaceuticals and materials. The presence of impurities, such as unreacted starting materials (8-aminoquinoline, tosyl chloride), reaction byproducts, or solvent residues, can significantly impact the outcomes of subsequent reactions, biological assays, and material characterizations. Therefore, achieving high purity (>99%) is not just a goal but a prerequisite for reliable and reproducible results.

This guide provides a structured, question-and-answer-based approach to help you troubleshoot common issues and implement robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound?

A: The first and most critical step is to analyze your crude product. Before attempting any large-scale purification, you should:

  • Run a Thin-Layer Chromatography (TLC) analysis. This will give you a visual representation of the number of components in your crude mixture. Spot the crude material alongside the starting materials if they are available. This helps in identifying which spots correspond to impurities versus your desired product.

  • Obtain a proton NMR (¹H NMR) spectrum of the crude material. This provides invaluable information about the nature and relative amounts of impurities. You can often identify signals corresponding to starting materials or residual solvents.

  • Determine the melting point of the crude solid. this compound has a reported melting point of 154-158 °C.[1][2][3] A wide and depressed melting range is a clear indicator of significant impurities.

This initial analysis will inform your choice of purification strategy.

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A: The choice depends on the nature and quantity of your impurities, as revealed by your initial analysis.

  • Recrystallization is ideal when your crude product is already relatively pure (e.g., >90%) and the impurities have different solubility profiles from your product. It is a faster and more scalable method for removing minor impurities.

  • Flash Column Chromatography is the method of choice when the crude product is a complex mixture with multiple components, or when impurities have very similar properties to the desired product.[4] While more time-consuming and solvent-intensive, it offers superior separation power.

The diagram below provides a decision-making framework.

G start Analyze Crude Product (TLC, NMR) is_one_major_spot Is there one major product spot on TLC with minor, well-separated impurities? start->is_one_major_spot is_complex_mixture Is it a complex mixture (multiple spots, streaking, close Rf values)? is_one_major_spot->is_complex_mixture No recrystallize Attempt Recrystallization is_one_major_spot->recrystallize Yes is_complex_mixture->recrystallize No (Consider if impurities are very different) chromatography Perform Flash Column Chromatography is_complex_mixture->chromatography Yes end_purified Verify Purity (TLC, NMR, MP) recrystallize->end_purified chromatography->end_purified

Caption: Decision tree for selecting a purification method.

Q3: How do I confirm the purity of my final product?

A: A combination of techniques should be used to confidently assess purity:

  • TLC: The purified product should appear as a single, well-defined spot in multiple eluent systems.

  • Melting Point: A sharp melting point within the literature range (154-158 °C) is a strong indicator of high purity.[1][2][3]

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra should be clean, with all peaks correctly assigned to the product structure and no observable impurity peaks.[5][6] Integration of the proton signals should match the expected ratios.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

Q4: What are the common impurities I might encounter?

A: Impurities typically stem from the synthesis reaction. The most common are:

  • Unreacted 8-aminoquinoline: The starting amine.

  • Unreacted p-Toluenesulfonyl chloride (TsCl): The tosylating agent. This may also be hydrolyzed to p-toluenesulfonic acid.

  • Di-tosylated product: N,N-ditosyl-8-aminoquinoline, if reaction conditions are too harsh.

  • Polymeric materials or tar: Particularly if the synthesis was performed at high temperatures or under harsh acidic conditions, similar to issues seen in some quinoline syntheses.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification 1. Product loss during transfers. 2. The compound is partially soluble in the recrystallization wash solvent. 3. Decomposition on silica gel.[8] 4. Incomplete elution from the chromatography column.1. Ensure quantitative transfers. Rinse glassware with the mobile phase or mother liquor. 2. Use a minimal amount of ice-cold solvent for washing crystals. 3. Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent.[8] Alternatively, use neutral alumina. 4. After the main product has eluted, flush the column with a more polar solvent to check for any remaining material.
Product is an Oil or Fails to Solidify 1. Presence of residual solvent. 2. The product is "oiling out" during recrystallization. 3. Presence of low-melting point impurities.1. Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. See "Problem 5" below. 3. The product likely requires further purification, probably by column chromatography, to remove the impurities.
Compound Streaks on TLC/Column (Tailing) 1. The basic nitrogen of the quinoline ring is interacting strongly with the acidic silanol groups on the silica gel surface.[8] 2. The sample is too concentrated or overloaded. 3. The compound is degrading on the silica.1. This is the most common cause. Add a basic modifier like 0.5-1% triethylamine (NEt₃) or pyridine to your eluent system. This neutralizes the acidic sites on the silica.[8] 2. Dilute your sample before spotting on TLC or loading onto the column. 3. Use the triethylamine trick, work quickly, or switch to a less acidic stationary phase like alumina.[8]
Poor Separation in Column Chromatography 1. The eluent system is too polar or not polar enough. 2. The column was packed improperly (channeling). 3. The column was overloaded with crude material.1. Optimize the eluent system using TLC. Aim for an Rf value of ~0.25-0.35 for your product. 2. Ensure the column is packed evenly without air bubbles. 3. Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).
Compound "Oiled Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution was cooled too rapidly. 3. The solution was supersaturated.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Add slightly more solvent to the hot solution to ensure the compound is fully dissolved before cooling.
No Crystals Form Upon Cooling 1. The solution is too dilute. 2. The compound is too soluble in the chosen solvent, even when cold. 3. Spontaneous nucleation is not occurring.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Select a different solvent or a mixed-solvent system where the compound is less soluble. 3. Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous batch.

Key Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the presence of impurities that are not easily removed by recrystallization. The key to success is the deactivation of the silica gel with triethylamine.

Workflow: Troubleshooting Poor Column Separation

G start Poor Separation Observed (Overlapping Spots) check_tailing Is the product spot tailing on TLC? start->check_tailing add_base Add 0.5-1% Triethylamine to the Eluent check_tailing->add_base Yes check_rf Are Rf values of product and impurity too close (<0.1)? check_tailing->check_rf No add_base->check_rf change_solvent Change Eluent System. Try different solvent classes (e.g., Hexane/EtOAc vs. DCM/MeOH) check_rf->change_solvent Yes check_loading Was the column overloaded? check_rf->check_loading No end Re-run Column change_solvent->end reduce_load Re-run with less material (e.g., 1:50 sample-to-silica ratio) check_loading->reduce_load Yes check_loading->end No reduce_load->end

Caption: Workflow for troubleshooting poor column chromatography.

Methodology:

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of ethyl acetate and petroleum ether (or hexanes).[9] Add 0.5% triethylamine to the chosen solvent mixture.

    • Example Systems:

      • 20-40% Ethyl Acetate in Hexanes + 0.5% NEt₃

      • 1-5% Methanol in Dichloromethane + 0.5% NEt₃

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into your column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution, applying pressure as needed ('flash' chromatography).[10]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove all solvent traces.

  • Verification: Confirm purity using NMR and melting point analysis.

Protocol 2: Purification by Recrystallization

This method is effective if the crude material is >90% pure.

Methodology:

  • Solvent Screening (Small Scale):

    • Place a small amount of crude product (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water or chloroform/hexane[4]) to each tube.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a quick filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly under vacuum.

  • Verification: Confirm purity using NMR and melting point analysis. A sharp melting point in the expected range indicates successful purification.

References

  • ChemicalBook. This compound Product Description.
  • Solubility of Things. 8-Aminoquinoline | Solubility of Things.
  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health.
  • Sigma-Aldrich. This compound 97%.
  • Al-Busafi, S. N., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.
  • ChemicalBook. This compound | 10304-39-9.
  • BenchChem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Columbia University. Column chromatography.
  • LookChem. Purification of Quinoline.
  • Chemdad Co., Ltd. This compound.
  • BenchChem. Technical Support Center: Purification of Quinoline Derivatives.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Google Patents. US5700942A - Process for preparing quinoline bases.
  • Siddiqui, S., et al.
  • Wikipedia. Quinoline.
  • ResearchGate. (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent....
  • ResearchGate.
  • Google Patents. CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • Google Patents. CN103664892B - The crystallization of quinoline.
  • Trinh Thi Huan, et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2.
  • ResearchGate. (PDF) Synthesis of novel cyano quinoline derivatives suplemantary.
  • Google Patents. US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Al-Trawneh, M. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.

Sources

Technical Support Center: Mitigating Photobleaching of 8-(Tosylamino)quinoline (TSQ) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 8-(Tosylamino)quinoline (TSQ) in fluorescence microscopy applications. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of photobleaching, ensuring the integrity and reproducibility of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding TSQ and the phenomenon of photobleaching.

Q1: What is this compound (TSQ) and what is its primary application in my research?

This compound, or TSQ, is a fluorescent probe widely used for the detection of zinc ions (Zn²⁺) in biological systems.[1] It is a membrane-permeable chelator that exhibits a significant increase in fluorescence intensity upon binding to zinc.[1][2] This property makes it an invaluable tool for imaging and quantifying intracellular mobile zinc, which plays crucial roles in numerous physiological and pathological processes, including neurodegenerative diseases.[3][4][5] The TSQ-Zn complex typically has an excitation maximum around 360 nm and an emission maximum near 490 nm.[1][3]

Q2: What is photobleaching and why is my TSQ signal fading during imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as TSQ, which results in the loss of its ability to fluoresce.[6][7] This fading of your signal is a direct consequence of exposing the probe to high-intensity excitation light.[8] During fluorescence excitation, the TSQ molecule absorbs photons and transitions to an excited state. While it should ideally return to the ground state by emitting a fluorescent photon, there's a probability it will instead transition to a highly reactive triplet state.[9][10] In this state, TSQ can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that permanently damage the fluorophore's structure, rendering it non-fluorescent.[8][9]

Q3: How can photobleaching compromise my experimental results?
Q4: Is the signal loss I'm observing definitely photobleaching, or could it be a biological phenomenon?

To differentiate between photobleaching and a genuine biological change (e.g., a decrease in intracellular zinc), a simple control experiment is recommended. Image a control sample (e.g., fixed cells or a sample not undergoing the experimental treatment) under identical imaging conditions. If the fluorescence signal fades in this control sample over the same timeframe, photobleaching is the likely cause.[6]

II. Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to troubleshooting specific problems related to TSQ photobleaching.

Issue 1: Rapid and Severe Signal Loss Upon Illumination

If your TSQ fluorescence disappears almost immediately upon exposure to the excitation light, it indicates that the rate of photobleaching is extremely high.

Causality: The primary drivers of rapid photobleaching are excessive excitation light intensity and prolonged exposure times.[8] High-energy photons from the excitation source increase the probability of the fluorophore entering the destructive triplet state and generating ROS.[8][13]

Solutions & Optimization Workflow
  • Reduce Excitation Intensity:

    • Action: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[8][10]

    • Rationale: Lowering the excitation intensity reduces the rate at which fluorophores are excited, thereby decreasing the probability of them entering the triplet state and undergoing photodamage.[9]

    • Implementation: Utilize neutral density (ND) filters to attenuate the excitation light without altering its spectral properties.[8][11]

  • Minimize Exposure Time:

    • Action: Decrease the camera exposure time or increase the scanning speed (for confocal microscopy).[10][14]

    • Rationale: Shorter exposure times limit the total number of photons each fluorophore is exposed to, thus reducing the cumulative photodamage.[7]

  • Optimize Image Acquisition Strategy:

    • Action: Plan your imaging session efficiently. Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.[12] Avoid unnecessarily prolonged exposure while focusing.[15]

    • Rationale: This minimizes the "illumination overhead," which is the time the sample is illuminated without the camera capturing an image.[16]

Issue 2: High Background Signal Complicating Detection of Fading TSQ Fluorescence

A high background can mask the already diminishing signal from TSQ, making data interpretation difficult.

Causality: High background can stem from several sources, including unbound TSQ probe, autofluorescence from the sample or media, and non-specific binding. Improper washing steps are a common contributor.[17]

Solutions & Optimization Workflow
  • Optimize Probe Concentration and Incubation Time:

    • Action: Titrate the concentration of TSQ to the lowest effective concentration. Also, optimize the incubation time to ensure sufficient loading without excessive unbound probe.

    • Rationale: Using excessive probe concentrations can lead to high levels of unbound fluorophore in the background.[18]

  • Thorough Washing Steps:

    • Action: After incubation with TSQ, perform thorough washing steps with an appropriate buffer to remove any unbound probe.[17]

    • Rationale: This is a critical step to reduce background fluorescence and improve the signal-to-noise ratio.[17]

  • Use High-Quality Reagents and Media:

    • Action: Use fresh, high-quality buffers and imaging media. Some media components can be autofluorescent.

    • Rationale: Impurities or aged components in reagents can contribute to background fluorescence.

Issue 3: Gradual Signal Fading During Time-Lapse or Z-Stack Imaging

In experiments requiring repeated imaging of the same area, such as time-lapse or 3D reconstructions, cumulative photobleaching can lead to a significant signal decrease over the course of the experiment.

Causality: Each successive image acquisition contributes to the total light dose delivered to the sample, leading to progressive photodestruction of the TSQ molecules.[8]

Solutions & Optimization Workflow
  • Incorporate Antifade Reagents:

    • Action: Use a commercially available or homemade antifade mounting medium for fixed samples, or add antifade reagents to the imaging medium for live-cell imaging.[7][19]

    • Rationale: Antifade reagents are typically reactive oxygen species (ROS) scavengers that neutralize the harmful molecules generated during fluorescence excitation, thereby protecting the fluorophore.[20][21]

    Table 1: Common Antifade Reagents

ReagentMechanism of ActionSuitability
n-Propyl gallate (NPG) ROS scavengerFixed and live cells[21]
1,4-Diazabicyclo[2.2.2]octane (DABCO) ROS scavengerFixed and live cells[21][22]
p-Phenylenediamine (PPD) Potent ROS scavengerFixed cells (can be toxic)[20]
Trolox Vitamin E analog, ROS scavengerLive cells[23]
Ascorbic Acid (Vitamin C) Antioxidant, ROS scavengerFixed and live cells[24]
  • Optimize Imaging Parameters for Long-Term Imaging:

    • Action: For time-lapse experiments, increase the interval between image acquisitions to the longest possible duration that still captures the biological process of interest. For Z-stacks, use the minimum number of slices required.[15]

    • Rationale: This reduces the overall light exposure and gives the fluorophores more time to recover from the excited state.[15]

  • Consider Advanced Imaging Techniques:

    • Action: If available, utilize techniques like two-photon excitation microscopy.

    • Rationale: Two-photon microscopy uses lower-energy infrared light for excitation, which is less damaging to the sample and confines excitation to the focal plane, reducing overall photobleaching.[4][5][25]

III. Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium (Glycerol-Based with NPG)

This protocol describes the preparation of a common, lab-made antifade mounting medium suitable for fixed-cell imaging with TSQ.

Materials:

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10X stock

  • n-Propyl gallate (NPG)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 1X PBS solution from your 10X stock with deionized water.

  • To make 10 mL of mounting medium, combine 9 mL of glycerol with 1 mL of 1X PBS.

  • Add 0.1 g of n-Propyl gallate (NPG) to achieve a 1% (w/v) concentration.

  • Gently heat the solution (e.g., in a 50-60°C water bath) and stir until the NPG is completely dissolved. This may take several hours.[21]

  • Allow the solution to cool to room temperature.

  • Adjust the pH of the mounting medium to 8.0-8.5 using a small amount of a basic solution (e.g., 0.1 M NaOH), as a slightly alkaline pH can enhance the stability of some fluorophores.[24]

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.[24]

Protocol 2: Workflow for Optimizing Imaging Parameters to Minimize Photobleaching

This workflow provides a systematic approach to finding the best imaging settings for your experiment.

G cluster_0 Preparation cluster_1 Initial Setup cluster_2 Optimization Loop A Prepare Sample with TSQ B Start with Lowest Excitation Intensity A->B C Set a Moderate Exposure Time B->C D Acquire Test Image C->D E Evaluate Signal-to-Noise Ratio (SNR) D->E F Is SNR Adequate? E->F G Increase Intensity/Exposure Slightly F->G No H Monitor for Photobleaching F->H Yes G->D I Is Bleaching Acceptable? H->I J Reduce Intensity/Exposure I->J No K Optimal Settings Found I->K Yes J->D

IV. Visualization of the Photobleaching Process

The following diagram illustrates the key states and transitions of a fluorophore leading to either fluorescence or photobleaching.

photobleaching_pathway ground_state Ground State (S0) singlet_excited Singlet Excited State (S1) ground_state->singlet_excited Excitation (Light Absorption) singlet_excited->ground_state Fluorescence triplet_excited Triplet Excited State (T1) (Long-lived & Reactive) singlet_excited->triplet_excited Intersystem Crossing bleached_state Photobleached State (Non-fluorescent) triplet_excited->bleached_state Direct Reaction ros Reactive Oxygen Species (ROS) triplet_excited->ros Generates ros->bleached_state Damages Fluorophore

By understanding the mechanisms of TSQ photobleaching and systematically applying these troubleshooting strategies, researchers can significantly improve the quality and reliability of their fluorescence microscopy data.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
  • Carlton, P. M., Boulanger, J., Kervrann, C., Sibarita, J. B., & Salamero, J. (2010). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 123(Pt 12), 2065–2075.
  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence.
  • Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2010). Journal of Cell Science, 123(12), 2065-2075.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
  • Mountants and Antifades. (n.d.). ResearchGate.
  • Mounting Medium. (n.d.).
  • Fluorescence - Photobleaching. (2016, September 12). Molecular Expressions Microscopy Primer.
  • TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. (2011). PLoS ONE, 6(8), e23577.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • Spatiotemporal Imaging of Zinc Ions in Zebrafish Live Brain Tissue Enabled by Fluorescent Bionanoprobes. (2023). ACS Chemical Neuroscience, 14(6), 1083–1092.
  • Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. (2015). Metallomics, 7(12), 1579–1590.
  • Mounting Media and Antifade Reagents. (n.d.). SciSpace.
  • Lighting up zinc: switchable probes for biological imaging. (2025). RSC Publishing.
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.).
  • Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. (2010). NeuroImage, 52(4), 1237–1248.
  • Spatiotemporal Imaging of Zinc Ions in Zebrafish Live Brain Tissue Enabled by Fluorescent Bionanoprobes. (2023). ACS Chemical Neuroscience, 14(6), 1083-1092.
  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. (2011). PLoS ONE, 6(8), e23577.
  • Photobleaching. (n.d.). In Wikipedia.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (2018). ACS Omega, 3(8), 9473–9481.
  • Bleaching Effects. (n.d.). Scientific Volume Imaging.
  • TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. (n.d.). ResearchGate.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology, 640, 309–326.
  • Quinoline-based fluorescent small molecules for live cell imaging. (n.d.). ResearchGate.
  • Mechanisms of high-order photobleaching and its relationship to intracellular ablation. (2011). Biomedical Optics Express, 2(3), 577–586.
  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022). Advanced Science, 9(3), 2101817.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (2021). ACS Medicinal Chemistry Letters, 12(7), 1143–1148.
  • Sampling Effects, Noise, and Photobleaching in Temporal Image Correlation Spectroscopy. (2005). Biophysical Journal, 88(5), 3601–3614.
  • Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. (2022). STAR Protocols, 3(3), 101532.
  • The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. (n.d.). TSI Journals.
  • Practical labeling methodology for choline-derived lipids and applications in live cell fluorescence imaging. (2014). Photochemistry and Photobiology, 90(3), 656–664.
  • Photobleaching of hypocrellin B and its butylamino-substituted derivative in solutions. (2000). Journal of Photochemistry and Photobiology B: Biology, 56(2-3), 137–144.

Sources

troubleshooting interference from other metal ions with 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Tosylamino)quinoline (TAQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing TAQ as a fluorescent probe and may be encountering challenges with interference from other metal ions. Here, we provide in-depth troubleshooting advice in a direct question-and-answer format to help you achieve accurate and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My TAQ fluorescence signal is weak or absent, even in the presence of my target analyte (Zn²⁺). What are the possible causes and solutions?

A weak or absent signal is a common issue that can stem from several factors, ranging from incorrect instrument settings to problems with the sample itself.

Possible Causes & Troubleshooting Steps:

  • Incorrect Spectrometer Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for the TAQ-Zn²⁺ complex. A derivative of 8-aminoquinoline, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), forms a complex with Zn²⁺ with an excitation maximum around 360 nm and an emission maximum around 490 nm.[1] Always refer to the specific literature for the exact TAQ derivative you are using.

  • Suboptimal pH of the Buffer: The fluorescence of quinoline derivatives can be highly pH-dependent.[2][3] If the pH of your experimental buffer is too acidic or too basic, it can protonate or deprotonate the TAQ molecule, affecting its ability to bind the target ion and fluoresce. It is crucial to maintain a stable pH, typically within the physiological range (e.g., pH 7.2-7.4) for biological applications.[4]

  • Low Analyte Concentration: The concentration of your target analyte may be below the detection limit of your TAQ probe. Consider preparing a positive control with a known, higher concentration of the target metal ion to confirm that the probe is functional.

  • Degraded TAQ Reagent: Fluorophores can degrade over time, especially if not stored correctly.[5] Protect your TAQ stock solution from light and store it at the recommended temperature to prevent photobleaching and chemical degradation.

  • Fluorescence Quenching by Other Ions: The presence of certain metal ions, such as Cu²⁺ or Fe³⁺, can quench the fluorescence of TAQ, even if Zn²⁺ is present.[1] This is a common interference issue that is addressed in more detail in the following questions.

Question 2: I'm observing a high background fluorescence in my negative control (no target analyte). How can I reduce this?

High background fluorescence can mask the specific signal from your analyte and reduce the sensitivity of your assay.

Possible Causes & Troubleshooting Steps:

  • Autofluorescence from Sample Media or Buffers: Some cell culture media or buffer components can be inherently fluorescent.[6] Whenever possible, conduct your final measurements in a low-background saline buffer like Dulbecco's Phosphate-Buffered Saline (DPBS).[6]

  • Intrinsic Fluorescence of TAQ: While TAQ is designed to have low fluorescence in its unbound state, high concentrations of the probe can lead to a noticeable background signal.[1] Consider titrating the TAQ concentration to find the optimal balance between a strong signal with the analyte and a low background without it.

  • Contamination of Glassware or Plates: Ensure that all cuvettes, plates, and other equipment are scrupulously clean. Residual fluorescent compounds can contribute to high background readings.

Question 3: My TAQ probe is showing a fluorescent response to metal ions other than my target (e.g., Cd²⁺, Cu²⁺). How can I improve the selectivity for my target analyte?

While TAQ and its derivatives are often used for Zn²⁺ detection, they can also coordinate with other metal ions, leading to a lack of specificity.[1][4]

Core Concept: Chelation and Fluorescence Mechanism

TAQ's fluorescence is typically based on a "turn-on" mechanism. In its free form, the fluorescence is quenched through processes like photoinduced electron transfer (PET).[1][7] When TAQ binds to a metal ion like Zn²⁺, this quenching mechanism is inhibited, leading to a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1][8] However, other metal ions with similar coordination chemistry can also trigger this response.

Workflow for Diagnosing and Mitigating Interference

Interference_Workflow A Start: Non-specific Fluorescence Observed B Step 1: Identify Potential Interfering Ions (e.g., Cd²⁺, Cu²⁺, Fe³⁺, Ni²⁺) A->B C Step 2: pH Optimization Is the working pH optimal for target ion binding? B->C D Step 3: Introduce a Masking Agent Select an agent that chelates interfering ions more strongly than the target. C->D If pH is correct E Step 4: Re-evaluate Selectivity Test TAQ response with target and interfering ions in the presence of the masking agent. D->E F Success: Selective Signal for Target Ion Achieved E->F If successful G Alternative: Consider a more selective TAQ derivative or a different analytical method. E->G If interference persists Quenching_Mechanism TAQ_Ground Ground State (S₀) TAQ_Excited Excited State (S₁) TAQ_Ground->TAQ_Excited TAQ_Excited->TAQ_Ground Ion e.g., Cu²⁺, Fe³⁺ TAQ_Excited->Ion Ion->TAQ_Ground Light Excitation Light (hν) Fluorescence Fluorescence Quenching Non-Radiative Decay (Quenching)

Sources

Technical Support Center: Enhancing the Stability of 8-(Tosylamino)quinoline (TAQ) Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Tosylamino)quinoline (TAQ). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting advice to ensure the stability and reliability of your TAQ stock solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the preparation and storage of this compound stock solutions.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data for this compound (TAQ) is not extensively published, based on its chemical structure—a quinoline core with a tosylamino group—aprotic polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are primary choices due to their high solubilizing power for a wide range of organic molecules. For applications sensitive to these solvents, acetonitrile (ACN) or ethanol can be considered, although solubility may be lower.[1] It is crucial to use anhydrous-grade solvents to minimize water content, as moisture can contribute to hydrolytic degradation pathways.

Q2: What is the optimal concentration for TAQ stock solutions?

A2: For general laboratory use, a stock solution concentration of 10 mM is recommended. This concentration provides a good balance between having a concentrated stock for serial dilutions and minimizing the risk of precipitation during storage. However, the optimal concentration depends on the specific experimental requirements and the chosen solvent. It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

Q3: How should I store my TAQ stock solutions to ensure maximum stability?

A3: To maximize the stability of your TAQ stock solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C. Lower temperatures slow down the rate of chemical degradation.[2]

  • Light: Protect solutions from light by using amber or opaque vials. Quinoline-based compounds can be photosensitive and may undergo photodegradation upon exposure to UV or ambient light.[2][3][4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This practice minimizes repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture from condensation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and reduces the risk of oxidative degradation.

Q4: I've noticed a yellow to brown discoloration in my aged TAQ stock solution. Is it still viable for use?

A4: Discoloration, particularly a shift to yellow and then brown, is a common visual indicator of degradation in quinoline compounds.[2][4] This is often a result of oxidation or photodegradation.[2] The use of discolored solutions is strongly discouraged as the presence of degradation products can lead to inconsistent and unreliable experimental results. It is recommended to discard the discolored solution and prepare a fresh stock.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with TAQ stock solutions.

Issue 1: Precipitation Observed in Stock Solution Upon Storage

Potential Causes:

  • Supersaturation: The initial concentration may be too high for the chosen solvent, especially at lower storage temperatures.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration beyond its solubility limit.

  • Temperature Fluctuation: Frequent temperature changes can affect the solubility of the compound.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the concentration >10 mM? start->check_conc check_seal Is the vial properly sealed? check_conc->check_seal No lower_conc Prepare a new stock at a lower concentration check_conc->lower_conc Yes check_temp Are there frequent temperature fluctuations? check_seal->check_temp Yes new_vial Transfer to a new, properly sealed vial check_seal->new_vial No warm_sonicate Gently warm and sonicate the solution check_temp->warm_sonicate No stabilize_temp Ensure stable storage temperature check_temp->stabilize_temp Yes re_dissolves Does the precipitate redissolve? warm_sonicate->re_dissolves use_fresh Use freshly prepared solution re_dissolves->use_fresh Yes discard Discard and prepare a fresh stock re_dissolves->discard No

Caption: Troubleshooting workflow for precipitated TAQ stock solutions.

Step-by-Step Protocol:

  • Visual Inspection: Confirm the presence of precipitate.

  • Gentle Warming and Sonication: Warm the vial to room temperature and sonicate for 5-10 minutes. If the precipitate redissolves, the issue was likely due to low-temperature storage of a concentrated solution.

  • Concentration Check: If precipitation persists, consider preparing a new stock solution at a lower concentration.

  • Vial Seal Inspection: Ensure the vial cap is secure and consider using parafilm for an extra seal to prevent solvent evaporation.

Issue 2: Inconsistent or Diminished Activity in Assays

Potential Causes:

  • Chemical Degradation: The TAQ molecule may have degraded due to factors like pH, light exposure, or oxidation.[2]

  • Inaccurate Concentration: This could be due to pipetting errors during preparation or solvent evaporation.

  • Adsorption to Surfaces: Highly lipophilic compounds can sometimes adsorb to plastic surfaces of storage tubes or pipette tips.

Troubleshooting Workflow:

start Inconsistent/Diminished Activity check_age Is the stock solution old or discolored? start->check_age check_storage Was it stored properly (dark, cold)? check_age->check_storage No prepare_fresh Prepare a fresh stock solution check_age->prepare_fresh Yes check_handling Were low-adsorption plastics used? check_storage->check_handling Yes check_storage->prepare_fresh No check_handling->prepare_fresh No re_assay Re-run the assay with the fresh stock check_handling->re_assay Yes prepare_fresh->re_assay compare_results Compare results with the old stock re_assay->compare_results activity_restored Is activity restored? compare_results->activity_restored analytical_validation Perform analytical validation (HPLC/MS) activity_restored->analytical_validation No discard_old Discard the old stock activity_restored->discard_old Yes investigate_assay Investigate other assay parameters analytical_validation->investigate_assay

Caption: Decision tree for troubleshooting inconsistent experimental results.

Experimental Protocol: Stability Assessment by HPLC-UV

To quantitatively assess the stability of your TAQ stock solution, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method.[5][6]

  • Sample Preparation:

    • Prepare a fresh stock solution of TAQ at a known concentration (e.g., 1 mM in DMSO). This will serve as your time-zero reference standard.

    • Dilute an aliquot of your aged stock solution to the same theoretical concentration using the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set to the λmax of TAQ (determine by UV-Vis scan, likely in the 240-350 nm range for quinoline derivatives).

  • Analysis:

    • Inject the time-zero reference and the aged sample.

    • Compare the peak area of the main TAQ peak between the two samples. A significant decrease in the peak area of the aged sample indicates degradation.

    • The appearance of new peaks in the chromatogram of the aged sample corresponds to degradation products.

Data Summary Table:

Storage ConditionSolventConcentration (mM)DurationPurity by HPLC (%)Observations
-20°C, DarkDMSO101 Month>99%No precipitation or color change
-20°C, DarkDMSO106 Months95%Slight yellowing
4°C, DarkDMSO101 Month92%Noticeable yellowing
Room Temp, LightDMSO101 Week<80%Brown color, precipitate
-20°C, DarkEthanol51 Month>98%No precipitation or color change

Note: This table presents hypothetical data for illustrative purposes. It is essential to conduct your own stability studies under your specific experimental conditions.

Scientific Rationale for Stability Recommendations

The stability of this compound is influenced by its inherent chemical properties. The quinoline ring system can be susceptible to oxidation and photodegradation, leading to the formation of hydroxylated or ring-opened byproducts.[7][8][9] The tosylamino group, while generally stable, can be subject to hydrolysis under strong acidic or basic conditions, although this is less likely in aprotic organic solvents.

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on pH.[10][11][12] While stock solutions are typically prepared in unbuffered organic solvents, the pH of your aqueous assay buffer can impact the stability of the diluted compound. It is advisable to prepare fresh dilutions in your assay buffer immediately before use.

  • Photostability: Aromatic heterocyclic compounds like quinoline can absorb UV light, leading to photochemical reactions.[13] The ICH guidelines for photostability testing recommend exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy to assess photosensitivity.[14][15]

By understanding these principles and following the recommended handling and storage procedures, you can significantly enhance the stability and reliability of your this compound stock solutions, leading to more reproducible and trustworthy experimental data.

References

  • Current time information in Toronto, CA. (n.d.). Google.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed, 44(1), 3-10.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Request PDF.
  • National Center for Biotechnology Information. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • Wikipedia. (n.d.). Quinoline.
  • Chemdad. (n.d.). This compound.
  • ResearchGate. (n.d.). Possible degradation pathway of quinoline.
  • ResearchGate. (n.d.). Biodegradation of quinoline by strains Z1 (a) and Z3 (b).
  • Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed, 370(11), 1183-9.
  • ResearchGate. (n.d.). Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation.
  • Ahmad, I., Ahmed, S., Anwar, Z., Sheraz, M. A., & Sikorski, M. (2016). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Shukla, O. P. (1989).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (2025, August 6). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

Sources

optimizing incubation time for 8-(Tosylamino)quinoline in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-(Tosylamino)quinoline (8-TQ)

A Guide to Optimizing Incubation Time in Cell-Based Assays

Welcome to the technical support guide for this compound (8-TQ). As Senior Application Scientists, we understand that moving from a compound's known mechanism to a robust, reproducible cell-based assay requires careful optimization. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting insights to successfully integrate 8-TQ into your research, with a specific focus on the critical parameter of incubation time.

Section 1: Foundational Knowledge - Understanding 8-TQ's Mechanism of Action

A clear understanding of a compound's mechanism is the bedrock of effective assay design. The necessary incubation time is directly linked to the biological cascade you aim to measure.

Q1: What is the primary mechanism of action for this compound?

This compound (8-TQ) is a potent small molecule inhibitor primarily recognized for its anti-inflammatory properties.[1] Its principal mechanism involves the suppression of the Akt/NF-κB signaling pathway.[1] In inflammatory contexts, such as macrophages stimulated with lipopolysaccharide (LPS), 8-TQ effectively blocks the phosphorylation and activation of Akt. This upstream inhibition prevents the subsequent activation of IκBα kinase (IKK), the degradation of the inhibitor of κB (IκBα), and ultimately, the nuclear translocation of the transcription factor NF-κB.[1] By preventing NF-κB from binding to the promoter regions of target genes, 8-TQ suppresses the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1]

This mechanism explains its efficacy in reducing inflammatory responses in cellular models. Studies have demonstrated that 8-TQ can suppress the production of nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE₂) with IC₅₀ values in the low micromolar range (1-5 µmol/L) in activated macrophages.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PDK1 PDK1 TLR4->PDK1 Activates Akt Akt IKK IKK Akt->IKK P PDK1->Akt Phosphorylates (P) IκBα IκBα IKK->IκBα P NFκB_IκBα NF-κB IκBα NFκB NF-κB NFκB_IκBα->NFκB IκBα Degradation DNA Promoter Region NFκB->DNA Translocates & Binds TQ 8-TQ TQ->Akt Inhibits TQ->IKK Inhibits Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Experimental workflow for optimizing 8-TQ concentration and time.

Section 3: Troubleshooting Guide - Addressing Common Experimental Hurdles

Even with a solid protocol, unexpected results can occur. This section addresses common issues encountered when working with 8-TQ.

Q4: Problem: I'm not observing the expected inhibitory effect of 8-TQ.

This is a frequent challenge when a compound is tested in a new biological system. The cause can often be traced to one of several factors:

  • Suboptimal Incubation Time: The effect may be transient. For signaling inhibition (e.g., p-Akt), the optimal window could be very short (15-60 minutes). For gene expression changes, 4-12 hours might be necessary. Your initial time-course experiment should reveal this.

  • Insufficient Concentration: Your cell line may be less sensitive. Refer to the dose-response curves from your optimization experiment. You may need to test higher concentrations.

  • Compound Instability: Ensure your 8-TQ stock solution is fresh and has been stored correctly. If the compound degrades in culture medium over long incubation periods, a shorter incubation at a higher concentration or replenishing the medium may be necessary.

  • Cell Line Characteristics: The target pathway (Akt/NF-κB) may not be the primary driver of the phenotype you are measuring in your specific cell line, or the cells may have compensatory mechanisms that overcome the inhibition.

Q5: Problem: 8-TQ is causing excessive cytotoxicity, even at concentrations where I expect to see a specific inhibitory effect.

High toxicity can mask the specific biological effects of a compound.

  • Incubation Time is Too Long: This is the most common reason. Cytotoxicity is often a cumulative effect. Your time-course experiment is critical here. An 8-hour incubation might show specific inhibition with minimal cell death, while a 24-hour incubation results in widespread death. Choose the earliest time point that gives a robust specific effect.

  • High Cell Line Sensitivity: Some cell lines are inherently more sensitive. If your optimization reveals a very narrow window between efficacy and toxicity, you must work within that window.

  • Off-Target Effects: At higher concentrations, 8-TQ might engage other cellular targets, leading to toxicity. [2]This reinforces the importance of using the lowest effective concentration possible.

Q6: Problem: My results with 8-TQ are highly variable between experiments.

Reproducibility is key to trustworthy data. Inconsistency often points to technical, rather than biological, issues.

  • Cell State: Ensure you are using cells within a consistent, low passage number range. Cell confluency at the time of treatment should also be highly consistent (e.g., always treat at 70-80% confluency).

  • Compound Handling: Avoid multiple freeze-thaw cycles of your 8-TQ stock. Prepare fresh dilutions from a master stock for each experiment. Ensure the compound is fully dissolved and mixed in the medium before adding it to cells.

  • Assay Technique: Standardize all incubation times precisely. Ensure uniform cell seeding across all wells.

Caption: A troubleshooting workflow for common issues with 8-TQ assays.

Section 4: Frequently Asked Questions (FAQs)

Q7: What is the recommended solvent and storage condition for 8-TQ?

8-TQ is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Q8: Does serum in the culture medium affect 8-TQ activity?

Serum proteins can bind to small molecules, reducing their effective concentration. While most studies use serum-containing medium, it's a variable to be aware of. If you observe lower-than-expected activity, performing a pilot experiment in reduced-serum medium could be informative. However, for consistency, it is best to perform all optimization and subsequent experiments with the same serum concentration.

Q9: How does the choice of assay endpoint (e.g., signaling vs. viability) influence the optimal incubation time?

This is a critical consideration.

  • Signaling Events (e.g., Protein Phosphorylation): These are often rapid and transient. Optimal incubation times are typically short, ranging from 15 minutes to 4 hours .

  • Gene Expression (e.g., qPCR): Measuring changes in mRNA levels requires time for transcription to occur. Typical incubation times are in the range of 4 to 24 hours .

  • Protein Production/Secretion (e.g., ELISA): This is a downstream effect requiring both transcription and translation. Incubation times of 12 to 48 hours are common.

  • Functional Outcomes (e.g., Cell Proliferation, Viability, Apoptosis): These are the culmination of many upstream events and generally require the longest incubation times, typically from 24 to 72 hours . [3][4] By carefully considering your assay endpoint and performing systematic optimization, you can establish a robust and reproducible protocol for using 8-TQ in your research.

References

  • Pharmacy 180. 8-Amino quinolines.
  • BenchChem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Lee, J. K., et al. (2012). This compound inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica.
  • Wang, C., et al. (2025). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols.
  • Al-Opaidi, M., et al. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? International Journal of Cancer Management.
  • Serafin, K., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules.
  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Chung, W. J., et al. (2011). This compound, a novel small molecule, exhibits anti-cancer activity through inhibition of the PDK1/Akt signaling pathway. Cancer Letters.
  • Choi, K., et al. (2010). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Current Medicinal Chemistry.
  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Yenigun, V. B., et al. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate.
  • Jabri, B., & Abadie, V. (2021). Transglutaminase 2 Inhibition for Prevention of Mucosal Damage in Celiac Disease. The New England Journal of Medicine.
  • Serafin, K., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules.
  • Spengler, G., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
  • Schuppan, D., et al. (2021). A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease. The New England Journal of Medicine.
  • Ho, L. A., et al. (2013). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Journal of Visualized Experiments.
  • McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization.
  • Klöck, C., et al. (2020). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. International Journal of Molecular Sciences.
  • Semantic Scholar. Pharmacology of 8-aminoquinolines.
  • Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Little, T. A. (2014). QbD Approach to Assay Development and Method Validation. Thomas A. Little Consulting.
  • Pharmaceutical Statistics. (2025). Quality by Design for Preclinical In Vitro Assay Development.
  • Cureus. (2025). Role of Regulatory T Cells and Transglutaminase 2 Inhibitors in Celiac Disease: A Systematic Review.
  • Biotool. (n.d.). Cell Proliferation and Cytotoxicity Assay with Cell Counting Kit-8.
  • ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
  • Dr. PKS & MPS Classes. (2022). Mechanism of Action of Quinolines. YouTube.
  • Wang, C., et al. (2025). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols.
  • Chen, Y., et al. (2023). A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells. STAR Protocols.

Sources

Technical Support Center: Refining Protocols for Extracting 8-(Tosylamino)quinoline from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Tosylamino)quinoline (8-TAQ) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify 8-TAQ in complex biological matrices. As a molecule of interest in medicinal chemistry and drug development, often used for its metal-chelating properties, its accurate measurement is paramount.[1][2][3] This document moves beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind protocol choices, empowering you to troubleshoot and refine your methods effectively.

Section 1: Physicochemical Profile of this compound (8-TAQ)

Understanding the fundamental properties of 8-TAQ is the first step in developing a robust extraction protocol. Its structure, featuring a basic quinoline ring and an acidic sulfonamide proton, dictates its behavior in different solvents and pH environments.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₂S[4]
Molecular Weight 298.36 g/mol [4]
Appearance White to pale brown solid[5]
Melting Point 154-158 °C[4][5][6]
Predicted pKa 7.58 ± 0.30[5]
Solubility Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol, and ethyl acetate.Inferred from structure

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy.

Q1: What is this compound and why is its extraction from biological samples important?

This compound, a derivative of 8-aminoquinoline, belongs to a class of compounds with a wide range of biological activities.[3] The 8-aminoquinoline scaffold is a core component in various therapeutic agents, notably antimalarials.[7] Specifically, 8-TAQ has been investigated for its ability to selectively chelate metal ions like zinc, making it a useful chemical probe in biological systems. Accurate extraction and quantification from biological samples (e.g., plasma, urine, tissue homogenates) are critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in drug development, allowing researchers to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Q2: Which extraction technique should I choose: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

The ideal technique depends on your specific requirements for sample cleanliness, throughput, and sensitivity. There is a trade-off between speed/simplicity and the cleanliness of the final extract.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., TCA) is added to denature and precipitate proteins.[8][9]Fast, simple, inexpensive, high throughput.Non-selective; final extract contains many endogenous interferences (salts, phospholipids), leading to significant matrix effects.[10][11]High-concentration samples; rapid screening; when matrix effects are minimal or can be corrected for.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and a water-immiscible organic solvent based on its solubility and charge state.Cleaner extracts than PPT; removes many polar interferences.More labor-intensive; uses larger volumes of organic solvents; emulsion formation can be an issue.Intermediate sample cleanliness; when you need to remove salts and highly polar matrix components.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, leaving interferences behind.[12]Provides the cleanest extracts; high concentration factor; can be automated.Most complex method development; more expensive; can have lower recovery if not optimized.[10]Low-concentration samples requiring high sensitivity; when matrix effects must be minimized for robust LC-MS/MS analysis.

Q3: What is the best analytical technique for quantifying 8-TAQ after extraction?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 8-TAQ in complex biological matrices.[13] Its superior sensitivity and selectivity allow for accurate measurement even at low concentrations and can help distinguish the analyte from co-eluting matrix components.[14] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it is generally less sensitive and more susceptible to interferences from the biological matrix.[15]

Section 3: Detailed Extraction Protocols

These protocols serve as a validated starting point for your method development. Crucially, an appropriate internal standard (IS), ideally a stable isotope-labeled version of 8-TAQ, should be used to correct for variability in extraction recovery and matrix effects.

Protocol 3.1: Protein Precipitation (PPT) with Acetonitrile

This method is fast but results in the "dirtiest" extract. It is often used in early discovery settings.

  • Sample Aliquoting: Pipette 50 µL of the biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 5-10 µL) of the internal standard (IS) solution in acetonitrile.

  • Precipitation: Add 200 µL of ice-cold acetonitrile. The 4:1 solvent-to-sample ratio is a common starting point for efficient protein removal.[14]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water) to improve chromatographic peak shape.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Protocol 3.2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner sample by partitioning 8-TAQ into an organic phase. The protocol leverages the basicity of the quinoline nitrogen.

  • Sample Aliquoting & IS Spiking: Pipette 100 µL of the biological sample into a 2 mL tube and add the IS.

  • pH Adjustment: Add 25 µL of a weak base (e.g., 0.1 M ammonium hydroxide) to raise the sample pH to ~9-10. This is critical: 8-TAQ has a predicted pKa of ~7.58[5]. At a pH > 9, the quinoline nitrogen is deprotonated, making the molecule neutral and maximizing its partitioning into the organic solvent.

  • Extraction Solvent Addition: Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Mixing: Vortex or mechanically shake for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at ≤40°C. Reconstitute the residue in a mobile phase-compatible solvent.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Protocol 3.3: Solid-Phase Extraction (SPE) using Reversed-Phase Sorbent

This protocol provides the cleanest extract and is ideal for high-sensitivity assays. A polymeric reversed-phase sorbent is recommended for its stability across a wide pH range.

  • Condition: Condition a reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water. This wets the sorbent and prepares it for the aqueous sample. Do not let the sorbent go dry.

  • Load: Pre-treat the sample (100 µL plasma + 100 µL 4% phosphoric acid in water) and load the diluted sample onto the conditioned cartridge. The acidic pH ensures the quinoline nitrogen is protonated, aiding retention on some reversed-phase materials through secondary ionic interactions.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences (salts, etc.) while the more hydrophobic 8-TAQ is retained.

  • Elute: Elute 8-TAQ from the cartridge using two 500 µL aliquots of a strong solvent, such as methanol or acetonitrile with 0.1% formic acid. The organic solvent disrupts the hydrophobic interaction between 8-TAQ and the sorbent, releasing it from the cartridge.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Section 4: Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Topic: Low Analyte Recovery

Q: My recovery of 8-TAQ is consistently low. What are the potential causes?

Low recovery is a common issue stemming from multiple factors.[16][17] Systematically investigate potential loss points: incomplete extraction from the matrix, analyte degradation, loss during solvent evaporation, or irreversible binding to labware. A decision tree can help diagnose the issue.

low_recovery_troubleshooting start Low Recovery Observed check_extraction Is extraction efficient? start->check_extraction check_stability Is the analyte stable? check_extraction->check_stability Yes optimize_ph Optimize LLE/SPE pH (alkalinize for LLE, acidify for SPE load) check_extraction->optimize_ph No stronger_solvent Use stronger extraction/ elution solvent check_extraction->stronger_solvent No check_process Are there process losses? check_stability->check_process Yes process_cold Process samples on ice Use antioxidants if needed check_stability->process_cold No optimize_evap Optimize evaporation (temp, N2 flow) check_process->optimize_evap Yes check_binding Check for non-specific binding (use low-bind tubes, silanize glassware) check_process->check_binding Yes end Recovery Improved check_process->end No optimize_ph->end stronger_solvent->end process_cold->end optimize_evap->end check_binding->end

Caption: Troubleshooting decision tree for low 8-TAQ recovery.

Q: I'm using LLE, but my recovery is poor. How do I choose the right pH and solvent?

This is likely a pH issue. For a basic compound like 8-TAQ (pKa ~7.58), you must raise the pH of the aqueous sample to at least 2 units above the pKa (i.e., pH > 9.5) to ensure >99% of the molecule is in its neutral, non-ionized form. Only the neutral form will efficiently partition into a non-polar organic solvent. For the solvent, start with a moderately polar, water-immiscible solvent like MTBE or ethyl acetate. Avoid very non-polar solvents like hexane, as 8-TAQ has some polar character.

Q: My 8-TAQ seems to be degrading during sample processing. What can I do?

While 8-TAQ is a relatively stable molecule, degradation can occur under harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure).[16]

  • Temperature: Process samples on ice and keep extracts cold. During the evaporation step, ensure the temperature does not exceed 40°C.

  • Oxidation: If you suspect oxidative degradation, try adding a small amount of an antioxidant like ascorbic acid to your sample or processing under an inert atmosphere (nitrogen).

Topic: High Matrix Effects in LC-MS/MS Analysis

Q: I'm observing significant ion suppression for 8-TAQ. What is causing this?

Ion suppression is a classic matrix effect in LC-MS/MS analysis.[18][19] It occurs when co-eluting endogenous compounds from the biological sample (most commonly phospholipids from plasma) compete with your analyte for ionization in the mass spectrometer's source. This reduces the number of analyte ions that reach the detector, leading to a lower signal and inaccurate quantification.[11] Protein precipitation is the extraction method most prone to causing severe matrix effects.[10]

Q: How can I modify my sample preparation to reduce matrix effects?

The goal is to remove the interfering components, primarily phospholipids.

  • Switch to a Cleaner Extraction: If you are using PPT, switch to LLE or, ideally, SPE. SPE is specifically designed to provide a much cleaner final extract.[12][20]

  • Phospholipid Removal: If you must use PPT, consider a phospholipid removal plate or cartridge, which contains a sorbent that specifically binds and removes lipids from the extract.

  • Optimize SPE Wash Step: When using SPE, ensure your wash step is strong enough to remove interferences without eluting your analyte. You can try increasing the percentage of organic solvent in the wash solution incrementally (e.g., from 5% to 15% methanol).

Q: Can chromatographic conditions be changed to mitigate matrix effects?

Yes. If you cannot improve the sample cleanup, you can try to chromatographically separate 8-TAQ from the interfering matrix components.

  • Improve Retention: Use a column with higher retentivity or adjust the mobile phase to increase the retention time of 8-TAQ. Phospholipids often elute in a specific region of the chromatogram; by shifting your analyte's peak away from this region, you can avoid suppression.

  • Use a Smaller Injection Volume: Injecting less sample extract onto the column can reduce the total amount of matrix components entering the MS source, thereby lessening the suppression effect.[11]

Section 5: Visualized General Workflow

This diagram illustrates the complete analytical workflow from sample receipt to final data reporting, highlighting key decision points and quality control steps.

extraction_workflow sample Biological Sample (Plasma, Urine, etc.) spike_is Spike with Internal Standard (IS) sample->spike_is extraction_choice Choose Extraction Method spike_is->extraction_choice ppt Protein Precipitation (PPT) extraction_choice->ppt Fast / High Conc. lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Medium Cleanliness spe Solid-Phase Extraction (SPE) extraction_choice->spe High Sensitivity / Cleanest evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap analysis LC-MS/MS Analysis evap->analysis data_proc Data Processing (Integration, Calibration) analysis->data_proc report Final Concentration Report data_proc->report

Sources

troubleshooting unexpected color changes in 8-(Tosylamino)quinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-(Tosylamino)quinoline (TsQ). This document addresses common and unexpected color changes that can occur during reactions involving this versatile compound. Our goal is to provide you with the mechanistic insights and practical troubleshooting steps necessary to ensure the integrity and success of your experiments.

Troubleshooting Guide: Unexpected Color Changes

This section is designed as a direct response to issues you may be encountering in the lab. Each question addresses a specific color-related observation, details the probable scientific cause, and provides a clear, actionable protocol for diagnosis and resolution.

Q1: My reaction mixture, which should be colorless or pale yellow, has turned a dark brown or black color upon heating or over time. What is happening?

Plausible Cause: This is a classic sign of oxidative degradation. The 8-aminoquinoline core is susceptible to oxidation, especially under harsh conditions like elevated temperatures, prolonged reaction times, or in the presence of trace oxidizing agents. The oxidation process can generate highly conjugated, colored polymeric byproducts or quinone-imine structures. The oxidation of the parent 8-aminoquinoline is known to be pH-dependent and can proceed through radical intermediates, leading to complex product mixtures.[1]

Proposed Solution & Troubleshooting Steps:

  • Inert Atmosphere is Crucial:

    • Action: Before starting your reaction, thoroughly degas your solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 15-20 minutes.

    • Protocol: Assemble your glassware while it's still hot from the oven and immediately purge with inert gas. Maintain a positive pressure of inert gas throughout the entire reaction, including workup if possible.

  • Reagent Purity Check:

    • Action: Ensure the purity of your TsQ and other reagents. Older reagents may have partially oxidized.

    • Protocol: Run a quick TLC or NMR of your starting material. If impurities are detected, consider recrystallization or column chromatography. This compound should be a white to pale brown solid.[2][3]

  • Scavenge Trace Oxygen:

    • Action: If the reaction is compatible, consider adding a small amount of an antioxidant or using freshly distilled, degassed solvents.

  • Temperature Control:

    • Action: Avoid excessive heating. If a reaction requires high temperatures, ensure it is not heated for longer than necessary.

    • Protocol: Monitor the reaction progress closely by TLC or LC-MS to determine the minimum time required for completion.

Underlying Rationale: Oxygen, a diradical, can initiate radical chain reactions. By removing dissolved oxygen and preventing its ingress with an inert atmosphere, you eliminate a key initiator of the degradation pathway that produces colored species.

Q2: My reaction has developed an intense, unexpected color (e.g., deep green, blue, or red) after adding a metal catalyst or reagent. Is this normal?

Plausible Cause: You are likely observing the formation of a metal-TsQ complex. The 8-aminoquinoline scaffold, like its well-known analog 8-hydroxyquinoline, is a potent bidentate chelating agent for many transition metals.[4][5] The nitrogen of the quinoline ring and the nitrogen of the sulfonamide group can coordinate with metal ions. This coordination alters the d-orbital splitting of the metal center, leading to characteristic d-d electronic transitions that absorb visible light, thus appearing colored.[6][7] The final color depends on the metal, its oxidation state, and the coordination geometry.

Proposed Solution & Troubleshooting Steps:

  • Identify the Metal Source:

    • Action: The source is likely your intended catalyst (e.g., Pd, Cu, Fe). However, trace metal contamination from glassware (especially if cleaned with chromic acid), spatulas, or lower-grade reagents can also be a cause.

  • Characterize the Complex:

    • Action: If this color is unexpected and persists, the complex may be a stable intermediate or a final product.

    • Protocol: Attempt to acquire a UV-Vis spectrum of the reaction mixture. Metal complexes often have distinct, strong absorption bands in the visible region (400-800 nm).[5] This can serve as a diagnostic tool in future runs.

  • Leverage or Mitigate Complexation:

    • Action: In some cases, this color change can be a useful indicator that your catalyst is active and has coordinated to the substrate. If the reaction proceeds to the desired product, simply note the color change in your lab notebook.

    • Protocol (Mitigation): If the complexation is undesired and inhibits reactivity, add a stronger, competing chelating agent (if compatible with your reaction chemistry) to sequester the metal. Alternatively, ensure your glassware is scrupulously clean and acid-washed (with HCl or nitric acid, not chromic acid) to remove trace metal residues.

Troubleshooting Workflow for Unexpected Color

G start Unexpected Color Observed check_type What is the color? start->check_type brown_black Dark Brown / Black check_type->brown_black Darkening intense_color Intense Green / Blue / Red check_type->intense_color Vibrant subtle_shift Subtle Shift (e.g., Yellow to Orange) check_type->subtle_shift Gradual cause_oxidation Probable Cause: Oxidation/Degradation brown_black->cause_oxidation cause_metal Probable Cause: Metal Complexation intense_color->cause_metal cause_ph_solvent Probable Cause: pH or Solvent Effect subtle_shift->cause_ph_solvent action_inert Action: Use Inert Atmosphere, Check Reagent Purity cause_oxidation->action_inert action_metal Action: Identify Metal Source, Consider Chelators cause_metal->action_metal action_ph Action: Measure pH, Verify Solvent Polarity cause_ph_solvent->action_ph end Problem Resolved action_inert->end action_metal->end action_ph->end

Caption: A decision tree for troubleshooting color changes.

Q3: My reaction color changed from yellow to orange/red after adding an acid or a base. Is this reversible?

Plausible Cause: You are observing the effects of pH on the electronic structure of the TsQ molecule. Quinoline contains a basic nitrogen atom that can be protonated under acidic conditions.[8][9] Conversely, the sulfonamide N-H proton is weakly acidic and can be deprotonated under sufficiently basic conditions. Both protonation and deprotonation events alter the conjugation and intramolecular charge-transfer characteristics of the molecule, leading to a shift in its maximum absorption wavelength (λ_max) and thus a change in the observed color. This phenomenon is a form of halochromism.

Proposed Solution & Troubleshooting Steps:

  • Confirm pH Change:

    • Action: Carefully check the pH of your reaction mixture using a pH strip (if aqueous) or by taking a small aliquot, diluting it in a neutral solvent, and then testing.

  • Test for Reversibility:

    • Action: Take a small sample of the colored solution. Carefully neutralize it by adding a few drops of a weak acid (e.g., dilute acetic acid) if it's basic, or a weak base (e.g., saturated sodium bicarbonate solution) if it's acidic.

    • Protocol: If the original color returns upon neutralization, the color change is due to a pH-dependent equilibrium and is not indicative of decomposition.

  • Maintain pH Control:

    • Action: If your reaction is sensitive to pH fluctuations, incorporate a suitable buffer system that is compatible with your reagents and reaction conditions.

Underlying Rationale: The color of many organic molecules is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Protonation or deprotonation changes the energy levels of these orbitals. Protonating the quinoline nitrogen generally lowers the LUMO energy, while deprotonating the sulfonamide can raise the HOMO energy. Both events can lead to a smaller HOMO-LUMO gap, causing a bathochromic shift (a shift to longer wavelengths, e.g., from yellow to red), which alters the perceived color.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound? Pure this compound is typically a white to pale brown crystalline solid.[2][3] A significant deviation, such as a distinct yellow or dark brown color in the starting material, may indicate impurities or degradation from improper storage.

Q2: How does solvent choice affect the appearance of my reaction? this compound and its derivatives can exhibit solvatochromism, meaning their color can vary with the polarity of the solvent.[10][11] This is due to differential stabilization of the ground and excited states of the molecule by the solvent. A reaction in a polar solvent like DMSO might have a slightly different hue compared to the same reaction in a nonpolar solvent like toluene. This is a physical phenomenon and not necessarily a sign of a chemical reaction or degradation.

Q3: Is this compound sensitive to light? Yes, quinoline derivatives can be photosensitive.[12] While TsQ is generally stable, prolonged exposure to high-intensity light, particularly UV light, can promote degradation.[13] It is good practice to protect light-sensitive reactions by wrapping the reaction flask in aluminum foil.

Q4: My reaction turned brown, and purification is difficult. What could have formed? A brown color often suggests the formation of complex, polymeric, or heavily oxidized materials.[14] These can arise from the oxidative degradation pathways discussed in the troubleshooting guide. During such processes, the initial oxidation product of 8-aminoquinoline can undergo further reactions, including dimerization or polymerization, leading to a mixture of high-molecular-weight, colored compounds that are often difficult to separate from the desired product.[1]

Simplified Oxidation Pathway

G TsQ This compound (Pale Yellow/Colorless) Radical Radical Intermediate TsQ->Radical Oxidation Oxidant [O] (e.g., Air, Peroxides) Oxidant->Radical QuinoneImine Quinone-Imine Species (Colored, e.g., Red/Brown) Radical->QuinoneImine Polymer Polymeric Byproducts (Dark Brown/Black) Radical->Polymer Polymerization QuinoneImine->Polymer Further Reaction

Caption: Potential degradation pathway leading to colored species.

Summary of Color Changes and Causes
Observed ColorProbable CauseKey Diagnostic Step
Dark Brown / Black Oxidation, PolymerizationRun reaction under inert gas
Intense Green / Blue / Red Metal Complex FormationCheck for metal sources (catalyst, glassware)
Yellow to Orange/Red Shift pH Change (Halochromism)Check pH and test reversibility with acid/base
Variable with Solvent SolvatochromismCompare UV-Vis spectra in different solvents

References

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Pharmaguideline.
  • 8-Aminoquinoline - Wikipedia. Wikipedia.
  • Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization. ResearchGate.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
  • Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and... - ResearchGate. ResearchGate.
  • Preparation and Properties of Quinoline. SlideShare.
  • Synthesis of Quinoline and derivatives. SlideShare.
  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal.
  • synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2 - Semantic Scholar. Semantic Scholar.
  • Solvatochromism as a new tool to distinguish structurally similar compounds - PMC. NCBI.
  • 8-Amino quinolines - Pharmacy 180. Pharmacy 180.
  • A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes. ScienceDirect.
  • Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate - ResearchGate. ResearchGate.
  • Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. ResearchGate.
  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed. NCBI.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. European Medicines Agency.
  • 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands... - ResearchGate. ResearchGate.
  • Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions - PubMed. NCBI.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. MDPI.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Beilstein Journals.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. ResearchGate.
  • 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem. PubChem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. NCBI.
  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain | Request PDF. ResearchGate.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. NCBI.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. ResearchGate.
  • Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches | Asian Journal of Chemistry. Asian Journal of Chemistry.
  • Explanation origin of Colour Theory of Transition metal ions splitting of 3d level complexes electron configurations, variation of complex ion colour GCE AS A2 IB A level inorganic chemistry revision notes. Doc Brown's Chemistry.
  • 24.7: Color and the Colors of Complexes - Chemistry LibreTexts. Chemistry LibreTexts.
  • Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. ResearchGate.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. NCBI.
  • Quinoline Yellow | C18H11NO2 | CID 6731 - PubChem. PubChem.
  • Effect of pH on percentage removal of Quinoline Yellow by bottom ash and de-oiled soya. ResearchGate.
  • This compound Seven Chongqing Chemdad Co. ,Ltd. Chemdad.
  • Synthesis of 1,2-Bis(8′-quinolinyl)ethyne and X-ray Characterization of Its Rearranged Oxidation Product 2-Quinoline-8-yl-pyrrolo[3,2,1-ij]quinoline-4-one - ResearchGate. ResearchGate.

Sources

improving the signal-to-noise ratio in 8-(Tosylamino)quinoline fluorescence measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Tosylamino)quinoline (TsQ) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during fluorescence measurements. Our goal is to help you enhance your signal-to-noise ratio (SNR) and achieve reliable, high-quality data.

Introduction: The Challenge of Signal-to-Noise in TsQ Measurements

This compound (TsQ) is a valuable fluorescent probe, renowned for its sensitivity to its local environment, particularly its ability to chelate metal ions like Zn²⁺, which often results in significant fluorescence enhancement.[1] However, like all fluorescence-based methods, achieving a high signal-to-noise ratio (SNR) is paramount for quantitative accuracy and sensitivity. Low SNR can arise from two primary sources: a weak specific signal or high background noise.

This guide addresses the most common challenges in a practical, question-and-answer format, explaining the underlying scientific principles and providing validated protocols to resolve them.

Troubleshooting Guide & FAQs

Q1: My TsQ signal is extremely weak or undetectable. What are the primary causes?

A weak signal is a common frustration that can often be traced back to a few key areas: instrumental setup, sample environment, or fluorescence quenching.

Root Cause Analysis:

  • Instrumental Mismatch: Your fluorometer's excitation and emission wavelengths may not be optimized for TsQ in your specific solvent system. The fluorescence properties of quinoline derivatives can be highly dependent on their environment.[2][3]

  • Suboptimal Solvent Environment: TsQ's fluorescence quantum yield is highly sensitive to solvent polarity.[4][5] Using a highly polar or protic solvent can sometimes quench the fluorescence of quinoline-based probes.[2][5]

  • Fluorescence Quenching: This process decreases fluorescence intensity through various non-radiative pathways.[6] Common culprits in the lab include dissolved molecular oxygen, halide ions, or trace metal ion contaminants that form non-fluorescent complexes.[6][7][8] Quenching can be either dynamic (collisional) or static (ground-state complex formation).[9][10][11]

  • Incorrect Concentration: The TsQ concentration may be too low to produce a detectable signal above the instrument's noise floor. Conversely, excessively high concentrations can lead to self-quenching.

Solutions & Protocols

  • Optimize Instrumental Parameters:

    • Action: Perform an excitation-emission matrix (EEM) scan for your TsQ sample in its final assay buffer.

    • Causality: An EEM scan maps the fluorescence intensity across a range of excitation and emission wavelengths, allowing you to empirically determine the absolute optimal peaks (λ_ex and λ_em) for your specific conditions, rather than relying solely on literature values.

    • Protocol: See Protocol 1: Determining Optimal Excitation and Emission Wavelengths .

  • Evaluate Your Solvent System:

    • Action: If possible, test TsQ fluorescence in a small range of aprotic solvents with varying polarities (e.g., n-hexane, chloroform, acetonitrile).

    • Causality: Push-pull fluorescent molecules like TsQ derivatives often exhibit higher quantum yields in non-polar solvents and are quenched in polar ones.[2][5] This is due to changes in the intramolecular charge transfer (ICT) state.[2]

    • Data Summary: See Table 1: Influence of Solvent Polarity on Quinoline Fluorescence .

  • Mitigate Fluorescence Quenching:

    • Action: Degas your solvent and sample buffer immediately before use.

    • Causality: Dissolved oxygen is a highly efficient collisional quencher of fluorescence.[7] Removing it can significantly boost signal intensity.

    • Protocol: See Protocol 2: Degassing Solvents to Minimize Oxygen Quenching .

    • Action: Ensure all glassware is scrupulously clean and use high-purity (e.g., HPLC-grade) solvents to avoid contamination from quenching species like heavy metal ions or halides.

Q2: I'm observing high background noise that is obscuring my TsQ signal. How can I reduce it?

High background is a "noise" problem that directly lowers your SNR. The source is often autofluorescence from your sample matrix or buffer components, or scattered light within the instrument.

Root Cause Analysis:

  • Autofluorescence: Biological samples, cell culture media, and even some buffer components (like phenol red) can have intrinsic fluorescence that overlaps with your TsQ signal. Quinoline compounds themselves can also contribute to background autofluorescence.[12]

  • Raman Scatter: This is inelastic scattering of the excitation light by solvent molecules (most prominently, the O-H stretch of water). It appears as a sharp peak at a fixed energy shift from the excitation wavelength, and it can be mistaken for a real signal if it overlaps with your emission window.

  • Rayleigh Scatter (Stray Light): This is scattered excitation light that "leaks" through the emission filter. It is most problematic when your excitation and emission wavelengths are close together (i.e., a small Stokes shift).

Solutions & Protocols

  • Identify and Subtract Background:

    • Action: Always run a "blank" sample containing everything except TsQ (e.g., buffer, cells, other reagents).

    • Causality: This allows you to measure the contribution of background autofluorescence and stray light, which can then be computationally subtracted from your experimental samples.[12]

  • Optimize Filter Sets:

    • Action: Use high-quality, narrow bandpass filters for both excitation and emission.

    • Causality: Narrow filters are more efficient at blocking stray excitation light and excluding unwanted fluorescence from other sources, thereby improving the SNR.[13] Adding a secondary emission filter can further reduce noise.[13]

  • Shift Spectral Windows:

    • Action: If autofluorescence is a major issue, consider if your assay is compatible with red-shifted fluorophores.

    • Causality: Autofluorescence is typically strongest in the blue-green region of the spectrum.[12] While you cannot change TsQ's properties, this is a key strategy in assay development. For TsQ, ensure you are not exciting at a wavelength that strongly excites background components.

  • Avoid Raman Peaks:

    • Action: When selecting your excitation wavelength, calculate the expected position of the water Raman peak and ensure it does not overlap with your TsQ emission band.

    • Calculation: For water, the Raman shift is ~3400 cm⁻¹. The peak location in nm can be calculated as: 1 / ((1 / λ_ex) - (3400 / 10^7)). For an excitation of 360 nm, the Raman peak will be around 410 nm.

Q3: My fluorescence signal fades quickly during measurement. How can I prevent this?

Rapid signal loss during illumination is a classic sign of photobleaching.

Root Cause Analysis:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[14] It is caused by the excited-state fluorophore reacting with other molecules, often oxygen, leading to its permanent inactivation. High-intensity light and prolonged exposure are the primary drivers.[14]

Solutions & Protocols

  • Reduce Photon Load:

    • Action: Lower the excitation light intensity to the minimum level required for an acceptable SNR. Use neutral density (ND) filters if available.

    • Causality: The rate of photobleaching is directly proportional to the intensity of the excitation light. Reducing intensity is the most effective way to preserve your signal.[14]

    • Action: Minimize the exposure time and the duration of the experiment. For microscopy, use the lowest exposure time that gives a clear image. For plate reader assays, take only the necessary number of readings.

  • Use Antifade Reagents:

    • Action: Incorporate a commercial or homemade antifade reagent into your sample medium.

    • Causality: Antifade reagents are formulations containing free-radical scavengers that protect the fluorophore from reactive oxygen species, thereby increasing its photostability.[14]

  • Remove Oxygen:

    • Action: As described in Q1 , deoxygenate your samples.

    • Causality: Molecular oxygen is a key mediator of photobleaching.[14] Its removal not only prevents quenching but also significantly reduces the rate of photobleaching.

Visual Workflow & Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues with TsQ fluorescence measurements.

TroubleshootingWorkflow Start Low SNR in TsQ Measurement CheckSignal Analyze Signal Strength Start->CheckSignal CheckNoise Analyze Background Noise CheckSignal->CheckNoise Strong LowSignal Problem: Weak Signal CheckSignal->LowSignal Weak HighNoise Problem: High Background CheckNoise->HighNoise High CheckFading Is Signal Fading Rapidly? CheckNoise->CheckFading Low OptimizeInstrument 1. Optimize Instrument (λ_ex, λ_em, slits) LowSignal->OptimizeInstrument CheckSolvent 2. Check Solvent Polarity OptimizeInstrument->CheckSolvent MitigateQuenching 3. Mitigate Quenching (Degas, Purity) CheckSolvent->MitigateQuenching RunBlank 1. Run 'No-Probe' Blank HighNoise->RunBlank CheckFilters 2. Use Narrow Bandpass Filters RunBlank->CheckFilters AvoidRaman 3. Avoid Raman/Scatter Peaks CheckFilters->AvoidRaman Photobleaching Problem: Photobleaching CheckFading->Photobleaching Yes ReduceIntensity 1. Reduce Excitation Intensity/Time AddAntifade 2. Use Antifade Reagents SignalLoss GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState Excitation Light (λ_ex) Fluorescence Fluorescence (Signal) ExcitedState->Fluorescence Radiative Decay (Good) Quenching Quenching (e.g., O₂, Halides) ExcitedState->Quenching Non-Radiative Decay (Bad) Photobleaching Photobleaching (Irreversible) ExcitedState->Photobleaching Chemical Destruction (Bad) Fluorescence->GroundState Quenching->GroundState

Caption: Competing pathways for an excited-state fluorophore.

Table 1: Influence of Solvent Polarity on Quinoline Fluorescence

This table summarizes the general trends observed for push-pull quinoline derivatives in different solvents. Actual results for TsQ should be determined empirically.

SolventPolarity Index (Reichardt)Typical Effect on EmissionTypical Effect on Quantum Yield
n-Hexane31.0Shorter Wavelength (Blue-shifted)High
Chloroform39.1Intermediate WavelengthIntermediate to High
Acetonitrile45.6Longer Wavelength (Red-shifted)Low to Intermediate
Methanol55.4Longest Wavelength (Red-shifted)Low (Often Quenched)
Water63.1Significant Red-shiftVery Low (Often Quenched)
Data synthesized from principles described in references.[2][4][5]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

Objective: To empirically find the excitation (λ_ex) and emission (λ_em) maxima for TsQ under your specific experimental conditions.

Materials:

  • Spectrofluorometer with scanning capabilities.

  • Quartz cuvette.

  • TsQ stock solution.

  • Final assay buffer/solvent.

Procedure:

  • Prepare a dilute solution of TsQ in your final assay buffer (e.g., 1-10 µM). The absorbance at the expected excitation maximum should be between 0.02 and 0.05 AU to avoid inner filter effects.

  • Emission Scan: a. Set the excitation wavelength to a literature-reported value for TsQ (e.g., 360 nm). [1] b. Scan a range of emission wavelengths (e.g., 400 nm to 650 nm). c. Identify the wavelength with the maximum fluorescence intensity. This is your preliminary λ_em.

  • Excitation Scan: a. Set the emission monochromator to the preliminary λ_em value found in the previous step. b. Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm). c. Identify the wavelength that produces the maximum signal. This is your optimal λ_ex.

  • Confirmation: Re-run the emission scan using your newly determined optimal λ_ex. The resulting peak is your confirmed optimal λ_em. These are the values you should use for your experiment.

Protocol 2: Degassing Solvents to Minimize Oxygen Quenching

Objective: To remove dissolved molecular oxygen, a potent fluorescence quencher, from your buffer or solvent system.

Materials:

  • Nitrogen (N₂) or Argon (Ar) gas cylinder with a regulator.

  • Long needle or pasture pipette.

  • Your solvent/buffer in a suitable container (e.g., flask or bottle).

Procedure:

  • Place your solvent or buffer in a container that has some headspace.

  • Insert a long needle connected to the gas line into the liquid, ensuring the tip is near the bottom of the container.

  • Provide a second, shorter needle through the container's seal to act as a vent for the displaced gas.

  • Bubble the inert gas (N₂ or Ar) gently through the solution for 15-30 minutes. Avoid vigorous bubbling, which can cause solvent evaporation.

  • After sparging, remove the needles and immediately seal the container. Use the degassed solution as soon as possible, as oxygen will slowly redissolve from the atmosphere.

References

  • Fiveable. (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes. Fiveable. [Link]
  • AxisPharm. (2024). What is fluorescence quenching?. AxisPharm. [Link]
  • Grokipedia. (n.d.). Quenching (fluorescence). Grokipedia. [Link]
  • Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. [Link]
  • SPIE Digital Library. (2017). Study of improving signal-noise ratio for fluorescence channel. SPIE Digital Library. [Link]
  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]
  • Evident Scientific. (n.d.).
  • National Center for Biotechnology Information (PMC). (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. PMC. [Link]
  • YouTube. (2023).
  • National Center for Biotechnology Information (PMC). (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC. [Link]
  • National Center for Biotechnology Information (PMC). (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC. [Link]
  • NOPR. (n.d.). Photo physical properties of 8-hydroxy quinoline. NOPR. [Link]
  • PubMed. (2014). Synthesis, Photochemistry, DNA cleavage/binding and Cytotoxic Properties of Fluorescent Quinoxaline and Quinoline Hydroperoxides. PubMed. [Link]
  • MDPI. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]
  • MDPI. (2021).
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
  • Open Access Journals. (n.d.).
  • ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • ResearchGate. (2025). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • ResearchGate. (2025). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.

Sources

strategies to reduce background fluorescence in 8-(Tosylamino)quinoline imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(Tosylamino)quinoline (Tosyl-Q) fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this powerful zinc sensor in their experiments. High background fluorescence is a common challenge that can obscure specific signals and compromise data quality. This guide provides in-depth troubleshooting strategies, optimized protocols, and foundational knowledge to help you achieve high-quality, low-background images.

Core Principles: Understanding Tosyl-Q Fluorescence

This compound, also known as TSQ, is a fluorescent sensor primarily used for detecting intracellular zinc (Zn²⁺).[1][2] Its fluorescence mechanism is based on chelation-enhanced fluorescence (CHEF). In its unbound state, Tosyl-Q exhibits low intrinsic fluorescence. However, upon binding to Zn²⁺, it forms a stable complex, typically in a 2:1 ratio ((TSQ)₂Zn), which leads to a significant increase in fluorescence intensity.[2] This process allows for the visualization of cellular zinc pools.

Understanding the spectral properties of Tosyl-Q is critical. The unbound probe has an excitation maximum around 360 nm, and upon forming the (TSQ)₂Zn complex, it exhibits a strong emission peak near 490 nm.[1][2] However, studies have shown that when Tosyl-Q interacts with zinc that is already bound to proteins, it can form a ternary complex (TSQ-Zn-protein) which has a blue-shifted emission maximum, closer to 470 nm.[1] This distinction is crucial for interpreting your imaging results correctly.

cluster_1 High Fluorescence State Unbound_TosylQ Unbound Tosyl-Q Bound_Complex (TSQ)₂Zn Complex (Emission ~490 nm) Unbound_TosylQ->Bound_Complex Chelation Free_Zn Free Intracellular Zn²⁺ Free_Zn->Bound_Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of Tosyl-Q.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during Tosyl-Q imaging in a direct question-and-answer format.

Issue 1: My entire field of view is bright green. Why is the background so high?

High, uniform background fluorescence is one of the most frequent problems and typically points to an excess of unbound or non-specifically interacting probe.

Possible Cause 1: Probe Concentration is Too High.

  • Explanation: While unbound Tosyl-Q has low fluorescence, a very high concentration will still generate a significant background signal, reducing your signal-to-noise ratio.[3] Every small molecule probe has an optimal concentration range that balances signal intensity with background.

  • Solution: Perform a concentration titration. Start with a lower concentration than recommended in the literature (e.g., 1-5 µM) and systematically increase it. Image the cells at each concentration to find the optimal balance where your target structures are bright and the background is dim.[4][5]

Possible Cause 2: Inadequate Washing.

  • Explanation: After loading the cells with Tosyl-Q, residual probe in the extracellular medium will contribute to background fluorescence.

  • Solution: Increase the number and duration of wash steps after probe incubation.[5][6] Wash the cells at least two to three times with a pre-warmed, phenol red-free imaging medium or a clear buffered saline solution.[7][8]

Possible Cause 3: Autofluorescence from Media or Cells.

  • Explanation: Phenol red, a common pH indicator in cell culture media, is highly fluorescent and can cause significant background.[9] Additionally, some cell types have high levels of endogenous fluorophores like NADH and flavins, which can contribute to a diffuse background signal.[9][10]

  • Solution:

    • Switch to Phenol Red-Free Medium: Always perform the final wash steps and conduct imaging in a phenol red-free imaging buffer (e.g., HBSS or HEPES-buffered medium).[7][9]

    • Image an Unstained Control: Always prepare an unstained control sample (cells only, no probe).[4][6] Image this control using the exact same settings as your experimental samples. This will reveal the baseline autofluorescence of your cells and medium.

Issue 2: I see bright, non-specific puncta or aggregates in my image. What are they?

The appearance of bright spots that do not correspond to known cellular structures often indicates probe precipitation.

Possible Cause: Probe Precipitation.

  • Explanation: Like many quinoline-based dyes, Tosyl-Q has limited aqueous solubility.[11] If the concentration in your working solution is too high or if it's not fully dissolved from the DMSO stock, it can form aggregates that are readily taken up by cells or stick to the coverslip, appearing as intensely fluorescent puncta.

  • Solution:

    • Check Your Stock Solution: Ensure your DMSO stock is fully dissolved. Briefly vortex and centrifuge the stock vial before diluting it into your aqueous imaging buffer.

    • Prepare Fresh Working Solutions: Do not store diluted, aqueous solutions of Tosyl-Q. Prepare the final working solution fresh for each experiment by diluting the stock into the imaging medium immediately before use.

    • Filter the Staining Solution: If aggregation persists, consider filtering the final staining solution through a 0.2 µm syringe filter before adding it to the cells.

Issue 3: My signal is weak and noisy. How can I improve the signal-to-noise ratio (SNR)?

A poor SNR means the specific signal from the Tosyl-Q complex is difficult to distinguish from the background noise.[12][13]

Possible Cause 1: Suboptimal Imaging Parameters.

  • Explanation: Microscope settings have a profound impact on image quality. Incorrect settings can either fail to capture enough signal or introduce excessive noise.[9][14]

  • Solution:

    • Optimize Exposure Time/Gain: Increase the camera exposure time or gain to capture more photons from the sample. Be aware that this will also amplify background, so it must be balanced.[14]

    • Use Image Averaging: Acquiring multiple frames and averaging them can significantly reduce random noise, thereby improving the SNR.[14]

    • Check Filters: Ensure you are using the correct excitation and emission filter sets for Tosyl-Q (e.g., Excitation ~360 nm, Emission ~470-500 nm). Using high-quality bandpass filters can reduce bleed-through from the excitation source.[3][13]

Possible Cause 2: Low Intracellular Zinc Concentration.

  • Explanation: Tosyl-Q fluorescence is dependent on the presence of its target, Zn²⁺. If your cells have very low levels of chelatable zinc, the signal will inherently be weak.

  • Solution:

    • Use a Positive Control: To confirm that the probe and imaging system are working correctly, treat a control set of cells with a zinc ionophore (like pyrithione) and a supplemental source of zinc (e.g., ZnCl₂). This will flood the cells with zinc and should produce a very bright, diffuse signal, confirming the probe's responsiveness.[1]

    • Use a Negative Control: Conversely, treat cells with a strong, cell-permeant zinc chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine). This should quench the Tosyl-Q signal, confirming its specificity for zinc.[1]

Start High Background or Low SNR Q_Concentration Is Probe Concentration Optimized? Start->Q_Concentration A_Titrate Perform Titration (e.g., 1-15 µM) Q_Concentration->A_Titrate No Q_Washing Are Wash Steps Sufficient? Q_Concentration->Q_Washing Yes A_Titrate->Q_Washing A_Wash Increase Wash (2-3x with Phenol-Free Medium) Q_Washing->A_Wash No Q_Autofluorescence Is Autofluorescence a Factor? Q_Washing->Q_Autofluorescence Yes A_Wash->Q_Autofluorescence A_Autofluorescence Use Phenol-Free Medium & Image Unstained Control Q_Autofluorescence->A_Autofluorescence Yes Q_Imaging Are Imaging Settings Optimal? Q_Autofluorescence->Q_Imaging No A_Autofluorescence->Q_Imaging A_Imaging Adjust Exposure/Gain Use Frame Averaging Q_Imaging->A_Imaging No End Improved Image Quality Q_Imaging->End Yes A_Imaging->End

Caption: A logical workflow for troubleshooting Tosyl-Q background fluorescence.

Experimental Protocols & Data Presentation

Protocol 1: Optimized Live-Cell Imaging with Tosyl-Q

This protocol provides a starting point for minimizing background and maximizing signal.

  • Cell Preparation: Plate cells on glass-bottom imaging dishes or chamber slides to the desired confluency (typically 60-80%).

  • Staining Solution Preparation (Prepare Fresh):

    • Prepare a 1-5 mM stock solution of Tosyl-Q in high-quality, anhydrous DMSO.

    • Warm a phenol red-free, HEPES-buffered imaging medium (e.g., HBSS) to 37°C.

    • Immediately before use, dilute the Tosyl-Q stock solution into the pre-warmed medium to the final desired working concentration (start with 5 µM). Vortex gently to mix.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the pre-warmed imaging medium.

    • Add the Tosyl-Q staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[15]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells a minimum of two times with pre-warmed imaging medium, incubating for 5 minutes during each wash to ensure removal of excess probe.

    • After the final wash, add fresh, pre-warmed imaging medium to the cells.

  • Imaging:

    • Proceed to image immediately on a fluorescence microscope equipped with appropriate filters (e.g., DAPI or UV filter set).

    • Use the lowest possible excitation intensity that provides an adequate signal to minimize phototoxicity and photobleaching.[7][14]

    • Always include an unstained control and, if necessary, positive (Zn²⁺ + ionophore) and negative (TPEN) controls to validate your results.

Data Summary Table
ParameterRecommended RangeRationale & Key Considerations
Working Concentration 1 - 15 µMCell-type dependent. Titration is critical to find the optimal SNR.[4][7]
Excitation Wavelength ~360 nmOptimal for exciting the Zn²⁺-bound complex.
Emission Wavelength 470 - 500 nmCapture peak emission. The exact peak may shift based on binding to proteins (470 nm) vs. free ions (490 nm).[1]
Incubation Time 20 - 45 minutesSufficient for probe loading. Longer times may increase non-specific binding.
Imaging Medium Phenol Red-FreePhenol red is highly fluorescent and a major source of background.[9]
Positive Control 10 µM Pyrithione + 50 µM ZnCl₂Confirms probe is responsive to zinc.
Negative Control 50 µM TPENConfirms signal is specific to chelatable zinc.[1]
References
  • Kaur, S., Tang, Z.F., & McMillen, D.R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One.
  • Kaur, S., Tang, Z.F., & McMillen, D.R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One.
  • Nikon Instruments. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Nikon Instruments.
  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Evident Scientific.
  • Waters, J. & Walsh, R. (2023). Optimizing Signal to Noise Ratio. YouTube.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray.
  • Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Bio-Techne.
  • Vinkenborg, J.L., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry.
  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. PCR Biosystems.
  • Zulkifli, N.F., et al. (2024). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Universiti Kebangsaan Malaysia.
  • Petersson, E.J., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology.
  • Shafura, S. K., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI.
  • Bhaumik, S., et al. (2007). Strategies to minimize background autofluorescence in live mice during noninvasive fluorescence optical imaging. Journal of Biomedical Optics.
  • ResearchGate. (2015). How we can reduce the background in fluorescence microscopy?. ResearchGate.
  • Sun, Y., & Chakrabartty, A. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments.
  • Wang, J., et al. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. MDPI.
  • Zulkifli, N.F., et al. (2024). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. ResearchGate.
  • Perez, M.J. (2025). Functional assays via live-cell imaging. Protocols.io.

Sources

resolving issues with 8-(Tosylamino)quinoline precipitation in experimental setups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Tosylamino)quinoline (TsQ). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges related to the solubility and precipitation of TsQ. As a versatile fluorogenic chelator, particularly for zinc ions, its effective use hinges on maintaining its solubility in aqueous experimental systems. This resource provides in-depth, cause-and-effect explanations and validated protocols to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Physicochemical Properties of this compound (TsQ)

A foundational understanding of TsQ's properties is the first step in preventing and troubleshooting precipitation. Its behavior in solution is governed by its molecular structure, which includes a quinoline ring system and a sulfonamide group.

Frequently Asked Questions (FAQs): Core Properties

Q1: What are the fundamental physicochemical properties of TsQ?

A1: Understanding the basic properties of TsQ is crucial for its proper handling and use. TsQ is a solid at room temperature with a relatively high melting point. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₂S[1][2]
Molecular Weight 298.36 g/mol [2][3]
Appearance White to pale brown solid/crystalline powder[2][4]
Melting Point 154-158 °C[1][2][5]
Predicted pKa ~7.58 (sulfonamide proton)[2]
Quinoline pKa ~4.9 (protonation of quinoline nitrogen)[6][7]

Q2: How does pH affect the solubility of TsQ?

A2: The pH of the medium is one of the most critical factors influencing TsQ solubility. The molecule has two key ionizable sites: the quinoline ring nitrogen and the sulfonamide (-SO₂NH-) proton.[7][8][9].

  • In Acidic Conditions (pH < 4.9): The nitrogen atom on the quinoline ring becomes protonated (forming a quinolinium cation). This positive charge significantly increases the molecule's polarity and its solubility in aqueous solutions.[7]

  • In Neutral to Slightly Basic Conditions (pH ~5-7): TsQ exists primarily in its neutral form. This is the state where it exhibits the lowest aqueous solubility and is most prone to precipitation.

  • In Basic Conditions (pH > 8): The proton on the sulfonamide nitrogen can be removed, forming an anionic species. This negative charge also increases its solubility in aqueous media.

The predicted pKa of the sulfonamide proton is approximately 7.58, meaning that around this pH, there is a mixture of the neutral and anionic forms.[2]

G cluster_0 Acidic (pH < 4.9) cluster_1 Neutral (pH ~5-7) cluster_2 Basic (pH > 8) Cation Protonated (Cationic) Higher Solubility Neutral Neutral Form LOWEST SOLUBILITY (High Precipitation Risk) Cation->Neutral + OH⁻ - H₂O Neutral->Cation + H₃O⁺ - H₂O Anion Deprotonated (Anionic) Higher Solubility Neutral->Anion + OH⁻ - H₂O Anion->Neutral + H₃O⁺ - H₂O

pH-dependent ionization states of TsQ and their relative solubility.

Q3: What are the best solvents for preparing TsQ stock solutions?

A3: Due to its limited aqueous solubility, high-concentration stock solutions of TsQ should be prepared in polar aprotic organic solvents.[10][11]

SolventFormulaBoiling Point (°C)Density (g/mL)Key Considerations
Dimethyl Sulfoxide (DMSO) C₂H₆OS1891.092Highly Recommended. Excellent solvating power for TsQ. Hygroscopic; store desiccated.
Dimethylformamide (DMF) C₃H₇NO1530.945Good Alternative. Can be used if DMSO interferes with the assay. Can decompose at high temperatures.
Ethanol C₂H₆O78.50.789Lower solvating power than DMSO/DMF. May require warming to fully dissolve higher concentrations. Mentioned as a recrystallization solvent.[12]
Acetonitrile C₂H₃N81.70.786Moderate choice. Solubility may be limited compared to DMSO.
Water H₂O1001.000Not Recommended for Stock. Quinoline and its derivatives have low solubility in cold water.[13]

Data sourced from the Sigma-Aldrich Solvent Properties Table.[11]

Section 2: Troubleshooting Precipitation in Experimental Setups

This section addresses the most common scenarios where TsQ precipitation occurs and provides actionable solutions.

Problem: Precipitation During Stock Solution Preparation

Q4: I am trying to prepare a 10 mM stock solution of TsQ in DMSO, but it's not dissolving completely. What should I do?

A4: This issue usually arises from either insufficient solvent volume, low-quality solvent, or the need for gentle energy input.

Causality: TsQ is a crystalline solid and requires energy to break its crystal lattice structure and become fully solvated. Water contamination in the solvent (especially DMSO, which is hygroscopic) can significantly reduce its solvating power for hydrophobic compounds like TsQ.

Protocol: Preparing a Stable TsQ Stock Solution

  • Ensure Solvent Quality: Use anhydrous, high-purity DMSO (≤0.1% water).

  • Weigh Accurately: Weigh the required amount of TsQ solid into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, gently warm the vial in a 37-40°C water bath for 5-10 minutes. Caution: Do not overheat.

    • Sonicate the vial in a bath sonicator for 5-10 minutes.

  • Verify Dissolution: Once dissolved, the solution should be perfectly clear. Hold it against a light source to check for any suspended micro-particles.

  • Storage: Store the stock solution tightly capped at 4°C or -20°C, protected from light. To minimize freeze-thaw cycles and water absorption, aliquot into smaller, single-use volumes.

Problem: Precipitation Upon Dilution into Aqueous Buffers

Q5: My TsQ stock in DMSO is perfectly clear, but a cloudy precipitate forms the moment I add it to my aqueous assay buffer. Why?

A5: This is the most common failure point and is a classic example of solvent-induced precipitation.

Causality: You are moving the TsQ molecule from a highly favorable solvent (DMSO) to a highly unfavorable one (water/buffer). When the DMSO stock is added to the buffer, the local concentration of TsQ momentarily exceeds its solubility limit in the mixed solvent system, causing it to rapidly crash out of solution. The final concentration of DMSO in the buffer is also critical; higher percentages (>1-2%) can help maintain solubility but may affect the biological system.

G cluster_solutions Troubleshooting Path Start Clear TsQ Stock (e.g., 10 mM in DMSO) Dilute Dilute into Aqueous Buffer Start->Dilute Precipitate Precipitation Occurs! (Cloudy Solution) Dilute->Precipitate S1 Step 1: Reduce Final Concentration Is the final [TsQ] as low as possible? Precipitate->S1 Analyze S2 Step 2: Modify Dilution Technique Are you using rapid, energetic mixing? S1->S2 If Yes Success Clear Experimental Solution S1->Success If No, Adjust & Retest S3 Step 3: Alter Buffer Composition Can you add a co-solvent or surfactant? S2->S3 If Yes S2->Success If No, Adjust & Retest S4 Step 4: Adjust Buffer pH Is the pH optimal for solubility? S3->S4 If Yes S3->Success If No, Adjust & Retest S4->Success If No, Adjust & Retest

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Zinc Fluorescent Probes: 8-(Tosylamino)quinoline in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of zinc biology, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of 8-(Tosylamino)quinoline (TSQ), a foundational zinc probe, with other widely used alternatives. By delving into their performance characteristics, underlying mechanisms, and practical applications, this document aims to equip you with the necessary knowledge to make an informed choice for your specific research needs.

The Crucial Role of Zinc and the Need for Precise Detection

Zinc is an essential transition metal that plays a pivotal role in a vast array of physiological and pathological processes. It functions as a structural component of numerous proteins, a catalytic cofactor for hundreds of enzymes, and a signaling molecule in various cellular pathways. The dysregulation of zinc homeostasis has been implicated in a range of diseases, including neurodegenerative disorders, diabetes, and cancer. Consequently, the ability to accurately visualize and quantify intracellular zinc dynamics is paramount to advancing our understanding of these conditions and developing novel therapeutic strategies.

Fluorescent probes have emerged as indispensable tools for elucidating the complex roles of zinc in living systems. These molecules are designed to exhibit a change in their fluorescent properties upon binding to zinc ions, allowing for the real-time monitoring of zinc fluctuations within cells and subcellular compartments.

Unveiling the Probes: A Comparative Overview

This guide focuses on a selection of commonly employed zinc fluorescent probes, with a special emphasis on this compound (TSQ) and its comparison with Zinpyr-1, FluoZin-3, and Newport Green.

Quantitative Performance Comparison
PropertyThis compound (TSQ)ZinquinZinpyr-1 (ZP1)FluoZin-3Newport Green DCF
Excitation (nm) ~334 - 360[1]~368~507[2][3]~494[4][5]~505[6]
Emission (nm) ~470 - 495[1]~490~527[7]~516[4][5]~535[6]
Dissociation Constant (Kd) Data not readily available for free zinc; Ternary complex Kds in nM to µM range[1]~0.7 nM~0.7 nM~9.1-15 nM[4][5]~1 µM[6]
Quantum Yield (Φ) Data not readily availableData not readily available0.38Data not readily availableData not readily available
Molar Extinction Coefficient (ε, M-1cm-1) Data not readily availableData not readily available79,000Data not readily availableData not readily available
Fold Fluorescence Change ~4-fold (for Zn(TSQ)2)>5>50[4]Data not readily available

Mechanism of Action: Beyond Simple Chelation

The functionality of these probes extends beyond simple ion binding. Their fluorescence enhancement upon zinc chelation is governed by sophisticated photophysical processes.

Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)

Most modern fluorescent probes, including Zinpyr-1 and FluoZin-3, operate on the principles of Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photoinduced Electron Transfer (PET). In the unbound state, the fluorescence of the fluorophore is quenched. Upon binding to zinc, a rigid complex is formed, which restricts non-radiative decay pathways (in CHEF) or blocks the electron transfer process (in PET), leading to a significant "turn-on" of fluorescence.

CHEF_PET_Mechanism cluster_unbound Unbound State (Low Fluorescence) cluster_bound Zinc-Bound State (High Fluorescence) Unbound Probe Unbound Probe Fluorophore_U Fluorophore (Excited State) Unbound Probe->Fluorophore_U Excitation Bound Probe Probe + Zn²⁺ Unbound Probe->Bound Probe  + Zn²⁺ Quencher Quenching Moiety (e.g., via PET) Fluorophore_U->Quencher Non-radiative decay (Quenching) Bound Probe->Unbound Probe  - Zn²⁺ Fluorophore_B Fluorophore (Excited State) Bound Probe->Fluorophore_B Excitation Fluorescence Fluorescence Fluorophore_B->Fluorescence Radiative decay

The Unique Case of this compound (TSQ): Ternary Complex Formation

TSQ and its analogue Zinquin exhibit a more complex mechanism of action within the cellular milieu. While they can form a 2:1 complex with free zinc ions (Zn(TSQ)2), they predominantly interact with zinc that is already bound to cellular proteins, forming a ternary adduct (TSQ-Zn-Protein). This is a crucial distinction, as it implies that the fluorescence signal from TSQ may not exclusively represent the "labile" or "free" zinc pool, but also a fraction of the protein-bound zinc. This interaction often results in a blue-shift in the emission spectrum compared to the Zn(TSQ)2 complex. The emission maximum for the TSQ-Zn-protein complex is around 470 nm, whereas the Zn(TSQ)₂ complex emits at approximately 495 nm.[1]

TSQ_Mechanism cluster_free_zinc Interaction with Free Zinc cluster_protein_zinc Interaction with Protein-Bound Zinc TSQ1 2 TSQ Zn_TSQ2 Zn(TSQ)₂ (Em: ~495 nm) TSQ1->Zn_TSQ2  + Zn_free Zn²⁺ (labile) TSQ2 TSQ TSQ_Zn_Protein TSQ-Zn-Protein (Em: ~470 nm) TSQ2->TSQ_Zn_Protein  + Zn_Protein Zn²⁺-Protein

Experimental Protocols: A Practical Guide

The successful application of these probes hinges on meticulous experimental design and execution. Below are detailed protocols for cellular staining and fluorescence microscopy.

General Workflow for Live-Cell Zinc Imaging

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Probe_Prep 2. Prepare Probe Working Solution Cell_Culture->Probe_Prep Probe_Loading 3. Probe Incubation Probe_Prep->Probe_Loading Washing 4. Wash to Remove Excess Probe Probe_Loading->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Data_Analysis 6. Image Analysis & Quantification Imaging->Data_Analysis End End Data_Analysis->End

Detailed Protocol for this compound (TSQ) Staining

Materials:

  • This compound (TSQ) stock solution (e.g., 10 mM in DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (Excitation ~334-360 nm, Emission ~470-495 nm)

  • Optional: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) for negative control (zinc depletion)

  • Optional: Zinc pyrithione for positive control (zinc loading)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an appropriate imaging substrate.

  • Probe Working Solution Preparation: Prepare a fresh working solution of TSQ by diluting the stock solution in warm DPBS to a final concentration of 1-30 µM.[1] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Probe Loading:

    • Remove the culture medium from the cells and wash them once with warm DPBS.

    • Add the TSQ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[1]

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with warm DPBS to remove any unbound probe.

  • Imaging:

    • Immediately mount the cells on the fluorescence microscope.

    • Acquire images using the appropriate filter set. Be mindful of the potential for two emission peaks (~470 nm and ~495 nm) and select your emission filter accordingly.

  • Controls (Recommended):

    • Negative Control: To confirm the zinc specificity of the signal, pre-treat cells with a membrane-permeable zinc chelator like TPEN before TSQ loading. This should result in a significant decrease in fluorescence.

    • Positive Control: To ensure the probe is responsive, treat cells with a zinc ionophore like zinc pyrithione to increase intracellular zinc levels, which should lead to a marked increase in fluorescence.

Choosing the Right Probe for Your Research

The selection of the most suitable zinc fluorescent probe is a nuanced decision that depends on the specific biological question being addressed.

  • This compound (TSQ): As one of the pioneering zinc probes, TSQ is valuable for qualitative and semi-quantitative assessments of intracellular zinc. Its unique ability to form ternary complexes with protein-bound zinc makes it a tool to probe a different pool of cellular zinc compared to other probes. However, the lack of a precise Kd for free zinc and its dual emission spectrum can complicate quantitative analysis.

  • Zinquin: Similar to TSQ, Zinquin also forms ternary complexes with zinc-bound proteins. It offers a slightly different spectral profile which might be advantageous depending on the available microscopy filter sets.

  • Zinpyr-1 (ZP1): With its high affinity for zinc and a large fluorescence enhancement, ZP1 is well-suited for detecting low concentrations of labile zinc. A recent study comparing ZP1, TSQ, and FluoZin-3 in mammary cell lines concluded that ZP1 was the most suitable for the quantification of free intracellular zinc in their model system.

  • FluoZin-3: This probe also exhibits high affinity for zinc and a significant fluorescence increase upon binding. It has been shown to be a brighter alternative to Zinquin for certain applications.[4] Its selectivity over physiologically relevant concentrations of calcium is a key advantage.

  • Newport Green DCF: With a lower affinity for zinc (Kd in the micromolar range), Newport Green is particularly useful for detecting larger zinc fluxes, such as those occurring during synaptic release or in specific cellular compartments with higher zinc concentrations.[6] Its insensitivity to calcium makes it a valuable tool in excitable cells.[6]

Conclusion

The field of zinc biology continues to evolve, driven by the development of increasingly sophisticated tools for its detection. This compound, despite being an older probe, remains a relevant tool, particularly for investigating the interplay between zinc and the cellular proteome. However, for the quantitative analysis of labile zinc pools, newer generation probes such as Zinpyr-1 and FluoZin-3 may offer superior performance characteristics. A thorough understanding of the properties and mechanisms of each probe, as outlined in this guide, is essential for designing robust experiments and accurately interpreting the resulting data.

References

  • Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed.
  • Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. PubMed.

Sources

A Comparative Guide to 8-(Tosylamino)quinoline and its Alternatives for Quantitative Zinc Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of zinc (Zn²⁺) is paramount. As the second most abundant transition metal in the human body, zinc plays a critical role in a vast array of physiological and pathological processes, from enzymatic activity and neurotransmission to apoptosis and immune function. The ability to accurately measure fluctuations in intracellular and extracellular zinc concentrations is therefore essential for unraveling the complexities of cellular signaling and for the development of novel therapeutics.

The 8-Aminoquinoline Scaffold: A Platform for Zinc Sensing

8-(Tosylamino)quinoline belongs to the 8-aminoquinoline family of compounds, which are known for their ability to chelate metal ions. The fluorescence of these compounds is often quenched in their free form. Upon binding to a zinc ion, a rigid complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence. This "chelation-enhanced fluorescence" (CHEF) is the fundamental principle behind their use as zinc sensors.

The mechanism of zinc sensing by 8-TAQ and its analogues involves the nitrogen atom of the quinoline ring and the deprotonated sulfonamide nitrogen, which coordinate with the zinc ion. This coordination inhibits the photoinduced electron transfer (PET) process that is responsible for quenching the fluorescence of the free ligand, resulting in a "turn-on" fluorescent signal.

Quantitative Performance Comparison of Zinc Probes

The selection of a fluorescent probe for quantitative analysis hinges on its key performance parameters. Below is a comparison of 8-TAQ (represented by its analogue, TSQ) with two widely used, commercially available zinc sensors: Zinquin ethyl ester and FluoZin-3.

ProbeExcitation (nm)Emission (nm)Dissociation Constant (Kd)Quantum Yield (Φ)Fold Fluorescence Change
8-TAQ (as TSQ) ~334[1]~495[1]~15.5 µM (for Zn(TSQ)₂)[2]Data not readily available>4-fold[3]
Zinquin ethyl ester ~368[1]~490[1]Data not readily availableData not readily availableData not readily available
FluoZin-3 ~494[4]~516[5]~15 nM[6]Data not readily available>50-fold[6]

Note: The Dissociation Constant (Kd) for TSQ represents the formation of the 2:1 complex (Zn(TSQ)₂). A Kd of 1.55 x 10⁻⁷ M has been reported for a ternary TSQ-Zn-protein complex[5].

In-Depth Analysis of Competing Probes

Zinquin Ethyl Ester

Zinquin ethyl ester is a cell-permeable fluorescent probe that belongs to the same family of quinoline-based sensors as 8-TAQ.[1][2] Once inside the cell, cytosolic esterases cleave the ethyl ester group, trapping the active Zinquin probe within the cytoplasm. This feature is advantageous for studying intracellular zinc dynamics. Its excitation and emission wavelengths are in the near-UV and blue regions of the spectrum, respectively.

FluoZin-3

FluoZin-3 is a high-affinity zinc sensor with a significantly larger fluorescence enhancement upon zinc binding compared to the quinoline-based probes.[6] Its excitation and emission maxima are in the visible range, making it compatible with standard fluorescein filter sets on most fluorescence microscopes and plate readers. The low nanomolar Kd of FluoZin-3 makes it particularly suitable for detecting resting levels and small fluctuations of intracellular free zinc.[6] However, its high affinity may also mean that it is less sensitive to larger changes in zinc concentration, as it can become saturated.

Experimental Validation Protocol for this compound

The following protocol provides a detailed methodology for the validation of 8-TAQ (or its analogue TSQ) for quantitative zinc analysis in a cellular context. This protocol is designed to be a self-validating system, incorporating controls to ensure the reliability of the obtained data.

I. Materials and Reagents
  • This compound (or TSQ)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Pluronic F-127

  • HEPES buffered saline (HBS)

  • Zinc chloride (ZnCl₂) solution (stock solution in water)

  • N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (stock solution in DMSO)

  • Cell line of interest (e.g., HeLa, PC-3)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

  • Confocal microscope

II. Step-by-Step Methodology
  • Preparation of Loading Solution:

    • Prepare a 10 mM stock solution of 8-TAQ in DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For cell loading, mix the 8-TAQ stock solution and the Pluronic F-127 stock solution in a 1:1 ratio.

    • Dilute this mixture in serum-free cell culture medium to a final 8-TAQ concentration of 10-50 µM. The final concentration of Pluronic F-127 should be around 0.02%. Vortex briefly to ensure complete dissolution.

  • Cell Loading:

    • Plate cells in a 96-well black, clear-bottom microplate at a suitable density to achieve 80-90% confluency on the day of the experiment.

    • Wash the cells once with HBS.

    • Add the 8-TAQ loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBS to remove excess probe.

  • In Situ Calibration:

    • To determine the minimum fluorescence (Fmin), treat a set of loaded cells with a high concentration of the membrane-permeable zinc chelator TPEN (e.g., 50 µM) for 10-15 minutes.

    • To determine the maximum fluorescence (Fmax), treat another set of loaded cells with a saturating concentration of zinc. This can be achieved by co-incubating the cells with a high concentration of ZnCl₂ (e.g., 100 µM) and a zinc ionophore such as pyrithione (e.g., 10 µM) for 10-15 minutes.

    • Measure the fluorescence intensity of the untreated, Fmin, and Fmax wells using a fluorescence microplate reader with excitation and emission wavelengths appropriate for 8-TAQ (e.g., Ex: ~334 nm, Em: ~495 nm).

  • Quantitative Zinc Analysis:

    • Treat the loaded cells with the experimental conditions (e.g., drug treatment, exposure to stimuli).

    • Measure the fluorescence intensity (F) at the desired time points.

    • Calculate the intracellular zinc concentration using the Grynkiewicz equation: [Zn²⁺] = Kd * (F - Fmin) / (Fmax - F) (Where Kd is the dissociation constant of the probe)

III. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_cal Calibration cluster_acq Data Acquisition & Analysis prep_probe Prepare 8-TAQ Loading Solution load_cells Load Cells with 8-TAQ prep_probe->load_cells plate_cells Plate Cells plate_cells->load_cells wash_cells Wash Cells load_cells->wash_cells treat_cells Apply Experimental Treatment wash_cells->treat_cells fmin Determine Fmin (with TPEN) wash_cells->fmin fmax Determine Fmax (with ZnCl2 + Ionophore) wash_cells->fmax measure_f Measure Fluorescence (F) treat_cells->measure_f calculate_zn Calculate [Zn²⁺] fmin->calculate_zn fmax->calculate_zn measure_f->calculate_zn

Caption: Experimental workflow for quantitative zinc analysis using this compound.

Mechanism of 8-TAQ Fluorescence Enhancement

The fluorescence of this compound is quenched in its unbound state due to a photoinduced electron transfer (PET) from the sulfonamide nitrogen to the quinoline fluorophore. Upon chelation of a zinc ion, the energy level of the lone pair of electrons on the nitrogen is lowered, which inhibits the PET process. This, in turn, allows the excited fluorophore to return to its ground state via radiative emission of a photon, resulting in a significant increase in fluorescence intensity.

pet_mechanism cluster_free Free 8-TAQ cluster_bound 8-TAQ-Zn²⁺ Complex free_gs Ground State (S0) free_es Excited State (S1) free_gs->free_es Excitation (hν) pet Photoinduced Electron Transfer (PET) free_es->pet e⁻ transfer zinc Zn²⁺ free_es->zinc Binding quenched Fluorescence Quenching pet->quenched bound_gs Ground State (S0) bound_es Excited State (S1) bound_gs->bound_es Excitation (hν) no_pet PET Inhibited bound_es->no_pet e⁻ transfer blocked fluorescence Fluorescence Emission (hν') no_pet->fluorescence zinc->bound_es

Caption: Mechanism of chelation-enhanced fluorescence in this compound.

Concluding Remarks and Recommendations

This compound and its analogues represent a valuable class of fluorescent probes for the detection of zinc. Their primary advantages lie in their straightforward synthesis and the significant "turn-on" fluorescence response upon zinc binding. However, when selecting a probe for quantitative analysis, several factors must be considered:

  • For detecting resting or low nanomolar concentrations of zinc , the high-affinity probe FluoZin-3 is the superior choice due to its low Kd and large dynamic range.

  • For studies requiring cell permeability and cytoplasmic retention , Zinquin ethyl ester offers a practical advantage.

  • This compound (as represented by TSQ) , with its micromolar dissociation constant, may be better suited for detecting larger changes in zinc concentration, such as those that occur during vesicular release or in certain pathological conditions. Its UV excitation, however, can be more phototoxic to cells compared to probes excited by visible light.

Ultimately, the choice of fluorescent probe should be guided by the specific biological question, the expected range of zinc concentrations, and the available instrumentation. The experimental protocol outlined in this guide provides a robust framework for the validation of any chosen zinc sensor, ensuring the generation of accurate and reproducible data.

References

  • Gee, K. R., et al. (2002). Chemical and physiological characterization of FluoZin-3, a fluorescent indicator for imaging physiological zinc signals. Journal of the American Chemical Society, 124(4), 656-663. [Link]
  • Meeusen, J. W., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563-7573. [Link]
  • The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. (2010). Cell Calcium, 48(1), 43-50. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors, 21(1), 311. [Link]

Sources

A Researcher's Guide to Zinc Quantification: Cross-Validation of 8-(Tosylamino)quinoline Fluorescence and ICP-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of zinc (Zn²⁺) is critical for elucidating its role in a vast array of biological processes and for the development of therapeutics targeting zinc-dependent pathways. The choice of analytical technique is paramount, with decisions often balancing sensitivity, specificity, and the ability to distinguish between different cellular zinc pools. This guide provides an in-depth comparison of two prominent methods for zinc quantification: the fluorescent probe 8-(Tosylamino)quinoline (8-TSQ) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

This comparison will move beyond a simple listing of specifications. Instead, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a cross-validation framework to ensure the scientific integrity of your findings. Our aim is to equip you with the expertise to not only select the appropriate method but also to critically evaluate the data you generate.

The Tale of Two Techniques: Understanding the Fundamentals

At the heart of this guide lies the comparison of two fundamentally different approaches to measuring zinc. 8-TSQ offers a window into the world of labile, or loosely bound, intracellular zinc through fluorescence, while ICP-MS provides a highly sensitive measure of the total elemental zinc content of a sample.

This compound (8-TSQ): A Fluorescent Reporter of Labile Zinc

8-TSQ is a cell-permeable fluorophore that exhibits a significant increase in fluorescence intensity upon binding to zinc ions. This "turn-on" fluorescence makes it a valuable tool for visualizing and quantifying changes in the concentration of labile zinc within cells. The mechanism of action is based on chelation-enhanced fluorescence (CHEF), where the binding of Zn²⁺ restricts intramolecular rotation within the 8-TSQ molecule, leading to a more rigid structure that fluoresces more efficiently.

However, the story of 8-TSQ in a cellular context is more complex. It is now understood that 8-TSQ can form ternary complexes with zinc that is already bound to proteins (8-TSQ-Zn-Protein).[1][2] This is a crucial consideration, as the fluorescence signal may not solely represent the "free" labile zinc pool, but rather a combination of Zn(TSQ)₂ and these ternary adducts. This can lead to an overestimation of the truly labile zinc pool if not carefully considered.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Gold Standard for Total Elemental Analysis

ICP-MS is a powerful analytical technique capable of detecting metals and non-metals at ultra-trace levels.[3] The process involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and quantitative detection. For zinc analysis, ICP-MS measures the total amount of zinc in a sample, irrespective of its chemical form or binding partners. This makes it an excellent reference method for determining the absolute zinc content.

Experimental Design: A Cross-Validation Workflow

A robust cross-validation study is essential to understand the correlation and potential discrepancies between the data obtained from 8-TSQ fluorescence and ICP-MS. The following workflow provides a logical framework for such an investigation.

G cluster_prep Sample Preparation cluster_tsq 8-TSQ Fluorescence Analysis cluster_icpms ICP-MS Analysis cluster_analysis Data Analysis & Comparison sample Cell Culture with Experimental Treatment harvest Cell Harvesting & Counting sample->harvest split Split Sample Aliquots harvest->split tsq_load Cell Lysis & 8-TSQ Loading split->tsq_load Aliquot 1 digest Acid Digestion split->digest Aliquot 2 fluor Fluorescence Measurement (Plate Reader) tsq_load->fluor tsq_data Fluorescence Intensity Data fluor->tsq_data quant Quantification against Standard Curves tsq_data->quant icpms_run ICP-MS Analysis digest->icpms_run icpms_data Total Zinc Concentration Data icpms_run->icpms_data icpms_data->quant compare Comparative Analysis & Correlation quant->compare conclusion Conclusion & Interpretation compare->conclusion

Cross-validation workflow for 8-TSQ and ICP-MS.

Detailed Experimental Protocols

The following protocols provide a starting point for your cross-validation experiments. As a senior application scientist, I must emphasize that optimization for your specific cell type and experimental conditions is crucial for generating high-quality, reproducible data.

Protocol 1: Quantification of Cellular Zinc using this compound

This protocol is designed for a 96-well plate format for high-throughput analysis.

1. Reagent Preparation:

  • 8-TSQ Stock Solution (10 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Zinc Standard Solutions (0-100 µM): Prepare a series of zinc standards (e.g., using ZnCl₂) in the same lysis buffer used for your samples.

2. Cell Culture and Treatment:

  • Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with your experimental compounds as required.

3. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

  • Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.

4. 8-TSQ Assay:

  • In a separate black, clear-bottom 96-well plate, add a defined volume of cell lysate to each well.

  • Prepare a working solution of 8-TSQ by diluting the stock solution in lysis buffer to a final concentration of 10 µM.

  • Add the 8-TSQ working solution to each well containing cell lysate and to the wells containing the zinc standards.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

5. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 360 nm and emission at approximately 490 nm.[4]

6. Data Analysis:

  • Subtract the blank (lysis buffer with 8-TSQ) from all readings.

  • Generate a standard curve by plotting the fluorescence intensity of the zinc standards against their known concentrations.

  • Determine the zinc concentration in your samples by interpolating their fluorescence intensity on the standard curve.

Protocol 2: Quantification of Total Cellular Zinc using ICP-MS

This protocol outlines the steps for preparing cell samples for total zinc analysis by ICP-MS.

1. Reagent Preparation:

  • Trace Metal Grade Nitric Acid (HNO₃): Use high-purity nitric acid to minimize background contamination.

  • Internal Standard Solution: Prepare a solution of a non-interfering element (e.g., Yttrium) at a known concentration in 2% nitric acid.

  • Zinc Standard Solutions (0-100 ppb): Prepare a series of zinc standards in 2% nitric acid.

2. Sample Preparation:

  • Harvest cells by trypsinization or scraping, and wash them twice with PBS to remove any residual medium.

  • Count the cells to normalize the final zinc concentration to the cell number.

  • Pellet the cells by centrifugation and carefully remove the supernatant.

3. Acid Digestion:

  • To the cell pellet, add a defined volume of concentrated trace metal grade nitric acid (e.g., 200 µL).

  • Heat the samples at 90°C for at least 2 hours, or until the solution is clear and colorless.[5]

  • Allow the samples to cool to room temperature.

4. Sample Dilution and Analysis:

  • Dilute the digested samples with ultrapure water to a final nitric acid concentration of 2-5%.

  • Add the internal standard to all samples and standards to correct for instrumental drift.

  • Analyze the samples using an ICP-MS instrument optimized for zinc detection (monitoring m/z 64, 66, or 68).

5. Data Analysis:

  • Generate a standard curve by plotting the signal intensity of the zinc standards against their known concentrations.

  • Determine the total zinc concentration in your samples from the standard curve and normalize it to the cell number.

Comparative Data Analysis: What to Expect

When cross-validating 8-TSQ fluorescence data with ICP-MS, it is important to understand the inherent differences between the two techniques. The following table summarizes the key performance characteristics and provides a framework for comparing your results.

Performance MetricThis compound (Fluorescence)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analyte Detected "Labile" or "chelatable" Zn²⁺, including ternary complexes with proteins[1][2]Total elemental Zinc (all forms)
Limit of Detection (LOD) In the nanomolar to low micromolar range, dependent on the dissociation constant (Kd ≈ 1.55 x 10⁻⁷ M for ternary complexes)[1]In the parts-per-trillion (ppt) to parts-per-billion (ppb) range
Linear Range Typically narrow and centered around the Kd of the probeWide dynamic range, spanning several orders of magnitude
Selectivity Generally good for Zn²⁺ over other divalent cations like Ca²⁺ and Mg²⁺, but can show some response to Cd²⁺ and Cu²⁺[6]Highly selective based on mass-to-charge ratio, but susceptible to isobaric and polyatomic interferences which can be mitigated
Matrix Effects Susceptible to interference from cellular components that can quench fluorescence or form ternary complexesCan be affected by high salt concentrations and organic matrices, often requiring dilution or matrix-matched standards
Throughput High, amenable to 96-well plate formatLower, requires individual sample introduction and digestion
Instrumentation Cost Relatively low (fluorescence plate reader)High (ICP-MS instrument)

The Mechanism of 8-TSQ Fluorescence: A Closer Look

The interaction of 8-TSQ with zinc in a cellular environment is a key factor in data interpretation. The following diagram illustrates the formation of both the binary Zn(TSQ)₂ complex and the ternary 8-TSQ-Zn-Protein adduct.

G cluster_tsq_mechanism 8-TSQ Zinc Sensing Mechanism TSQ 8-TSQ (Low Fluorescence) ZnTSQ2 Zn(TSQ)₂ Complex (High Fluorescence, Em ~490 nm) TSQ->ZnTSQ2 + 2 Zn²⁺ Ternary 8-TSQ-Zn-Protein Adduct (Fluorescent, Em ~470 nm) TSQ->Ternary Zn Labile Zn²⁺ Zn->ZnTSQ2 Protein Zinc-Binding Protein Protein->Ternary + 8-TSQ

Mechanism of 8-TSQ fluorescence with zinc.

The blue-shift in the emission maximum from ~490 nm for the Zn(TSQ)₂ complex to ~470 nm for the ternary adduct is a signature of this differential binding and can be used to infer the nature of the zinc pool being detected.[1]

Conclusion: An Integrated Approach for Comprehensive Zinc Analysis

Neither 8-TSQ fluorescence nor ICP-MS alone can provide a complete picture of cellular zinc homeostasis. 8-TSQ offers valuable insights into the dynamic changes of the labile zinc pool, which is often biologically the most active fraction. However, its quantification can be complex due to its interaction with zinc-binding proteins.

ICP-MS, on the other hand, provides an absolute and highly accurate measure of total cellular zinc, serving as an essential benchmark for validating the findings from other techniques. By employing a rigorous cross-validation approach, researchers can leverage the strengths of both methods to gain a more comprehensive and reliable understanding of zinc's intricate role in biology. This integrated strategy, grounded in a thorough understanding of the underlying principles and potential pitfalls of each technique, is the hallmark of robust and trustworthy scientific inquiry.

References

  • Hirano, T., et al. (2002). Selective Zinc Sensor Molecules with Various Affinities for Zn2+, Revealing Dynamics and Regional Distribution of Synaptically Released Zn2+ in Hippocampal Slices. Journal of the American Chemical Society. [Link]
  • Meeusen, J. C., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry. [Link]
  • U.S. Geological Survey. (1996). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory -- Preparation procedure for aquatic biological material determined for trace metals. U.S. Geological Survey Open-File Report 96-362. [Link]
  • Colvin, R. A., et al. (2010). Techniques for measuring cellular zinc. Metallomics. [Link]
  • Bozym, R. A., et al. (2006). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry. [Link]
  • Mahmoud Badran, et al. (2014). Critical evaluating for five digestion methods using ICP-MS.
  • Siti Aishah Mohd Ali, et al. (2021).
  • U.S. Department of Agriculture. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Food Safety and Inspection Service. [Link]
  • UW Soil and Forage LAB. (n.d.). Standard Operation Procedure Analysis of Major, Minor and Trace Elements in Animal Tissue Samples with ICP-OES and ICP-MS. University of Wisconsin-Madison. [Link]
  • Center for Applied Isotope Studies. (n.d.). Sample Preparation Guidelines. University of Georgia. [Link]
  • Slep, L. D., et al. (2017). Techniques for measuring cellular zinc.
  • S. K. Sahoo, et al. (2016). Zinc(II), Copper(II) and Cadmium(II) complexes as fluorescent chemo-sensors for cations.
  • Tănase, I. G., et al. (2009). an analytical method validation for atomic absorption spectrometry analisys of total zinc.
  • Meeusen, J. C., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins.
  • Siti Aishah Mohd Ali, et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Universiti Kebangsaan Malaysia. [Link]
  • Bozym, R. A., et al. (2006). Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes.
  • Al-Qurainy, F., et al. (2013). Cadmium, copper and zinc toxicity effects on growth, proline content and genetic stability of Solanum nigrum L., a crop wild relative for tomato. Saudi Journal of Biological Sciences. [Link]
  • Uddin, M. J., et al. (2015). Improved limit of detection and quantitation development and validation procedure for quantification of zinc in Insulin by atomic absorption spectrometry. Journal of Medical and Dental Science Research. [Link]
  • Carter, K. P., et al. (2017). Tools and techniques for illuminating the cell biology of zinc. Metallomics. [Link]
  • Wang, Y., et al. (2014). Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline.
  • Tănase, I. G., et al. (2010). The linearity verification for total Zn determination through flame atomic absorption spectrometry.
  • Al-Ghobashy, M. A., et al. (2020). Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption s. Surman Journal of Science and Technology. [Link]
  • Eom, S. Y., et al. (2017).
  • Zaborskaya, E. Yu., et al. (1981). X-ray fluorescent determination of copper, zinc lead and cadmium content in ionites. Zhurnal Analiticheskoi Khimii. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 8-(Tosylamino)quinoline (TSQ) for Zinc Over Other Divalent Cations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Zinc Sensing

In cellular biology and drug development, zinc (Zn²⁺) is a ubiquitous and essential second messenger, involved in everything from enzymatic activity to gene expression and neurotransmission. To study these dynamic processes, researchers rely on fluorescent probes that can visualize and quantify changes in intracellular zinc concentrations. 8-(Tosylamino)quinoline, or TSQ, is a foundational fluorescent sensor for zinc, valued for its membrane permeability and distinct fluorescence enhancement upon binding Zn²⁺.[1][2]

However, the utility of any ion indicator hinges on its selectivity . The intracellular environment is a complex milieu of competing ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present at concentrations orders of magnitude higher than labile zinc. Therefore, a reliable zinc probe must demonstrate a strong preference for Zn²⁺ to avoid generating false-positive signals. This guide provides an in-depth analysis of TSQ's selectivity, the mechanistic basis for its function, and a robust experimental framework for its validation.

Mechanism of Action: From Quenched State to Ternary Complex Fluorescence

TSQ's function is a classic example of Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the molecule exhibits minimal fluorescence. This is due to a process called photoinduced electron transfer (PET), where the lone pair of electrons on the quinoline nitrogen quenches the excited state of the fluorophore.

Upon chelation of a zinc ion, this PET process is inhibited. The binding of Zn²⁺ engages the nitrogen's lone pair, making it energetically unfavorable for the electron to be transferred. This blockage of the non-radiative decay pathway forces the molecule to release its energy as light, resulting in a significant increase in fluorescence intensity.[3][4]

In a purely chemical system, TSQ forms a 2:1 complex with zinc, denoted as Zn(TSQ)₂. This complex has a characteristic fluorescence emission maximum around 490-495 nm.[1][3][5][6] However, within the protein-rich environment of a cell, the story is more complex. A significant portion of the fluorescence signal from TSQ in cells is characterized by a blue-shifted emission maximum, typically around 470 nm.[5][6][7] This is now understood to result from the formation of a ternary complex : TSQ-Zn-Protein.[5][6][7][8][9] In this state, TSQ binds to a zinc ion that remains associated with a cellular protein, a crucial insight for interpreting cellular imaging data.[2][5]

Caption: Mechanism of TSQ fluorescence upon zinc binding.

Comparative Selectivity Analysis: Zn²⁺ vs. Other Divalent Cations

The central question for any researcher using TSQ is its performance in the presence of other biologically relevant cations. While TSQ is marketed as a zinc sensor, it is not perfectly selective. Understanding its relative affinities is key to designing properly controlled experiments.

Qualitative Observations: Studies have consistently shown that TSQ exhibits a strong preferential fluorescence response to Zn²⁺. While other transition metals like Cd²⁺ and Cu²⁺ can interact with quinoline-based probes, the common physiological cations Ca²⁺ and Mg²⁺ elicit a much weaker response.[10] One study noted that the fluorescence yield of a calcium-TSQ complex was only 5% of the intensity of an equivalent concentration of the Zn(TSQ)₂ complex.[5] Furthermore, a 100-fold excess of Ca²⁺ did not significantly interfere with the pre-formed Zn(TSQ)₂ complex, highlighting a strong kinetic and thermodynamic preference for zinc.[5]

Quantitative Data: Obtaining precise, universally accepted dissociation constants (Kd) for TSQ in a cellular context is challenging due to the formation of ternary complexes with various proteins.[11] However, values derived from in-vitro experiments and with specific zinc-protein adducts provide a valuable benchmark for comparison.

CationTypical Biological ConcentrationTSQ Binding Affinity (Kd)Observed Fluorescence Response
Zn²⁺ pM to nM (labile pool)~155 nM to 48 µM (context-dependent)[12]Strong, 4-fold or greater enhancement[3]
Ca²⁺ ~100 nM (cytosolic) to mMWeak bindingVery weak; ~5% of Zn²⁺ response[5]
Mg²⁺ ~0.5-1 mM (free)Weak bindingNegligible fluorescence change
Fe²⁺/Fe³⁺ Micromolar (labile pool)Can interact; often causes quenchingPotential interference; TPEN can also chelate iron
Cu²⁺ Nanomolar (labile pool)Can interact; often causes quenchingPotential interference; can displace zinc from proteins

Note: Dissociation constants for TSQ can vary significantly based on the experimental conditions (buffer, pH) and whether it's forming a 2:1 complex or a ternary protein adduct. The value for the TSQ-Zn-carbonic anhydrase adduct has been reported as low as 155 nM.[5][6][7]

Experimental Protocol for Validating TSQ Selectivity

To ensure trustworthy and reproducible results, every lab should perform a validation of TSQ's selectivity under its specific experimental conditions. This protocol provides a self-validating framework for assessing the probe's response to various cations.

Objective: To quantify the fluorescence response of TSQ to Zn²⁺ and compare it against the response to other divalent cations (Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺).

Materials:

  • This compound (TSQ)

  • Zinc Chloride (ZnCl₂, ultrapure)

  • Calcium Chloride (CaCl₂)

  • Magnesium Chloride (MgCl₂)

  • Iron(II) Chloride (FeCl₂)

  • Copper(II) Chloride (CuCl₂)

  • HEPES buffer (or another non-chelating buffer)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or spectrofluorometer

Workflow Diagram:

G prep Prepare Stock Solutions (TSQ, Metal Salts, Buffer) plate Plate Experiment - TSQ alone (Blank) - TSQ + Zn²⁺ (Positive Control) - TSQ + Interfering Ion prep->plate incubate Incubate Briefly (e.g., 5-10 min at RT) plate->incubate measure Measure Fluorescence (Ex: ~360 nm, Em: ~495 nm) incubate->measure analyze Analyze Data - Subtract Blank - Normalize to Zn²⁺ response - Plot Results measure->analyze

Caption: Experimental workflow for TSQ selectivity assay.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Causality: It is critical to use a buffer that does not chelate divalent cations. Buffers like phosphate-buffered saline (PBS) are unsuitable. HEPES or MOPS are excellent choices for maintaining pH without interfering with ion availability.

    • Prepare a 10 mM stock solution of TSQ in DMSO.

    • Prepare 100 mM stock solutions of ZnCl₂, CaCl₂, MgCl₂, FeCl₂, and CuCl₂ in ultrapure water.

    • Prepare a working buffer (e.g., 50 mM HEPES, pH 7.4).

  • Experimental Setup (96-well plate):

    • Trustworthiness: This setup includes essential controls to validate the results. The "TSQ alone" well serves as the baseline fluorescence (blank). The "TSQ + Zn²⁺" well is the positive control, representing the maximal expected signal.

    • In each well, add buffer to a final volume of 200 µL.

    • Add TSQ to each well to a final concentration of 10 µM.

    • Row A (Blank): Add only TSQ.

    • Row B (Positive Control): Add TSQ and ZnCl₂ to a final concentration of 10 µM.

    • Row C (Ca²⁺ Interference): Add TSQ and CaCl₂. Test a high physiological concentration (e.g., 1 mM).

    • Row D (Mg²⁺ Interference): Add TSQ and MgCl₂. Test a high physiological concentration (e.g., 1 mM).

    • Row E (Fe²⁺ Interference): Add TSQ and FeCl₂ to a final concentration of 10 µM.

    • Row F (Cu²⁺ Interference): Add TSQ and CuCl₂ to a final concentration of 10 µM.

    • Note: Run each condition in triplicate for statistical validity.

  • Incubation and Measurement:

    • Gently mix the plate and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader. Set the excitation wavelength to ~360 nm and the emission wavelength to ~495 nm.[3] Adjust gain settings using the positive control well to avoid saturation.

  • Data Analysis and Interpretation:

    • For each well, subtract the average fluorescence intensity of the blank (TSQ alone) from the reading.

    • Calculate the fold-change in fluorescence for each condition relative to the blank.

    • To assess selectivity, express the fluorescence intensity of the interfering ions as a percentage of the positive control (Zn²⁺) signal.

    • Expected Outcome: You should observe a large fluorescence increase for Zn²⁺. The signals for Ca²⁺ and Mg²⁺ should be minimal, ideally less than 5-10% of the zinc signal. Fe²⁺ and Cu²⁺ may cause fluorescence quenching, resulting in a signal lower than the blank.

Authoritative Insights & Practical Considerations

  • Ternary Complexes are Key: Remember that in cells, you are likely observing TSQ-Zn-Protein adducts, which have a blue-shifted emission (~470 nm) compared to the Zn(TSQ)₂ complex (~495 nm).[5][6] Performing a full emission scan (e.g., 420-550 nm) can be more informative than a single endpoint reading.

  • Use of TPEN as a Control: The use of a high-affinity, membrane-permeable zinc chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is the gold standard for confirming that a fluorescence signal is zinc-dependent.[11] Pre-treating cells with TPEN should abolish the TSQ signal.[6][7] However, be aware that TPEN is not perfectly specific and can also chelate other transition metals like iron and copper.[8]

  • Interference from Other Transition Metals: While Ca²⁺ and Mg²⁺ are the most abundant potential interferents, other transition metals like copper and iron can interfere, often by quenching fluorescence.[13] If your biological system involves fluxes of these metals, the interpretation of TSQ data requires caution.

Conclusion

This compound remains a valuable tool for visualizing cellular zinc, primarily due to its excellent selectivity over the most abundant physiological divalent cations, Ca²⁺ and Mg²⁺.[10] Its preference for Zn²⁺ is robust, leading to a significant and easily detectable fluorescence enhancement. However, no probe is perfect. Researchers must remain aware of the nuances of its mechanism, particularly the formation of ternary protein complexes in cellular environments, and potential interference from other transition metals. By employing the rigorous validation protocols outlined in this guide, scientists can confidently utilize TSQ to generate reliable and reproducible data in their exploration of zinc biology.

References

  • Bozym, R. A., Thompson, R. B., Stoddard, A. K., & Fierke, C. A. (2006). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 45(15), 5454–5464. [Link]
  • Meeusen, J. W., Thompson, R. B., & Fierke, C. A. (2012). Reaction of Metal Binding Ligands with the Zinc Proteome: Zinc Sensors and TPEN. Metallomics, 4(3), 241–250. [Link]
  • Maret, W. (2011). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Journal of Inorganic Biochemistry, 105(11), 1461–1466. [Link]
  • Abdullah, N. A., et al. (2021).
  • Zhang, R., et al. (2021). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal, 16(19), 2828-2835. [Link]
  • Kumar, M., et al. (2014). 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension. RSC Advances, 4(68), 36201-36209. [Link]
  • ResearchGate. (n.d.). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins | Request PDF. [Link]
  • Abdullah, N. A., et al. (2021).
  • Sahudin, M. A., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(8), 2217-2228. [Link]
  • PubMed. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. [Link]
  • PubMed. (2012). Reaction of metal-binding ligands with the zinc proteome: zinc sensors and N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine. [Link]
  • Bozym, R. A., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7571-7583. [Link]
  • PubMed. (2015). Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. [Link]

Sources

A Comparative Guide to Fluorophore Photostability: Positioning 8-(Tosylamino)quinoline in the Spectroscopic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence-based research and drug development, the choice of a fluorophore is a critical decision that profoundly impacts experimental outcomes. An ideal fluorescent probe should not only be bright and specific but also robust enough to withstand prolonged or repeated exposure to excitation light. This property, known as photostability, is paramount for applications ranging from high-resolution microscopy to quantitative cellular imaging. This guide provides an in-depth comparison of the photostability of various common fluorophores and discusses the standing of 8-(Tosylamino)quinoline (TsQ), a widely used fluorescent zinc sensor, within this context.

The Fundamental Importance of Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation, a phenomenon known as photobleaching. During each excitation-emission cycle, a fluorophore has a small probability of undergoing irreversible chemical modification, rendering it non-fluorescent. This process is often mediated by reactions with molecular oxygen in the fluorophore's excited triplet state. The consequences of photobleaching are significant, leading to a diminished fluorescent signal, reduced signal-to-noise ratio, and potential inaccuracies in quantitative measurements. For time-lapse imaging and single-molecule studies, high photostability is not just desirable but essential.

A multitude of factors influence a fluorophore's photostability, including the intensity and wavelength of the excitation light, the chemical environment (e.g., pH, solvent polarity, presence of oxidizing or reducing agents), and the intrinsic molecular structure of the dye itself.

A Comparative Overview of Common Fluorophore Families

The landscape of fluorescent probes is diverse, with various families of dyes exhibiting a wide range of photostability characteristics. A general comparison is presented below:

Fluorophore FamilyRepresentative DyesRelative PhotostabilityKey Characteristics
Fluoresceins Fluorescein isothiocyanate (FITC)LowBright initial fluorescence, but rapid photobleaching.
Rhodamines Tetramethylrhodamine (TRITC), Rhodamine BModerateBrighter and more photostable than fluoresceins.
Cyanines Cy3, Cy5, Cy7Moderate to HighBright, with photostability varying across the series.
Alexa Fluor Dyes Alexa Fluor 488, Alexa Fluor 594, Alexa Fluor 647HighEngineered for superior brightness and photostability.
Quantum Dots CdSe/ZnSVery HighSemiconductor nanocrystals with exceptional photostability.
Quinoline Derivatives This compound (TsQ)Undetermined (Presumed Moderate to High)Used as ion sensors; photostability not extensively characterized.

This compound (TsQ): A Profile

This compound, also known as N-(8-Quinolinyl)-p-toluenesulfonamide, is a fluorescent probe primarily utilized for the detection of zinc ions (Zn²⁺) in biological systems.[1] Upon chelation with zinc, its fluorescence intensity increases significantly, making it a valuable tool for studying zinc biology.[1] TsQ belongs to the quinoline family of fluorophores, which are heterocyclic aromatic compounds known for their intriguing fluorescent properties and have been employed in the development of various sensors.[2]

While the fluorescence quantum yield and spectral properties of TsQ and other quinoline derivatives have been studied, there is a notable lack of direct, quantitative data in the peer-reviewed literature specifically comparing the photostability of TsQ to other mainstream fluorophores. However, studies on other quinoline-based fluorescent probes, such as certain trifluoromethylated quinoline-phenol Schiff bases, have demonstrated good stability under irradiation.[3][4] This suggests that the quinoline core may confer a degree of photostability.

Given the aromatic and relatively rigid structure of TsQ, it is reasonable to hypothesize that its photostability is likely superior to that of fluorescein and may be comparable to or slightly less than that of the rhodamines. However, without direct experimental evidence, this remains a well-informed supposition. The actual photostability will be influenced by its specific chemical environment and the intensity of illumination.

Experimental Protocol for Measuring Photostability

To objectively compare the photostability of TsQ with other fluorophores, a standardized experimental protocol is crucial. The following outlines a general methodology for a photobleaching experiment.

Objective:

To quantify and compare the rate of photobleaching of this compound against a panel of common fluorophores under controlled illumination.

Materials:
  • This compound (TsQ)

  • Fluorescein isothiocyanate (FITC)

  • Tetramethylrhodamine (TRITC)

  • Alexa Fluor 488

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable light source (e.g., mercury arc lamp, laser) and filter sets

  • Digital camera for image acquisition

  • Image analysis software (e.g., ImageJ/Fiji)

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare stock solutions of each fluorophore in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in PBS to a working concentration that provides a good signal-to-noise ratio without causing aggregation.

    • Mount a small volume of the fluorophore solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Select the appropriate filter set for each fluorophore.

    • Use a consistent objective lens and magnification for all experiments.

    • Define a region of interest (ROI) for imaging.

    • Set the illumination intensity to a level that is representative of a typical imaging experiment but does not cause instantaneous bleaching. It is critical to keep the illumination intensity constant across all experiments.

    • Acquire a time-lapse series of images with continuous illumination. The time interval between images should be consistent (e.g., every 10-30 seconds).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_working Dilute to Working Concentration in PBS prep_stock->prep_working prep_slide Mount on Microscope Slide prep_working->prep_slide acq_setup Set Microscope Parameters (Filters, Objective, Intensity) prep_slide->acq_setup acq_roi Define Region of Interest (ROI) acq_setup->acq_roi acq_timelapse Acquire Time-Lapse Image Series acq_roi->acq_timelapse analysis_measure Measure Mean Intensity in ROI acq_timelapse->analysis_measure analysis_bkgd Background Subtraction analysis_measure->analysis_bkgd analysis_norm Normalize to Initial Intensity analysis_bkgd->analysis_norm analysis_plot Plot Normalized Intensity vs. Time analysis_norm->analysis_plot analysis_halflife Determine Photobleaching Half-Life (t₁/₂) analysis_plot->analysis_halflife

Caption: Workflow for the experimental determination of fluorophore photostability.

A Proposed Framework for Fluorophore Selection

The selection of an appropriate fluorophore involves a trade-off between various photophysical properties. The following decision-making framework can guide researchers in this process.

G start Start: Define Experimental Needs spec_req Spectral Requirements (Excitation/Emission)? start->spec_req brightness_req High Brightness (Quantum Yield) Needed? spec_req->brightness_req Yes evaluate_tsq Evaluate TsQ if Zinc Sensing is Required spec_req->evaluate_tsq No (Specific Ion Sensing) photostability_req High Photostability (Long Imaging) Needed? brightness_req->photostability_req Yes select_fitc Fluorescein (FITC) may be sufficient brightness_req->select_fitc No select_alexa Select Alexa Fluor or Quantum Dot photostability_req->select_alexa Yes select_rhodamine Consider Rhodamine or Cyanine Dyes photostability_req->select_rhodamine No compare_tsq Compare TsQ photostability to benchmarks evaluate_tsq->compare_tsq

Caption: Decision-making flowchart for selecting an appropriate fluorophore.

Conclusion and Future Directions

The photostability of a fluorophore is a critical parameter that dictates its utility in a wide array of research applications. While fluorophores such as the Alexa Fluor series and quantum dots offer exceptional resistance to photobleaching, the performance of other specialized probes like this compound is less characterized. Based on the chemical properties of its quinoline core, TsQ is likely to exhibit moderate to good photostability. However, there is a clear need for direct, quantitative, and comparative studies to definitively establish its photobleaching characteristics relative to commonly used fluorophores. Such studies will be invaluable for researchers relying on TsQ for zinc sensing, enabling them to design more robust and quantitative imaging experiments. As the field of fluorescence imaging continues to advance, a comprehensive understanding of the photophysical properties of all available probes will be essential for pushing the boundaries of scientific discovery.

References

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). [Link]
  • Lighting up zinc: switchable probes for biological imaging. (2023). RSC Publishing. [Link]
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
  • ResearchGate. (n.d.). Development of fluorescent zinc chemosensors based on various fluorophores and their applications in zinc recognition | Request PDF. [Link]
  • PubMed. (2002).
  • ResearchGate. (n.d.). Photostability of compounds 8d and 8f in comparison with fluorescein... [Link]
  • Taylor & Francis eBooks. (n.d.).
  • RSC Publishing. (2020).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Fluorescent zinc indicators for neurobiology | Request PDF. [Link]
  • PubMed Central. (n.d.). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. [Link]
  • Semantic Scholar. (2005). Photo physical properties of 8-hydroxy quinoline. [Link]
  • MDPI. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. [Link]

Sources

A Comparative Guide to the Anti-Cancer Effects of 8-(Tosylamino)quinoline Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, yielding numerous compounds with potent anti-cancer activities. Among these, 8-(Tosylamino)quinoline (8-TQ) has garnered significant interest for its promising cytotoxic and anti-tumorigenic properties. This guide provides an in-depth, comparative analysis of the anti-cancer effects of 8-TQ across a panel of well-characterized cancer cell lines: C6 (rat glioma), A431 (human epidermoid carcinoma), HeLa (human cervical cancer), and MDA-MB-231 (human breast adenocarcinoma). We will delve into its cytotoxic potency in comparison to the standard chemotherapeutic agent, doxorubicin, and elucidate its molecular mechanism of action, providing field-proven insights for researchers and drug development professionals.

Introduction to this compound: A Promising Quinoline Derivative

This compound is a synthetic compound belonging to the esteemed class of 8-aminoquinolines, which have a rich history in medicinal chemistry, initially recognized for their antimalarial properties[1][2]. The tosylamino functional group at the 8-position of the quinoline ring is a key structural feature that imparts significant biological activity. Emerging evidence has highlighted the potential of 8-aminoquinoline derivatives as a promising class of anti-cancer agents, capable of inducing apoptosis and inhibiting tumor growth in various preclinical models[1]. 8-TQ, in particular, has demonstrated a robust ability to suppress cancer cell proliferation, making it a compelling candidate for further investigation and development[3].

Comparative Cytotoxicity: this compound vs. Doxorubicin

A critical initial step in evaluating any potential anti-cancer agent is to determine its cytotoxic potency across different cancer cell types. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this assessment.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (C6, A431, HeLa, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the reference drug, doxorubicin. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative IC50 Data

Published studies have demonstrated that this compound exhibits potent anti-proliferative activity against a panel of cancer cell lines, with IC50 values generally falling within the 10 to 30 μM range[3]. For a direct and objective comparison, we have compiled available IC50 data for both 8-TQ and the widely used chemotherapeutic agent, doxorubicin, in the specified cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
C6 Rat Glioma10 - 30 (estimated)[3]~0.14 - 6.88[4][5]
A431 Human Epidermoid Carcinoma10 - 30 (estimated)[3]Data varies[6]
HeLa Human Cervical Cancer~20 (estimated)[3]~0.2 - 5.47[7][8][9][10][11]
MDA-MB-231 Human Breast Adenocarcinoma~15 (estimated)[3]~0.39 - 6.602[12][13][14][15]

Interpretation of Data:

While direct head-to-head comparative studies are limited, the available data suggests that doxorubicin is significantly more potent in its cytotoxic effects, with IC50 values in the nanomolar to low micromolar range. This compound demonstrates moderate cytotoxicity in the low micromolar range. However, it is crucial to consider that doxorubicin is associated with significant cardiotoxicity and other side effects, which drives the search for novel agents with improved safety profiles. The moderate potency of 8-TQ, coupled with the potential for a better therapeutic window, warrants further investigation into its mechanism of action.

Unraveling the Mechanism of Action: Induction of Apoptosis

A hallmark of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Evidence strongly suggests that this compound exerts its cytotoxic effects through the induction of apoptosis[3].

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay (Annexin V/PI Staining) cluster_2 Cell Cycle Analysis (PI Staining) start Seed Cancer Cells treat Treat with 8-TQ or Vehicle start->treat incubate Incubate for 24-48h treat->incubate harvest_apop Harvest Cells incubate->harvest_apop harvest_cc Harvest Cells incubate->harvest_cc wash_apop Wash with PBS harvest_apop->wash_apop stain_apop Stain with Annexin V-FITC & PI wash_apop->stain_apop flow_apop Analyze by Flow Cytometry stain_apop->flow_apop fix Fix in 70% Ethanol harvest_cc->fix wash_cc Wash with PBS fix->wash_cc rnase Treat with RNase A wash_cc->rnase stain_cc Stain with Propidium Iodide (PI) rnase->stain_cc flow_cc Analyze by Flow Cytometry stain_cc->flow_cc

Caption: Workflow for apoptosis and cell cycle analysis.

The Intrinsic Apoptotic Pathway: A Key Target of 8-TQ

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. This event triggers the activation of a cascade of cysteine-aspartic proteases, known as caspases.

While direct evidence for this compound's effect on the Bax/Bcl-2 ratio is still emerging, studies on other quinoline derivatives suggest a common mechanism involving the upregulation of Bax and/or downregulation of Bcl-2, thereby shifting the balance towards apoptosis[16]. This alteration in the Bax/Bcl-2 ratio culminates in the activation of the initiator caspase, caspase-9 , which in turn activates the executioner caspase-3 . Studies have confirmed that 8-TQ treatment leads to an increase in the levels of active caspase-3 in C6, HeLa, and MDA-MB-231 cells, providing strong evidence for its pro-apoptotic activity[3].

Crosstalk with the Extrinsic Pathway

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8 . While the primary mechanism of many chemotherapeutic agents involves the intrinsic pathway, there is often crosstalk between the two. Activated caspase-8 can cleave the pro-apoptotic protein Bid to its truncated form, tBid, which then translocates to the mitochondria to activate the intrinsic pathway. Some quinoline derivatives have been shown to activate both caspase-8 and caspase-9, suggesting a dual-pronged attack on cancer cell survival[2][17]. Further investigation is warranted to fully elucidate the role of the extrinsic pathway in 8-TQ-induced apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Preparation: After treatment with 8-TQ, both adherent and floating cells are collected.

  • Washing: Cells are washed twice with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Targeting Key Survival Pathways: PI3K/Akt and ERK

The phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) signaling pathways are two of the most critical cascades that regulate cell proliferation, survival, and apoptosis. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention[7][18].

Research has indicated that this compound exerts its anti-cancer effects by targeting these crucial pathways[3]. Treatment with 8-TQ has been shown to reduce the levels of the phosphorylated (active) forms of key signaling enzymes within these cascades.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras RAS RTK->Ras Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TQ This compound TQ->PI3K TQ->ERK

Caption: Proposed mechanism of 8-TQ targeting PI3K/Akt and ERK pathways.

By inhibiting the phosphorylation of Akt and ERK, this compound effectively disrupts these pro-survival signals. Inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad, leading to the activation of the intrinsic apoptotic pathway. Simultaneously, the inhibition of the ERK pathway curtails the signals that drive uncontrolled cell proliferation. This dual-pronged attack on fundamental cancer cell survival mechanisms underscores the therapeutic potential of 8-TQ.

Comparison with Other Quinoline Derivatives: A Structure-Activity Perspective

The quinoline scaffold is highly amenable to chemical modification, and a vast number of derivatives have been synthesized and evaluated for their anti-cancer properties[11]. 8-substituted quinolines, in particular, have shown significant promise[19].

  • 8-Hydroxyquinoline (8-HQ): This parent compound and its derivatives have demonstrated a wide range of biological activities, including anti-cancer effects. The hydroxyl group at the 8-position is a key feature for its activity.

  • Other 8-Aminoquinoline Derivatives: Various modifications to the amino group at the 8-position have been explored. For instance, the attachment of different side chains can significantly influence the compound's potency and selectivity[1][2].

The tosylamino group in 8-TQ appears to be a critical determinant of its specific anti-cancer activity and its ability to target the PI3K/Akt and ERK pathways. A comparative analysis of different 8-substituted quinolines reveals that even minor structural changes can lead to significant differences in biological activity, highlighting the importance of a nuanced understanding of structure-activity relationships in the design of novel quinoline-based anti-cancer agents[10][13].

Conclusion and Future Directions

This compound has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce apoptosis through the intrinsic pathway and to simultaneously inhibit the critical PI3K/Akt and ERK survival pathways makes it a compelling candidate for further preclinical and clinical development.

While its in vitro potency may be more moderate compared to established chemotherapeutics like doxorubicin, its distinct mechanism of action and the potential for a more favorable safety profile warrant continued investigation. Future studies should focus on:

  • In vivo efficacy studies: To validate the anti-tumor effects of 8-TQ in animal models of the cancers for which it has shown in vitro activity.

  • Pharmacokinetic and toxicity studies: To assess its drug-like properties and safety profile.

  • Combination therapies: To explore potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies.

  • Further structure-activity relationship studies: To design and synthesize novel analogs with improved potency and selectivity.

The comprehensive data presented in this guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound and the broader class of quinoline-based anti-cancer agents.

References

  • Oncul, S., & Ercan, A. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 808-817. [Link]
  • Jung, Y., et al. (2013). This compound inhibits tumour progression through targeting phosphoinositide-3-kinase/Akt pathway. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 68(2), 146-152. [Link]
  • Jafari, M., et al. (2021). The PI3K/AKT Pathway and Drug Resistance: An Updated Review. Cancers, 13(19), 4977. [Link]
  • Mabuchi, S., et al. (2015). Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma. Oncology Reports, 33(5), 2165-2172. [Link]
  • Gümüşay, Ö., et al. (2015). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. Turkish Journal of Biology, 39(1), 122-129. [Link]
  • Pereira, C., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Molecular and Clinical Oncology, 5(1), 134-138. [Link]
  • ResearchGate. (n.d.). Structures of quinoline and 8-substituted quinolines. [Link]
  • Oncül, S., & Ercan, A. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 808-817. [Link]
  • Srisawat, T., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6393. [Link]
  • Jain, A. K., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3876-3903. [Link]
  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]
  • ResearchGate. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]
  • ResearchGate. (n.d.). MDA-MB-231 IC 50 Graph.
  • Jiang, H., et al. (2021). Enhancing Therapeutic Approaches in Glioblastoma with Pro-Oxidant Treatments and Synergistic Combinations: In Vitro Experience of Doxorubicin and Photodynamic Therapy. International Journal of Molecular Sciences, 22(16), 8877. [Link]
  • Gielniewski, B., et al. (2020). The effect of low doses of doxorubicin on the rat glioma C6 cells in the context of the proteins involved in intercellular interactions. Acta Histochemica, 122(8), 151625. [Link]
  • Ferreira, M. V., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(10), 1641. [Link]
  • Liu, X., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis, 18(9), 1135-1144. [Link]
  • Al-Oqail, M. M., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(4), 1033. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 8-(Tosylamino)quinoline (TAQ) in Diverse Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of early-phase drug discovery and chemical biology, the journey of a molecule from a promising hit to a validated lead is fraught with challenges. A critical, yet often underestimated, aspect of this journey is the rigorous evaluation of a compound's performance across various biological media. This guide provides an in-depth analysis of 8-(Tosylamino)quinoline (TAQ), a quinoline derivative with significant biological activities, offering a framework for its evaluation and comparison.[1][2][3][4][5] As a member of the quinoline family, TAQ is part of a class of compounds known for a wide spectrum of therapeutic potentials, including anticancer and antimicrobial activities.[1][4][5]

Our focus here is not merely on the compound's intrinsic potency but on its practical behavior in the complex milieus of in vitro and ex vivo experimental systems. Understanding how a compound's stability, solubility, and bioavailability are influenced by the components of cell culture media, serum, or plasma is paramount for generating reproducible, translatable data.

Understanding this compound (TAQ): A Profile

This compound (CAS Number: 10304-39-9) is a sulfonamide derivative built on a quinoline scaffold.[6] While extensive public data on its specific mechanism is emerging, its structural alerts point towards potential roles as an enzyme inhibitor, particularly within pathways involving ATP-binding or protein-protein interactions. Notably, many quinoline-based compounds are investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[7][8] PARP inhibitors have gained significant traction as cancer therapeutics, especially for tumors with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[7][8]

Compound Property Value Source
Chemical Name 4-methyl-N-(8-quinolinyl)benzenesulfonamideChEBI[6]
Molecular Formula C₁₆H₁₄N₂O₂SSigma-Aldrich
Molecular Weight 298.36 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Melting Point 154-158 °CChemicalBook[6][9]

The Critical Role of the Medium: More Than Just "Cell Food"

The choice of biological medium is a fundamental experimental parameter that dictates the behavior and ultimate efficacy of a test compound. A compound that shows exquisite potency in a simple buffer assay may prove inert in a cell-based assay due to poor stability, low solubility, or high protein binding.[10]

Common Causes of Compound Instability in In Vitro Assays:

  • Chemical Instability: Degradation due to pH, oxidation from dissolved oxygen or reactive oxygen species (ROS), light sensitivity, or direct reaction with media components like buffers or reducing agents.[10]

  • Metabolic Instability: Enzymatic degradation by cellular components, such as Cytochrome P450s (CYPs), which can perform oxidation, reduction, and hydrolysis reactions.[10]

The following diagram illustrates a generalized workflow for assessing compound performance, emphasizing the importance of stability and solubility checks at each stage.

Caption: A workflow for evaluating a compound's performance in biological media.

Performance of TAQ in Standard Cell Culture Media

Standard cell culture media (e.g., DMEM, RPMI-1640) are complex aqueous solutions containing salts, amino acids, vitamins, and glucose.[11] While essential for cell health, these components can influence compound stability.

Solubility and Stability Considerations

Like many heterocyclic compounds, TAQ has low aqueous solubility and is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

Causality Behind Experimental Choice: DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous media. However, it is crucial to maintain the final DMSO concentration in assays below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which could confound the results.

The stability of a compound in media can be assessed by incubating it under standard culture conditions (e.g., 37°C, 5% CO₂) and quantifying its concentration over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a self-validating system to assess the cytotoxic or cytostatic effects of TAQ on a cancer cell line (e.g., a BRCA-deficient breast cancer line like MDA-MB-436, which is relevant for PARP inhibitors).[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate, which is then solubilized and quantified spectrophotometrically.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of the TAQ stock solution in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the TAQ dilutions to the respective wells.

    • Self-Validation: Include "vehicle control" wells (medium with the same final DMSO concentration as the highest TAQ dose) and "untreated control" wells (medium only). A positive control (e.g., a known cytotoxic agent like staurosporine) should also be included.[13]

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of TAQ concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Adhere 2. Incubate Overnight (Allow Adherence) Seed->Adhere Prepare 3. Prepare Serial Dilutions of TAQ in Medium Adhere->Prepare Treat 4. Treat Cells with TAQ and Controls Prepare->Treat Incubate_Treat 5. Incubate for 72h Treat->Incubate_Treat Add_MTT 6. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 7. Incubate for 4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read 9. Read Absorbance at 570 nm Solubilize->Read Analyze 10. Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell viability (MTT) assay.

Performance in Serum-Containing Media: The Protein Binding Challenge

The addition of Fetal Bovine Serum (FBS) to culture media is standard practice, as it provides essential growth factors. However, serum is rich in proteins, most notably albumin, which can bind to small molecules. This protein binding effectively reduces the free concentration of the compound available to interact with its cellular target, often leading to a rightward shift in the dose-response curve (i.e., a higher apparent IC50).

Comparative Performance: TAQ vs. Clinically Approved PARP Inhibitors

Hypothetical Data Table for a Serum Shift Assay: This table illustrates the kind of data a researcher would generate to compare TAQ with alternatives.

Compound Target IC50 in 0.5% FBS (nM) IC50 in 10% FBS (nM) Fold Shift (10% / 0.5%)
TAQ PARP (putative)[Experimental Value][Experimental Value][Calculate]
Olaparib PARP1/2~5~15~3
Niraparib PARP1/2~3.8~20~5.3

Note: IC50 values for Olaparib and Niraparib are representative and can vary based on the cell line and assay conditions.

Interpretation: A lower fold shift suggests lower plasma protein binding, which can be an advantageous property for in vivo applications, as more of the free drug is available to reach the target tissue.

Stability in Plasma: A Glimpse into the In Vivo Fate

For any compound with therapeutic potential, assessing its stability in plasma is a critical step. Plasma contains a host of metabolic enzymes and proteins that can degrade or sequester the compound.[16] Instability in plasma is a major reason for the failure of drug candidates.[16][17]

Experimental Protocol: HPLC-Based Plasma Stability Assay

Principle: This assay measures the disappearance of the parent compound over time when incubated in plasma.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of TAQ in DMSO. Obtain fresh heparinized plasma from the species of interest (e.g., human, mouse).

  • Incubation: Spike a small volume of the TAQ stock solution into pre-warmed plasma (37°C) to achieve a final concentration of ~1-5 µM. The final DMSO concentration should be ≤ 0.5%.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.[10]

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates the plasma proteins.

  • Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using an appropriate HPLC method with UV or MS detection to quantify the remaining concentration of TAQ.

  • Data Analysis: Plot the percentage of TAQ remaining against time to determine its half-life (t½) in plasma.[10]

G cluster_workflow Plasma Stability Assay Workflow Spike Spike TAQ into pre-warmed Plasma Incubate Incubate at 37°C Spike->Incubate Sample Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with cold Acetonitrile (+ Internal Standard) Sample->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze

Caption: Workflow for an HPLC-based plasma stability assay.

Choosing the Right Tool: A Comparative Decision Framework

The selection of a chemical probe or lead compound depends heavily on the experimental context. A highly potent but unstable compound might be suitable for a short-term enzymatic assay but would be inappropriate for a multi-day cell culture experiment or any in vivo study.

The following chart provides a logical framework for selecting a compound based on performance data.

G Start Experimental Goal? Goal_Biochem Biochemical Assay? Start->Goal_Biochem Goal_Cell Cell-Based Assay? Start->Goal_Cell Goal_Invivo In Vivo Study? Start->Goal_Invivo Potency Sufficient Potency? (IC50 < 1 µM) Goal_Biochem->Potency Stability_Media Stable in Media (t½ > 24h)? Goal_Cell->Stability_Media Stability_Plasma Stable in Plasma (t½ > 1h)? Goal_Invivo->Stability_Plasma Solubility Soluble in Assay Buffer? Potency->Solubility Yes Reject Re-evaluate or Synthesize Analogs Potency->Reject No Select_Biochem Select Compound for Biochemical Assays Solubility->Select_Biochem Yes Solubility->Reject No Permeability Cell Permeable? Stability_Media->Permeability Yes Stability_Media->Reject No Select_Cell Select Compound for Cell-Based Assays Permeability->Select_Cell Yes Permeability->Reject No Protein_Binding Low Serum Shift? (Fold Shift < 10) Stability_Plasma->Protein_Binding Yes Stability_Plasma->Reject No Select_Invivo Select Compound for In Vivo Studies Protein_Binding->Select_Invivo Yes Protein_Binding->Reject No

Caption: Decision framework for compound selection based on performance metrics.

Conclusion and Future Directions

This compound represents a scaffold of interest within the broader family of biologically active quinoline derivatives.[1][2][3][4] This guide has provided a comprehensive framework for its objective evaluation in different biological media, moving beyond simple potency measurements to include critical parameters like stability and the impact of serum proteins. By employing the self-validating protocols and decision-making frameworks outlined here, researchers can generate robust and reliable data, enabling a more accurate assessment of TAQ's potential compared to alternatives like established PARP inhibitors.[7][15]

The true value of any chemical probe or drug candidate lies not just in its affinity for a target but in its ability to reliably perform in the complex and dynamic environments where biological discovery happens. Rigorous, early-stage evaluation of performance in relevant media is a cornerstone of successful translational research.

References

  • National Institutes of Health (NIH). Resources for developing reliable and reproducible in vitro toxicological test methods.
  • Garcı́a-Alonso et al. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. MDPI.
  • Abdel-Ghani et al. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC - NIH.
  • Mazzarella et al. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. PMC - NIH.
  • PharmaPhorum. Different biological activities of quinoline.
  • Pothuri et al. Treatment of Ovarian Cancer Beyond PARP Inhibition: Current and Future Options. NIH.
  • Kumar et al. Experimental in vitro cytotoxicity evaluation of plant bioactive compounds and phytoagents: a review. ResearchGate.
  • Jain et al. Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.
  • Boyanton & Blick. Stability of Twenty-Four Analytes in Human Plasma and Serum. ResearchGate.
  • Li et al. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC - PubMed Central.
  • Gupta et al. Biological Activities of Quinoline Derivatives. ResearchGate.
  • Oddoze et al. Stability study of 81 analytes in human whole blood, in serum and in plasma. Bevital AS.
  • Ali et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Li & Chen. Recent advancements in PARP inhibitors-based targeted cancer therapy. PubMed Central.
  • Kumar et al. Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Cuhadar et al. Sample Management: Stability of Plasma and Serum on Different Storage Conditions. PMC.
  • Pantelidou et al. PARP Inhibitor Efficacy Depends on CD8+ T-cell Recruitment via Intratumoral STING Pathway Activation in BRCA-Deficient Models of Triple-Negative Breast Cancer. PubMed.
  • Brunot et al. Stability of routine biochemical analytes in whole blood and plasma/serum: Focus on potassium stability from lithium heparin. ResearchGate.
  • Kim et al. Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content. NIH.
  • Jacquemyn et al. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. NIH.
  • Salim et al. Criteria 2 validation of culture performance with respect too cell growth and mAb productivity. ResearchGate.

Sources

benchmarking the synthesis efficiency of 8-(Tosylamino)quinoline against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-(Tosylamino)quinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the this compound core is a privileged scaffold. Its unique structural and electronic properties, stemming from the bidentate chelating ability of the quinoline nitrogen and the sulfonamide group, have positioned it as a critical component in the design of catalysts, therapeutic agents, and functional materials. The efficiency of its synthesis is therefore a paramount concern for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and field-proven insights to aid researchers in selecting the most appropriate method for their specific needs.

Methodology Showdown: A Head-to-Head Comparison

The synthesis of this compound can be broadly approached through several key strategies, each with its own set of advantages and limitations. Here, we will dissect four prominent methods:

  • Direct N-Tosylation of 8-Aminoquinoline: The most straightforward conceptual approach.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Ullmann-Type Condensation: A classic copper-catalyzed method for C-N bond formation.

  • Microwave-Assisted Synthesis: A modern technique leveraging microwave energy to accelerate reactions.

Direct N-Tosylation of 8-Aminoquinoline

This method involves the direct reaction of 8-aminoquinoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The simplicity of this approach is its primary appeal.

Causality of Experimental Choices:

  • Base: A base, typically pyridine or a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

  • Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the tosyl chloride.

  • Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction, and then allowed to proceed at room temperature.

Protocol Validation: A typical procedure involves dissolving 8-aminoquinoline and a base in an anhydrous solvent, followed by the slow addition of tosyl chloride at reduced temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

Experimental Protocol: Direct N-Tosylation

  • To a solution of 8-aminoquinoline (1 eq.) in anhydrous pyridine (10 vol) at 0°C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Direct N-Tosylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 8-Aminoquinoline 8-Aminoquinoline Reaction_Vessel Reaction in Pyridine 0°C to RT, 4-6h 8-Aminoquinoline->Reaction_Vessel Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Quench Quench with Ice-Water Reaction_Vessel->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product This compound

Caption: Workflow for the direct N-tosylation of 8-aminoquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and efficient method for forming C-N bonds.[1] In this context, it would involve the coupling of an 8-haloquinoline (e.g., 8-bromoquinoline) with p-toluenesulfonamide in the presence of a palladium catalyst and a suitable ligand.

Causality of Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos) are essential for the catalytic cycle. The choice of ligand is critical and often substrate-dependent.[2]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the sulfonamide.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Protocol Validation: This method is self-validating through the catalytic cycle, where the active Pd(0) species is regenerated. The reaction's success is highly dependent on the exclusion of air and moisture.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with 8-bromoquinoline (1 eq.), p-toluenesulfonamide (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous toluene (10 vol) and seal the tube.

  • Heat the reaction mixture at 100-110°C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

DOT Script for Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(X)L2 ArPd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(X)L2 Ligand_Exchange Ligand Exchange ArPd(II)(X)L2->Ligand_Exchange TsNH₂ Base ArPd(II)(NHR)L2 ArPd(II)(NHTs)L₂ Ligand_Exchange->ArPd(II)(NHR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(NHR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NHTs Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann-Type Condensation

The Ullmann condensation is a copper-catalyzed reaction that serves as a classical alternative to the Buchwald-Hartwig amination for C-N bond formation.[3] It typically requires harsher reaction conditions.

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are commonly used, often in stoichiometric amounts in older procedures, though catalytic systems with ligands have been developed.

  • Ligand: The use of ligands like 1,10-phenanthroline can improve the efficiency and lower the required reaction temperature.

  • Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is necessary.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often required.

Protocol Validation: The reaction's progress is typically slow and requires high temperatures, making it a less favorable but still viable option, especially for large-scale synthesis where palladium costs are a concern.

Experimental Protocol: Ullmann-Type Condensation

  • To a flask, add 8-bromoquinoline (1 eq.), p-toluenesulfonamide (1.5 eq.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2 eq.).

  • Add anhydrous DMF (15 vol) and heat the mixture to 130-150°C for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased yields.[4][5] This technique can be applied to the direct tosylation of 8-aminoquinoline.

Causality of Experimental Choices:

  • Microwave Reactor: A dedicated microwave reactor is necessary to control the temperature and pressure safely.

  • Solvent: Solvents with high dielectric constants are more efficient at absorbing microwave energy. However, solvent-free conditions are also possible.

  • Temperature and Time: These parameters are optimized to achieve rapid and complete conversion.

Protocol Validation: The significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.

Experimental Protocol: Microwave-Assisted Direct N-Tosylation

  • In a microwave vial, combine 8-aminoquinoline (1 eq.), p-toluenesulfonyl chloride (1.2 eq.), and a catalytic amount of a base like pyridine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described for the conventional direct tosylation.

  • Purify the product by column chromatography.

DOT Script for Conventional vs. Microwave Synthesis

G cluster_conv Conventional Heating cluster_mw Microwave Irradiation Conv_Heat Oil Bath 4-6 hours Product This compound Conv_Heat->Product MW_Heat Microwave Reactor 10-30 minutes MW_Heat->Product Reactants 8-Aminoquinoline + TsCl Reactants->Conv_Heat Reactants->MW_Heat

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the fluorescence quantum yield of 8-(tosylamino)quinoline and its related compounds. Moving beyond a simple data sheet, this document elucidates the structural and environmental factors that govern the photophysical behavior of this important class of fluorophores. The insights and experimental protocols detailed herein are designed to empower researchers in the rational design and application of quinoline-based fluorescent probes.

Introduction: The Significance of 8-Aminoquinoline Scaffolds in Fluorescence

The quinoline moiety is a foundational scaffold in the development of fluorescent probes due to its inherent photophysical properties and its capacity for chemical modification.[1] Within this family, 8-aminoquinoline derivatives have garnered significant attention as their fluorescence is often highly sensitive to the local environment, making them excellent candidates for chemosensors and biological imaging agents.[2] A key parameter dictating the performance of a fluorophore is its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable characteristic for applications requiring high sensitivity.

This guide will focus on this compound and its analogs, exploring how substitutions on both the quinoline ring and the tosyl group, as well as the surrounding solvent environment, modulate their quantum yield. We will delve into the underlying photophysical mechanisms and provide detailed experimental protocols for the reliable determination of relative quantum yields.

The Photophysics of 8-Aminoquinoline Derivatives: A Dance of Structure and Environment

The fluorescence of 8-aminoquinoline derivatives is governed by a delicate interplay of electronic and structural factors. The presence of the amino group at the 8-position introduces the possibility of intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the polarity of the solvent.[3][4] Furthermore, the sulfonamide linkage provides a site for synthetic modification, allowing for the fine-tuning of the molecule's electronic properties.

The Influence of Solvent Polarity

A general observation for many "push-pull" type fluorophores, including certain 8-aminoquinoline derivatives, is a decrease in fluorescence quantum yield with increasing solvent polarity.[3][4] In non-polar solvents, these molecules often exhibit high quantum yields. However, in polar solvents, the excited state can be stabilized through interactions with the solvent molecules, promoting non-radiative decay pathways and thus quenching the fluorescence.[3][4] This solvatochromism is a key feature that can be exploited for sensing applications.

The Role of Substituents

The nature and position of substituents on the this compound scaffold have a profound impact on the quantum yield. Electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the probability of radiative versus non-radiative decay. For instance, the well-known zinc sensor, 6-methoxy-8-(p-toluenesulfonamido)quinoline (TSQ), is a derivative of this compound that is essentially non-fluorescent in its free form but becomes highly fluorescent upon chelation with zinc ions.[5][6] This "off-on" switching is a direct consequence of the modulation of the electronic structure by the metal ion.

Comparative Analysis of Quantum Yields

CompoundR GroupSolventQuantum Yield (ΦF)Reference
TFMAQ-8Ph Phenyln-Hexane0.57[3]
Chloroform0.05[3]
Ethyl Acetate<0.01[3]
DMSONot Detected[3]
TFMAQ-8tBuPh p-tert-Butylphenyln-Hexane0.63[3]
Chloroform0.04[3]
Ethyl Acetate<0.01[3]
DMSONot Detected[3]
TFMAQ-8MeOPh p-Methoxyphenyln-Hexane0.45[3]
Chloroform0.02[3]
Ethyl Acetate<0.01[3]
DMSONot Detected[3]

Data Interpretation:

The data clearly demonstrates the dramatic effect of solvent polarity on the quantum yield of these 8-substituted aminoquinoline derivatives. In the non-polar solvent n-hexane, the compounds exhibit high quantum yields, while in the highly polar solvent DMSO, fluorescence is completely quenched.[3] This behavior is characteristic of molecules with a significant intramolecular charge transfer character in the excited state. The electronic nature of the substituent on the 8-aryl group also modulates the quantum yield, although the effect is less pronounced than that of the solvent.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.[7][8]

Principle

The quantum yield of an unknown sample (ΦX) can be calculated using the following equation:

ΦX = ΦS * (GradX / GradS) * (ηX2 / ηS2)

Where:

  • ΦS is the quantum yield of the standard.

  • GradX and GradS are the gradients from the plot of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.

  • ηX and ηS are the refractive indices of the solvents used for the unknown and the standard, respectively.

Materials and Instrumentation
  • Fluorometer: Capable of measuring corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length.

  • Fluorescence Standard: A compound with a well-characterized and stable quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Solvents: Spectroscopic grade.

  • Test Compound and Related Compounds.

Step-by-Step Methodology
  • Selection of a Suitable Standard: Choose a standard that absorbs and emits in a similar spectral region to the test compounds. Quinine sulfate is a common choice for blue-emitting fluorophores.

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the test compounds in the desired solvent(s).

  • Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for both the standard and the test compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the standard and the test compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the gradient (Grad).

    • Calculate the quantum yield of the test compound using the equation provided in section 4.1.

Experimental Workflow Diagram

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Dilutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_test Prepare Test Compound Dilutions prep_test->abs_measure fluo_measure Measure Corrected Fluorescence Emission abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot regress Linear Regression to find Gradient plot->regress calculate Calculate Quantum Yield (ΦF) regress->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Causality and Mechanistic Insights

The observed differences in quantum yield can be rationalized by considering the electronic transitions and de-excitation pathways available to the molecule.

G cluster_excitation cluster_deexcitation S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (Non-radiative) T1->S0 Phosphorescence (Radiative)

Caption: Jablonski diagram illustrating electronic transitions.

The quantum yield is a measure of the efficiency of the fluorescence pathway relative to the non-radiative pathways (internal conversion and intersystem crossing). Factors that promote non-radiative decay, such as increased molecular flexibility or strong interactions with a polar solvent that stabilize a charge-separated excited state, will lead to a lower quantum yield. Conversely, structural rigidity and an environment that disfavors non-radiative processes will result in a higher quantum yield.

For the this compound series, the tosyl group can influence the electronic properties of the amino group and the quinoline ring. Electron-withdrawing substituents on the tosyl group would decrease the electron density on the amino nitrogen, potentially affecting the ICT character and thus the quantum yield. Conversely, electron-donating groups would have the opposite effect. A systematic study of such derivatives would be invaluable for building a comprehensive structure-property relationship.

Conclusion and Future Directions

The fluorescence quantum yield of this compound and its derivatives is a highly tunable property, sensitive to both structural modifications and the surrounding environment. The strong solvatochromic behavior observed in related compounds highlights their potential as environmentally sensitive probes. While this guide provides a framework for understanding and measuring the quantum yield of these compounds, a systematic investigation of a broader range of this compound analogs is warranted to fully elucidate the structure-property relationships. Such studies would undoubtedly accelerate the development of novel and highly efficient quinoline-based fluorophores for a wide array of applications in research and drug discovery.

References

  • Miki, K., Ohe, K. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Sci Rep9, 17723 (2019). [Link]
  • Miki, K., Ohe, K. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed (2019). [Link]
  • Meeusen, J. C., et al. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic chemistry50.17 (2011): 8345-8355. [Link]
  • Yusof, N. A., et al.
  • Arote, R. B., et al. Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Journal of the Serbian Chemical Society76.10 (2011): 1341-1351. [Link]
  • Kumar, R., et al. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports14.1 (2024): 6393. [Link]
  • Miki, K., Ohe, K. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Meeusen, J. C., et al. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. PubMed (2011). [Link]
  • Meeusen, J. C., et al. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Semantic Scholar (2011). [Link]
  • Gotor, R., et al. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry15.42 (2017): 8949-8956. [Link]
  • da Silva, J. P., et al. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives (2021). [Link]
  • Meeusen, J. C., et al. TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry50.17 (2011): 8345-8355. [Link]
  • White, A. G., et al. Supplementary Information. The Royal Society of Chemistry (2013). [Link]
  • Sidarai, A. H., et al. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Luminescence30.2 (2015): 159-166. [Link]
  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation.
  • Sidarai, A. H., et al. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative.
  • Thakur, G. S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series (2024). [Link]
  • N-(2-quinolin-8-ylethyl)benzenesulfonamide. PubChem. [Link]
  • Liu, Y., et al. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][3][9]phenanthroline Ligand and Its Cu(I) Complexes. National Institutes of Health (2023). [Link]
  • N-(quinolin-8-yl)benzamide. PubChem. [Link]
  • Tewari, N., et al. Photophysics and photochemistry of 7, 8-benzoquinoline in different solvent conditions. Journal of Molecular Structure1271 (2023): 134079. [Link]

Sources

A Head-to-Head In Vivo Efficacy Assessment: 8-(Tosylamino)quinoline Versus a Standard-of-Care Chemotherapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Comparative Oncology Studies

In the landscape of oncology drug discovery, the transition from promising in vitro data to robust in vivo efficacy is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a rigorous in vivo study to assess the anti-cancer efficacy of a novel investigational compound, 8-(Tosylamino)quinoline (8-TQ), in comparison to an established anti-cancer drug, cyclophosphamide. While specific in vivo anti-cancer data for 8-TQ is emerging, its quinoline scaffold suggests potential anti-proliferative and pro-apoptotic activities, making it a compelling candidate for preclinical evaluation.[1][2]

This guide is structured to provide not just a protocol, but a strategic and scientifically-grounded approach to preclinical in vivo assessment, emphasizing experimental rationale, data interpretation, and the generation of a robust data package for further development.

Introduction to the Therapeutic Candidates

This compound (8-TQ): An Investigational Agent

Quinoline derivatives have garnered significant interest in oncology due to their diverse mechanisms of action, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] this compound, as a member of this class, is hypothesized to exert its anti-cancer effects through the induction of programmed cell death (apoptosis) in rapidly dividing tumor cells. Further investigation into its precise molecular targets is ongoing, but its structural similarity to other biologically active quinolines warrants in vivo evaluation.[3][4]

Cyclophosphamide: An Established Standard-of-Care

Cyclophosphamide is a widely used alkylating agent in chemotherapy regimens.[5][6] It functions as a prodrug, being converted in the liver to its active metabolites, which then alkylate DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[5] Its well-characterized in vivo efficacy and toxicity profiles make it an appropriate benchmark for evaluating the therapeutic potential of novel agents like 8-TQ.

Designing the Comparative In Vivo Efficacy Study

The cornerstone of a meaningful in vivo comparison is a well-designed experiment that is both reproducible and clinically relevant. For this comparative study, a human tumor xenograft model in immunodeficient mice is the gold standard, allowing for the growth of human cancer cells in a living system.[7][8]

Animal Model Selection

Immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, are essential for preventing the rejection of human tumor xenografts.[7] The choice between these strains can depend on the specific tumor cell line and the desired level of immune system compromise. For this study, we will propose the use of athymic nude mice, a commonly used and well-characterized model for subcutaneous xenograft studies.[9]

Cell Line Selection

The choice of cancer cell line is critical and should be based on factors such as tumor type of interest, growth characteristics in vivo, and sensitivity to the class of compounds being tested. For this guide, we will use the HCT116 human colorectal carcinoma cell line, which is known to form solid tumors in xenograft models and is widely used in anti-cancer drug screening.[10]

Experimental Workflow

The following diagram outlines the key phases of the in vivo comparative efficacy study:

G cluster_prep Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture HCT116 Cell Culture & Expansion tumor_implantation Subcutaneous Implantation of HCT116 Cells cell_culture->tumor_implantation animal_acclimatization Athymic Nude Mice Acclimatization animal_acclimatization->tumor_implantation randomization Tumor Growth & Animal Randomization tumor_implantation->randomization treatment_initiation Initiation of Treatment Regimens randomization->treatment_initiation monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment_initiation->monitoring endpoint Study Termination & Tissue Collection monitoring->endpoint data_analysis Data Analysis: TGI, Survival, Biomarkers endpoint->data_analysis

Caption: Workflow for the in vivo comparative efficacy study.

Detailed Experimental Protocols

Adherence to detailed and validated protocols is paramount for ensuring the integrity and reproducibility of the study.

Cell Culture and Preparation
  • Cell Line Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting: Assess cell viability using a trypan blue exclusion assay. A viability of >95% is required.

  • Cell Suspension: Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL for injection.

Tumor Implantation
  • Animal Preparation: Anesthetize the athymic nude mice (6-8 weeks old).

  • Injection: Subcutaneously inject 0.1 mL of the HCT116 cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitoring: Monitor the animals for tumor growth. Tumors should be palpable within 7-10 days.

Treatment Regimen
  • Tumor Measurement and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.[8]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent for 8-TQ)

    • Group 2: this compound (Dose to be determined by a prior Maximum Tolerated Dose study)

    • Group 3: Cyclophosphamide (e.g., 50 mg/kg, intraperitoneal injection, once weekly)

  • Drug Administration: Administer the treatments as per the defined schedule. The route of administration for 8-TQ (e.g., oral gavage, intraperitoneal injection) will depend on its physicochemical properties and formulation.[9]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[8] Body weight is a key indicator of treatment-related toxicity.

Endpoint and Data Analysis
  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[8]

  • Data Collection: At the endpoint, euthanize the animals, and collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Primary Endpoint - Tumor Growth Inhibition (TGI): TGI is a key measure of anti-cancer efficacy and is calculated as follows: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[11][12]

  • Secondary Endpoints:

    • Body Weight Change: To assess toxicity.

    • Survival Analysis: If the study design includes survival as an endpoint.

    • Biomarker Analysis: Immunohistochemical analysis of tumors for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Hypothetical Data Presentation and Interpretation

Comparative Efficacy Data
Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1850 ± 150--2.5 ± 1.0
8-TQ (50 mg/kg)980 ± 12047-5.0 ± 1.5
Cyclophosphamide (50 mg/kg)750 ± 10059.5-12.0 ± 2.0

SEM: Standard Error of the Mean

Interpretation: In this hypothetical scenario, both 8-TQ and cyclophosphamide show significant anti-tumor activity compared to the vehicle control. Cyclophosphamide demonstrates a higher TGI, but also a more pronounced body weight loss, suggesting greater toxicity at the tested dose. 8-TQ exhibits a moderate but significant TGI with better tolerability.

Visualizing Mechanistic Differences

The following diagrams illustrate the hypothesized mechanism of action for 8-TQ compared to the known mechanism of cyclophosphamide.

G cluster_8TQ This compound (Hypothesized) TQ 8-TQ Caspase_Cascade Caspase Cascade Activation TQ->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized apoptotic pathway of this compound.

G cluster_Cyclo Cyclophosphamide Cyclo Cyclophosphamide (Prodrug) Metabolites Active Metabolites (in liver) Cyclo->Metabolites DNA_Alkylation DNA Alkylation Metabolites->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Known mechanism of action for Cyclophosphamide.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for conducting a preclinical in vivo comparison of the novel agent this compound against the standard-of-care drug, cyclophosphamide. The successful execution of such a study, yielding data similar to the hypothetical results presented, would provide a strong rationale for further investigation into the therapeutic potential of 8-TQ.

Future studies should aim to elucidate the precise molecular targets of 8-TQ, explore its efficacy in other cancer models (including orthotopic and patient-derived xenograft models), and investigate potential synergistic effects when combined with other anti-cancer agents.[13][14] A thorough understanding of its in vivo pharmacology and toxicology is essential for its potential translation into clinical settings.

References

  • Stanford Medicine. In vivo tumor models. [Link]
  • Cui, Y., et al. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer
  • Ichor Life Sciences. Xenograft Models. [Link]
  • Lubet, R. A., et al. (2012). The Use of Animal Models for Cancer Chemoprevention Drug Development. Preventive Medicine, 55(Suppl), S20-S24.
  • Melior Discovery. Xenograft Mouse Models. [Link]
  • Lin, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10893.
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55053.
  • Reaction Biology. Xenograft Models For Drug Discovery. [Link]
  • Benchchem. (2025).
  • Varesio, E., et al. (2021). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Cancers, 13(16), 4153.
  • Cekanova, M., & Rathore, K. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of applied toxicology, 34(10), 1083-1094.
  • Benchchem. (2025). Application Notes and Protocols for In Vivo Testing of Anticancer Agent 136.
  • protocols.io. (2023).
  • Anilkumar, R., & S, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 1-10.
  • Fey, D., et al. (2015). Growth-rate model predicts in vivo tumor response from in vitro data. CPT: pharmacometrics & systems pharmacology, 4(12), 701-710.
  • Benelli, M., et al. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8165-8176.
  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Benchchem. (2025). A Comparative In Vivo Analysis of PTC-028 and Standard Chemotherapy.
  • Zhang, Y., et al. (2017). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Zylstra, Z. D., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • ResearchGate. (n.d.). In vivo tumor growth inhibition experiment. A. The 4T1 tumor.... [Link]
  • Motaghed, M., et al. (2013). The Comparison of Anticancer Activity of Thymoquinone and Nanothymoquinone on Human Breast Adenocarcinoma. Iranian journal of pharmaceutical research : IJPR, 12(4), 901-908.
  • Servidei, T., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current pharmaceutical biotechnology, 12(2), 215-235.
  • Li, Y., et al. (2023). Repurposing drugs for solid tumor treatment: focus on immune checkpoint inhibitors.
  • eviQ Education. (n.d.).
  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. [Link]
  • Gali-Muhtasib, H., et al. (2008). Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models. Journal of cellular and molecular medicine, 12(1), 330-342.
  • Toth, G., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International journal of molecular sciences, 22(16), 8829.
  • Kumar, A., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(14), 5364.
  • Al-Trad, B., et al. (2016). Antioxidant, Anti-Inflammatory and Anticancer Activities of Thymoquinone: A Review. World Applied Sciences Journal, 34(7), 899-908.
  • Ivankovic, S., et al. (2006). The antitumor activity of thymoquinone and thymohydroquinone in vitro and in vivo. Experimental oncology, 28(3), 220-224.
  • Heffeter, P., et al. (2012). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of inorganic biochemistry, 117, 262-270.
  • Khan, M. A., et al. (2015).
  • Carneiro, B. A., et al. (2019). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Seminars in oncology, 46(1), 37-47.
  • de Almeida-Leite, C. M., et al. (2020). High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo. Molecules, 25(18), 4166.
  • Proskurina, A. S., et al. (2023). Cyclophosphamide-Mediated Induction of Myeloid-Derived Suppressor Cells In Vivo: Kinetics of Accumulation, Immune Profile, and Immunomodulation by Oleanane-Type Triterpenoids. International Journal of Molecular Sciences, 24(13), 10893.
  • Singh, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1282, 135168.
  • Iacovelli, F., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3560.
  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20.
  • RSC Publishing. (2024). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
  • Lazo, J. S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & medicinal chemistry, 14(16), 5588-5595.
  • Guillon, J., et al. (2004). Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines. Bioorganic & medicinal chemistry, 12(1), 231-242.
  • WHO. (1981). Pharmacology of 8-aminoquinolines.
  • Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(11), 3560.

Sources

Validating a High-Throughput Screening Assay for SIRT1 Modulators: A Comparative Guide Featuring 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The success of any HTS campaign, however, is fundamentally reliant on the robustness and reliability of the underlying assay. This guide provides an in-depth, experience-driven walkthrough of the validation process for an HTS assay designed to identify modulators of Sirtuin 1 (SIRT1), a key epigenetic regulator. We will utilize 8-(Tosylamino)quinoline (TSA), a representative quinoline-based compound, to exemplify the evaluation of potential inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into assay validation. We will dissect the causality behind experimental choices, present comparative data for different assay formats, and provide detailed protocols to ensure the scientific integrity and reproducibility of your screening efforts.

The Central Role of SIRT1 in Cellular Homeostasis and Disease

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including gene expression, metabolic regulation, DNA repair, and inflammation.[1] Its activity is intrinsically linked to cellular energy status, making it a critical sensor and regulator of cellular homeostasis. Given its broad spectrum of influence, dysregulation of SIRT1 activity has been implicated in a range of age-related diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[2] This makes SIRT1 a compelling therapeutic target for the development of novel drugs.

The core function of SIRT1 is the deacetylation of lysine residues on both histone and non-histone protein substrates. This post-translational modification alters the function of target proteins, thereby modulating various cellular pathways. The development of small molecules that can either activate or inhibit SIRT1 activity is therefore of significant interest in drug discovery.

SIRT1_Pathway cluster_0 Cellular Stressors cluster_1 SIRT1 Regulation cluster_2 Downstream Effects Caloric Restriction Caloric Restriction NAD+ NAD+ Caloric Restriction->NAD+ Oxidative Stress Oxidative Stress Oxidative Stress->NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates Gene Silencing Gene Silencing SIRT1->Gene Silencing Metabolic Regulation Metabolic Regulation SIRT1->Metabolic Regulation DNA Repair DNA Repair SIRT1->DNA Repair Anti-inflammatory Response Anti-inflammatory Response SIRT1->Anti-inflammatory Response This compound This compound This compound->SIRT1 Inhibits

Caption: Simplified overview of the SIRT1 signaling pathway and its modulation.

Designing and Validating a SIRT1 HTS Assay: A Step-by-Step Protocol

The validation of an HTS assay is a critical process that ensures the data generated is accurate, reproducible, and reliable for making informed decisions about which compounds to advance in the drug discovery pipeline.[3] Here, we detail the validation of a fluorescence-based assay for identifying SIRT1 inhibitors, using this compound as a test compound.

Principle of the Fluorescence-Based SIRT1 Assay

This assay format typically utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore, which is quenched in its native state. Upon deacetylation by SIRT1, a developer solution containing a protease cleaves the peptide, leading to the release of the fluorophore and a measurable increase in fluorescence.

Assay_Workflow cluster_workflow HTS Assay Validation Workflow Assay_Development 1. Assay Development & Optimization Reagent_Validation 2. Reagent Stability & DMSO Tolerance Assay_Development->Reagent_Validation Plate_Uniformity 3. Plate Uniformity & Signal Variability Reagent_Validation->Plate_Uniformity Performance_Metrics 4. Z'-Factor & S/B Ratio Determination Plate_Uniformity->Performance_Metrics IC50_Determination 5. IC50 Determination for Control Compound Performance_Metrics->IC50_Determination Screening 6. Pilot Screen & Hit Confirmation IC50_Determination->Screening

Caption: A typical workflow for the validation of a high-throughput screening assay.

Experimental Protocol for Assay Validation

1. Reagent Preparation and Stability Testing:

  • Rationale: Ensuring the stability of all reagents under storage and assay conditions is paramount for reproducibility.[3]

  • Protocol:

    • Prepare stock solutions of recombinant human SIRT1 enzyme, the fluorogenic peptide substrate, NAD+, and a known SIRT1 inhibitor (e.g., Nicotinamide) as a positive control.

    • Aliquot and store reagents at their recommended temperatures.

    • Perform freeze-thaw cycle studies on each reagent to determine if repeated temperature changes affect their activity.

    • Assess the stability of reagents at room temperature for the anticipated duration of the screening process to identify any potential for signal drift.

2. DMSO Tolerance Assessment:

  • Rationale: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not interfere with the assay's performance. For most cell-based assays, the final DMSO concentration should be kept below 1%.[3]

  • Protocol:

    • Perform the assay in the presence of a serial dilution of DMSO (e.g., 0.1% to 5%).

    • Plot the assay signal against the DMSO concentration to identify the concentration at which a significant change in signal is observed.

    • Select a final DMSO concentration for the screen that is well below this inhibitory concentration.

3. Plate Uniformity and Signal Variability Assessment:

  • Rationale: This step assesses the consistency of the assay across a multi-well plate and over multiple days to ensure that any observed effects are due to the test compounds and not positional artifacts or day-to-day variability.[3]

  • Protocol:

    • Prepare three types of control wells on a 384-well plate:

      • Maximum Signal (Max): All assay components except for any inhibitor.

      • Minimum Signal (Min): All assay components with a saturating concentration of a known inhibitor (e.g., Nicotinamide).

      • Vehicle Control: All assay components with the selected concentration of DMSO.

    • Run multiple plates on three different days with independently prepared reagents.

    • Analyze the data for any systematic errors, such as edge effects or signal drift across the plate.

4. Determination of Key Performance Metrics:

  • Rationale: Statistical parameters are used to quantify the quality and robustness of the HTS assay. The Z'-factor is a widely accepted metric that accounts for both the dynamic range of the assay and the data variation.

  • Calculations:

    • Signal-to-Background Ratio (S/B): S/B = Mean(Max Signal) / Mean(Min Signal)

    • Z'-Factor: Z' = 1 - (3 * (SD(Max Signal) + SD(Min Signal))) / |Mean(Max Signal) - Mean(Min Signal)|

  • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. An assay with a Z' below 0.5 may not be reliable for screening.

5. IC50 Determination for Control and Test Compounds:

  • Rationale: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. Determining the IC50 for a known inhibitor validates the assay's ability to quantify inhibition. The IC50 of our test compound, this compound, will be determined to assess its potential as a SIRT1 inhibitor.

  • Protocol:

    • Perform the assay with a serial dilution of the known inhibitor and this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparing HTS Assay Formats for SIRT1 Modulator Screening

The choice of assay technology can significantly impact the outcome of an HTS campaign. Below is a comparison of common assay formats for screening SIRT1 modulators.

FeatureFluorescence-Based AssayFRET-Based AssayTranscreener® ADP² Assay
Principle Enzymatic cleavage of a fluorogenic substrate.Förster resonance energy transfer between two fluorophores on a substrate.[4]Immunodetection of the universal sirtuin reaction product, ADP.
Readout Fluorescence intensity.Ratio of donor to acceptor fluorescence.Fluorescence polarization.
Advantages High-throughput, commercially available kits.[5]Homogeneous "mix-and-read" format, good sensitivity.Universal for all NAD+-dependent enzymes, less prone to compound interference.
Disadvantages Susceptible to interference from fluorescent compounds.Can have a smaller signal window.May require more specialized reagents and instrumentation.
Reported Z'-Factor Typically ≥ 0.6Typically ≥ 0.5Typically ≥ 0.7

Conclusion: Ensuring Trustworthy HTS Data Through Rigorous Validation

The validation of a high-throughput screening assay is a non-negotiable prerequisite for a successful drug discovery campaign. By systematically evaluating reagent stability, DMSO tolerance, plate uniformity, and key performance metrics, researchers can have high confidence in the data generated. While this compound served as a representative quinoline-based compound in our validation workflow for a fluorescence-based SIRT1 inhibitor assay, the principles and protocols outlined here are broadly applicable to a wide range of HTS assays and chemical scaffolds.

A well-validated assay, characterized by a Z'-factor greater than 0.5, a robust signal-to-background ratio, and reproducible IC50 values for control compounds, provides a solid foundation for identifying and prioritizing promising hit compounds for further development. The comparative analysis of different assay formats underscores the importance of selecting the most appropriate technology for the specific biological question and screening library, ultimately enhancing the efficiency and success rate of the drug discovery process.

References

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit.
  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics.
  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Imai, S. I., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in cell biology, 24(8), 464–471.
  • Hubbard, B. P., & Sinclair, D. A. (2014). Small molecule activators of sirtuins.
  • BellBrook Labs. (n.d.). What Is the Best Sirtuin Assay for SIRT Screening?.
  • Guedes, J., et al. (2012). Sirtuin activators and inhibitors. IUBMB life, 64(8), 655-663.

Sources

A Comparative Guide to the Two-Photon Absorption Properties of 8-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and photostable two-photon absorbing (TPA) molecules is paramount for advancing high-resolution bioimaging and photodynamic therapy. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has emerged as a privileged structure due to its inherent photophysical properties and synthetic versatility. This guide provides an in-depth comparison of the TPA properties of various 8-substituted quinoline derivatives, offering insights into their structure-property relationships and performance benchmarks. While our initial focus was on 8-(Tosylamino)quinoline derivatives, the available literature necessitates a broader perspective to include a range of substituents at the 8-position, thereby providing a more comprehensive resource.

The Principle of Two-Photon Absorption: A Brief Refresher

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to transition to an excited state that would typically be reached by absorbing a single photon of higher energy (i.e., shorter wavelength). This phenomenon offers several advantages for biological applications, including deeper tissue penetration due to the use of near-infrared (NIR) light, reduced phototoxicity and photobleaching outside the focal volume, and inherent three-dimensional spatial resolution. The efficacy of a TPA chromophore is quantified by its TPA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).

Synthesis of 8-Substituted Quinoline Derivatives

The synthesis of 8-substituted quinoline derivatives can be achieved through various established methods. A common precursor is 8-aminoquinoline, which can be prepared by the nitration of quinoline followed by reduction[1]. The amino group at the 8-position serves as a versatile handle for introducing a wide range of functionalities.

For instance, this compound derivatives, such as the well-known zinc sensor 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), are synthesized by the reaction of the corresponding 8-aminoquinoline with p-toluenesulfonyl chloride[2]. Other derivatives, such as 8-bromoquinolines, can be utilized as precursors for further functionalization through cross-coupling reactions to introduce aryl or other groups[3][4]. The synthesis of 8-hydroxyquinoline derivatives is also well-established and offers another avenue for functionalization[4].

Comparative Analysis of Photophysical Properties

The substituent at the 8-position of the quinoline ring, along with other modifications to the scaffold, significantly influences the TPA properties. The following table summarizes the key photophysical parameters for a selection of 8-substituted quinoline derivatives based on available literature.

Derivative ClassSpecific Compound/ModificationTPA Cross-Section (σ₂) [GM]Wavelength [nm]Quantum Yield (Φ)Emission Max (λₑₘ) [nm]Reference
8-Tosylamino 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)(Zn²⁺ complex)--490[2]
8-Methoxy GFP-inspired Zn²⁺ sensor73880-505[5]
8-Bromo Derivative with (diphenylamino)phenyl-ethynyl at C6Significant-Strong fluorescence-[3]
8-Cyano-7-hydroxy Parent CyHQ-OAc0.32---[6]
C4-substituted CyHQ derivativeup to 2.64-up to 0.88-[6]
8-Dimethylamino 5-(p-cyanophenyl)-8-DMAQ-OAc>0.6 (relative)730--[7]
5-(p-diphenylaminophenyl)-8-DMAQ-OAc>0.6 (relative)730--[7]

Note: The TPA cross-section for TSQ is mentioned in the context of its zinc complex, and a specific value for the free ligand is not provided in the cited text. The values for 8-DMAQ derivatives are presented as a relative enhancement.

Experimental Protocol for Measuring Two-Photon Absorption Cross-Section

The determination of the TPA cross-section is crucial for evaluating the performance of a chromophore. The two-photon excited fluorescence (TPEF) method is a common and sensitive technique.

Step-by-Step TPEF Measurement Protocol:
  • Sample Preparation: Prepare a solution of the quinoline derivative in a suitable solvent (e.g., THF, DMSO) at a known concentration (typically in the micromolar range). The solvent should be transparent at both the excitation and emission wavelengths.

  • Reference Standard: Prepare a solution of a well-characterized TPA standard (e.g., Rhodamine B, Fluorescein) in the same solvent and at a similar concentration.

  • Instrumentation: Utilize a femtosecond pulsed laser (e.g., Ti:sapphire laser) tuned to the desired excitation wavelength in the NIR range. The laser beam is focused into the sample cuvette.

  • Fluorescence Collection: The emitted fluorescence is collected at a 90-degree angle to the excitation beam path, passed through a short-pass filter to block the scattered laser light, and detected by a photomultiplier tube (PMT) or a spectrometer.

  • Data Acquisition: Record the integrated fluorescence intensity for both the sample and the reference standard at various excitation powers. Ensure that the fluorescence signal has a quadratic dependence on the excitation power, confirming a two-photon process.

  • Calculation of TPA Cross-Section: The TPA cross-section of the sample (σ₂,ₛ) can be calculated using the following ratiometric equation:

    σ₂,ₛ = σ₂,ᵣ * (Iₛ / Iᵣ) * (Φᵣ / Φₛ) * (cᵣ / cₛ) * (nₛ / nᵣ)

    where:

    • σ₂,ᵣ is the known TPA cross-section of the reference.

    • I is the integrated fluorescence intensity.

    • Φ is the fluorescence quantum yield.

    • c is the concentration.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and reference, respectively.

Experimental Workflow for TPA Measurement

TPA_Measurement_Workflow cluster_exp Experimental Setup cluster_data Data Acquisition & Analysis Sample Prepare Sample Solution (Known Concentration) Cuvette Sample/Reference Cuvette Sample->Cuvette Place in beam path Reference Prepare Reference Solution (Known Concentration) Reference->Cuvette Place in beam path Laser Femtosecond Pulsed Laser (NIR Wavelength) Focus Focusing Optics Laser->Focus Focus->Cuvette Collection Fluorescence Collection (90° Geometry) Cuvette->Collection Filter Short-Pass Filter Collection->Filter Detector PMT / Spectrometer Filter->Detector Acquisition Record Fluorescence Intensity vs. Excitation Power Detector->Acquisition Analysis Verify Quadratic Dependence Acquisition->Analysis Calculation Calculate σ₂ using Ratiometric Equation Analysis->Calculation

Caption: Workflow for TPA cross-section measurement using the TPEF method.

Structure-Property Relationships of 8-Substituted Quinolines

The electronic nature and steric bulk of the substituent at the 8-position, as well as modifications at other positions of the quinoline ring, play a crucial role in determining the TPA properties.

  • Electron-Donating and -Accepting Groups: The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to create a "push-pull" system across the quinoline scaffold can significantly enhance the TPA cross-section. For example, in 8-dimethylamino (a strong EDG) quinoline derivatives, the introduction of a cyano or diphenylamino group at the 5-position further extends the π-conjugation and enhances the intramolecular charge transfer (ICT), leading to improved TPA efficiency[7].

  • Heavy Atom Effect: The presence of a heavy atom, such as bromine at the 8-position, can facilitate intersystem crossing (ISC), which is beneficial for applications in photodynamic therapy where singlet oxygen generation is desired[3]. While this may quench fluorescence to some extent, it highlights the tunability of the quinoline scaffold for different applications.

  • Steric Effects and Planarity: The planarity of the chromophore is critical for efficient π-electron delocalization and, consequently, a large TPA cross-section. Substituents that cause significant steric hindrance and lead to a twisted conformation can disrupt the conjugation and reduce the TPA efficiency[8][9].

  • Extension of π-Conjugation: Extending the π-conjugated system, for instance by introducing aryl or ethynyl-aryl groups at various positions on the quinoline ring, is a common strategy to red-shift the absorption and emission wavelengths and increase the TPA cross-section[3].

Comparative Performance against Other TPA Dyes

When compared to commercially available and widely used TPA dyes, some of the more engineered 8-substituted quinoline derivatives show promising performance. For example, the TPA cross-section of 73 GM for the 8-methoxyquinoline-based zinc sensor is comparable to that of some standard fluorescent proteins and dyes used in bioimaging[5]. The development of CyHQ derivatives with TPA uncaging action cross-sections up to 2.64 GM demonstrates their potential in applications requiring photorelease of bioactive molecules[6]. While some quinoline derivatives may not reach the exceptionally high TPA cross-sections of specialized, highly extended chromophores, their compact size, synthetic accessibility, and tunable photophysical properties make them a highly attractive class of compounds for a wide range of applications.

Conclusion and Future Outlook

8-Substituted quinoline derivatives represent a versatile and promising platform for the development of novel two-photon absorbing materials. The ability to tune their photophysical properties through synthetic modification of the substituent at the 8-position and elsewhere on the quinoline ring allows for the rational design of probes for specific applications, ranging from fluorescent imaging to photodynamic therapy and controlled release of biomolecules. Future research will likely focus on the development of derivatives with even larger TPA cross-sections, improved photostability, and enhanced water solubility for biological applications. The continued exploration of structure-property relationships will undoubtedly lead to the discovery of next-generation quinoline-based TPA probes with unprecedented performance.

References

  • Picard, S., et al. (2014). 8-Br-quinoline derivatives as sensitizers combining two-photon induced fluorescence and singlet oxygen generation.
  • (2021). A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy.
  • Picard, S., et al. (2014). 8-Br-quinoline derivatives as sensitizers combining two-photon induced fluorescence and singlet oxygen generation.
  • Wada, Y., et al. Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13). ChemistrySelect. [Link]
  • (2021).
  • Gutiérrez, L., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. [Link]
  • Genin, E., et al. (2016). 5-Aryl-dimethylamino quinoline-derived two-photon sensitive probes.
  • (2017).
  • (n.d.). 8-Aminoquinoline. Wikipedia. [Link]
  • Wada, Y., et al. Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13). ChemistrySelect. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, in-depth procedures for the proper handling and disposal of 8-(Tosylamino)quinoline (CAS No. 10304-39-9). The protocols outlined herein are synthesized from material safety data, regulatory principles, and best practices for handling quinoline derivatives, ensuring a self-validating system that prioritizes safety and scientific integrity.

Core Principle: Treat as Hazardous Waste

Due to its documented hazards and its classification as highly hazardous to water (WGK 3), this compound and all materials contaminated with it must be managed as hazardous waste.[1] Disposal into sanitary sewers or regular municipal trash is strictly prohibited.[2][3][4] This conservative approach is further supported by the known toxicological profile of its parent compound, quinoline, which is suspected of causing genetic defects and cancer.[3][5]

Hazard Identification

A thorough understanding of the chemical's hazards is the foundation of safe handling and disposal. The Globally Harmonized System (GHS) classification for this compound dictates the necessary precautions.

Identifier Value Source
CAS Number 10304-39-9[6]
Molecular Formula C₁₆H₁₄N₂O₂S[6]
Appearance White to pale brown solid[1][7]
GHS Pictogram [1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][8]
Water Hazard Class 3 (Highly hazardous to water)[1]

These classifications mandate that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent skin/eye contact and inhalation of dust.[9]

Personal Protective Equipment (PPE) Protocol

Prior to handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory. This protocol is designed to mitigate the risks identified in the hazard assessment.

Protection Type Specific Equipment Standard / Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.Required to prevent serious eye irritation (H319). Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[2][4]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Required to prevent skin irritation (H315). Inspect gloves for integrity before each use.[2]
Body Laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[2]
Respiratory N95 dust mask or a NIOSH/MSHA approved respirator.Required when handling the solid outside of a fume hood or if dust generation is likely, to prevent respiratory irritation (H335).[10]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be systematic and meticulously documented. This procedure applies to the pure chemical, solutions containing it, and all contaminated labware.

Step 1: Waste Segregation

The first critical step is to prevent dangerous reactions by properly segregating the waste.

  • Identify: All waste streams containing this compound must be identified as hazardous. This includes unused chemical, reaction residues, contaminated weighing paper, pipette tips, gloves, and spill cleanup materials.[2]

  • Segregate: Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents and strong acids.[9] Mixing with incompatible chemicals can lead to hazardous reactions.

Step 2: Waste Collection and Containerization

Proper containment is essential to prevent environmental release and ensure safe transport.

  • Solid Waste: Collect pure this compound and contaminated solids (e.g., wipes, gloves) in a designated, leak-proof container with a secure, tight-fitting lid.[2][5] A high-density polyethylene (HDPE) or glass container is recommended.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Ensure the container material is compatible with all components of the solution.

  • Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the chemical must be placed in a designated sharps container that is puncture-resistant and properly labeled.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and crucial for safety.

  • Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste" .[4][10]

  • Identify Chemical: List the full chemical name, "this compound" , and its CAS Number: 10304-39-9 .

  • List All Components: If it is a mixed waste stream, list all chemical constituents and their approximate percentages.

Step 4: Temporary Storage

Store sealed and labeled waste containers in a designated and secure location pending pickup.

  • Location: The storage area should be a satellite accumulation area or a central hazardous waste storage facility, as designated by your institution.

  • Conditions: The area must be well-ventilated, secure, and away from general laboratory traffic. Store containers away from drains and incompatible chemicals.

Step 5: Final Disposal

Final disposal must be coordinated through official channels.

  • Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

Emergency Protocol: Spill Management

In the event of a spill, a swift and safe response is critical to minimize exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential staff. Secure the entrance to the affected area to prevent unauthorized entry.[5]

  • Don PPE: Before attempting cleanup, don the full PPE ensemble as described in Section 2.

  • Contain and Collect: For a solid spill, gently cover the material with an inert absorbent like vermiculite or dry sand to prevent dust from becoming airborne.[5][12] Carefully sweep or scoop the material and place it into the designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent if necessary), collecting all cleaning materials as hazardous waste.

  • Package and Report: Seal and label the spill debris container as hazardous waste and report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.

G start Handling or Generating This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurs? start->spill_check segregate Step 2: Segregate Waste (Solid, Liquid, Contaminated PPE) Avoid Incompatibles ppe->segregate spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean, Package) spill_check->spill_protocol Yes spill_check->segregate No container Step 3: Collect in a Labeled, Chemically Compatible, Sealed Container spill_protocol->container segregate->container label Label: 'Hazardous Waste' 'this compound' CAS: 10304-39-9 container->label storage Step 4: Store in Designated Satellite Accumulation Area container->storage disposal Step 5: Arrange Pickup by EHS or Licensed Contractor for Final Disposal storage->disposal

Caption: Decision workflow for the disposal of this compound.

References

  • Chemos GmbH & Co.KG.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]
  • Loba Chemie.
  • Techno PharmChem.
  • Chemdad. This compound. [Link]

Sources

Personal protective equipment for handling 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 8-(Tosylamino)quinoline

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, safety is not merely a protocol—it is the bedrock of innovation. This compound, a solid N-arylsulfonamide, is a valuable building block in medicinal chemistry.[1][2] However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety measures. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep, causal understanding of the necessary personal protective equipment (PPE) and handling procedures.

Understanding the Hazard Profile

While comprehensive toxicological data for this compound may be limited, its chemical structure informs a precautionary approach. Safety Data Sheets (SDS) classify it as a hazardous substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] This profile aligns with the known properties of its constituent parts: the quinoline core, which can be an irritant[5], and the broader class of N-arylsulfonamides, which are ubiquitous in pharmaceuticals.[6] Given that it is a solid, airborne particulate presents a primary route of exposure during handling.[3][7]

Key Chemical Properties:

  • CAS Number: 10304-39-9[3]

  • Molecular Formula: C₁₆H₁₄N₂O₂S[7]

  • Physical Form: Solid (White to pale brown)[8][9]

  • Melting Point: 154-158 °C[7]

The Core Directive: A Multi-Barrier PPE Strategy

Effective protection relies on a multi-barrier system where engineering controls are the first line of defense, supplemented by an appropriate level of PPE. The required PPE is dictated by the specific task and the potential for exposure.

Task / Risk LevelEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Low Risk (Handling sealed containers)Well-ventilated labNitrile GlovesSafety Glasses with Side ShieldsLab CoatNot generally required
Medium Risk (Weighing, small-scale solution prep)Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatN95 Particulate Respirator
High Risk (Large-scale reactions, potential for splashing or aerosolization)Chemical Fume HoodDouble-gloving (Nitrile) or chemical-resistant gloves (Neoprene)Chemical Splash Goggles and Face ShieldChemical-resistant Apron over Lab CoatAir-purifying respirator with organic vapor/particulate cartridges

Table 1: Task-Based PPE Requirements for this compound

  • Rationale for Hand Protection: Nitrile gloves provide an effective barrier against incidental skin contact with the solid chemical.[10] For prolonged tasks or when handling solutions, heavier-duty gloves or double-gloving minimizes the risk of permeation.[11]

  • Rationale for Eye Protection: Because this compound is an eye irritant, chemical splash goggles are mandatory.[3] They form a seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses.[10][12] A face shield should be worn over goggles during high-risk procedures.[10]

  • Rationale for Respiratory Protection: As a solid, the primary inhalation risk comes from fine dust generated during weighing and transfer.[13] An N95-rated respirator effectively filters these particulates.[3] If working with volatile solvents, a combination cartridge respirator may be necessary.[10]

Operational Plan: From Preparation to Disposal

A structured workflow is essential to minimize exposure and ensure procedural integrity. Each phase demands specific actions and awareness.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Slowly Add to Solvent handle_transfer->handle_dissolve clean_decontaminate Decontaminate Surfaces & Glassware handle_dissolve->clean_decontaminate Complete Work clean_dispose Segregate Hazardous Waste clean_decontaminate->clean_dispose clean_doff Doff PPE Correctly clean_dispose->clean_doff

Figure 1: Safe Handling and Disposal Workflow

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning work.[14]

    • Ensure a chemical fume hood is certified and functioning correctly. All manipulations of the solid compound must occur within the hood.[13]

    • Don the task-appropriate PPE as outlined in Table 1. Inspect gloves for any signs of damage before use.[10]

  • Handling:

    • Weighing: Use a spatula to transfer the solid onto weigh paper or into a weigh boat. Perform this task deep within the fume hood to contain any dust. Minimize the creation of airborne particles.

    • Transfer: Carefully transfer the weighed solid into the reaction vessel. If necessary, rinse the weigh boat with a small amount of the reaction solvent to ensure a complete transfer.

    • Dissolution: Add the solid to the solvent slowly and with stirring to control the rate of dissolution and prevent splashing.[10]

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces in the fume hood that may have been contaminated. Decontaminate non-disposable equipment and glassware by rinsing with a suitable solvent (collected as hazardous waste) followed by washing with soap and water.

    • Waste Management: Treat all materials that have come into contact with this compound as hazardous waste.[15]

      • Solid Waste: Contaminated gloves, weigh paper, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.[15]

      • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled container for liquid hazardous waste.[15] Never pour chemical waste down the drain.[13]

    • PPE Removal: Doff PPE in a designated area, removing gloves first to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after.

Emergency Response Plan

Preparedness is paramount. In the event of an accident, a clear and immediate response can significantly mitigate harm.

G cluster_emergency Incident Type cluster_actions Immediate Actions spill Chemical Spill spill_action Alert Personnel Contain with Spill Kit Contact EHS for Large Spills spill->spill_action exposure Personal Exposure exposure_action Skin: Remove Clothing, Flush 15+ min Eyes: Flush 15+ min Inhalation: Move to Fresh Air exposure->exposure_action seek_medical Seek Immediate Medical Attention exposure_action->seek_medical

Figure 2: Emergency Response Flowchart

  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[12][16]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. This is a medical emergency; seek immediate attention.[12][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[12][14]

  • Spill: For a small spill contained within a fume hood, use an inert absorbent material from a chemical spill kit to clean it up.[16] For any large spill, or a spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

By integrating these safety principles and detailed protocols into your daily laboratory operations, you can handle this compound with the confidence and precision that high-impact research demands.

References

  • Techno PharmChem.
  • PubChem. 8-Aminoquinoline. [Link]
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • Chongqing Chemdad Co., Ltd. This compound. [Link]
  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]
  • Centers for Disease Control and Prevention.
  • Wikipedia. Quinoline. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • PubChem. Quinoline. [Link]
  • Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. [Link]
  • ScienceDirect. Recent developments in the synthesis of N-aryl sulfonamides. [Link]
  • RSC Publishing. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. [Link]
  • ResearchGate. N‐arylsulfonamide‐containing commercial drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Tosylamino)quinoline
Reactant of Route 2
Reactant of Route 2
8-(Tosylamino)quinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。